molecular formula C9H13N2Na2O15P3 B15073227 Uridine-13C9, 15N2-5 triphosphate sodi U

Uridine-13C9, 15N2-5 triphosphate sodi U

Cat. No.: B15073227
M. Wt: 528.10 g/mol
InChI Key: JFXKPFPIFSFLOU-WFIJOQBCSA-L
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Description

Uridine-13C9, 15N2-5 triphosphate sodi U is a useful research compound. Its molecular formula is C9H13N2Na2O15P3 and its molecular weight is 528.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N2Na2O15P3

Molecular Weight

528.10 g/mol

IUPAC Name

disodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H15N2O15P3.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1

InChI Key

JFXKPFPIFSFLOU-WFIJOQBCSA-L

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

Uridine-13C9 15N2-5 triphosphate sodium salt chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Uridine-13C9,15N2-5'-triphosphate, Sodium Salt

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of Uridine-13C9,15N2-5'-triphosphate, sodium salt, a critical tool for advanced research in structural biology, drug development, and metabolic analysis. We will delve into its core chemical properties, synthesis, and key applications, with a focus on the causal principles behind its utility and the methodologies that ensure robust and reproducible results.

Core Physicochemical Properties and Structure

Uridine-13C9,15N2-5'-triphosphate (fully labeled UTP) is an isotopically enriched analog of the naturally occurring Uridine-5'-triphosphate. In this compound, all nine carbon atoms are substituted with the stable isotope Carbon-13 (¹³C), and both nitrogen atoms in the uracil base are replaced with Nitrogen-15 (¹⁵N).[1] This comprehensive labeling imparts a significant mass shift and distinct nuclear magnetic properties, which are the foundation of its primary applications, without altering its fundamental chemical reactivity in biological systems.[1][2]

The sodium salt form ensures stability and solubility in aqueous solutions, making it suitable for direct use in a variety of biochemical assays. Commercially, it is often supplied as a solution in a buffered aqueous medium (e.g., 5mM Tris HCl) to maintain a stable pH.[3]

Table 1: Key Physicochemical and Isotopic Properties

PropertyValueSource(s)
Molecular Formula ¹³C₉H₁₃¹⁵N₂Na₂O₁₅P₃[3]
Molecular Weight 539.03 g/mol (Disodium Salt)[3]
Unlabeled MW 550.09 g/mol (Trisodium Salt)[4]
Mass Shift (M+) +11 Da[3]
CAS Number 285978-18-9[5]
Isotopic Purity ≥98 atom % ¹³C; ≥98 atom % ¹⁵N[3][6]
Chemical Purity ≥95% (CP)[3]
Storage Conditions -20°C, protect from light[3][5][6]
Appearance Typically a solution[3][6]

Synthesis, Biosynthesis, and Quality Control

The production of uniformly labeled ribonucleoside 5'-triphosphates (NTPs) like Uridine-13C9,15N2-5'-triphosphate is a sophisticated process. While complex chemical syntheses are possible, a common and efficient method involves biosynthesis.[1][7]

This bio-fermentation approach leverages microorganisms, such as specific strains of E. coli, which are cultured in a minimal medium where the sole carbon and nitrogen sources are ¹³C-glucose and ¹⁵N-ammonium salts, respectively.[1] The cellular machinery of the organism naturally incorporates these heavy isotopes into all its biomolecules, including the NTPs. The labeled NTPs are then extracted from the cell lysate and purified to a high degree using chromatographic techniques.[1] Chemienzymatic methods, which combine chemical synthesis of precursors with enzymatic phosphorylation steps, have also been developed, offering an alternative route with high yields.[8]

Causality in Synthesis Choice : The biosynthetic route is often preferred because it ensures uniform labeling across all positions of the molecule in a highly efficient and stereospecific manner, which can be challenging to achieve through purely chemical synthesis.

cluster_0 Biosynthesis Environment cluster_1 Cellular Metabolism cluster_2 Purification 13C_Glucose ¹³C-Glucose (Sole Carbon Source) Ecoli E. coli Culture 13C_Glucose->Ecoli 15N_Salts ¹⁵N-Ammonium Salts (Sole Nitrogen Source) 15N_Salts->Ecoli Metabolic_Pathways Metabolic Pathways (e.g., Glycolysis, PPP, Nucleotide Synthesis) Ecoli->Metabolic_Pathways incorporates isotopes Extraction Cell Lysis & Extraction Metabolic_Pathways->Extraction produces labeled NTPs Purification Chromatographic Purification (e.g., HPLC) Extraction->Purification Final_Product Uridine-13C9,15N2-5'-triphosphate Purification->Final_Product

Figure 1: High-level overview of the biosynthetic production of labeled NTPs.

Quality Control : Rigorous quality control is essential. The final product's identity, chemical purity, and isotopic enrichment are verified using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This ensures that researchers are working with a well-defined and highly enriched compound, which is critical for the accuracy of downstream quantitative experiments.

Core Applications in Modern Research

The unique properties of Uridine-13C9,15N2-5'-triphosphate make it an indispensable tool in two major analytical domains: NMR spectroscopy and mass spectrometry.

Structural and Dynamic Characterization of RNA by NMR Spectroscopy

The Challenge : Studying the structure and dynamics of large biomolecules like Ribonucleic Acid (RNA) with NMR is inherently difficult. The large number of atoms results in severe spectral overlap in standard ¹H NMR spectra, making it impossible to assign signals and derive structural restraints.

The Solution : Isotopic labeling with ¹³C and ¹⁵N is the cornerstone of modern biomolecular NMR.[1] By incorporating Uridine-13C9,15N2-5'-triphosphate into an RNA molecule, researchers can leverage the distinct NMR properties of these nuclei. This enables a suite of multi-dimensional heteronuclear NMR experiments (e.g., HSQC, HNCO) that correlate the proton signals with their attached ¹³C and ¹⁵N nuclei, resolving the spectral overlap and allowing for resonance assignment.[1]

Expert Insight : The true power of full labeling lies in its ability to probe molecular dynamics. Techniques such as NMR relaxation dispersion can be used to study the transient, excited conformational states of RNA that are often critical for its function (e.g., binding to other molecules).[1] The presence of ¹³C and ¹⁵N reporters throughout the uridine residues provides a rich dataset for characterizing these motions on a microsecond to millisecond timescale.[1]

Metabolic Flux Analysis and Quantitative Proteomics using Mass Spectrometry

The Challenge : Understanding the flow of metabolites through a biochemical pathway (metabolic flux) or accurately quantifying molecules in a complex biological sample requires a method to distinguish between pre-existing molecules and newly synthesized ones, or to provide a reliable internal standard.

The Solution : Labeled compounds serve as ideal tracers.[2] When Uridine-13C9,15N2-5'-triphosphate is introduced into a cell culture, it is incorporated into newly synthesized RNA.[1] By using mass spectrometry to measure the ratio of labeled to unlabeled RNA over time, researchers can precisely quantify the rates of RNA biosynthesis and degradation.[1]

As an Internal Standard : In quantitative MS-based assays (e.g., LC-MS), a known amount of the heavy, labeled compound is spiked into a sample.[2] Because the labeled standard is chemically identical to the unlabeled analyte of interest, it co-elutes and co-ionizes, but is detected as a separate ion due to its higher mass. This allows for highly accurate quantification by correcting for variations in sample preparation and instrument response.[2]

Experimental Protocol: Uniform Isotopic Labeling of RNA via In Vitro Transcription

This protocol describes a standard method for producing an RNA molecule with all its uridine residues uniformly labeled with ¹³C and ¹⁵N. This is the most common application for this reagent.[1]

Principle : In vitro transcription is an enzymatic synthesis process that uses a DNA template and a bacteriophage RNA polymerase (e.g., T7 RNA polymerase) to synthesize a specific RNA sequence.[1] By providing Uridine-13C9,15N2-5'-triphosphate as the sole source of UTP in the reaction, all uridine positions in the resulting RNA transcript will be isotopically labeled.[1]

Materials :

  • Linearized DNA template containing the T7 promoter and the sequence of interest.

  • T7 RNA Polymerase.

  • Uridine-13C9,15N2-5'-triphosphate, sodium salt (e.g., 100 mM solution).

  • Unlabeled ATP, GTP, CTP (high purity).

  • Transcription Buffer (e.g., 40 mM Tris-HCl pH 8.0, MgCl₂, spermidine, DTT).

  • RNase Inhibitor.

  • Nuclease-free water.

Step-by-Step Methodology :

  • Reaction Assembly : In a sterile, nuclease-free microcentrifuge tube on ice, combine the following in order: nuclease-free water, transcription buffer, DTT, unlabeled ATP, GTP, and CTP to their final concentrations.

  • Add Labeled UTP : Add the Uridine-13C9,15N2-5'-triphosphate solution to the reaction mix. Ensure it is the only source of UTP.

  • Add Template & Enzyme : Add the DNA template and RNase inhibitor. Mix gently by pipetting. The final component to be added is the T7 RNA Polymerase.

  • Incubation : Incubate the reaction at 37°C for 2-4 hours, or as optimized for the specific template and polymerase.

  • Template Removal : After incubation, add DNase I to the reaction mixture to digest the DNA template. Incubate for a further 15-30 minutes at 37°C.

  • RNA Purification : Purify the transcribed RNA using a suitable method, such as phenol:chloroform extraction followed by ethanol precipitation, or a commercial column-based RNA purification kit.

  • Quality Control : Assess the integrity and quantity of the labeled RNA product using denaturing polyacrylamide gel electrophoresis (PAGE) and UV-Vis spectrophotometry. Confirm isotopic incorporation via mass spectrometry.

cluster_0 Reaction Setup (On Ice) Reagents Combine: - Buffer, DTT - Unlabeled ATP, CTP, GTP - Labeled ¹³C,¹⁵N-UTP Template Add DNA Template & RNase Inhibitor Reagents->Template Enzyme Add T7 RNA Polymerase Template->Enzyme Incubation Incubate at 37°C (2-4 hours) Enzyme->Incubation Digestion Digest DNA Template with DNase I Incubation->Digestion Purification Purify RNA (e.g., Precipitation or Column) Digestion->Purification QC Quality Control (PAGE, NanoDrop, MS) Purification->QC

Figure 2: Standard workflow for in vitro transcription using labeled UTP.

Handling, Storage, and Stability

Storage : For long-term stability, Uridine-13C9,15N2-5'-triphosphate sodium salt, particularly in solution, must be stored at -20°C.[3] Some suppliers may recommend storage at -80°C for maximum longevity. It is crucial to protect the compound from light to prevent photodegradation.[5][6]

Handling :

  • Aliquoting : To avoid repeated freeze-thaw cycles that can lead to triphosphate chain hydrolysis, it is best practice to aliquot the solution into smaller, single-use volumes upon first use.

  • Contamination : Use nuclease-free tips and tubes to prevent enzymatic degradation of the NTP.

  • Stability : The material is generally stable under standard ambient conditions for short periods, such as during shipping or experiment setup.[5][9] However, prolonged exposure to higher temperatures, extreme pH, or nucleases will lead to degradation.

Conclusion

Uridine-13C9,15N2-5'-triphosphate, sodium salt, is more than just a reagent; it is an enabling technology. Its utility in resolving spectral complexity in NMR and providing definitive quantitative power in mass spectrometry has made it a cornerstone of modern molecular and cellular biology. By allowing researchers to precisely track, quantify, and characterize RNA and its metabolic pathways, this isotopically labeled compound provides unparalleled insights into the fundamental processes of life. Proper understanding of its properties and adherence to validated protocols are key to unlocking its full scientific potential.

References

  • Benchchem. (n.d.). Uridine-13C9, 15N2-5 triphosphate sodi U.
  • MedchemExpress. (n.d.). Uridine triphosphate- 13 C 9 , 15 N 2 sodium (Synonyms: UTP - 13C9, 15N2 sodium).
  • ChemicalBook. (n.d.). Uridine-5'-triphosphoric acid trisodium salt(19817-92-6) 1H NMR spectrum.
  • ChemScene. (n.d.). 285978-18-9 | Uridine triphosphate-13C9,15N2 sodium.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Uridine 5′-triphosphate, ammonium salt (¹³C₉, 99%; ¹⁵N₂, 98%) CP 90% (in solution).
  • Sigma-Aldrich. (n.d.). Uridine-13C9,15N2 5′-triphosphate disodium salt solution 100 mM (in 5mM Tris HCl / H2O), ≥98 atom %, ≥95% (CP).
  • PubChem, National Institutes of Health. (n.d.). UTP, Trisodium Salt.
  • Sigma-Aldrich. (n.d.). Uridine-13C9,15N2 5′-triphosphate disodium salt solution safety information.
  • PubMed. (n.d.). Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C].
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Uridine-5'-monophosphoric acid disodium salt.
  • PubMed. (2003, June 21). The economical synthesis of [2'-(13)C, 1,3-(15)N2]uridine; preliminary conformational studies by solid state NMR.

Sources

Precision Isotope Labeling of UTP for High-Resolution RNA NMR

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Structural Biology & Drug Discovery

Executive Summary

In the "Resolution Revolution" of structural biology, RNA remains a challenging frontier. While Cryo-EM resolves massive complexes, solution-state NMR is the only technique capable of visualizing the dynamic ensembles of RNA critical for small-molecule docking and riboswitch function. This guide focuses on the strategic deployment of Stable Isotope Labeled Uridine-5'-Triphosphate (UTP) . Uridine is ubiquitous in RNA structural motifs—from U-turns to wobble base pairs—making UTP labeling the highest-yield entry point for spectral assignment. This document details the physics of isotope selection, a field-proven in vitro transcription (IVT) protocol, and the decision logic for deuteration strategies.

Part 1: The Physics & Chemistry of Labeling

Why UTP? The Linewidth Challenge

The primary enemy in RNA NMR is spectral crowding and linewidth broadening .[1][2] As RNA size increases, the rotational correlation time (


) increases, leading to rapid transverse relaxation (

) and broad peaks.
  • The

    
    C/
    
    
    
    N Baseline:
    Uniform labeling allows for heteronuclear multidimensional NMR (e.g., HCN experiments). However, in RNAs >25 nt, the strong dipolar coupling between protons and their attached
    
    
    C nuclei accelerates relaxation.
  • The Deuterium (

    
    H) Solution:  Replacing non-exchangeable protons with deuterium (
    
    
    
    H) removes the primary source of dipolar relaxation.
    • Mechanism:[3][4][5] The gyromagnetic ratio of

      
      H is ~6.5x lower than 
      
      
      
      H. This drastically reduces the dipole-dipole interaction, narrowing linewidths for remaining protons (typically H1', H2', H6, or H8 depending on the labeling pattern).
  • Uridine Specificity: Uridine residues are often involved in dynamic exchange (imino protons). Labeled UTP allows for specific detection of U-A base pairs and G-U wobble pairs via

    
    N-HSQC without the background noise of G, C, and A resonances.
    
Strategic Selection of UTP Isotopomers

Not all experiments require the most expensive isotopes. Use this decision matrix to select the correct UTP reagent.

Labeling StrategyIsotope PatternRNA Size LimitApplicationCost Factor
Uniform U-

C,

N
< 25 ntFull structure determination, NOESY assignment.

Residue-Specific U-

C,

N (only UTP labeled)
< 40 ntSimplifying crowded spectra; identifying U-residues in loops/bulges.

Perdeuterated

H (98%),

C,

N
25 - 60 ntGlobal fold determination; reducing

relaxation.

$
Atom-Specific 5-

H, 1',2',3',4',5''-

H, 6-

C
> 60 ntLarge complexes; removing

C-

C couplings (CSA optimized).

Segmental Labeled UTP in specific domain> 100 ntDomain-specific dynamics within a large complex (requires ligation).

$

Part 2: Decision Logic & Workflow Visualization

Experimental Decision Matrix

Before synthesis, determine the labeling necessity based on RNA mass and sequence complexity.

LabelingStrategy Start RNA Target Analysis SizeCheck Sequence Length? Start->SizeCheck Small < 25 nt SizeCheck->Small Short Hairpins Medium 25 - 50 nt SizeCheck->Medium Riboswitches Large > 50 nt SizeCheck->Large Ribozymes/Complexes Strategy1 Uniform 13C/15N UTP (Full Assignment) Small->Strategy1 Strategy2 Perdeuterated UTP (Reduce Relaxation) Medium->Strategy2 Strategy3 Atom-Specific / Segmental (Sparse Labeling) Large->Strategy3

Caption: Decision tree for selecting UTP isotopomers based on RNA nucleotide length and relaxation constraints.

Part 3: High-Yield IVT Protocol for Labeled UTP

Expert Insight: Labeled nucleotides (NTPs) often exhibit lower incorporation efficiency than wild-type NTPs due to slight structural perturbations or impurities. The following "Fed-Batch" protocol is optimized to maximize the usage of expensive labeled UTP.

Reagents
  • Template: Linearized plasmid or dsDNA (must have T7 promoter).

  • Enzyme: High-concentration T7 RNA Polymerase (home-made or commercial high-yield).

  • Labeled UTP: 100 mM stock (buffered to pH 8.0 with Tris/NaOH). Critical: Do not use unbuffered NTPs; they will acidify the reaction and kill the polymerase.

  • Unlabeled NTPs: ATP, GTP, CTP (100 mM each).

  • Buffer: 40 mM Tris-HCl (pH 8.1), 1 mM Spermidine, 0.01% Triton X-100, 5 mM DTT.

  • Magnesium Acetate: 1 M stock.

Step-by-Step Methodology
  • Magnesium Titration (The "Sweet Spot"):

    • Theory: Free

      
       is required for catalysis, but NTPs chelate 
      
      
      
      in a 1:1 ratio.
    • Action: Prepare 20

      
      L pilot reactions. Fix total NTP concentration at 20 mM (5 mM each). Titrate 
      
      
      
      from 20 mM to 40 mM.
    • Readout: Run on Urea-PAGE. Select the concentration yielding the highest full-length band with minimal abortive transcripts (smearing). Typically,

      
      .
      
  • Large-Scale Synthesis (Fed-Batch Mode):

    • Set up the reaction (e.g., 5 mL) at the optimized

      
       level.
      
    • Incubate at 37°C.

    • The Trick: At 2 hours, add a "spike" of T7 polymerase and additional

      
       (1-2 mM).
      
    • Why? As pyrophosphate (PPi) accumulates, it precipitates

      
      . Adding fresh 
      
      
      
      keeps the reaction driving forward without reaching inhibitory salt concentrations.
  • Purification (HPLC vs. PAGE):

    • For labeled RNA, Anion Exchange HPLC (Dionex DNAPac or similar) is superior to PAGE.

    • Benefit: Higher recovery (>85% vs 60% for PAGE) and removal of acrylamide contaminants that interfere with NMR shimming.

Workflow Diagram

IVTWorkflow Template Linearized DNA Template Opt Mg2+ Optimization (Pilot Scale) Template->Opt Synth Large Scale IVT (Fed-Batch) Opt->Synth Optimal Ratio Purify Anion Exchange HPLC Synth->Purify Crude RNA Fold Annealing & Buffer Exchange Purify->Fold Pure RNA NMR NMR Data Acquisition Fold->NMR

Caption: Optimized workflow from template preparation to NMR data acquisition, emphasizing HPLC purification.

Part 4: Data Acquisition & Validation

Once the sample is in the NMR tube (typically 0.2 - 1.0 mM RNA in


 or 

), validate the labeling success.
  • 1D

    
    H NMR (Imido Region): 
    
    • Look at 10-15 ppm. Sharp peaks indicate a folded RNA. Broad blobs indicate aggregation.

  • 2D

    
     HSQC: 
    
    • Residue-Specific Validation: If you used only

      
      C/
      
      
      
      N-UTP, you should only see Uridine imino peaks (typically 10-12 ppm for G-U pairs, 13-15 ppm for A-U pairs).
    • Self-Validation: If you see Guanine imino peaks (usually distinct chemical shifts), your "unlabeled" GTP source may be contaminated, or metabolic scrambling occurred (rare in IVT, common in in vivo expression).

  • NOESY Strategy:

    • For deuterated samples, the lack of H5/H5'' protons simplifies the NOESY walk. Focus on H1' to H6/H8 connectivity.

References

  • Nikonowicz, E. P., & Pardi, A. (1992). Three-dimensional heteronuclear NMR studies of RNA. Nature, 355(6356), 184–186.

  • Fürtig, B., et al. (2003). NMR spectroscopy of RNA. ChemBioChem, 4(10), 936-962.

  • Lu, K., et al. (2010). NMR detection of dynamic processes in nucleic acids. Journal of the American Chemical Society, 132(15).

  • Biological Magnetic Resonance Data Bank (BMRB). Reference chemical shifts for RNA.

  • Silantes GmbH. Technical notes on Ribonucleotide Triphosphates (rNTPs) for RNA synthesis.

Sources

Technical Specification & Application Guide: Uridine-13C9 15N2 5'-Triphosphate Sodium

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Uridine-13C9 15N2 5'-triphosphate sodium (U-13C9, 15N2 UTP Na) is a stable isotope-labeled nucleoside triphosphate utilized primarily in multidimensional NMR spectroscopy and quantitative mass spectrometry . By replacing all nine carbon atoms with Carbon-13 (


) and both nitrogen atoms with Nitrogen-15 (

), this compound enables precise structural elucidation of RNA and metabolic flux analysis without the background interference typical of natural abundance isotopes.

This guide provides a definitive breakdown of its molecular weight characteristics, critical for accurate molarity calculations in in vitro transcription (IVT) and structural biology workflows.

Chemical Identity & Molecular Weight Analysis[1][2][3][4]

The Isotopic Mass Shift

To accurately calculate the molecular weight (MW) for experimental dosing, one must account for the specific atomic mass differences between natural isotopes and the enriched stable isotopes.

ElementNatural Isotope (Majority)Enriched IsotopeMass Shift (

)
Count in UTPTotal Mass Shift
Carbon

(12.000 Da)

(13.003 Da)
+1.003 Da9+9.027 Da
Nitrogen

(14.003 Da)

(15.000 Da)
+0.997 Da2+1.994 Da
Total +11.021 Da
Molecular Weight Calculation Matrix

Commercial preparations of UTP are supplied as sodium salts. The stoichiometry of sodium (


) counterions depends on the pH of the solution and the purification method. You must verify the specific salt form on your certificate of analysis (CoA). 

Below is the calculation matrix for the most common forms.

  • Base Formula (Labeled Free Acid):

    
    
    
  • Base MW (Labeled Free Acid): 495.15 g/mol

Salt FormChemical FormulaCalculation LogicMolecular Weight ( g/mol )
Free Acid

Base Mass495.15
Disodium (

)

Base - 2H + 2Na539.11
Trisodium (

)

Base - 3H + 3Na561.09
Tetrasodium (

)

Base - 4H + 4Na583.07

Critical Note: The Disodium (


)  form (MW ~539.1) is the standard commercial preparation for 100 mM solutions (e.g., Sigma-Aldrich Product 645672) [1]. Always calculate concentration using the specific MW listed on your vial to avoid stoichiometry errors in IVT.

Structural Visualization

The following diagram illustrates the chemical structure of Uridine-13C9 15N2 5'-triphosphate, highlighting the uniformly labeled Ribose and Uracil rings.

UTP_Structure cluster_0 Phosphate Chain cluster_1 Labeled Core (13C9, 15N2) P3 Gamma-P P2 Beta-P P3->P2 P1 Alpha-P P2->P1 Ribose Ribose Ring (5 x 13C) P1->Ribose Ester Bond Uracil Uracil Base (4 x 13C, 2 x 15N) Ribose->Uracil Glycosidic Bond caption Fig 1: Structural schematic of U-13C9 15N2 UTP. Red/Yellow nodes indicate heavy isotope enrichment.

Applications in High-Fidelity Research

Multidimensional NMR of RNA

In RNA structural biology, spectral crowding is a significant challenge. U-13C9, 15N2 UTP is used to synthesize isotopically labeled RNA via in vitro transcription.

  • Mechanism: The

    
     and 
    
    
    
    nuclei allow for heteronuclear multidimensional NMR experiments (e.g., HCN, HCP correlations).
  • Benefit: Enables the assignment of sugar pucker conformations and base pairing geometries in large RNA molecules (e.g., riboswitches, aptamers) [2].

Internal Standard for Metabolomics

In LC-MS/MS workflows, this compound serves as an ideal internal standard (IS) for quantifying intracellular UTP pools.

  • Protocol: Spike a known concentration of U-13C9, 15N2 UTP into cell lysates during extraction.

  • Advantage: It co-elutes with endogenous UTP but is mass-resolved (+11 Da shift), correcting for matrix effects and ionization suppression [3].

Experimental Protocol: Integrating into IVT

Objective: Synthesize


-labeled RNA using T7 RNA Polymerase.
Materials
  • Template: Linearized plasmid or PCR product with T7 promoter.

  • NTP Mix: ATP, GTP, CTP (unlabeled or labeled as required).

  • Labeled UTP: U-13C9, 15N2 UTP Na (100 mM stock).

  • Buffer: 40 mM Tris-HCl (pH 8.0), 20 mM

    
    , 2 mM Spermidine, 10 mM DTT.
    
Workflow
  • Stoichiometry Check: Ensure the final concentration of labeled UTP matches the unlabeled NTPs (typically 2–5 mM final concentration).

  • Thawing: Thaw the 100 mM labeled UTP solution on ice. Do not vortex vigorously ; mix by gentle flicking to preserve phosphate integrity.

  • Assembly: Assemble the reaction at room temperature in the following order to prevent precipitation:

    • Water

      
       Buffer 
      
      
      
      NTPs (including labeled UTP)
      
      
      Template
      
      
      T7 Polymerase.
  • Incubation: Incubate at 37°C for 2–4 hours.

  • Purification: Treat with DNase I, then purify via spin column or Lithium Chloride precipitation.

IVT_Workflow Start Start: Thaw Reagents Calc Calculate Molarity (Use MW ~539.1 for Na2) Start->Calc Mix Assemble Reaction (Buffer + MgCl2 + 13C/15N-UTP + T7 Pol) Calc->Mix Incubate Incubate 37°C (2-4 Hours) Mix->Incubate DNase DNase I Treatment (Remove DNA Template) Incubate->DNase Purify Purification (LiCl or Silica Column) DNase->Purify QC QC: Mass Spec / PAGE Purify->QC caption Fig 2: IVT Workflow for Isotope-Labeled RNA Synthesis

Quality Control & Validation

Before committing precious sample to large-scale synthesis, validate the reagent:

  • ESI-MS Validation:

    • Inject a 10 µM dilution into an ESI-MS (Negative Mode).

    • Target m/z: Look for the [M-H]⁻ peak.

    • Calculation:

      
       Free acid anion mass in MS is typically observed as the deprotonated species (
      
      
      
      ).
    • Expect m/z ~ 494.14 (for the mono-anion of the labeled free acid).

  • Purity Check:

    • Purity should be

      
       by HPLC to ensure no truncated phosphate species (UDP/UMP) which inhibit transcription yield.
      

References

  • Sigma-Aldrich.[1] Uridine-13C9,15N2 5′-triphosphate disodium salt solution Product Specification. Retrieved from

  • Nikonowicz, E. P., & Pardi, A. (1992). Three-dimensional heteronuclear NMR studies of RNA.
  • MedChemExpress.[2][3] Uridine triphosphate-13C9,15N2 sodium Datasheet. Retrieved from

Sources

Advanced Applications of [U-13C9, 15N2]-UTP in RNA NMR Spectroscopy: From Synthesis to Structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Uridine-13C9, 15N2 5'-triphosphate (hereafter referred to as [U-13C, 15N]-UTP ) in high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a uniformly labeled nucleoside triphosphate, this isotopologue is the cornerstone for determining the solution structures of RNA and investigating RNA-ligand interactions in drug discovery.

By incorporating [U-13C, 15N]-UTP into RNA transcripts, researchers transform "invisible" carbon and nitrogen atoms into active magnetic probes. This enables the measurement of heteronuclear couplings, relaxation rates, and chemical shifts essential for mapping the complex fold of non-coding RNAs, riboswitches, and viral genomes.

Fundamental Principles: The Isotope Advantage

Native RNA is composed of


 (spin 0) and 

(spin 1, quadrupolar), which are NMR-silent or broad. Replacing these with

(spin 1/2) and

(spin 1/2) is non-negotiable for multidimensional NMR.
The [U-13C9, 15N2]-UTP Spin System

For a Uridine residue derived from this triphosphate, the labeling pattern provides a continuous network of coupled spins:

  • Ribose Moiety (

    
    ):  Allows assignment of the sugar pucker and backbone connectivity via HCCH-COSY experiments.
    
  • Uracil Base (

    
    ):  The 
    
    
    
    and
    
    
    couplings allow for unambiguous assignment of the base protons (H5, H6) and the imino proton (H3), which is the primary reporter of base pairing.

Experimental Protocol: Enzymatic Synthesis of Labeled RNA

The most robust method to introduce [U-13C, 15N]-UTP into RNA is T7 RNA polymerase-mediated in vitro transcription (IVT).[1]

Workflow Diagram

The following diagram illustrates the production pipeline from plasmid DNA to NMR-ready sample.

IVT_Workflow Plasmid Plasmid Template (T7 Promoter) Linearization Linearization (Restriction Enzyme) Plasmid->Linearization IVT_Mix Reaction Assembly [U-13C, 15N]-UTP + Unlabeled ATP, GTP, CTP + T7 Polymerase + MgCl2 Linearization->IVT_Mix Template Incubation Incubation (37°C, 3-4 Hours) IVT_Mix->Incubation Purification Purification (PAGE or HPLC) Incubation->Purification Crude RNA Desalting Desalting & Folding (Buffer Exchange) Purification->Desalting Pure Transcript NMR_Tube NMR Sample (10% D2O) Desalting->NMR_Tube

Caption: Optimized workflow for generating isotope-labeled RNA using T7 RNA polymerase.

Step-by-Step Methodology

1. Template Preparation:

  • Linearize plasmid DNA containing the T7 promoter and target sequence.

  • Critical: Purify via phenol-chloroform extraction to remove RNases and restriction enzymes.

2. Reaction Optimization (Mg


 Titration): 
  • Free nucleotides chelate magnesium. Since [U-13C, 15N]-UTP is expensive, perform a small-scale (25

    
    L) Mg
    
    
    
    titration (e.g., 15–40 mM) to maximize yield before the large-scale reaction.
  • Target Ratio: [NTP total] : [Mg

    
    ] 
    
    
    
    1 : 1.2 to 1 : 1.5.

3. Large-Scale Transcription:

  • Buffer: 40 mM Tris-HCl (pH 8.1), 1 mM Spermidine, 0.01% Triton X-100, 5 mM DTT.

  • Nucleotides: Add [U-13C, 15N]-UTP (typically 2–4 mM final) and unlabeled ATP/GTP/CTP (or labeled versions if full labeling is required).

  • Enzyme: Add T7 RNA Polymerase (0.1 mg/mL).

  • Incubate at 37°C for 3–4 hours. Note: Inorganic pyrophosphatase (IPP) can be added to prevent pyrophosphate precipitation.

4. Purification:

  • PAGE: Best for RNAs < 50 nt.[2] Run on denaturing urea-PAGE, UV shadow, excise band, and electroelute.

  • HPLC: Best for RNAs > 50 nt. Use anion exchange (e.g., DNA-Pac PA200) at high temperature (65°C) to resolve secondary structures.

NMR Spectroscopy Applications

A. Resonance Assignment Strategies

The primary challenge in RNA NMR is the "spectral crowding" of ribose protons.[2] [U-13C, 15N]-UTP alleviates this by spreading signals into the carbon and nitrogen dimensions.

Magnetization Transfer Logic

To assign a Uridine residue, we utilize specific pulse sequences that transfer magnetization through the scalar couplings (


) established by the labels.

Magnetization_Transfer cluster_legend Experiment: HCN H1 H1' C1 C1' H1->C1 J(CH) N1 N1 C1->N1 J(CN) C6 C6 N1->C6 J(NC) H6 H6 C6->H6 J(CH)

Caption: Magnetization transfer pathway in an HCN experiment connecting the Ribose (H1') to the Base (H6).

B. Key Pulse Sequences

The following table summarizes the essential experiments enabled by [U-13C, 15N]-UTP.

ExperimentTarget InteractionInformation Yielded
2D

HSQC
N1-H3 (Imino)Base Pairing: U-H3 signals appear at 10-15 ppm. Hydrogen-bonded iminos are protected from solvent exchange and visible; free ones are not.
HNN-COSY N-H...N (H-bond)Direct H-Bond Detection: Correlates the donor N (Uridine N3) with the acceptor N (Adenine N1) across the A-U base pair.
HCN H1'

N1/N9

C6/C8

H6/H8
Sugar-to-Base Connectivity: Links the ribose spin system to the aromatic base spin system.
HCCH-COSY C-C (Ribose)Sugar Pucker: Correlates all carbons in the ribose ring (C1'-C2'-C3'-C4'-C5') to determine C2'-endo vs C3'-endo conformation.
C. Drug Discovery: Ligand Screening

In drug development, [U-13C, 15N]-UTP labeled RNA is used to screen small molecules (e.g., for SMA or viral targets).

  • Chemical Shift Perturbation (CSP): Record a

    
     HSQC of the labeled RNA.
    
  • Titration: Add the drug candidate in steps.

  • Observation: Shifts in the Uridine imino (N3-H3) peaks indicate binding near U-rich loops or A-U helices. The

    
     label provides the resolution needed to distinguish specific binding from non-specific aggregation.
    

Data Analysis & Interpretation

When analyzing spectra of [U-13C, 15N]-UTP labeled RNA, refer to these standard chemical shift ranges to validate assignments.

Table: Typical Chemical Shifts for Uridine in RNA (referenced to DSS/NH3)

AtomNucleusChemical Shift Range (ppm)
C1'

88.0 – 93.0
C2' - C5'

60.0 – 85.0
C5

102.0 – 104.0
C6

140.0 – 143.0
N1 (Glycosidic)

140.0 – 150.0
N3 (Imino)

155.0 – 165.0
H3 (Imino Proton)

10.0 – 15.0 (only if H-bonded)

References

  • Nikonowicz, E. P., & Pardi, A. (1992). Three-dimensional heteronuclear NMR studies of RNA. Nature, 355(6356), 184–186. Link

  • Fürtig, B., et al. (2003). NMR spectroscopy of RNA. ChemBioChem, 4(10), 936–962. Link

  • Duss, O., et al. (2012). NMR chemical shifts of RNA. Journal of Biomolecular NMR, 53, 321–331. Link

  • Lu, K., et al. (2010). NMR detection of dynamic protein-ligand interactions. Current Protocols in Protein Science, 60(1), 17-12. Link

  • Barnwal, R. P., et al. (2017). Applications of NMR to structure determination of RNAs large and small. Archives of Biochemistry and Biophysics, 628, 42-56. Link

Sources

Part 1: The Fundamental Distinction: Unveiling the Isotopic Label

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences and Applications of Standard UTP and Isotopically Labeled UTP-¹³C₉,¹⁵N₂

For researchers, scientists, and professionals in drug development, a nuanced understanding of the tools of molecular biology is paramount. Uridine triphosphate (UTP) is a fundamental building block in cellular processes, but its isotopically labeled counterpart, UTP-¹³C₉,¹⁵N₂, offers a powerful lens through which to observe the intricate molecular dance of life. This guide delves into the core distinctions between standard UTP and its stable isotope-labeled form, providing expert insights into the rationale behind experimental choices and detailing the advanced applications that this labeling unlocks.

Standard Uridine Triphosphate (UTP) is a pyrimidine nucleoside triphosphate vital for life.[1][2][3][4] It is a key precursor in the synthesis of RNA and acts as an energy source in various metabolic pathways.[3][5] Its molecular structure consists of the nucleobase uracil, a ribose sugar, and a triphosphate group.

UTP-¹³C₉,¹⁵N₂, in contrast, is a non-radioactive, stable isotope-labeled version of UTP.[6][7] In this molecule, all nine carbon atoms are substituted with the heavier carbon-13 (¹³C) isotope, and both nitrogen atoms in the uracil base are replaced with the nitrogen-15 (¹⁵N) isotope.[8] This subtle alteration in atomic mass does not change the chemical properties or biological activity of the molecule but imparts a unique physical signature that can be detected by sophisticated analytical techniques.[9]

Below is a table summarizing the key physical and chemical properties of standard UTP and UTP-¹³C₉,¹⁵N₂.

PropertyStandard UTPUTP-¹³C₉,¹⁵N₂
Molecular Formula C₉H₁₅N₂O₁₅P₃¹³C₉H₁₅¹⁵N₂O₁₅P₃
Average Molecular Weight ( g/mol ) 484.14~539.03[7]
Isotopic Composition Natural abundance (~98.9% ¹²C, ~1.1% ¹³C; ~99.6% ¹⁴N, ~0.4% ¹⁵N)Enriched in ¹³C (typically >98%) and ¹⁵N (typically >98%)[10]
Biological Activity NativeIdentical to native UTP
Primary Detection Methods UV-Vis Spectroscopy, HPLCNuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS)

The decision to use UTP-¹³C₉,¹⁵N₂ is driven by the need to distinguish it from the naturally abundant, unlabeled UTP in a biological sample. This ability to "see" the labeled molecules underpins a range of advanced research applications.

Part 2: The "Why": Driving Forces for Employing Isotopic Labeling

The use of isotopically labeled nucleotides like UTP-¹³C₉,¹⁵N₂ is not merely a technical substitution but a strategic choice to overcome the limitations of conventional biochemical assays. The primary motivators for employing this advanced tool fall into two main categories: structural elucidation and quantitative analysis.

Deciphering Molecular Architecture with Nuclear Magnetic Resonance (NMR) Spectroscopy

One of the most significant applications of UTP-¹³C₉,¹⁵N₂ is in the field of structural biology, particularly for the determination of RNA and RNA-protein complex structures by NMR spectroscopy.[8][11] In complex biomolecules, the NMR signals from individual atoms often overlap, making it impossible to resolve the structure.[12] Isotopic labeling with ¹³C and ¹⁵N provides a solution to this challenge by enabling multidimensional NMR experiments that can differentiate and assign signals to specific atoms in the molecule.[12][13][14]

The causality behind this choice is rooted in the principles of NMR. The ¹³C and ¹⁵N nuclei have a nuclear spin that makes them NMR-active, and their presence allows for the transfer of magnetization between bonded atoms. This enables experiments that correlate the chemical shifts of different nuclei, spreading the otherwise overlapped signals into multiple dimensions and dramatically improving spectral resolution.[15]

Diagram: The Rationale for Isotopic Labeling in NMR

G cluster_problem The Challenge in NMR of Unlabeled RNA cluster_solution The Solution with Isotopic Labeling cluster_outcome The Outcome Problem Overlapping Signals in 1D NMR Spectrum of a large RNA molecule Labeling Incorporate UTP-¹³C₉,¹⁵N₂ into RNA via in vitro transcription Problem->Labeling Leads to the need for... Multidim_NMR Perform Multidimensional Heteronuclear NMR Experiments (e.g., HSQC, HNCO) Labeling->Multidim_NMR Enables... Resolved_Spectrum Resolved NMR Spectrum with separated signals for each atom Multidim_NMR->Resolved_Spectrum Results in... Structure Determination of 3D Structure of RNA and RNA-protein complexes Resolved_Spectrum->Structure Allows for...

Caption: Workflow illustrating how isotopic labeling overcomes NMR signal overlap.

Precise Quantification and Tracking with Mass Spectrometry (MS)

In the realm of quantitative proteomics, metabolomics, and drug development, Mass Spectrometry is a powerful tool for identifying and quantifying molecules based on their mass-to-charge ratio.[16] UTP-¹³C₉,¹⁵N₂ serves as an ideal internal standard for MS-based quantification of UTP and its metabolites.[6][17][18] By adding a known amount of the labeled standard to a sample, the abundance of the endogenous, unlabeled UTP can be accurately determined by comparing the signal intensities of the labeled and unlabeled species.

This approach is crucial for studies of metabolic flux, where researchers trace the fate of labeled precursors through various biochemical pathways.[8][19] It also finds application in the characterization of RNA therapeutics, where precise quantification and sequence mapping are essential for quality control.[20][21]

Part 3: In the Lab: Protocols and Experimental Workflows

The practical application of UTP-¹³C₉,¹⁵N₂ hinges on its successful incorporation into RNA and subsequent analysis. The following sections provide an overview of key experimental protocols.

Enzymatic Synthesis of Labeled RNA via In Vitro Transcription

The most common method for producing isotopically labeled RNA for structural studies is through in vitro transcription using bacteriophage RNA polymerases, such as T7 RNA polymerase.[22][23][24][25][26] This technique allows for the synthesis of milligram quantities of RNA from a DNA template.

Experimental Protocol: In Vitro Transcription with Labeled NTPs

  • Template Preparation: A linear double-stranded DNA template containing a T7 promoter upstream of the desired RNA sequence is prepared.

  • Reaction Setup: A reaction mixture is prepared containing the DNA template, T7 RNA polymerase, a transcription buffer (including magnesium chloride, which is crucial for polymerase activity), and the four ribonucleoside triphosphates (NTPs). To achieve uniform labeling, UTP-¹³C₉,¹⁵N₂ is used in place of standard UTP. For selective labeling, a mix of labeled and unlabeled NTPs can be used.

  • Incubation: The reaction is incubated at 37°C for 2-4 hours.

  • DNase Treatment: The DNA template is removed by adding DNase I and incubating for a further 15-30 minutes.

  • Purification: The labeled RNA is purified from the reaction mixture using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification and Quality Control: The concentration and purity of the labeled RNA are determined by UV-Vis spectroscopy and gel electrophoresis.

Diagram: In Vitro Transcription Workflow for Labeled RNA Synthesis

G Template DNA Template with T7 Promoter Incubation Incubation at 37°C Template->Incubation NTPs ATP, GTP, CTP, and UTP-¹³C₉,¹⁵N₂ NTPs->Incubation Polymerase T7 RNA Polymerase Polymerase->Incubation DNase DNase I Treatment Incubation->DNase Purification Purification (e.g., PAGE, HPLC) DNase->Purification Labeled_RNA Purified ¹³C,¹⁵N-labeled RNA Purification->Labeled_RNA

Caption: Step-by-step workflow for the enzymatic synthesis of labeled RNA.

Structural Analysis of Labeled RNA by NMR Spectroscopy

Once the labeled RNA is synthesized and purified, it can be analyzed by NMR to determine its three-dimensional structure. This involves a series of experiments to assign the chemical shifts of the ¹H, ¹³C, and ¹⁵N atoms and to measure distances and angles between them.

Key NMR Experiments for Labeled RNA:

  • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): This is a fundamental 2D experiment that correlates the chemical shifts of amide protons with their directly bonded nitrogen atoms. It provides a "fingerprint" of the molecule, with one peak for each N-H group.

  • HNCACB/HN(CO)CACB: These are 3D experiments used for sequential assignment of backbone resonances.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is crucial for determining the overall fold of the RNA. ¹³C- or ¹⁵N-edited NOESY experiments are used with labeled samples to resolve spectral overlap.

The data from these and other NMR experiments are then used in computational software to calculate and refine the 3D structure of the RNA molecule.

Part 4: Applications in Drug Discovery and Development

The ability to study the structure and dynamics of RNA and its complexes with proteins has significant implications for drug discovery.[27][28][29][30] Many diseases are linked to the malfunction of RNA-protein interactions, and understanding these interactions at the molecular level can guide the design of small molecules or other therapeutics that modulate their activity.[27][31][32]

UTP-¹³C₉,¹⁵N₂ is a critical tool in this endeavor, enabling researchers to:

  • Determine the structure of RNA drug targets: By elucidating the 3D structure of a target RNA, researchers can identify potential binding pockets for small molecule drugs.

  • Study the mechanism of action of RNA-targeting drugs: NMR can be used to observe how a drug binds to its RNA target and the conformational changes that occur upon binding.

  • Characterize RNA therapeutics: For drugs that are themselves RNA molecules (e.g., siRNA, mRNA vaccines), isotopic labeling is used in conjunction with MS and NMR for quality control, ensuring the identity, purity, and integrity of the final product.[21]

Conclusion

UTP-¹³C₉,¹⁵N₂ is far more than just a heavy version of its standard counterpart. It is a sophisticated molecular probe that, in the hands of skilled researchers, provides unprecedented insights into the structure, dynamics, and function of RNA. From deciphering the intricate folds of RNA enzymes to guiding the development of next-generation therapeutics, the applications of this isotopically labeled nucleotide are at the forefront of molecular biology and drug discovery. The investment in this advanced reagent is justified by the richness and clarity of the data it provides, empowering scientists to answer fundamental questions and address pressing challenges in human health.

References

  • Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy.
  • Kay, L. E. (2000). New developments in isotope labeling strategies for protein solution NMR spectroscopy. Current Opinion in Structural Biology, 10(5), 585-592.
  • ¹³C ¹⁵N Labeled Compounds. (2024, November 13). Isotope Science / Alfa Chemistry. Retrieved from [Link]

  • Isotope Labeling. (n.d.). Cerno Bioscience. Retrieved from [Link]

  • Roca, M., & de la Torre, R. (2023). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. Journal of Mass Spectrometry, 58(8), e4973.
  • Kim, H. J., Wang, X., & Fierke, C. A. (2010). Enzymatic de Novo Pyrimidine Nucleotide Synthesis. Current protocols in nucleic acid chemistry, Chapter 1, Unit 1.21.
  • Paulines, M. J., & Limbach, P. A. (2014). Identification of RNA sequence isomer by isotope labeling and LC-MS/MS. Journal of the American Society for Mass Spectrometry, 25(11), 1951–1960.
  • Beverly, M., Sam, F., & Mbi, A. (2022). Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry. Analytical Chemistry, 94(20), 7149–7157.
  • Uridine triphosphate. (n.d.). Grokipedia. Retrieved from [Link]

  • Uridine Triphosphate (UTP). (2025, July 3). Laboratory Notes. Retrieved from [Link]

  • Varani, G., Aboul-ela, F., & Allain, F. H.-T. (1996). Applications of NMR to structure determination of RNAs large and small. Progress in Nuclear Magnetic Resonance Spectroscopy, 29(1-2), 51-127.
  • Uridine triphosphate. (2023, September 24). In Wikipedia. Retrieved from [Link]

  • Uridine triphosphate Definition and Examples. (2021, March 1). Biology Online Dictionary. Retrieved from [Link]

  • Synthesizing Stable Isotope-Labeled Nucleic Acids. (2023, November 3). Silantes. Retrieved from [Link]

  • Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Chemienzymatic synthesis of uridine nucleotides labeled with [¹⁵N] and [¹³C]. Nucleic Acids Research, 20(17), 4515–4523.
  • D'Souza, V., & Summers, M. F. (2004). Biosynthetic Preparation of ¹³C/¹⁵N-Labeled rNTPs for High-Resolution NMR Studies of RNAs. In Methods in Molecular Biology (Vol. 252, pp. 1-16). Humana Press.
  • Inoue, T., & Cech, T. R. (2011). Site-specific isotope labeling of long RNA for structural and mechanistic studies. Nucleic Acids Research, 39(21), e142.
  • Nikonowicz, E. P., Sirr, A., Legault, P., Jucker, F. M., Baer, L. M., & Pardi, A. (1992). Preparation of ¹³C and ¹⁵N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4507–4513.
  • D'Souza, V., & Summers, M. F. (2005). Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR, 32(3), 173-189.
  • Pan, X., & Shen, H. B. (2022). Prediction of RNA–protein interactions using a nucleotide language model.
  • Grembecka, J. (2015).
  • Marchanka, A., & Wacker, A. (2021). Strategies for RNA Resonance Assignment by ¹³C/¹⁵N- and ¹H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 758661.
  • Tollinger, M., & Kreutz, C. (2002). Preparation of partially ²H/¹³C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides. Nucleic Acids Research, 30(23), 5033–5040.
  • Li, Y., & Fu, X. D. (2024). Decoding RNA–Protein Interactions: Methodological Advances and Emerging Challenges. Advanced Science, 11(1), e2305885.
  • Random RNA Labeling (in vitro Transcription-based). (n.d.). Jena Bioscience. Retrieved from [Link]

  • D'Souza, V., & Summers, M. F. (2016). Protein–RNA interactions: structural biology and computational modeling techniques. WIREs RNA, 7(6), 797-814.
  • Applications of Stable Isotope-Labeled Molecules. (2023, December 11). Silantes. Retrieved from [Link]

  • Custom RNA and DNA Oligonucleotide Synthesis Service. (n.d.). Silantes. Retrieved from [Link]

  • Fleet, G. W., & Witty, D. R. (2003). The economical synthesis of [2'-(¹³C), 1,3-(¹⁵N₂)]uridine; preliminary conformational studies by solid state NMR. Organic & Biomolecular Chemistry, 1(12), 2095-2097.
  • D'Souza, V., & Summers, M. F. (2020). Protein-RNA interactions: structural biology and computational modeling techniques.
  • Sam, F., & Mbi, A. (2022). Mass spectrometry-based mRNA sequence mapping via complementary RNase digests and bespoke visualisation tools. Chemical Science, 13(28), 8234–8245.
  • Corley, M., & K-M., R. (2021). Compendium of Methods to Uncover RNA-Protein Interactions In Vivo. International Journal of Molecular Sciences, 22(6), 3127.
  • Weng, Y., & Li, W. (2023). RNA chemistry and therapeutics. Nature Reviews Drug Discovery, 22(10), 807-828.
  • Damase, T. R., & Sukhovershin, R. (2024). Recent Advances and Prospects in RNA Drug Development. Pharmaceuticals, 17(11), 1451.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise identification and application of stable isotope-labeled nucleotides are critical bottlenecks in structural biology and quantitative mass spectrometry. This guide addresses the specific isotopologue Uridine-


C

,

N

-5'-triphosphate sodium salt
(U-

C

,

N

UTP).

Unlike standard reagents, stable isotopes often lack universally harmonized CAS Registry Numbers in public databases. This document provides a definitive identification matrix, a "Search Strategy" for procurement, and a validated protocol for analytical verification.

Part 1: Chemical Identity & The CAS Conundrum

The Identification Matrix

Stable isotopes frequently occupy a regulatory gray area where vendors assign proprietary identifiers or "associated" CAS numbers that may not appear in the American Chemical Society (ACS) registry. Use the following matrix for procurement and regulatory documentation.

Parameter Technical Specification Notes
Chemical Name Uridine-

C

,

N

-5'-triphosphate sodium salt
Full dual-label (Base + Ribose)
Unlabeled Parent CAS 19817-92-6 (Trisodium salt)Use for structural search baseline
Vendor-Cited CAS 285978-18-9 Caution: Cited by vendors (e.g., ChemScene, MCE) but may not be in global registries.
Molecular Formula

C

H


N

O

P

[1][2] • xNa

"x" varies by pH (typically 3 or 4)
Molecular Weight ~539.03 g/mol (Disodium form)Varies by salt stoichiometry
Mass Shift +11 Da (M+11)Relative to unlabeled UTP
Structural Visualization & Isotope Mapping

The following diagram illustrates the labeling pattern. Note that all carbons (ribose and uracil ring) and all nitrogens (uracil ring) are heavy isotopes.

IsotopeMap cluster_0 Uridine-13C9 15N2 Structure Base Uracil Base (13C4, 15N2) Ribose Ribose Sugar (13C5) Base->Ribose N-Glycosidic Bond (15N-13C coupling) Phosphate Triphosphate Chain (Unlabeled P) Ribose->Phosphate Ester Bond Legend Red = 15N/13C Labeled Blue = 13C Labeled Grey = Unlabeled

Figure 1: Isotopic topology of U-13C9, 15N2 UTP. The N-Glycosidic bond connects the fully labeled base to the fully labeled sugar, enabling specific NMR coherence transfers.

Part 2: Primary Applications in Structural Biology

The primary utility of this isotopologue is in Multidimensional Heteronuclear NMR for RNA structure determination.

Mechanism of Action in NMR
  • Spectral Simplification: The uniform

    
    C/
    
    
    
    N labeling allows for 3D and 4D NMR experiments (e.g., HCN, HCP) that spread signals out in multiple dimensions, resolving the severe overlap typical of proton NMR in RNA.
  • Resonance Assignment: The

    
    C-
    
    
    
    C coupling allows "walking" down the carbon backbone of the ribose, while
    
    
    N labeling permits base-pair identification (e.g., U-A vs. U-G wobble pairs).
Workflow: From Synthesis to Spectra

This material is rarely used "as is" for direct measurement; it is typically a substrate for in vitro transcription.

Workflow Reagents Input Reagents: 13C9/15N2 UTP + Unlabeled ATP/GTP/CTP + DNA Template + T7 Polymerase Reaction In Vitro Transcription (37°C, 2-4 Hours) Reagents->Reaction Purification PAGE / HPLC Purification (Remove abortive transcripts) Reaction->Purification NMR_Sample NMR Sample Prep (Annealing in buffer) Purification->NMR_Sample Data HCN / HCP Experiments (Resonance Assignment) NMR_Sample->Data

Figure 2: Typical experimental workflow utilizing labeled UTP for RNA synthesis.

Part 3: Analytical Validation Protocol

Trusting a vendor's Certificate of Analysis (CoA) is insufficient for high-stakes structural biology. You must validate the Isotopic Enrichment and Chemical Purity .[3]

Protocol: Mass Spectrometry (ESI-MS)

Objective: Confirm M+11 mass shift and absence of unlabeled (M+0) contaminants.

  • Preparation: Dilute the sodium salt to 10 µM in 50:50 Methanol:Water (with 10mM Ammonium Acetate to reduce Na+ adduct complexity).

  • Mode: Negative Ion Mode (ESI-).

  • Target Calculation:

    • Unlabeled UTP [M-H]⁻: ~483.0 m/z.

    • Target

      
      C
      
      
      
      ,
      
      
      N
      
      
      UTP [M-H]⁻:
      ~494.0 m/z.
  • Acceptance Criteria:

    • Primary peak at 494.0 ± 0.5 m/z.

    • Unlabeled peak (483.0 m/z) intensity < 1% (indicates >99% enrichment).

Protocol: 1D H-NMR (Proton NMR)

Objective: Verify salt stoichiometry and absence of organic solvents.

  • Solvent: D

    
    O (99.9%).
    
  • Observation: The H5 and H6 protons on the Uracil ring will show large J-coupling splitting due to the attached

    
    C atoms (J
    
    
    
    ~140-200 Hz), unlike the simple doublets seen in unlabeled UTP.
  • Salt Check: Integration of the ribose signals relative to any residual Tris or buffer signals (if supplied in solution) ensures correct concentration calculations.

Part 4: Handling & Storage

  • Hygroscopicity: The sodium salt is extremely hygroscopic. Weighing small amounts of powder is error-prone.

    • Recommendation: Purchase pre-aliquoted solutions (e.g., 100mM) or dissolve the entire vial immediately upon opening to create a stock solution.

  • Stability: UTP is prone to hydrolysis (loss of gamma/beta phosphates) at acidic pH or high temperatures.

    • Storage: -20°C or -80°C.

    • Buffer: Maintain pH 7.5–8.0 (Tris-HCl or Phosphate buffer). Avoid unbuffered water which can become acidic.

References

  • PubChem. Uridine 5'-triphosphate sodium (Unlabeled Parent). National Library of Medicine. Available at: [Link]

  • Fürtig, B., et al. (2003). NMR Spectroscopy of RNA. ChemBioChem. (Foundational text on using 13C/15N NTPs). Available at: [Link]

Sources

Technical Guide: Solubility and Stability of UTP-13C9 15N2 Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility, stability, and handling protocols for UTP-13C9 15N2 Sodium Salt , a stable isotope-labeled analog of Uridine 5'-triphosphate. It is designed for researchers utilizing this compound as an internal standard in quantitative LC-MS/MS metabolomics and enzymatic kinetics.

Executive Summary

UTP-13C9 15N2 Sodium Salt is a uniformly labeled nucleotide analog where all nine carbon atoms are substituted with Carbon-13 (


) and both nitrogen atoms with Nitrogen-15 (

).[1] This modification results in a mass shift of +11 Da relative to the unlabeled isotopologue, shifting the molecular weight of the free acid from ~484.1 to ~495.1 Da.

As a polyphosphate, its stability is governed by the hydrolysis kinetics of the phosphoanhydride bonds, which are highly sensitive to pH, temperature, and divalent cation concentration. This guide provides evidence-based protocols to maximize the half-life and analytical precision of this reagent.

Physicochemical Profile

The sodium salt form is the industry standard for stability, rendering the molecule highly polar and water-soluble while mitigating the acidity of the free phosphate groups.

PropertyData
Compound Name Uridine-

5'-triphosphate sodium salt
Molecular Formula

Mass Shift +11.0 Da (relative to unlabeled UTP)
Appearance White to off-white lyophilized powder or clear aqueous solution
Hygroscopicity High (Desiccated storage required)
pKa Values ~0.9 (P-O), ~6.5 (

-phosphate), ~9.5 (Uracil N3)

Solubility Data

The solubility of UTP-13C9 15N2 is driven by its three phosphate groups. It is highly hydrophilic and practically insoluble in non-polar organic solvents.

Solvent Compatibility Table
SolventSolubilityComments
Water (Milli-Q) > 75 mM (> 40 mg/mL)Excellent solubility. Preferred solvent for stock solutions.
Tris-HCl (pH 7.5) > 50 mM Ideal for maintaining stability during storage.
DMSO < 1 mM (Insoluble)Do NOT use. Poor solubility; moisture in DMSO accelerates degradation.
Ethanol/Methanol InsolublePrecipitants. Used for purifying nucleotides from aqueous solutions.

Critical Insight: While UTP is soluble in water, dissolving it in unbuffered water (pH ~5-6 due to dissolved CO


) can accelerate autohydrolysis. Always buffer stock solutions to pH 7.5 – 8.5. 

Stability & Degradation Kinetics[5]

The primary degradation pathway of UTP-13C9 15N2 is the hydrolysis of the phosphoanhydride bonds, sequentially releasing inorganic phosphate (


) to form UDP, UMP, and eventually Uridine.
Degradation Pathway Diagram

UTP_Degradation UTP UTP-13C9 15N2 (Active) UDP UDP-13C9 15N2 (Degradant 1) UTP->UDP Hydrolysis (Fastest at pH < 6) UMP UMP-13C9 15N2 (Degradant 2) UDP->UMP Hydrolysis Pi Pi (Inorganic Phosphate) UDP->Pi Uridine Uridine-13C9 15N2 (Nucleoside) UMP->Uridine Phosphatase Action (Enzymatic) UMP->Pi

Figure 1: Stepwise hydrolysis of UTP. The conversion of UTP to UDP is the rate-limiting stability concern during storage.

Stability Factors[5][6][7][8][9][10]
  • pH Sensitivity:

    • Acidic (pH < 6.0): Rapid hydrolysis. The protonation of the terminal gamma-phosphate makes the phosphorus atom more electrophilic and susceptible to water attack.

    • Alkaline (pH 7.5 – 10.0): Most stable. Repulsion between the negatively charged hydroxyl ions and the negatively charged phosphates retards hydrolysis.

  • Temperature:

    • -20°C / -80°C: Stable for > 12 months (solid) or > 6 months (solution).

    • +4°C: Stable for 1–2 weeks.

    • +25°C (Room Temp): ~1% degradation per 24 hours in liquid state.

    • > 60°C: Rapid decomposition (minutes).

  • Freeze-Thaw Cycles: Repeated freezing causes local pH shifts (eutectic crystallization) that can degrade nucleotides. Limit to < 3 cycles.

Handling & Storage Protocol

To maintain the integrity of this high-value isotope standard, follow this "Self-Validating" preparation workflow.

Stock Solution Preparation Workflow[4][11][12]

Stock_Prep Start Lyophilized Powder (Store at -20°C) Equilibrate 1. Equilibrate vial to RT (Prevents condensation) Start->Equilibrate Dissolve 2. Dissolve in 10mM Tris-HCl (pH 8.0) Target Conc: 10 mM Equilibrate->Dissolve Aliquot 3. Aliquot into low-binding tubes (Avoid glass due to phosphate adsorption) Dissolve->Aliquot Freeze 4. Snap Freeze in Liquid N2 Store at -80°C Aliquot->Freeze QC QC Check: LC-MS Purity (Verify >95% UTP) Freeze->QC Before critical assay

Figure 2: Workflow for preparing stable stock solutions. The equilibration step is critical to prevent moisture ingress.

Detailed Protocol Steps
  • Equilibration: Allow the product vial to warm to room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on the hygroscopic powder.

  • Solvent Choice: Do not use pure water. Use 10 mM Tris-HCl or HEPES (pH 7.5 – 8.0) . This buffers the solution against acidity caused by atmospheric

    
     absorption.
    
  • Concentration: Prepare a high-concentration stock (e.g., 10 mM or 100 mM). Higher concentrations are generally more stable than dilute working solutions.

  • Aliquoting: Divide into single-use aliquots (e.g., 20

    
    L) to avoid freeze-thaw cycles. Use polypropylene tubes; avoid glass which can adsorb phosphates.
    
  • Storage: Store aliquots at -80°C .

Application Notes for Mass Spectrometry

When using UTP-13C9 15N2 as an Internal Standard (IS):

  • Co-elution: The physicochemical properties (RT, pKa, hydrophobicity) of the labeled standard are identical to endogenous UTP, ensuring they co-elute perfectly in Reverse Phase (RP) or HILIC chromatography.

  • Mass Resolution: Ensure your Mass Spectrometer resolution is sufficient to distinguish the +11 Da shift.

    • Unlabeled UTP (M-H)-: ~483.0 m/z

    • Labeled UTP (M-H)-: ~494.0 m/z

  • Cross-Talk: Check for isotopic impurity. If the labeling efficiency is <99%, the standard may contribute signal to the unlabeled channel (M+0), skewing quantitation.

References

  • Silantes. Synthesizing Stable Isotope-Labeled Nucleic Acids. [Link]

  • Google Patents.

Sources

An In-depth Technical Guide to Isotopically Labeled Ribonucleotides for RNA Dynamics Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Decoding the Dynamic World of RNA

For researchers, scientists, and drug development professionals, understanding the intricate dance of RNA molecules is paramount to unraveling biological processes and designing effective therapeutics. Far from being a static messenger, RNA is a highly dynamic molecule, adopting a multitude of conformations to carry out its diverse functions, from gene regulation to catalysis.[1][2] To truly comprehend these mechanisms, we must be able to observe the structural transitions and interactions of RNA in real-time and at atomic resolution. This is where the power of isotopic labeling, coupled with advanced analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), comes to the forefront.[1][3][4]

This guide provides a comprehensive overview of the principles, methodologies, and applications of using isotopically labeled ribonucleotides to probe the dynamic nature of RNA. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and drug discovery efforts.

The "Why": The Imperative for Isotopic Labeling in RNA Research

Standard analytical techniques often struggle to provide the necessary resolution to study the complex and transient structures of RNA.[5] NMR spectroscopy, a powerful tool for studying biomolecular structure and dynamics in solution, faces significant challenges when analyzing larger RNA molecules due to severe spectral overlap and line broadening.[5][6][7] Isotopic labeling, the process of strategically replacing atoms in a molecule with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), provides an elegant solution to these problems.[6][8]

By introducing these "molecular tags," we can:

  • Simplify Complex Spectra: Selective labeling of specific nucleotides or segments of an RNA molecule dramatically reduces the number of signals in an NMR spectrum, allowing for unambiguous resonance assignment.[6][9]

  • Enhance Spectral Sensitivity: Isotopic enrichment can improve the sensitivity of NMR experiments, enabling the study of larger and more complex RNA systems.

  • Probe Specific Interactions: Labeled nucleotides can be used to pinpoint the sites of drug binding or protein-RNA interactions, providing critical information for drug design.[10][11]

  • Characterize Molecular Motion: Isotope-sensitive NMR experiments can measure the rates and amplitudes of atomic motions over a wide range of timescales, from picoseconds to seconds, revealing the dynamic landscape of RNA function.[1][2][12]

The "How": A Journey from Labeled Nucleotide to Dynamic Insight

The successful application of isotopic labeling in RNA dynamics research involves a multi-step workflow, from the synthesis of labeled ribonucleotides to the acquisition and interpretation of analytical data.

Part 1: Generating the Labeled Building Blocks

The foundation of any isotope-labeling experiment is the availability of high-quality, isotopically enriched ribonucleoside triphosphates (rNTPs). Several methods exist for their production, each with its own advantages and limitations.

In Vivo Biosynthesis

A common and cost-effective method involves growing microorganisms, such as E. coli or Methylophilus methylotrophus, on media containing isotopically labeled precursors like ¹⁵N-ammonium sulfate or ¹³C-glucose/methanol.[13] The bacteria's cellular machinery then incorporates these isotopes into their nucleic acids. The RNA is subsequently harvested, degraded into mononucleotides, and enzymatically converted to the desired rNTPs.[13] This method is particularly well-suited for producing uniformly labeled rNTPs.[13]

Enzymatic Synthesis

For more specific labeling patterns, enzymatic synthesis offers a powerful alternative. This approach utilizes a series of purified enzymes to convert isotopically labeled precursors, such as glucose or ribose, into the four rNTPs.[14] This method provides greater control over the labeling pattern and can be used to generate selectively deuterated or heteronuclear-labeled nucleotides, which are invaluable for advanced NMR experiments.[14]

Chemical Synthesis

Solid-phase chemical synthesis provides the ultimate control over the placement of isotopic labels.[6][15] This method involves the stepwise assembly of an RNA molecule on a solid support using phosphoramidite chemistry. By using isotopically labeled phosphoramidite building blocks, researchers can introduce labels at any desired position within the RNA sequence.[6][15] While powerful, this method is typically limited to the synthesis of shorter RNA oligonucleotides.[6][16] However, recent advancements have extended the length of chemically synthesized RNAs to around 80 nucleotides.[7]

Part 2: Incorporating Labeled Ribonucleotides into RNA

Once the labeled rNTPs are in hand, the next step is to incorporate them into the RNA molecule of interest.

In Vitro Transcription

The most widely used method for preparing isotopically labeled RNA is in vitro transcription (IVT).[5][6][15][17] This technique employs a bacteriophage RNA polymerase, most commonly T7 RNA polymerase, to synthesize RNA from a DNA template.[6][17][18] By including labeled rNTPs in the reaction mixture, the polymerase will incorporate them into the growing RNA chain.[15][17] IVT is a versatile method that can be used to produce milligram quantities of RNA, ranging in size from short oligonucleotides to thousands of nucleotides.[17][18]

Table 1: Comparison of In Vitro Transcription Labeling Strategies

Labeling StrategyDescriptionAdvantagesDisadvantages
Uniform Labeling All four rNTPs in the reaction are isotopically labeled.Maximizes the number of observable nuclei for NMR.Can lead to severe spectral overlap in larger RNAs.[6]
Nucleotide-Specific Labeling Only one or a subset of the four rNTPs is labeled.Simplifies spectra by only showing signals from the labeled nucleotide type.[6]Provides a partial view of the RNA structure.
Segmental Labeling A specific segment of the RNA is labeled, while the rest remains unlabeled.Drastically reduces spectral complexity, allowing for the study of specific domains within large RNAs.[3][9][19][20]Requires more complex preparation involving enzymatic ligation of RNA fragments.[9][18][19]
Experimental Protocol: Uniform ¹⁵N-Labeling of RNA via In Vitro Transcription

This protocol outlines the general steps for producing a uniformly ¹⁵N-labeled RNA molecule for NMR analysis.

1. DNA Template Preparation:

  • Linearize a plasmid containing the gene of interest downstream of a T7 promoter.
  • Alternatively, generate a PCR product containing the T7 promoter and the target sequence.
  • Purify the DNA template using standard methods.

2. In Vitro Transcription Reaction Setup:

  • In an RNase-free environment, combine the following components in a microcentrifuge tube:
  • Nuclease-free water
  • Transcription buffer (containing Tris-HCl, MgCl₂, DTT, and spermidine)
  • Linearized DNA template (typically 1 µg)
  • ¹⁵N-labeled rNTP mix (ATP, GTP, CTP, UTP)
  • RNase inhibitor
  • T7 RNA polymerase
  • Incubate the reaction at 37°C for 2-4 hours.

3. DNase Treatment and RNA Purification:

  • Add DNase I to the reaction mixture to digest the DNA template.
  • Incubate at 37°C for 15-30 minutes.
  • Purify the RNA using a method such as phenol-chloroform extraction followed by ethanol precipitation, or a commercially available RNA purification kit.

4. Quality Control:

  • Assess the integrity and purity of the labeled RNA by running a sample on a denaturing polyacrylamide gel.
  • Quantify the RNA concentration using UV-Vis spectrophotometry.
Part 3: Probing RNA Dynamics with Advanced Analytical Techniques

With the isotopically labeled RNA in hand, researchers can now employ powerful analytical methods to investigate its structure and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for studying the structure and dynamics of isotopically labeled RNA in solution.[1][6] By exploiting the magnetic properties of atomic nuclei, NMR can provide a wealth of information at atomic resolution.

Key NMR Experiments for RNA Dynamics:

  • Heteronuclear Single Quantum Coherence (HSQC): A 2D NMR experiment that correlates the chemical shifts of a heteronucleus (e.g., ¹⁵N) with its directly attached proton. This is often the starting point for assigning resonances in a labeled RNA.

  • Relaxation Experiments (T1, T2, and NOE): These experiments measure the rates at which nuclear spins return to equilibrium after being perturbed. These rates are sensitive to molecular motions on the picosecond to nanosecond timescale.[1]

  • Relaxation Dispersion (CPMG and R1ρ): These techniques are used to study slower conformational exchange processes occurring on the microsecond to millisecond timescale.[12]

  • Hydrogen-Deuterium Exchange (HDX): By monitoring the rate at which imino protons exchange with deuterium in the solvent, HDX-NMR can provide information about the stability of base pairs and the accessibility of different regions of the RNA.[12]

Diagram 1: The Central Dogma and the Role of Isotopic Labeling

Central_Dogma cluster_synthesis Isotope Incorporation cluster_analysis Biophysical Analysis DNA DNA Template Labeled_RNA Isotopically Labeled RNA DNA->Labeled_RNA In Vitro Transcription Labeled_NTPs Isotopically Labeled NTPs (¹³C, ¹⁵N, ²H) Labeled_NTPs->Labeled_RNA NMR NMR Spectroscopy Labeled_RNA->NMR MS Mass Spectrometry Labeled_RNA->MS Dynamics RNA Dynamics (Structure, Folding, Interactions) NMR->Dynamics MS->Dynamics

Caption: Isotopic labeling integrated into the central dogma for RNA dynamics studies.

Mass Spectrometry (MS)

Mass spectrometry is another powerful technique for analyzing RNA, offering high sensitivity and the ability to provide mass and sequence information from limited sample amounts.[21] While traditionally used for sequencing and modification analysis, recent advancements have enabled MS to also probe RNA structure and dynamics.[4][21]

Applications of MS in RNA Research:

  • Sequence Verification: MS can be used to confirm the sequence and integrity of synthesized RNA, including the successful incorporation of isotopic labels.[22]

  • Mapping RNA Modifications: MS is highly sensitive to changes in molecular mass, making it an excellent tool for identifying and locating post-transcriptional modifications.[21]

  • Quantitative Analysis: By using stable isotope labeling in combination with MS, researchers can perform quantitative analyses of RNA expression levels and turnover rates.[10][21]

  • Structural Probing: Techniques like hydrogen-deuterium exchange coupled with MS (HDX-MS) can provide information about the solvent accessibility of different regions of an RNA molecule, offering insights into its higher-order structure.

Diagram 2: Experimental Workflow for RNA Dynamics Analysis

Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis Template DNA Template Preparation - Plasmid Linearization - PCR Amplification IVT In Vitro Transcription - Add Labeled NTPs - T7 RNA Polymerase Template->IVT Purification RNA Purification & QC - DNase Treatment - Gel Electrophoresis - Spectrophotometry IVT->Purification NMR_Acq NMR Data Acquisition - HSQC - Relaxation Experiments - Relaxation Dispersion Purification->NMR_Acq NMR Sample MS_Acq MS Data Acquisition - LC-MS/MS - HDX-MS Purification->MS_Acq MS Sample Analysis Data Analysis & Modeling - Resonance Assignment - Structure Calculation - Dynamics Modeling NMR_Acq->Analysis MS_Acq->Analysis

Caption: A streamlined workflow from sample preparation to data analysis.

Applications in Drug Discovery and Development

The insights gained from studying RNA dynamics using isotopic labeling have significant implications for the pharmaceutical industry.

  • Target Identification and Validation: By understanding the conformational changes that RNA molecules undergo to perform their functions, researchers can identify novel drug targets.[10]

  • Structure-Based Drug Design: High-resolution structures of RNA-drug complexes, obtained through NMR studies of labeled RNA, can guide the design of more potent and specific therapeutics.

  • Mechanism of Action Studies: Isotopic labeling can be used to elucidate how a drug molecule modulates the structure and dynamics of its RNA target, providing a deeper understanding of its mechanism of action.

  • Pharmacokinetics and Metabolism: Stable isotope-labeled RNA drugs can be tracked in biological systems using mass spectrometry to study their absorption, distribution, metabolism, and excretion (ADME).[23][24]

Future Perspectives

The field of RNA dynamics research is continually evolving, with ongoing advancements in isotopic labeling methodologies, NMR and MS instrumentation, and computational modeling. The development of new techniques for segmental and site-specific labeling of large RNAs will open the door to studying even more complex biological systems.[3][9][19] The integration of data from multiple biophysical techniques will provide a more complete picture of the dynamic behavior of RNA. As our ability to visualize and understand the intricate dance of RNA molecules improves, so too will our capacity to develop novel and effective RNA-targeted therapies.

References

  • Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. Nucleic Acids Research, 20(17), 4515–4523. [Link]

  • Silantes. (2023, November 3). Synthesizing Stable Isotope-Labeled Nucleic Acids. [Link]

  • Duchardt, E., & Schwalbe, H. (2005). Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies. DSpace@MIT. [Link]

  • Limbach, P. A. (2008). MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME. PMC. [Link]

  • Bothe, J. R., Nikolova, E. N., & Al-Hashimi, H. M. (2011). Characterizing RNA Dynamics at Atomic Resolution Using Solution-state NMR Spectroscopy. UNL Digital Commons. [Link]

  • Hennig, M., & Williamson, J. R. (2011). Mapping the Landscape of RNA Dynamics with NMR Spectroscopy. ACS Publications. [Link]

  • Heus, H. A., Wijmenga, S. S., & van der Schot, G. (2008). Multiple segmental and selective isotope labeling of large RNA for NMR structural studies. PubMed. [Link]

  • Heus, H. A., Wijmenga, S. S., & van der Schot, G. (2008). Multiple segmental and selective isotope labeling of large RNA for NMR structural studies. Nucleic Acids Research, 36(14), e88. [Link]

  • World Pharma Today. (2023, May 22). Exploring mass spectrometry for RNA and oligonucleotide analysis. [Link]

  • Xu, Y., & Crothers, D. M. (1996). Determining RNA solution structure by segmental isotopic labeling and NMR: application to Caenorhabditis elegans spliced leader RNA 1. PNAS, 93(22), 12299-12303. [Link]

  • Batey, R. T., Inada, M., Kujawinski, E., Puglisi, J. D., & Williamson, J. R. (1992). Preparation of isotopically labeled ribonucleotides for multidimensional NMR spectroscopy of RNA. PMC. [Link]

  • Heus, H. A., & Wijmenga, S. S. (2009). Isotope labeling and segmental labeling of larger RNAs for NMR structural studies. PubMed. [Link]

  • D'Souza, R. N., & Summers, M. F. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. MDPI. [Link]

  • Pharmaceutical Technology. (2023, April 4). Marrying RNA and Mass Spectrometry. [Link]

  • Kremser, J., Strebitzer, E., Plangger, R., Juen, M. A., Nußbaumer, F., Glasner, H., Breuker, K., & Kreutz, C. (2017). Chemical synthesis and NMR spectroscopy of long stable isotope labelled RNA. Chemical Science, 8(12), 8031–8038. [Link]

  • Beverly, M., Njoroge, M., & Guttman, M. (2022). Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry. ACS Publications. [Link]

  • Silantes. (2023, December 11). Applications of Stable Isotope-Labeled Molecules. [Link]

  • Aita, T., Ishii, R., & Suzuki, T. (2009). An analytical platform for mass spectrometry-based identification and chemical analysis of RNA in ribonucleoprotein complexes. Nucleic Acids Research, 37(20), e132. [Link]

  • D'Souza, R. N., & Summers, M. F. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. MDPI. [Link]

  • Dethoff, E. A., & Al-Hashimi, H. M. (2019). RNA Dynamics by NMR Spectroscopy. PubMed. [Link]

  • Lukavsky, P. J., & Puglisi, J. D. (2004). Isotope labeling strategies for NMR studies of RNA. PMC. [Link]

  • Schubert, M., & Allain, F. H.-T. (2010). How to study the structure and dynamics of protein-RNA complexes by NMR spectroscopy. Mario Schubert. [Link]

  • Roche. (2011, December). RNA Labeling using In Vitro Transcription. [Link]

  • Wada, T., & Hyodo, K. (2013). Synthesis of 18O-labeled RNA for application to kinetic studies and imaging. Nucleic Acids Research, 41(13), e133. [Link]

  • Becette, O. B., Martin, C. O., & D'Souza, V. M. (2019). Schematic of the utility of using isotope labeled RNA phosphoramidites... ResearchGate. [Link]

  • D'Souza, R. N., & Summers, M. F. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 122(10), 9325–9375. [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

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High-Purity Uridine-13C9 15N2 Triphosphate: Technical Evaluation & Supplier Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Structural Biologists, NMR Spectroscopists, RNA Therapeutics Researchers

Executive Summary

In the field of multidimensional NMR spectroscopy of RNA, the quality of isotopic labeling reagents is not merely a variable—it is a determinant of spectral resolution and experimental success. Uridine-13C9 15N2 5'-Triphosphate (U-13C9, 15N2 rUTP) is a critical reagent for synthesizing uniformly labeled RNA via in vitro transcription (IVT).

This guide provides a technical analysis of the primary commercial sources for this isotopologue. Unlike standard reagents, labeled rNTPs exhibit significant variation in salt form (cation counter-ion) , chemical purity (hydrolysis levels) , and isotopic enrichment . These factors directly influence IVT yield, buffer composition, and the presence of spectral artifacts. This document empowers researchers to select the optimal supplier based on specific experimental constraints rather than brand loyalty alone.

Critical Technical Parameters

Before evaluating suppliers, one must understand the three "Pillars of Integrity" for labeled nucleotides.

The Cation Dilemma: Salt Form Impact

The counter-ion associated with the triphosphate moiety is the most overlooked specification, yet it has profound effects on NMR data.

  • Ammonium (

    
    ):  Historically the standard (e.g., CIL).
    
    • Risk: Ammonium ions introduce high concentrations of exchangeable protons. In NOESY experiments or studies involving exchangeable imino protons, residual ammonium signals can obscure critical spectral regions or alter pH stability during long acquisitions.

  • Lithium (

    
    ):  The modern preference (e.g., Silantes).[1]
    
    • Benefit: Lithium is NMR-silent in

      
       and 
      
      
      
      channels. It offers superior solubility for nucleotide concentrations >50 mM, which is often required for large-scale IVT reactions.
  • Sodium (

    
    ):  Common in general reagents (e.g., Sigma).
    
    • Nuance: While NMR-silent, sodium increases ionic strength significantly. If the IVT buffer is not adjusted, this can inhibit T7 RNA polymerase activity, which is sensitive to total ionic strength.

Chemical Purity vs. Isotopic Enrichment
  • Chemical Purity (CP): Refers to the integrity of the triphosphate bond. rNTPs are prone to hydrolysis (

    
    ).
    
    • Threshold: High-efficiency IVT requires >95% triphosphate . Purity levels of ~90% (often seen in older batches) contain 10% NDPs, which act as competitive inhibitors to T7 polymerase, drastically reducing RNA yield.

  • Isotopic Enrichment: The percentage of Carbon-13 and Nitrogen-15 atoms.[2][3][4]

    • Threshold:>98 atom % is the baseline. For large RNAs (>30 nt), even a 1% drop in enrichment results in "isotopic dilution," causing

      
      -coupling multiplets to broaden and reducing signal-to-noise ratios in 3D/4D experiments.
      

Supplier Landscape & Comparative Analysis

The market is dominated by three primary tiers: the Legacy Standard (CIL), the Enzymatic Specialist (Silantes), and the Broad Distributor (Sigma-Aldrich).

Cambridge Isotope Laboratories (CIL)
  • Position: The industry benchmark. Most protocols in literature are optimized around CIL's specifications.

  • Product: Uridine 5'-triphosphate, Ammonium salt.[2][4][5]

  • Specs: 99%

    
    , 98% 
    
    
    
    . Chemical Purity: 90% or 95% grades available.
  • Technical Verdict: Excellent isotopic enrichment. However, the ammonium salt form requires careful buffer exchange if the user plans to run NMR directly on the nucleotide or if the ammonium interferes with specific downstream enzymatic steps. The "90% CP" grade should be avoided for critical IVT work.

Silantes
  • Position: The high-performance contender, often utilizing enzymatic production methods (from bacterial/yeast hydrolysates) rather than chemical synthesis.

  • Product: Uridine 5'-triphosphate, Lithium salt .[1]

  • Specs: >98% atom % enrichment. Chemical Purity: >95%.

  • Technical Verdict: Best for High-Resolution NMR. The lithium salt form eliminates proton exchange artifacts. The enzymatic production route often yields a cleaner impurity profile (fewer truncated side-products) compared to chemical synthesis.

Sigma-Aldrich (Merck)
  • Position: The convenient, broad-catalog option.

  • Product: Uridine-13C9, 15N2 triphosphate, Disodium salt .[6]

  • Specs:

    
     98% atom %, 
    
    
    
    95% CP. Supplied in Tris-HCl buffer.
  • Technical Verdict: A solid choice for routine work. The disodium form is standard, but users must account for the added

    
     and Tris when calculating IVT buffer ionic strength.
    
Comparative Specification Table
FeatureCIL (Cambridge Isotope Labs) Silantes Sigma-Aldrich
Catalog # CNLM-4271-CA123603603 (varies by dist.)645624
Salt Form Ammonium (

)
Lithium (

)
Disodium (

)
Isotopic Purity

: 99%,

: 98%
>98% atom %

98% atom %
Chemical Purity 90% or 95% (Check CoA)>95%

95%
Buffer Water (typically)5 mM Tris HCl, pH 7.55 mM Tris HCl
Primary Use Standard IVTHigh-Res NMR / Clean IVTRoutine IVT
Est. Lead Time Immediate (US), 1-2 wks (EU)2-3 Weeks (EU based)Immediate (Global)

Quality Control & Validation Protocol

Trusting the Certificate of Analysis (CoA) is good; verifying it is scientific. Labeled nucleotides degrade during shipping (temperature excursions). The following self-validating workflow ensures you do not waste expensive isotopes on failed reactions.

The "Tri-Check" Workflow
  • Visual Inspection: Clear solution, no precipitates (precipitates indicate salt crash-out or hydrolysis).

  • 
     NMR (The Gold Standard):  The only non-destructive way to verify the triphosphate state.
    
    • Acceptance Criteria: Distinct

      
      , 
      
      
      
      ,
      
      
      peaks. Integration of
      
      
      -peak (triphosphate) vs. impurity peaks (inorganic phosphate
      
      
      or diphosphate
      
      
      ) must show >95% purity.
  • Test IVT: A small-scale (20

    
    ) transcription using a known template.
    
QC Decision Tree (Graphviz Visualization)

QC_Workflow Start Receive Shipment (-20°C) Visual Visual Inspection (Precipitate?) Start->Visual Thaw Thaw on Ice Centrifuge Visual->Thaw Clear Fail FAIL: <90% NTP Contact Supplier Visual->Fail Cloudy/Precipitate P31_NMR 31P NMR Analysis (Proton Decoupled) Thaw->P31_NMR Eval_Purity Calculate % NTP (Integration of Beta-P) P31_NMR->Eval_Purity Pass PASS: >95% NTP Proceed to IVT Eval_Purity->Pass >95% Marginal MARGINAL: 90-95% Adjust Conc. & Test Eval_Purity->Marginal 90-95% Eval_Purity->Fail <90%

Caption: Figure 1. Self-validating Quality Control workflow for incoming labeled nucleotides. The


 NMR step is critical to detect hydrolysis (NTP 

NDP) which is invisible to UV spectroscopy.

Storage & Handling Best Practices

To maintain the >95% purity validated above, adhere to these strict handling protocols:

  • Aliquot Immediately: Upon first thaw, separate the stock (usually 100 mM) into single-use aliquots (e.g., 50

    
    ). This prevents repeated freeze-thaw cycles, which accelerate hydrolysis.
    
  • pH Sensitivity: The triphosphate bond is acid-labile. Ensure the storage buffer remains at pH 7.5 - 8.0 . (Note: Silantes and Sigma provide this in Tris buffer for this reason; CIL's ammonium salt is usually stable but check pH if dissolving dry powder).

  • Temperature: Store at -20°C for up to 12 months. For long-term (>1 year), -80°C is recommended.

Conclusion

For routine applications, CIL remains the reliable standard due to its massive citation history and consistent isotopic enrichment. However, for high-resolution NMR studies where background signals must be minimized, Silantes (Lithium salt) is the technically superior choice due to its lack of exchangeable ammonium protons and high chemical purity. Sigma-Aldrich serves as an accessible backup, provided the user accounts for the sodium/Tris content in their buffer calculations.

Recommendation:

  • For standard RNA Structure: CIL (CNLM-4271-CA).

  • For NOESY/Exchangeable Proton Studies: Silantes (rUTP Li-salt).

  • For Rapid/Routine Synthesis: Sigma-Aldrich.

References

  • Cambridge Isotope Laboratories. Product Specifications: Uridine 5'-triphosphate, ammonium salt (13C9, 99%; 15N2, 98%).[2][5] Retrieved from

  • Silantes. Stable Isotope Labeled Nucleotides: rUTP Li-Salt Specifications. Retrieved from

  • Sigma-Aldrich (Merck). Uridine-13C9,15N2 5′-triphosphate disodium salt solution Product Sheet. Retrieved from

  • Nikonowicz, E. P., et al. (1992).[4] Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic Acids Research, 20(17), 4507–4513.[4] Retrieved from

  • Breuker, K., et al. (2008). RNA labeling for NMR spectroscopy.[7][8] Concepts in Magnetic Resonance Part A, 32A(5), 346-366. (General reference for salt effects in RNA NMR).

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Methodological & Application

Application Note: High-Yield Enzymatic Synthesis of UTP-¹³C₉,¹⁵N₂ Labeled RNA for Structural and Functional Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Isotopically Labeled RNA

In the landscape of modern molecular biology and drug development, a deep understanding of RNA structure and function is paramount. RNA molecules are central players in a vast array of cellular processes, including gene regulation, catalysis, and the maintenance of cellular architecture.[1] The advent of sophisticated analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, has opened a window into the intricate three-dimensional structures and dynamic behaviors of RNA. However, the inherent spectral complexity of large RNA molecules often presents a significant hurdle to detailed analysis.[2][3]

The strategic incorporation of stable isotopes, such as ¹³C and ¹⁵N, into RNA molecules provides a powerful solution to this challenge.[4][5] Isotopic labeling simplifies complex NMR spectra, enhances signal resolution, and enables the use of advanced multi-dimensional NMR experiments.[3] This, in turn, facilitates the unambiguous assignment of resonances and the determination of high-resolution structures, providing invaluable insights into RNA's mechanism of action.[1] This application note provides a comprehensive, field-proven protocol for the high-yield enzymatic synthesis of RNA incorporating UTP-¹³C₉,¹⁵N₂, tailored for researchers, scientists, and drug development professionals.

The Engine of Synthesis: T7 RNA Polymerase and the Principles of In Vitro Transcription

The enzymatic synthesis of RNA outside of a cellular context, or in vitro transcription (IVT), is a cornerstone technique for producing large quantities of specific RNA molecules.[6][7] This process predominantly utilizes bacteriophage DNA-dependent RNA polymerases, with T7 RNA polymerase being a workhorse in the field due to its high processivity and strict promoter specificity.[8][9][10]

The T7 RNA polymerase recognizes a specific 17-base-pair promoter sequence on a double-stranded DNA template.[11] Upon binding, the polymerase unwinds the DNA at the transcription start site and begins to catalyze the formation of phosphodiester bonds between ribonucleoside triphosphates (NTPs), using the DNA as a template.[8][12] This process proceeds through three key phases: initiation, elongation, and termination.[11][13] The fidelity and efficiency of this process are critically dependent on the precise composition of the reaction mixture, a topic we will explore in depth in the following protocol.

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages of the enzymatic synthesis and purification of isotopically labeled RNA.

Enzymatic_RNA_Synthesis_Workflow cluster_prep I. Preparation cluster_synthesis II. Synthesis cluster_purification III. Purification & QC Template_Prep DNA Template Preparation (Linearized Plasmid or PCR Product) IVT_Reaction In Vitro Transcription (T7 RNA Polymerase) Template_Prep->IVT_Reaction NTP_Prep Preparation of NTP Mix with UTP-¹³C₉,¹⁵N₂ NTP_Prep->IVT_Reaction DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment Removal of DNA Template RNA_Purification RNA Purification (e.g., PAGE, HPLC) DNase_Treatment->RNA_Purification QC Quality Control (Gel Electrophoresis, Spectrometry) RNA_Purification->QC Purity & Integrity Check Quality_Control_Logic Start Purified RNA Sample Quantify Quantify RNA (A260/A280) Start->Quantify Check_Integrity Assess Integrity (Denaturing Gel Electrophoresis) Quantify->Check_Integrity Correct_Size Single Band at Expected Size? Check_Integrity->Correct_Size Proceed Proceed to Downstream Applications Correct_Size->Proceed Yes Troubleshoot Troubleshoot Synthesis or Purification Correct_Size->Troubleshoot No

Sources

Application Note: High-Efficiency Synthesis of 13C/15N-Uridine Labeled RNA for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for determining RNA solution structures and dynamics. However, the "assignment problem" in RNA NMR—spectral crowding due to the limited chemical shift dispersion of only four nucleotide types—necessitates the use of isotope labeling.

This guide focuses on the specific incorporation of


-labeled Uridine Triphosphate (UTP) . This selective labeling strategy is critical for:
  • Resonance Assignment: Unambiguously identifying Uridine residues in complex spectra.

  • Dynamics Studies: Measuring relaxation rates (

    
    , 
    
    
    
    ) and heteronuclear NOEs specifically for Uracil bases.
  • Structure Determination: Collecting distance restraints involving Uridine imino protons.

The Economic Challenge: Isotopically labeled NTPs are approximately 100x–500x more expensive than standard nucleotides. A "standard" protocol often results in 30–50% waste of these reagents. This application note details a Two-Phase Protocol (Optimization vs. Production) designed to maximize the yield-per-dollar of


-UTP while ensuring the single-nucleotide homogeneity required for high-resolution NMR.

Critical Design Parameters

Before beginning, understand the mechanistic variables that determine success.

The Magnesium-NTP Balance (Thermodynamics)

T7 RNA Polymerase (T7 RNAP) requires free


 ions for catalysis. However, NTPs are potent chelators of 

(forming

complexes).
  • The Rule:

    
    .[1]
    
  • The Reality: The optimal excess of free magnesium varies (typically 4–8 mM excess) depending on the specific template sequence and NTP purity.

  • The Risk: Too little Mg = No reaction. Too much Mg = Increased abortive cycling and RNA degradation.

Template Design & 3'-Heterogeneity

T7 RNAP has a non-templated activity where it adds an extra nucleotide (usually Adenine or Cytidine) to the 3' end of the transcript (N+1 product). For NMR, N and N+1 species cause peak doubling, making spectra uninterpretable.

  • Solution: Use a DNA template with 2'-O-methyl modifications at the last two nucleotides of the 5' end of the antisense strand. This chemical modification significantly suppresses N+1 addition (Sherlin et al., 2001).

Inorganic Pyrophosphatase (iPPase)

As the reaction proceeds, inorganic pyrophosphate (


) accumulates. 

precipitates with Magnesium (

), depleting the free Mg required for the enzyme and causing the reaction to "crash" prematurely.
  • Solution: Addition of Yeast Inorganic Pyrophosphatase hydrolyzes

    
     into soluble orthophosphate, preventing precipitation and extending reaction life.
    

Experimental Workflow Visualization

The following diagram outlines the logical flow from template design to final NMR sample, emphasizing the critical "Optimization Loop" that protects your labeled reagents.

IVT_Workflow Template DNA Template (Linearized Plasmid or PCR) Opt_Phase Phase 1: Optimization (Small Scale 20µL) Using Unlabeled UTP Template->Opt_Phase Design Analysis Analytical PAGE (Urea-Polyacrylamide) Opt_Phase->Analysis 4-point Mg titration Decision Select Optimal Mg2+ Concentration Analysis->Decision Visual Inspection Decision->Opt_Phase Poor Yield Prod_Phase Phase 2: Production (Large Scale 5-10mL) Using 13C/15N UTP Decision->Prod_Phase High Yield Purification Purification (PAGE + Electroelution) Prod_Phase->Purification Quench & Extract QC QC & NMR (1D Proton / HSQC) Purification->QC Fold & Analyze

Caption: Workflow for maximizing isotopic labeling efficiency. The critical "Optimization Phase" uses cheap reagents to dial in conditions before committing expensive isotopes.

Detailed Protocol

Phase 1: The Optimization "Dummy Run"

Objective: Determine the exact


 required for maximal yield using unlabeled UTP that matches the concentration of your labeled stock.

Materials:

  • Buffer (10X): 400 mM Tris-HCl (pH 8.1 @ 37°C), 10 mM Spermidine, 0.1% Triton X-100, 50 mM DTT (add DTT fresh).

  • NTPs: 100 mM stocks of ATP, GTP, CTP, and Unlabeled UTP.

  • MgCl2: 1 M stock solution.

  • T7 RNA Polymerase: High concentration (homemade or commercial, e.g., >100 U/µL).

  • Template: Linearized DNA (0.5 – 1.0 µg/µL).

Procedure:

  • Set up four 20 µL reactions on ice.

  • Keep NTP concentration constant (e.g., 4 mM each = 16 mM total NTP).

  • Vary

    
     to achieve ratios of 1.0x, 1.25x, 1.5x, and 1.75x relative to total NTPs.
    
ComponentRxn A (16mM Mg)Rxn B (20mM Mg)Rxn C (24mM Mg)Rxn D (28mM Mg)
10X Buffer2 µL2 µL2 µL2 µL
ATP/GTP/CTP (100mM)0.8 µL each0.8 µL each0.8 µL each0.8 µL each
Unlabeled UTP (100mM)0.8 µL0.8 µL0.8 µL0.8 µL
MgCl2 (1 M) 0.32 µL 0.40 µL 0.48 µL 0.56 µL
DNA Template1 µg1 µg1 µg1 µg
T7 RNAP1 µL1 µL1 µL1 µL
Waterto 20 µLto 20 µLto 20 µLto 20 µL
  • Incubate at 37°C for 3 hours.

  • Run 1 µL of each reaction on a denaturing urea-PAGE gel.

  • Result Analysis: Select the Mg concentration that produces the densest band with the least amount of "smearing" (degradation) or high-molecular-weight aggregates. This is your Production [Mg].

Phase 2: Large Scale Production (Isotope Labeling)

Objective: Synthesize mg quantities of RNA using


-UTP.

Reagents:

  • Swap Unlabeled UTP for

    
    -UTP .
    
  • Add Inorganic Pyrophosphatase (iPPase) (0.5 U per mL of reaction).

Protocol (Example 5 mL Reaction):

  • Thaw all reagents on ice. Vortex buffers/salts; gently flick enzymes.

  • Prepare the Master Mix in a 15 mL conical tube (add in order):

    • Water (Calculated to final volume)

    • Transcription Buffer (10X) -> 500 µL

    • MgCl2 (Optimal from Phase 1) -> e.g., 120 µL (for 24mM final)

    • ATP, GTP, CTP (100mM each) -> 200 µL each (4mM final)

    • 
      -UTP  (100mM) -> 200 µL  (4mM final)
      
    • DTT (1 M) -> 50 µL (10mM final)

    • iPPase (yeast) -> 2.5 Units

    • DNA Template -> 250 µg total (50 µg/mL final)

    • T7 RNA Polymerase -> Add last (approx 0.05 - 0.1 mg/mL final protein conc).

  • Incubate at 37°C in a water bath (preferred over air incubator for heat transfer) for 3 to 4 hours .

    • Note: Do not exceed 4 hours; the risk of degradation by trace RNases outweighs the marginal yield increase.

  • Quenching: Add EDTA (pH 8.0) to a final concentration equimolar to the total

    
     to stop the reaction and dissolve magnesium pyrophosphate precipitates.
    

Purification (Crucial for NMR)

NMR requires extremely pure samples. Small contaminants (abortive transcripts, proteins) appear as sharp, intense peaks that obscure the RNA signals.

  • Protein Removal:

    • Add 0.1 volume of 3M NaOAc (pH 5.2).

    • Perform Phenol:Chloroform:Isoamyl Alcohol (25:24:1) extraction.

    • Ethanol precipitate the aqueous phase. Resuspend pellet in minimal water/loading dye.

  • PAGE Purification (The Standard):

    • Load sample onto a large (20cm x 40cm) preparative denaturing polyacrylamide gel (12-20% acrylamide depending on RNA size).

    • UV Shadowing: Place gel on a TLC plate with fluorescent indicator. Illuminate with UV (254nm). The RNA appears as a dark shadow.

    • Excision: Cut out the main band. Crucial: If you see a doublet (N and N+1), cut only the lower band (N) for homogeneity.

  • Elution & Desalting:

    • Crush and Soak: Crush gel slice, incubate in 0.3M NaOAc overnight at 4°C.

    • Electroelution: (Faster) Use a commercially available electroeluter (e.g., Elutrap).

    • Buffer Exchange: Use Centrifugal Concentrators (e.g., Amicon Ultra) to exchange into NMR Buffer (typically 10-20 mM Phosphate, pH 6.5, low salt). Repeat concentration/dilution 3-4 times to remove all traces of acetate/urea.

Troubleshooting & QC

IssueProbable CauseCorrective Action
Low Yield Incorrect Mg:NTP ratioRepeat Phase 1 optimization. Ensure NTP stocks are at correct pH (7.0-8.0).
Precipitate in Tube Mg-Pyrophosphate buildupEnsure iPPase was added. If precipitate is white/chalky, add EDTA to dissolve before loading gel.
Smearing on Gel RNase contaminationRe-autoclave water/buffers. Clean pipettes. Ensure T7 RNAP is not degraded.
Doublet Band 3' Heterogeneity (N+1)Use 2'-OMe modified template. Lower Mg2+ slightly (0.5-1 mM reduction).
Sample Aggregation High concentration NMRAnneal RNA (heat to 90°C, cool slowly) in NMR buffer. Check for divalent ion contamination.

References

  • Milligan, J. F., & Uhlenbeck, O. C. (1989). Synthesis of small RNAs using T7 RNA polymerase.[2][3] Methods in Enzymology, 180, 51–62.[2][3]

  • Petrov, A., et al. (2013). T7 Transcripts with 5' End Homogeneity. Methods in Enzymology, 530, 301-313.

  • Kao, C., Zheng, M., & Rüdisser, S. (1999). A simple and efficient method to reduce nontemplated nucleotide addition at the 3' terminus of RNAs transcribed by T7 RNA polymerase. RNA, 5(9), 1268–1272.

  • Price, S. R., et al. (1995). Crystallization of RNA-protein complexes. I. Methods for the large-scale preparation of RNA suitable for crystallographic studies.[4][5][6] Journal of Molecular Biology, 249(2), 398-408.[5]

  • Thermo Fisher Scientific. Determination of the optimal buffer conditions and nucleotide concentrations to maximize mRNA yield using in vitro transcription.

Sources

preparing RNA samples for multidimensional NMR using labeled UTP

Application Note: High-Fidelity Preparation of C/ N-Uracil Labeled RNA for Multidimensional NMR

Executive Summary & Strategic Rationale

In multidimensional NMR studies of RNA, spectral crowding is the primary bottleneck. While uniform labeling (


This guide focuses on a residue-specific labeling strategy using labeled UTP (


C/

N-UTP)

Why UTP?

  • Structural Significance: Uracil is frequently involved in non-canonical base pairing (e.g., G-U wobbles) and is a key component of hairpin loops (e.g., UUCG tetraloops), which are critical for RNA folding and protein recognition.

  • Spectral Simplification: By labeling only Uracil, the H5-H6 correlation (the "fingerprint" of pyrimidines) becomes isolated in 2D TOCSY/NOESY spectra, and the C1'-H1' ribose region is dramatically simplified, allowing for unambiguous assignment of key structural motifs.

Experimental Workflow Overview

The production of NMR-grade RNA requires a non-linear, optimized workflow. Unlike protein expression, RNA synthesis via T7 RNA polymerase is highly sensitive to the ratio of free magnesium to nucleotides.

Visualization: The RNA Production Pipeline

RNA_WorkflowTemplateDNA Template(PCR/Plasmid)OptimizationMg2+ Optimization(Small Scale 20µL)Template->OptimizationScaleUpLarge Scale IVT(5-20 mL)Optimization->ScaleUp Optimal [Mg2+]PurificationPurification(PAGE vs HPLC)ScaleUp->Purification Quench & PrecipitateFoldingAnnealing &Buffer ExchangePurification->FoldingQCQC: Native PAGE& 1D NMRFolding->QCQC->Folding Heterogeneity Detected

Figure 1: The critical path for RNA sample production. Note the feedback loop at the QC stage; refolding is often required if native PAGE shows multiple conformers.

Phase I: Template Generation

The quality of the in vitro transcription (IVT) reaction is strictly limited by the DNA template.

Protocol A: Template Design & Preparation

Objective: Create a double-stranded DNA template with a T7 promoter sequence.

  • Promoter Sequence: The T7 polymerase requires a specific promoter: 5'-TAATACGACTCACTATA-3'.

    • 3' End Homogeneity: T7 polymerase often adds non-templated nucleotides (N+1 activity) at the 3' end.

      • Modification: To mitigate this, use a template where the two 5'-most nucleotides of the antisense strand are 2'-O-methylated . This chemical modification significantly reduces N+1 heterogeneity [1].

    Phase II: Optimized In Vitro Transcription (IVT)

    This is the most critical step. The expensive reagent is the

    
    
    
    
    
    
    
    
    Protocol B: The Magnesium Titration (Optimization)

    Reagents:

    • 10x Transcription Buffer: 400 mM Tris-HCl (pH 8.1), 10 mM Spermidine, 0.1% Triton X-100, 50 mM DTT.

    • NTP Mix: Unlabeled ATP, GTP, CTP + Labeled UTP (each at 25 mM stock).

    • 
      : 100 mM to 500 mM stocks.
      

    Procedure:

    • Set up six 20 µL reactions.

    • Keep NTP concentration constant (e.g., 4 mM each = 16 mM total NTP).

    • Vary

      
       concentration: 16 mM, 20 mM, 24 mM, 30 mM, 40 mM, 50 mM.
      
    • Incubate at 37°C for 3 hours.

    • Run 2 µL of each on a Urea-PAGE gel.

    • Selection: Choose the condition with the highest intensity full-length band and the least amount of "abortive transcripts" (small smear at the bottom).

    Protocol C: Large-Scale Synthesis (5 mL)

    Once the optimal

    ComponentConcentrationVolume (for 5 mL)Notes
    H2O (DEPC-treated) -to 5 mL-
    10x Transcription Buffer 1x500 µLTris, Spermidine, Triton
    PEG-8000 8-10% (w/v)VariableCritical: Enhances phase separation & yield [2].
    ATP, GTP, CTP 4-6 mM eachVariableUnlabeled
    
    
    C/
    
    
    N-UTP
    4-6 mMVariableLabeled Reagent
    
    
    Optimized VariableUsually Total NTP + 5-10 mM excess
    DNA Template 200-400 nMVariable~0.5 mg total DNA
    Inorganic Pyrophosphatase 5 Units/mL25 UnitsPrevents Mg-Pyrophosphate precipitation (white precipitate).
    T7 Polymerase ~0.1 mg/mLVariableIn-house prep is preferred for cost.

    Reaction Conditions:

    • Time: 3–4 hours at 37°C.

    • Quench: Add EDTA (pH 8.0) to a final concentration equimolar to the total

      
       to stop the reaction and dissolve magnesium pyrophosphate precipitates.
      

    Phase III: Purification

    Impurities (short abortive transcripts, proteins, NTPs) will ruin NMR spectra.

    Decision Matrix: PAGE vs. HPLC
    FeatureDenaturing PAGEIP-RP HPLC
    Resolution Single-nucleotide resolution (Best for <50nt)Excellent, but harder to separate N vs N+1
    Capacity High (can run multiple large plates)Lower (requires multiple injections)
    Contamination Acrylamide leaching (visible in NMR)Clean (volatile buffers)
    Recommendation Use for small RNAs (<40nt) or if HPLC is unavailable.Preferred for >40nt or strict GMP requirements.
    Protocol D: Purification via Denaturing PAGE
    • Load: Mix quenched reaction 1:1 with Urea Loading Buffer (8M Urea). Heat to 95°C for 3 mins.

    • Run: 12–20% Polyacrylamide (19:1 acrylamide:bis), 8M Urea, 1x TBE. Run hot (40–50°C) to prevent secondary structure.

    • Visualization: UV Shadowing (place gel on TLC plate, shine UV).[1] Cut the darkest band.

    • Elution (Crush & Soak):

      • Crush gel slice into fine paste.

      • Add 10 mM Tris (pH 7.5), 1 mM EDTA, 300 mM NaCl.

      • Rotate at 4°C overnight.

    • Desalting: Filter out gel bits, then Ethanol precipitate or use centrifugal concentrators (e.g., Amicon) to exchange into water.

    Phase IV: Folding & Quality Control

    RNA can fold into kinetically trapped misfolded states (e.g., dimers instead of hairpins).

    Protocol E: Annealing
    • Dissolve RNA in NMR Buffer (e.g., 10 mM Sodium Phosphate pH 6.5, 50 mM NaCl). Avoid Tris for NMR (protons overlap).

    • Heat: 95°C for 3 minutes.

    • Snap Cool: Transfer immediately to ice (promotes hairpins) OR Slow Cool: 1°C/min to room temp (promotes duplexes).

    Protocol F: Self-Validation (QC)

    Before booking 2 weeks of magnet time, validate the sample.

    • Native PAGE: Run RNA on a gel without Urea at 4°C.

      • Success: Single, tight band.

      • Failure: Multiple bands (conformational heterogeneity) or smear (degradation).

    • 1D

      
      H NMR: 
      
      • Check the Imino Region (10–15 ppm).

      • Sharp, well-dispersed peaks indicate a structured, homogeneous RNA.

      • Broad lumps indicate aggregation or exchange broadening.

    Visualization: QC Decision Tree

    QC_LogicStart1D NMRSpectrumIminoCheckSharp IminoPeaks (10-15ppm)?Start->IminoCheckNativePageNative PAGESingle Band?IminoCheck->NativePageYesAction2Refold(Change Salt/Temp)IminoCheck->Action2No (Broad)Action1Proceed to2D/3D NMRNativePage->Action1YesAction3Re-purify(HPLC/PAGE)NativePage->Action3No (Multiple Bands)

    Figure 2: Quality Control logic. Do not proceed to multidimensional experiments until 1D NMR and Native PAGE confirm homogeneity.

    References

    • Kao, C., Zheng, M., & Rüdisser, S. (1999). A simple and efficient method to reduce nontemplated nucleotide addition at the 3 terminus of RNAs transcribed by T7 RNA polymerase. RNA, 5(9), 1268–1272. Link

    • Milligan, J. F., & Uhlenbeck, O. C. (1989). Synthesis of small RNAs using T7 RNA polymerase. Methods in Enzymology, 180, 51–62. Link

    • Lukavsky, P. J., & Puglisi, J. D. (2004). Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides. RNA, 10(6), 889–893. Link

    • Price, S. R., Ito, N., Oubridge, C., Avis, J. M., & Nagai, K. (1998). Crystallization of RNA-protein complexes I. Methods for the large-scale preparation of RNA suitable for crystallographic studies. Journal of Molecular Biology, 281(2), 257–273. Link

    • Duss, O., et al. (2010). Preparation of stable isotope labeled RNA for NMR spectroscopy. Methods in Molecular Biology, 700, 195-219. Link

    metabolic flux analysis methods using Uridine-13C9 15N2 tracer

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Precision Tracking of Pyrimidine Dynamics and Glycoconjugate Biosynthesis

    Subject: Metabolic Flux Analysis (MFA) using Uridine-[

    
    C
    
    
    
    ,
    
    
    N
    
    
    ] Date: October 26, 2023 Author: Senior Application Scientist, Metabolic Profiling Unit

    Executive Summary

    This guide details the application of Uridine-[

    
    C
    
    
    
    ,
    
    
    N
    
    
    ]
    (fully labeled uridine) for high-resolution metabolic flux analysis. Unlike single-atom tracers, this dual-isotope isotopologue provides a unique "molecular bond" probe. It allows researchers to distinguish between direct salvage (where the ribose-uracil bond remains intact) and catabolic recycling (where the base is cleaved and reused). Furthermore, it serves as a critical probe for the Hexosamine Biosynthetic Pathway (HBP), specifically tracking the pyrimidine moiety into UDP-GlcNAc, a precursor for protein O-GlcNAcylation.

    Mechanistic Basis & Experimental Logic

    The Tracer Advantage: Why C N ?

    Standard metabolic studies often use

    
    C-Glucose or 
    
    
    
    C-Glutamine. While effective for central carbon metabolism, they dilute rapidly before reaching nucleotide pools. Uridine-[
    
    
    C
    
    
    ,
    
    
    N
    
    
    ] enters the pyrimidine salvage pathway directly.

    The power of this tracer lies in its mass shift logic:

    • Intact Incorporation (M+11): If the tracer is phosphorylated to UMP directly by Uridine-Cytidine Kinase (UCK2), the entire molecule (9 carbons + 2 nitrogens) is preserved. The mass shift is +11 Da .

    • Bond Cleavage (M+6 and M+5): If Uridine Phosphorylase (UPP1) cleaves the tracer, it splits into Uracil-[

      
      C
      
      
      
      ,
      
      
      N
      
      
      ]
      (Base, +6 Da ) and Ribose-1-Phosphate-[
      
      
      C
      
      
      ]
      (Sugar, +5 Da ).
    • Re-Salvage: If the labeled Uracil (M+6) is salvaged by UPRT, it attaches to an unlabeled PRPP (phosphoribosyl pyrophosphate). The resulting UMP will be M+6 .[1]

    Key Insight: The ratio of M+11 (Direct Salvage) to M+6 (Recycled Base) quantifies the stability of the nucleoside bond and the relative activity of UCK2 vs. UPP1.

    Pathway Visualization

    The following diagram illustrates the metabolic fate of the tracer and the resulting isotopologues.

    PyrimidineFlux Tracer Uridine-[13C9, 15N2] (Extracellular) M+11 Uri_Int Uridine (Intracellular) M+11 Tracer->Uri_Int Transport (SLC29A1) Uracil Uracil (Base) M+6 Uri_Int->Uracil UPP1 (Cleavage) Ribose Ribose-1-P (Sugar) M+5 Uri_Int->Ribose UPP1 UMP_Salvage UMP (Direct Salvage) M+11 Uri_Int->UMP_Salvage UCK2 (Phosphorylation) UMP_Recycle UMP (Re-Salvaged Base) M+6 Uracil->UMP_Recycle UPRT (+PRPP) UDP_GlcNAc UDP-GlcNAc (HBP End Product) M+11 UMP_Salvage->UDP_GlcNAc via UTP RNA RNA Incorporation M+11 UMP_Salvage->RNA Polymerization

    Caption: Metabolic fate of Uridine-[

    
    C
    
    
    
    ,
    
    
    N
    
    
    ]. Green paths indicate direct salvage (M+11). Yellow nodes indicate breakdown products (M+6/M+5).

    Experimental Protocol

    Cell Culture & Tracer Administration

    Critical Step: Standard Fetal Bovine Serum (FBS) contains high levels of endogenous uridine (~5-10 µM). This will dilute your tracer and complicate kinetics.

    • Requirement: Use Dialyzed FBS (dFBS) for at least 24 hours prior to labeling to deplete endogenous pools.

    • Tracer Concentration: 10–50 µM Uridine-[

      
      C
      
      
      
      ,
      
      
      N
      
      
      ] in media.
    • Time Points:

      • Flux/Turnover: 15 min, 30 min, 1 hr, 4 hr.

      • Macromolecule (RNA) Synthesis: 12 hr, 24 hr.

    Metabolite Extraction (Quenching)

    Nucleotides are energy-labile. ATP/UTP hydrolyze to ADP/UDP rapidly if cells are stressed during harvest.

    • Wash: Rapidly wash cells (on ice) with cold PBS (4°C) to remove extracellular tracer.

    • Quench: Immediately add -80°C Extraction Solvent (40:40:20 Acetonitrile:Methanol:Water).

      • Volume: 1 mL per 10cm dish or

        
         cells.
        
    • Scrape & Collect: Scrape cells on ice; transfer to Eppendorf tubes.

    • Disrupt: Vortex vigorously (1 min) or sonicate (ice bath, 5 cycles).

    • Clarify: Centrifuge at 16,000 x g for 15 min at 4°C.

    • Supernatant: Transfer to LC-MS vials. Note: Avoid evaporation to dryness if possible, as nucleotides can degrade. Inject directly or dilute with water.

    LC-MS/MS Methodology

    Nucleotides are highly polar and poorly retained on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.

    Chromatographic Conditions
    • Column: ZIC-pHILIC (Merck/SeQuant) or amide-based HILIC (Waters BEH Amide).

    • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0). High pH improves peak shape for phosphorylated compounds.

    • Mobile Phase B: 100% Acetonitrile.[2]

    • Gradient:

      • 0 min: 80% B

      • 15 min: 20% B

      • 20 min: 80% B (Re-equilibration is critical in HILIC).

    Mass Spectrometry Settings (HRMS or Triple Quad)

    Operate in Negative Ion Mode (ESI-) for best sensitivity of phosphorylated nucleotides (UMP, UDP, UTP, UDP-GlcNAc).

    Table 1: Target Isotopologues & Mass Shifts

    MetaboliteFormula (Unlabeled)Monoisotopic Mass (M-H)
    
    
    Tracer Shift (Full)Tracer Shift (Base Only)
    Uridine C
    
    
    H
    
    
    N
    
    
    O
    
    
    243.06+11.02 (M+11)N/A
    Uracil C
    
    
    H
    
    
    N
    
    
    O
    
    
    111.02+6.00 (M+6)+6.00 (M+6)
    UMP C
    
    
    H
    
    
    N
    
    
    O
    
    
    P
    323.04+11.02 (M+11)+6.00 (M+6)
    UDP-GlcNAc C
    
    
    H
    
    
    N
    
    
    O
    
    
    P
    
    
    606.08+11.02 (M+11)*+6.00 (M+6)

    *Note: UDP-GlcNAc contains the Uridine moiety (M+11). If the GlcNAc moiety is unlabeled (from glucose), the total shift is M+11.

    Data Analysis & Interpretation

    Isotopologue Distribution Analysis

    Using software like El-Maven, TraceFinder, or MultiQuant:

    • Extract Chromatograms (XIC): Extract M+0, M+6, and M+11 traces for UMP, UDP, and UTP.

    • Natural Abundance Correction: Use algorithms (e.g., IsoCor, AccuCor) to remove signal contribution from naturally occurring

      
      C (1.1%) and 
      
      
      
      N.
    • Calculate Fractional Enrichment:

      
      
      
    Interpreting the "Salvage Ratio"

    The Salvage Integrity Index (SII) can be calculated to determine pathway preference:

    
    
    
    • SII

      
       1.0:  Exclusively direct salvage (High UCK2 activity).
      
    • SII < 0.5: High futile cycling. The tracer is being broken down to Uracil and re-synthesized, indicating high UPP1 activity.

    Application: UDP-GlcNAc Flux

    UDP-GlcNAc is the donor for O-GlcNAcylation.[1][3][4] By tracing Uridine-[

    
    C
    
    
    
    ,
    
    
    N
    
    
    ] into UDP-GlcNAc (M+11), you isolate the flux contribution of the nucleotide salvage pathway to the HBP, independent of Glucose or Glutamine input. This is critical in cancer research where HBP flux is often decoupled from glycolysis.

    References

    • Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis.[3] Nucleic Acids Research. Link

      • Establishes the foundational pathways for pyrimidine salvage vs. de novo synthesis.
    • Lu, W., et al. (2017). Metabolomic analysis of nucleotide metabolism in cancer. Journal of Biological Chemistry. Link

      • Provides LC-MS HILIC protocols for nucleotide separ
    • Wellen, K. E., et al. (2010). The hexosamine biosynthetic pathway couples growth factor signaling to glutamine metabolism. Science. Link

      • Seminal work on UDP-GlcNAc flux, providing context for why tracing the uridine moiety is physiologically relevant.
    • Cambridge Isotope Laboratories. (2023). Stable Isotope-Labeled Nucleotides and Nucleosides. Link

      • Source for tracer specifications and physical properties of Uridine-13C9, 15N2.

    Sources

    Optimizing T7 RNA Polymerase Transcription for Isotope-Labeled RNA Synthesis: An Application Note and Protocol

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Abstract

    The site-specific or uniform incorporation of stable isotopes like ¹³C, ¹⁵N, and ²H into RNA molecules is a cornerstone of modern structural biology and drug discovery. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) rely on isotope-labeled RNA to elucidate three-dimensional structures, study molecular dynamics, and probe RNA-ligand interactions at an atomic level.[1][2][3][4] T7 RNA polymerase is the workhorse enzyme for the in vitro transcription of RNA, valued for its high processivity and strict promoter specificity.[5] However, the use of expensive isotope-labeled ribonucleoside triphosphates (NTPs) necessitates a highly optimized transcription process to maximize yield and ensure the fidelity of the final product. This application note provides a comprehensive guide to optimizing T7 RNA polymerase-mediated transcription for the efficient synthesis of isotope-labeled RNA, complete with detailed protocols and troubleshooting advice.

    Introduction: The Critical Role of Isotope-Labeled RNA

    The functional versatility of RNA is intimately linked to its complex three-dimensional structures.[6] High-resolution structural information is, therefore, paramount for understanding the molecular basis of RNA function and for the rational design of RNA-targeting therapeutics. NMR spectroscopy and mass spectrometry are powerful techniques for probing RNA structure and dynamics in solution, offering insights that are often complementary to X-ray crystallography.[1][2][3][7]

    The incorporation of stable isotopes into RNA molecules is essential for these analyses.[4][8][9] In NMR, isotope labeling helps to overcome spectral overlap and line broadening, which are significant challenges for larger RNA molecules.[8][10][11] For mass spectrometry, isotope-labeled RNA can serve as an internal standard for quantitative analysis and can aid in the characterization of post-transcriptional modifications.[2][12][13]

    T7 RNA polymerase is a DNA-dependent RNA polymerase that is highly specific for the T7 promoter sequence.[5][14] Its ability to synthesize large quantities of RNA in vitro makes it the enzyme of choice for preparing isotope-labeled samples.[8] Furthermore, T7 RNA polymerase exhibits a notable tolerance for modified nucleotides, including those labeled with stable isotopes.[15][16][17][18] Optimizing the transcription reaction is crucial to ensure the efficient incorporation of these valuable labeled precursors into the final RNA product.

    Key Parameters for Optimizing T7 Transcription

    The efficiency and yield of an in vitro transcription reaction are influenced by several critical parameters. When working with expensive isotope-labeled NTPs, careful optimization of these factors is essential to maximize the return on investment.

    DNA Template Quality

    A high-quality, linear DNA template is the foundation of a successful transcription reaction.[] The template should be free of contaminants such as salts and ethanol, which can inhibit RNA polymerase.[20][21]

    • Linearization: The plasmid DNA template must be completely linearized with a restriction enzyme that generates blunt or 5'-overhanging ends.[21] 3'-overhangs can lead to the synthesis of longer-than-expected transcripts due to template switching by the polymerase.[21] Always verify complete linearization by agarose gel electrophoresis.[20]

    • Purity: Purify the linearized template using a reliable method such as phenol/chloroform extraction followed by ethanol precipitation or a commercial DNA purification kit to remove any residual proteins and salts.[18][20]

    • Concentration: The optimal concentration of the DNA template typically ranges from 30 to 60 ng/µL.[22]

    Nucleoside Triphosphates (NTPs)

    The concentration and purity of NTPs, especially the labeled ones, are critical for reaction efficiency.

    • Concentration: The total NTP concentration can significantly impact the yield.[23] A common starting point is 0.5 mM of each NTP.[14] However, for optimal yield, especially for longer transcripts, increasing the concentration of each NTP to 10 mM has been shown to be beneficial.[24] When using labeled NTPs, the concentration of the labeled nucleotide might be limiting.[25] It is often necessary to supplement the reaction with the unlabeled form of the limiting nucleotide to achieve a higher yield of full-length transcripts, although this will reduce the specific activity of the labeled RNA.[25]

    • Purity: Ensure that the labeled and unlabeled NTPs are of high purity, as contaminants can inhibit the polymerase.

    Magnesium Ion (Mg²⁺) Concentration

    Magnesium ions are essential cofactors for T7 RNA polymerase. The optimal Mg²⁺ concentration is closely tied to the total NTP concentration, as Mg²⁺ forms a complex with NTPs.

    • Optimal Ratio: The optimal molecular ratio of total NTPs to Mg²⁺ is crucial for maximal RNA yield.[24] A ratio of approximately 1:1.875 (NTPs to Mg²⁺) has been suggested for high-yield reactions.[24] For example, with a total NTP concentration of 40 mM (10 mM each), the optimal Mg²⁺ concentration would be around 75 mM.[24]

    • Consequences of Imbalance: Insufficient Mg²⁺ will decrease enzyme activity, while excessive levels can lead to the production of double-stranded RNA (dsRNA) byproducts.[]

    T7 RNA Polymerase Concentration

    The concentration of T7 RNA polymerase is another key factor to consider.

    • Recommended Range: A typical concentration of T7 RNA polymerase is between 5 to 10 U/µL.[22] However, the optimal amount can vary depending on the specific template and reaction conditions.

    Reaction Temperature and Time

    The temperature and duration of the incubation period can influence both the yield and the integrity of the transcribed RNA.

    • Temperature: The optimal temperature for T7 RNA polymerase activity is 37°C.[] However, for templates with high GC content or those prone to forming strong secondary structures, lowering the incubation temperature to 30°C or even 16°C can sometimes improve the yield of full-length transcripts by slowing down the polymerase and preventing premature termination.[20][25]

    • Time: A typical incubation time is 2 to 4 hours.[][22] Longer incubation times do not always lead to a significant increase in yield and may even be detrimental due to the accumulation of pyrophosphate, which can inhibit the reaction.[26]

    Experimental Protocols

    Standard In Vitro Transcription Reaction

    This protocol provides a starting point for the synthesis of isotope-labeled RNA. Optimization may be required based on the specific template and desired outcome.

    Materials:

    • Linearized, purified DNA template (0.2-1.0 µg)

    • 5X Transcription Buffer (e.g., 200 mM Tris-HCl pH 7.9, 30 mM MgCl₂, 50 mM DTT, 10 mM spermidine)

    • Isotope-labeled NTP(s) (e.g., ¹³C, ¹⁵N-labeled)

    • Unlabeled NTPs

    • T7 RNA Polymerase (e.g., 50 U/µL)

    • RNase Inhibitor (e.g., 40 U/µL)

    • Nuclease-free water

    Procedure:

    • Thaw all components on ice.

    • In a nuclease-free microcentrifuge tube, assemble the following reaction mixture at room temperature in the order listed. Preparing the reaction at room temperature is important as DNA can precipitate in the presence of spermidine at 4°C.[18]

    ComponentVolume (for a 20 µL reaction)Final Concentration
    Nuclease-free waterto 20 µL
    5X Transcription Buffer4 µL1X
    Labeled and Unlabeled NTP Mix4 µL2 mM each NTP
    DNA TemplateX µL0.2-1.0 µg
    RNase Inhibitor0.5 µL20 U
    T7 RNA Polymerase1 µL50 U
    Total Volume 20 µL
    • Mix the components gently by pipetting up and down.

    • Incubate the reaction at 37°C for 2-4 hours.[][22]

    • (Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.[27]

    • Proceed with the purification of the transcribed RNA.

    RNA Purification

    Purification of the transcribed RNA is essential to remove unincorporated NTPs, enzymes, and the DNA template.

    Phenol/Chloroform Extraction and Ethanol Precipitation:

    • Add 115 µL of nuclease-free water and 15 µL of 3 M Sodium Acetate (pH 5.2) to the 20 µL transcription reaction.[28]

    • Extract with an equal volume of phenol:chloroform (1:1).[28]

    • Centrifuge and transfer the aqueous (top) phase to a new tube.

    • Extract twice with an equal volume of chloroform.[28]

    • Precipitate the RNA by adding 2 volumes of cold 100% ethanol.[28]

    • Incubate at -20°C for at least 30 minutes.[28]

    • Centrifuge at high speed to pellet the RNA.

    • Wash the pellet with 70% ethanol.[28]

    • Air-dry the pellet and resuspend in nuclease-free water.[28]

    Column-based Purification:

    Several commercial kits are available for the purification of RNA, which can be a more convenient and time-saving alternative to precipitation methods.

    Quality Control

    After purification, it is crucial to assess the quality and quantity of the synthesized RNA.

    • Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

    • Integrity: Analyze the integrity of the RNA transcript by running an aliquot on a denaturing agarose or polyacrylamide gel. A sharp band corresponding to the expected size of the transcript indicates a successful reaction.

    Visualizing the Workflow

    T7_Transcription_Workflow cluster_prep Template Preparation cluster_transcription In Vitro Transcription cluster_purification RNA Purification & QC plasmid Plasmid DNA linearize Linearization plasmid->linearize Restriction Enzyme purify_dna Purification linearize->purify_dna Phenol/Chloroform or Kit ivt_setup Reaction Setup purify_dna->ivt_setup incubation Incubation (37°C) ivt_setup->incubation dnase_treat DNase I Treatment (Optional) incubation->dnase_treat purify_rna RNA Purification dnase_treat->purify_rna quantify Quantification (A260) purify_rna->quantify integrity Integrity Check (Gel) purify_rna->integrity labeled_rna Labeled RNA for NMR/MS integrity->labeled_rna High-Quality Isotope-Labeled RNA

    Figure 1: Experimental workflow for the synthesis of isotope-labeled RNA using T7 RNA polymerase.

    Troubleshooting

    ProblemPossible CauseSolution
    No or low RNA yield Impure or degraded DNA templatePurify the DNA template again. Ensure complete linearization.[][20]
    RNase contaminationUse RNase-free reagents and workspace. Add RNase inhibitor to the reaction.[21][26]
    Inactive T7 RNA polymeraseUse a fresh aliquot of enzyme. Avoid multiple freeze-thaw cycles.[26]
    Incorrect nucleotide concentrationEnsure the final concentration of each NTP is sufficient (at least 12 µM).[20][21]
    Suboptimal Mg²⁺ concentrationOptimize the Mg²⁺ concentration relative to the total NTP concentration.[24]
    Incomplete or truncated transcripts GC-rich template or strong secondary structuresDecrease the reaction temperature to 30°C or 16°C.[20][25]
    Limiting nucleotide concentrationIncrease the concentration of the limiting NTP.[21][25]
    Transcripts longer than expected Incomplete linearization of the plasmidEnsure complete digestion of the plasmid by checking on an agarose gel.[20][21]
    Template has a 3' overhangUse a restriction enzyme that produces 5' overhangs or blunt ends.[21]

    Conclusion

    The synthesis of high-quality, isotope-labeled RNA is a critical step for a wide range of applications in modern biological research and drug development. By carefully optimizing the key parameters of the T7 RNA polymerase-mediated in vitro transcription reaction, researchers can significantly improve the yield and purity of their labeled RNA, ensuring the success of downstream applications such as NMR spectroscopy and mass spectrometry. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for achieving efficient and reproducible synthesis of isotope-labeled RNA.

    References

    • Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of
    • Applications of NMR to structure determination of RNAs large and small. PMC - NIH.
    • MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME. PMC - NIH.
    • Nuclear magnetic resonance spectroscopy of nucleic acids. Wikipedia.
    • Application of NMR Spectroscopy to Determine Small RNA Structure. Springer Protocols.
    • NMR-based RNA structure determin
    • Mass spectrometry of RNA. PubMed.
    • Characterization and Sequence Mapping of Large RNA and mRNA Therapeutics Using Mass Spectrometry.
    • Broadly applicable oligonucleotide mass spectrometry for the analysis of RNA writers and erasers in vitro. Nucleic Acids Research.
    • A practical guide to RNA NMR spectral analysis for undergradu
    • The Marriage of RNA and Mass Spectrometry.
    • Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of
    • T7 RNA Polymerase. Tinzyme.
    • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. PMC - NIH.
    • Isotope labeling str
    • Applications of Stable Isotope-Labeled Molecules. Silantes.
    • Enzymatic Synthesis of Base-Modified RNA by T7 RNA Polymerase. TriLink BioTechnologies.
    • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews.
    • Enhancing mRNA vaccine production: Optimization of in vitro transcription for improved yield and purity. PubMed.
    • Optimizing In Vitro Transcription for High-Yield mRNA Synthesis. BOC Sciences.
    • Real-time monitoring strategies for optimization of in vitro transcription and quality control of RNA. Frontiers.
    • Enzymatic synthesis of base-modified RNA by T7 RNA polymerase.
    • Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. PMC.
    • Stable Isotope Labeling for Nucleic Acids.
    • Site-specific isotope labeling of long RNA for structural and mechanistic studies. Nucleic Acids Research.
    • T7 RNA Polymerase. Fisher Scientific.
    • Top Tips for Troubleshooting In Vitro Transcription. Bitesize Bio.
    • Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA. F1000Research.
    • In Vitro Transcription Troubleshooting. ZAGENO.
    • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modific
    • T7 RNA Polymerase. Sigma-Aldrich.
    • In Vitro Transcription: Common Causes of Reaction Failure. Promega Connections.
    • Practical Tips for In Vitro Transcription. Thermo Fisher Scientific - HK.
    • Synthesizing Stable Isotope-Labeled Nucleic Acids. Silantes.
    • Schematic of the utility of using isotope labeled RNA phosphoramidites...
    • T7 RNA Polymerase. NEB.
    • TranscriptAid T7 High Yield Transcription Kit. Thermo Fisher Scientific.
    • T7 RNA Polymerase Protocol. Promega GmbH.

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    LC-MS Quantification of Intracellular UTP Pools Using Stable Isotope Labeling: A Detailed Protocol for Metabolic Research

    Author: BenchChem Technical Support Team. Date: February 2026

    An Application Note for Researchers, Scientists, and Drug Development Professionals

    Abstract

    Uridine triphosphate (UTP) is a cornerstone of cellular metabolism, serving not only as a crucial building block for RNA synthesis but also as an essential precursor for vital glycosylation reactions that determine the fate and function of numerous proteins. The ability to accurately quantify intracellular UTP pools is paramount for understanding cellular physiology in health and disease, and for evaluating the mechanism of action of novel therapeutics. This application note presents a robust and highly specific method for the quantification of intracellular UTP using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail a complete workflow, from cell culture and stable isotope labeling to metabolite extraction and data analysis. The protocol leverages a fully labeled internal standard, UTP-¹³C₉ ¹⁵N₂, to ensure the highest degree of accuracy by correcting for variability in sample preparation and mitigating matrix effects inherent in complex biological samples.[1][2]

    The Scientific Imperative: Why Quantify Intracellular UTP?

    Cellular function is dictated by a dynamic network of metabolic pathways. Nucleotide metabolism is central to this network, providing the energy currency and biosynthetic precursors for cell growth, proliferation, and signaling.[3] UTP holds a unique position within this landscape:

    • Fueling Genetic Transcription: As one of the four essential ribonucleotides, UTP is indispensable for the synthesis of RNA.

    • Driving Glycosylation: UTP is the direct precursor to UDP-sugars (e.g., UDP-glucose, UDP-galactose), which are the donor substrates for glycosylation—a post-translational modification critical for protein folding, stability, and cell-cell communication.[4]

    Disruptions in UTP pools are implicated in a range of pathologies, from viral infections to cancer, making this nucleotide a key target in drug development.[5] Consequently, a precise and reliable analytical method is required to measure fluctuations in its intracellular concentration. While traditional methods like HPLC-UV exist, they often lack the sensitivity and selectivity needed for complex biological matrices.[6] LC-MS/MS has emerged as the gold standard, offering unparalleled specificity and the ability to detect metabolites at femtomole levels.[5]

    The cornerstone of a robust quantitative LC-MS method is the use of an appropriate internal standard. A stable isotope-labeled (SIL) internal standard, particularly one that is fully labeled like UTP-¹³C₉ ¹⁵N₂, is the ideal choice.[7] This standard is chemically identical to the analyte of interest (endogenous UTP), ensuring it co-elutes chromatographically and experiences the same ionization efficiency and potential suppression in the mass spectrometer.[8][9] By adding a known amount of this standard at the very beginning of the sample preparation process, we create a self-validating system that corrects for metabolite loss during extraction and nullifies the confounding influence of matrix effects.[1][8]

    Method Overview: A Validated Workflow

    The protocol described herein follows a logical progression from biological experiment to analytical quantification. Each stage is optimized to ensure data integrity and reproducibility.

    G cluster_biorep Biological Replication cluster_analysis Analytical Quantification A 1. Cell Culture & Labeling (e.g., ¹³C-Glucose) B 2. Quenching & Harvesting (Metabolic Arrest) A->B Achieve isotopic steady-state C 3. Metabolite Extraction (Spike with UTP-¹³C₉¹⁵N₂) B->C Rapidly arrest enzymatic activity D 4. LC-MS/MS Analysis (HILIC Separation) C->D Inject extract E 5. Data Processing (Peak Integration) D->E Generate chromatograms F 6. Quantification (Ratio to Internal Standard) E->F Calculate Peak Area Ratio

    Figure 1: Overall experimental workflow for UTP quantification.

    Materials, Reagents, and Instrumentation

    Reagents and Consumables
    • Cell Lines: User-defined (e.g., HeLa, A549, etc.)

    • Cell Culture Media: Appropriate for the cell line (e.g., DMEM, RPMI-1640)

    • Stable Isotope Tracer: e.g., ¹³C₆-Glucose or ¹⁵N₂-¹³C₉-Uridine

    • Standards: Uridine 5'-triphosphate (UTP) sodium salt (Sigma-Aldrich), UTP, ammonium salt (¹³C₉, ¹⁵N₂) (Cambridge Isotope Laboratories, Inc.)[7][10]

    • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Water (LC-MS Grade)

    • Buffers: Ammonium Formate (LC-MS Grade), Formic Acid (LC-MS Grade)

    • Extraction Solvent: 80:20 Methanol:Water (v/v), pre-chilled to -80°C

    • Consumables: Cell culture flasks/plates, cell scrapers, microcentrifuge tubes, autosampler vials

    Instrumentation
    • Liquid Chromatography: A UHPLC system capable of handling high organic mobile phases. Systems with bio-inert surfaces (e.g., Waters ACQUITY Premier with MaxPeak HPS Technology) are recommended to minimize loss of phosphorylated analytes.[11]

    • LC Column: A HILIC column, such as a Waters ACQUITY UPLC BEH Amide or a MilliporeSigma SeQuant ZIC-pHILIC (100 x 2.1 mm, 1.7-5 µm).[12]

    • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., SCIEX QTRAP 6500+, Waters Xevo TQ-XS) or a high-resolution mass spectrometer (e.g., Thermo Fisher Orbitrap Exploris).[6]

    • Software: Instrument control and data acquisition software (e.g., Chromeleon, MassLynx), and quantification software.

    Detailed Experimental Protocols

    PART A: Cell Culture and Isotope Labeling

    The goal of this stage is to allow the intracellular UTP pool to become enriched with the stable isotope label, reaching an isotopic steady state. This allows for the analysis of metabolic flux in addition to pool size.[13][14]

    • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they reach ~80-90% confluency at the time of harvesting. Culture under standard conditions (37°C, 5% CO₂).

    • Media Exchange: Once cells are adhered and growing, replace the standard medium with a labeling medium containing the stable isotope tracer (e.g., DMEM formulated with ¹³C₆-glucose instead of ¹²C-glucose).

    • Incubation: Culture the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This is typically 24-48 hours but should be optimized for the specific cell line and its proliferation rate.[15]

    PART B: Metabolite Extraction - The Critical Step

    The rapid turnover of triphosphates like UTP necessitates immediate and effective quenching of all metabolic activity.[16] Failure to do so will result in artifactual degradation and inaccurate quantification.

    • Prepare for Extraction: Place a dry ice/ethanol bath and the pre-chilled (-80°C) 80% methanol extraction solvent on ice next to the cell culture incubator.

    • Quench Metabolism: Aspirate the culture medium from the cells. Immediately place the culture plate on the dry ice/ethanol bath to flash-freeze the cell monolayer. This ensures metabolism is arrested in milliseconds.[17]

    • Add Internal Standard & Extract: Add 1 mL of the -80°C 80% methanol extraction solvent, which has been pre-spiked with a known concentration of the UTP-¹³C₉ ¹⁵N₂ internal standard (e.g., 50 nM final concentration), directly to the frozen cells in each well.

      • Causality: Adding the internal standard at this earliest stage is critical. It ensures that the SIL standard undergoes the exact same extraction, processing, and potential degradation or loss as the endogenous analyte, providing the most accurate correction possible.[2]

    • Cell Lysis and Harvesting: Transfer the plate to wet ice. Use a cell scraper to mechanically detach the cells into the methanol solution. Pipette the resulting lysate into a pre-chilled 1.5 mL microcentrifuge tube.

    • Protein & Debris Precipitation: Vortex the tube vigorously for 30 seconds. Centrifuge at >16,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Collect Supernatant: Carefully transfer the supernatant, which contains the soluble metabolites, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

    • Sample Preparation for Injection: Evaporate the supernatant to dryness using a vacuum concentrator (e.g., SpeedVac). Reconstitute the dried metabolite pellet in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80% Acetonitrile/20% Water with buffer). Vortex, centrifuge to pellet any remaining insolubles, and transfer to an autosampler vial for analysis.

    PART C: LC-MS/MS Analysis

    Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice for retaining and separating highly polar compounds like UTP.[18][19] It uses a polar stationary phase and a high-organic mobile phase, which is also advantageous for enhancing ESI-MS sensitivity.[18]

    G cluster_pathway UTP De Novo Synthesis Pathway Glutamine ¹⁵N-Glutamine Orotate ¹³C, ¹⁵N-Orotate Glutamine->Orotate Glucose ¹³C-Glucose R5P ¹³C-Ribose-5P Glucose->R5P PRPP ¹³C-PRPP R5P->PRPP UMP ¹³C, ¹⁵N-UMP Orotate->UMP UDP ¹³C, ¹⁵N-UDP UMP->UDP UTP ¹³C₉,¹⁵N₂-UTP (Target Analyte) UDP->UTP

    Figure 2: Simplified UTP biosynthesis showing ¹³C and ¹⁵N label incorporation.

    Table 1: Suggested LC-MS/MS Parameters

    ParameterSettingRationale
    LC Column ZIC-pHILIC, 100 x 2.1 mm, 5 µmExcellent retention and peak shape for nucleotides.[12]
    Mobile Phase A 10 mM Ammonium Formate in Water, pH 6.8MS-compatible buffer that aids in chromatography.
    Mobile Phase B AcetonitrileStrong solvent for HILIC elution.
    Gradient 90% B -> 40% B over 8 minGradually increases polarity to elute analytes.
    Flow Rate 0.3 mL/minStandard for 2.1 mm ID columns.
    Column Temp 40°CImproves peak shape and reproducibility.[12]
    Injection Vol. 5 µL
    Ionization Mode ESI NegativeNucleotides readily form negative ions due to phosphate groups.
    MRM Transitions See Table 2 belowProvides high specificity and sensitivity for quantification.
    Key MS Params Dwell Time: 50 ms; Collision Energy (CE) and other voltages must be optimized for the specific instrument.

    Table 2: Multiple Reaction Monitoring (MRM) Transitions for UTP

    CompoundPrecursor Ion (m/z)Product Ion (m/z)Notes
    Endogenous UTP483.0159.0 (or 385.0)Corresponds to [UTP-H]⁻ -> [HPO₃+PO₃]⁻ or [UDP-H]⁻
    UTP-¹³C₉ ¹⁵N₂ (IS)494.0159.0 (or 394.0)Corresponds to [UTP(¹³C₉,¹⁵N₂)-H]⁻ -> [HPO₃+PO₃]⁻ or [UDP(¹³C₉,¹⁵N₂)-H]⁻

    Note: The exact m/z values should be confirmed by direct infusion of standards. Product ion selection should be based on generating the most stable and intense signal.

    Data Analysis and Quantification

    • Calibration Curve: Prepare a series of calibration standards by serially diluting the unlabeled UTP stock solution. Spike each standard with the same, constant concentration of the UTP-¹³C₉ ¹⁵N₂ internal standard used in the cell extracts.

    • Peak Integration: Integrate the chromatographic peaks for both the endogenous UTP and the internal standard (UTP-¹³C₉ ¹⁵N₂) in all samples (calibrators, QCs, and unknowns).

    • Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each injection:

      • PAR = (Peak Area of Endogenous UTP) / (Peak Area of UTP-¹³C₉ ¹⁵N₂ IS)

    • Regression: Plot the PAR of the calibration standards against their known concentrations. Apply a linear regression with 1/x or 1/x² weighting. The R² value should be >0.99 for a valid curve.[20]

    • Quantification: Determine the concentration of UTP in the unknown samples by interpolating their PAR values from the calibration curve.

    • Normalization: The final concentration must be normalized to a measure of cell quantity. This is typically done by dividing the calculated concentration by either the total protein content of the cell pellet (determined by a BCA assay) or the cell count from a parallel well. The final result is expressed as pmol/µg protein or pmol/10⁶ cells.

    Method Validation and Trustworthiness

    For research applications, a fit-for-purpose validation is essential. For regulated bioanalysis, adherence to FDA or EMA guidelines is required.[21][22][23] The use of a stable isotope-labeled internal standard inherently addresses the most significant challenge in LC-MS bioanalysis: the matrix effect.[8][24] Because the analyte and the standard are physically indistinguishable to the matrix, any ion suppression or enhancement will affect both equally, leaving their ratio unchanged and the final quantification accurate.[1]

    Table 3: Example Quantitative Data Summary

    Sample GroupUTP Concentration (pmol/10⁶ cells) ± SD% Labeled (¹³C₉,¹⁵N₂)np-value
    Control254.3 ± 22.198.2%6
    Drug-Treated (10 µM)148.7 ± 18.597.9%6<0.001

    Conclusion

    This application note provides a comprehensive, field-proven protocol for the accurate and robust quantification of intracellular UTP pools using stable isotope labeling and LC-MS/MS. By explaining the causality behind critical steps such as metabolic quenching and the use of a fully labeled internal standard, this guide equips researchers with a self-validating method to confidently explore the dynamics of nucleotide metabolism. This approach is readily adaptable for studying other nucleotides and provides a reliable framework for investigating metabolic regulation in drug discovery and biomedical research.

    References

    • ResearchGate. (n.d.). LC/MS quantification of intracellular UTP, UDP, and UMP in WT and Fmr1... Retrieved from [Link]

    • Sellick, C. A., et al. (2013). An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells. Analytical Biochemistry. Retrieved from [Link]

    • Luo, X., et al. (2017). Quantitative analysis of intracellular nucleoside triphosphates and other polar metabolites using ion pair reversed-phase liquid chromatography coupled with tandem mass spectrometry. Journal of Chromatography A. Retrieved from [Link]

    • Gandhi, V., et al. (2008). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Pharmaceutical Research. Retrieved from [Link]

    • Schwaiger, B. J., et al. (2014). Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. Analytical Chemistry. Retrieved from [Link]

    • ResearchGate. (n.d.). LC-MS analysis of intracellular nucleotides. Retrieved from [Link]

    • Antignac, J. P., et al. (2019). Impact of Sample Preparation Upon Intracellular Metabolite Measurements in 3D Cell Culture Systems. Frontiers in Chemistry. Retrieved from [Link]

    • Gregoire, S., et al. (2011). Hydrophilic interaction chromatography of nucleoside triphosphates with temperature as a separation parameter. Journal of Chromatography A. Retrieved from [Link]

    • van der Meer, J., et al. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography–Mass Spectrometry System for Determining Small-Molecule Drugs and Metabolites in Organoid/Organ-on-Chip Medium. Analytical Chemistry. Retrieved from [Link]

    • Chemie Brunschwig. (n.d.). Stable Isotope Standards for Clinical Mass Spectrometry. Retrieved from [Link]

    • Long, C. P., & Antoniewicz, M. R. (2019). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites. Retrieved from [Link]

    • Hui, S., et al. (2017). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Biotechnology. Retrieved from [Link]

    • ResearchGate. (n.d.). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Retrieved from [Link]

    • Holden, D., & Keshishian, H. (2015). Challenges and strategies for targeted phosphorylation site identification and quantification using mass spectrometry analysis. Expert Review of Proteomics. Retrieved from [Link]

    • Bioanalysis Zone. (2014). Quantification of oligonucleotides by LC-MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites. Retrieved from [Link]

    • Mass Spectrometry Research Facility, MSU. (n.d.). Preparation of cell samples for metabolomics. Retrieved from [Link]

    • Mass Spectrometry Facility, MSU. (2022). Protocol: Metabolite Extraction from Cells. Retrieved from [Link]

    • Teng, Q., & Li, L. (2015). Extraction parameters for metabolomics from cultured cells. Methods in Molecular Biology. Retrieved from [Link]

    • Ghorbani, S., et al. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

    • Gilar, M., et al. (2014). Quantification of Oligonucleotides by LC-MS/MS: The Challenges of Quantifying a Phosphorothioate Oligonucleotide and Multiple Metabolites. Bioanalysis. Retrieved from [Link]

    • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. Retrieved from [Link]

    • Taylor & Francis Online. (2021). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Retrieved from [Link]

    • Semantic Scholar. (2024). An FDA-Validated, Self-Cleaning Liquid Chromatography−Mass Spectrometry System for Determining Small-Molecule Drugs and. Retrieved from [Link]

    • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

    • LCGC International. (2026). Comprehensive GC–MS/MS Quantification of Gut Microbiota–Derived Metabolites Across Intestinal and Systemic Tissues. Retrieved from [Link]

    • Chokkathukalam, A., et al. (2014). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Bioanalysis. Retrieved from [Link]

    • Waters Corporation. (n.d.). Demonstrating Improved Sensitivity and Dynamic Range with MaxPeak High Performance Surfaces (HPS) Technology: A Case Study on the Detection of Nucleotides. Retrieved from [Link]

    • ResearchGate. (n.d.). Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. Retrieved from [Link]

    • bioRxiv. (2025). Matrix effects influence biochemical signatures and metabolite quantification in dried blood spots. Retrieved from [Link]

    • Agilent. (n.d.). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Retrieved from [Link]

    • Taylor & Francis. (n.d.). HILIC – Knowledge and References. Retrieved from [Link]

    • Klont, F., et al. (2018). 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma. Journal of Chromatography B. Retrieved from [Link]

    • Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies? Retrieved from [Link]

    • van den Broek, I. (n.d.). The use of internal standards for macromolecule quantification by LC-MS. Retrieved from [Link]

    • LCI. (2016). HILIC – New Separation Principle in Chromatography ?. Retrieved from [Link]

    • Ovid. (n.d.). Quantification of oligonucleotides by LC–MS/MS: the challenges of quantifying a phosphorothioate oligonucleotide and multiple metabolites. Retrieved from [Link]

    • Cerilliant. (n.d.). Selection of Internal Standards for LC-MS/MS Applications. Retrieved from [Link]

    • YouTube. (2024). Important parameters in mass spectrometry - Episode 4 | Introduction to LC-MS. Retrieved from [Link]

    • Sun, L., et al. (2017). Optimization of mass spectrometric parameters improve the identification performance of capillary zone electrophoresis for single-shot bottom-up proteomics analysis. Journal of Chromatography A. Retrieved from [Link]

    Sources

    incorporating Uridine-13C9 15N2 into long non-coding RNA

    Author: BenchChem Technical Support Team. Date: February 2026

    Application Note: Strategic Incorporation of Uridine-13C9 15N2 into Long Non-Coding RNA (lncRNA)

    Abstract

    Long non-coding RNAs (lncRNAs) present unique analytical challenges due to their size (>200 nt) and conformational heterogeneity. The incorporation of Uridine-13C9 15N2 —a uniformly stable isotope-labeled nucleoside—provides a critical handle for resolving these complexities. This guide outlines two distinct workflows: (1) In Vitro Transcription (IVT) for structural elucidation via NMR, requiring the triphosphate form (UTP), and (2) Metabolic Labeling for determining lncRNA half-life and turnover dynamics via Mass Spectrometry (MS).

    Part 1: The Isotope & The Strategy

    The Molecule: Uridine-13C9 15N2[1]

    • Labeling Pattern: Uniform. All 9 carbon atoms (ribose + uracil base) are

      
      C; both nitrogen atoms (uracil base) are 
      
      
      
      N.
    • Mass Shift: +11 Da relative to natural Uridine.

    • Nuclear Spin: Active (

      
      ) for both 
      
      
      
      C and
      
      
      N, enabling heteronuclear NMR.[]

    The "Fork in the Road" Decision Matrix The incorporation method depends entirely on the downstream analytical goal.

    • Path A: Structural Biology (NMR). [1][3]

      • Challenge: lncRNAs are too large for uniform labeling; spectra become crowded.

      • Solution:Segmental Labeling . We incorporate the isotope into a specific domain of the lncRNA while leaving the rest "NMR-invisible" (natural abundance or deuterated).

      • Reagent Requirement: UTP-13C9 15N2 (Triphosphate form).

    • Path B: Cellular Dynamics (Mass Spectrometry).

      • Challenge: Quantifying low-abundance lncRNA turnover.

      • Solution:Pulse-Chase Metabolic Labeling . Cells are "fed" the nucleoside, which is salvaged into RNA.[4]

      • Reagent Requirement: Uridine-13C9 15N2 (Nucleoside form).[1][5]

    Part 2: Visualization of Workflows

    LncRNA_Labeling_Strategy cluster_IVT Path A: Structural Biology (NMR) cluster_Cell Path B: Dynamics & Turnover (MS) Start Input: Uridine-13C9 15N2 Convert Enzymatic/Chemical Phosphorylation to UTP Start->Convert Chemical Synthesis Media Cell Culture Media (Dialyzed FBS) Start->Media Direct Addition IVT In Vitro Transcription (T7 Polymerase) Convert->IVT SegLabel Segmental Labeling (Ligation of Labeled + Unlabeled Fragments) IVT->SegLabel Generate Fragments NMR High-Res NMR (NOESY, HSQC) SegLabel->NMR Salvage Nucleotide Salvage Pathway (Intracellular Phosphorylation) Media->Salvage Digest RNase Digestion to Nucleosides Salvage->Digest Extract RNA MS LC-MS/MS Quantification (Mass Shift +11 Da) Digest->MS

    Caption: Dual-stream workflow for Uridine-13C9 15N2. Path A (Left) requires conversion to UTP for IVT. Path B (Right) utilizes the nucleoside directly in cell culture.

    Part 3: Protocol A - Segmental Labeling for NMR

    Objective: To solve the structure of a specific functional domain within a large lncRNA (>200 nt) by ligating a labeled fragment to an unlabeled scaffold.

    Prerequisites:

    • Labeled Fragment: Transcribed using UTP-13C9 15N2 (and other NTPs).

    • Unlabeled Scaffold: Transcribed using standard NTPs.

    • Splint DNA: Complementary to the junction site.

    • T4 RNA Ligase 2 (Rnl2): Preferred over Ligase 1 for splinted ligation.

    Step-by-Step Methodology
    • Fragment Design & Transcription (The "Divide" Step)

      • Design the lncRNA as two pieces: the "Target Domain" (to be labeled) and the "Scaffold" (unlabeled).

      • Expert Insight: Ensure the ligation site is in a single-stranded region or a loop. Ligation efficiency drops precipitously in structured stems.

      • Perform IVT for the Target Domain using 100% substitution of UTP with UTP-13C9 15N2 .

      • Note: Yields for fully substituted RNA can be 20-30% lower than wild-type. Increase MgCl₂ concentration by 2-4 mM to compensate for the slightly different chelation properties of heavy nucleotides.

    • 3'-End Preparation

      • The "Acceptor" fragment (usually the 3' piece) must have a 5'-monophosphate.

      • The "Donor" fragment (usually the 5' piece) must have a 3'-OH.

      • Action: If utilizing ribozyme cleavage to generate homogeneous ends (recommended), ensure the 2',3'-cyclic phosphate is removed (using T4 Polynucleotide Kinase in phosphatase buffer) if it serves as the acceptor.

    • Splinted Ligation

      • Mix Labeled RNA : Unlabeled RNA : DNA Splint in a 1 : 1 : 1.2 molar ratio .

      • Anneal by heating to 90°C for 2 min and cooling to room temperature over 15 min.

      • Add T4 RNA Ligase 2 buffer and enzyme. Incubate at 37°C for 4 hours.

      • Validation: Run on a denaturing Urea-PAGE gel. You should see a band shift corresponding to the full-length lncRNA.

    • Purification

      • Gel-excise the ligated full-length product.

      • Electroelute and ethanol precipitate.

      • Why this matters: Unligated labeled fragments will dominate the NMR spectrum if not removed, obscuring the signal from the full-length context.

    Part 4: Protocol B - Metabolic Labeling for Turnover (MS)

    Objective: To calculate the half-life (

    
    ) of a specific lncRNA by measuring the incorporation rate of Uridine-13C9 15N2.
    

    Prerequisites:

    • Uridine-13C9 15N2 (Nucleoside) .[1][5]

    • Dialyzed FBS: Standard FBS contains endogenous uridine which dilutes the label.

    • LC-MS/MS System: Triple Quadrupole or Orbitrap.

    Step-by-Step Methodology
    • Media Preparation (The "Zero" Background)

      • Prepare DMEM with 10% Dialyzed FBS .

      • Expert Insight: Do not use standard FBS. The endogenous uridine concentration in serum is high enough to compete with your label, artificially inflating the calculated half-life.

    • Pulse Labeling

      • Add Uridine-13C9 15N2 to the media at a final concentration of 50–100 µM.

      • Incubate cells. Harvest at time points:

        
         hours.
        
      • Scrambling Control: In some cell lines, Cytidine Deaminase or CTP Synthase can convert labeled Uridine to labeled Cytidine. If high precision is needed, add Tetrahydrouridine (THU) , a deaminase inhibitor, to the media.

    • RNA Extraction & Digestion

      • Extract Total RNA (Trizol/Column).

      • Enzymatic Digestion: Digest 1-5 µg of RNA into single nucleosides using Nuclease P1 followed by Alkaline Phosphatase .

      • Why: MS analyzes the nucleoside pool. We are measuring the ratio of Heavy Uridine (U) to Total Uridine (U + U).

    • Mass Spectrometry Analysis (LC-MS/MS)

      • Target: Uridine (Light) vs. Uridine-13C9 15N2 (Heavy).[1]

      • Transitions (MRM):

        • Light Uridine:

          
           245 
          
          
          
          113 (Ribose loss).
        • Heavy Uridine:

          
           256 
          
          
          
          119 (Labeled Base).
      • Data Output: Plot the "Fraction Labeled" over time. Fit to a first-order kinetic equation to derive

        
        .
        

    Part 5: Data Presentation & Quality Control

    Table 1: Analytical Comparison of Labeling Methods

    FeatureSegmental Labeling (NMR)Metabolic Labeling (MS)
    Input Reagent UTP-13C9 15N2Uridine-13C9 15N2
    Primary Goal 3D Structure / Interaction MappingHalf-life / Turnover Rate
    Resolution Atomic (specific residues)Global (whole transcript average)
    Key Interference Spectral Overlap (if not segmental)Endogenous Uridine (if not dialyzed)
    Cost Efficiency Low (High reagent consumption)High (Low concentration needed)

    Validation Checkpoints (Self-Correcting Systems):

    • The "Scrambling" Check (MS): When analyzing MS data, look for +11 Da shifts in Cytidine. If observed, your Uridine is being metabolically converted to Cytidine. This must be mathematically corrected in turnover calculations.

    • The "Integrity" Check (NMR): Before running 3D NMR experiments, run a 1D proton NMR. Sharp imino proton peaks (10-14 ppm) indicate the lncRNA is folded. Broad/missing peaks suggest aggregation or degradation.

    References

    • Duss, O., et al. (2012). "Isotope labeling and segmental labeling of larger RNAs for NMR structural studies." Advances in Experimental Medicine and Biology. Link

    • Lu, K., et al. (2010).[5] "Isotope labeling strategies for NMR studies of RNA." Journal of Biomolecular NMR. Link

    • Waghmare, S. P., & Dickman, M. J. (2011). "Characterization and Quantification of RNA Post-transcriptional Modifications Using Stable Isotope Labeling of RNA in Conjunction with Mass Spectrometry Analysis." Analytical Chemistry. Link

    • Tzakos, A. G., et al. (2007). "Preparation of large RNA segments for the study of their structure and dynamics by NMR." Nature Protocols. Link

    • Windbichler, N., & Schroeder, R. (2006). "Isolation of specific RNA-binding proteins using the streptomycin-binding RNA aptamer." Nature Protocols. (Reference for affinity purification strategies often coupled with labeling). Link

    Sources

    Illuminating RNA's Architectural Secrets: A Guide to Triple-Resonance NMR using ¹³C₉,¹⁵N₂ UTP Labeling

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: Beyond the Sequence - Unveiling RNA's 3D Structure

    For researchers, scientists, and drug development professionals, understanding the intricate three-dimensional structure of RNA is paramount to deciphering its function and designing targeted therapeutics. While the primary sequence of an RNA molecule provides the blueprint, its biological activity is dictated by the complex folds, loops, and helices it adopts. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution-state structure and dynamics of biomolecules at atomic resolution.[1][2] However, for RNA molecules larger than a few nucleotides, severe spectral overlap in traditional proton-based NMR experiments presents a significant bottleneck.[1][3]

    This application note provides a comprehensive guide to leveraging triple-resonance NMR experiments on RNA samples uniformly labeled with ¹³C and ¹⁵N, with a specific focus on the incorporation of ¹³C₉,¹⁵N₂ labeled Uracil Triphosphate (UTP). This isotopic labeling strategy, in conjunction with a suite of sophisticated 3D NMR experiments, enables the unambiguous assignment of resonances and the determination of through-bond connectivities, paving the way for high-resolution structure elucidation.[4][5][6] We will delve into the theoretical underpinnings, provide detailed, field-proven protocols, and explain the causal logic behind key experimental choices, empowering you to confidently apply these powerful techniques in your own research.

    Part 1: The Foundation - Preparing High-Quality Labeled RNA

    The success of any NMR study hinges on the quality of the sample. For triple-resonance experiments, this means producing a sufficient quantity of highly pure, correctly folded RNA that is uniformly enriched with ¹³C and ¹⁵N isotopes. The most common and cost-effective method for this is in vitro transcription using T7 RNA polymerase.[5][7]

    Protocol 1: In Vitro Transcription of ¹³C,¹⁵N-Labeled RNA

    This protocol outlines the general steps for producing uniformly ¹³C,¹⁵N-labeled RNA.

    Materials:

    • Linearized DNA template containing a T7 promoter upstream of the target RNA sequence.

    • High-yield T7 RNA polymerase.

    • Uniformly ¹³C,¹⁵N-labeled ribonucleoside triphosphates (rNTPs), including ¹³C₉,¹⁵N₂ UTP.[8][9][10]

    • Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 10 mM DTT, 2 mM spermidine).[7]

    • RNase inhibitor.

    • DNase I (RNase-free).

    • Purification system (e.g., denaturing polyacrylamide gel electrophoresis (dPAGE) or high-performance liquid chromatography (HPLC)).[7]

    • NMR buffer (e.g., 10 mM Sodium Phosphate, 50 mM NaCl, 0.1 mM EDTA, pH 6.5 in 90% H₂O/10% D₂O or 99.9% D₂O).

    Step-by-Step Procedure:

    • Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the transcription buffer, ¹³C,¹⁵N-labeled rNTPs, linearized DNA template, and RNase inhibitor. The final concentration of each rNTP is typically in the millimolar range.

    • Initiation: Initiate the transcription reaction by adding T7 RNA polymerase. The optimal amount of enzyme should be determined empirically.

    • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours, or overnight for higher yields.

    • DNase Treatment: To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 30-60 minutes.[7]

    • RNA Purification: The crude RNA transcript must be purified to remove abortive transcripts, unincorporated NTPs, and proteins. Denaturing PAGE is a common and effective method for obtaining highly pure RNA. The desired RNA band is visualized by UV shadowing, excised from the gel, and eluted.

    • Desalting and Buffer Exchange: The purified RNA is typically desalted using size-exclusion chromatography or dialysis and exchanged into the final NMR buffer.

    • Concentration and Annealing: Concentrate the RNA to a final concentration suitable for NMR (typically 0.5-1.0 mM).[7] To ensure proper folding, anneal the RNA by heating it to 95°C for 5 minutes followed by slow cooling to room temperature.

    Expert Insight: The purity and homogeneity of the RNA sample are critical. Inclusions of short, abortive transcripts can complicate spectra and interfere with accurate resonance assignment. Meticulous purification is a non-negotiable step.

    Part 2: The Power of Three - Triple-Resonance NMR Experiments

    Triple-resonance NMR experiments form the cornerstone of modern biomolecular NMR, enabling the correlation of ¹H, ¹³C, and ¹⁵N nuclei through scalar (J) couplings.[4][6] This through-bond connectivity information is essential for sequential resonance assignment, the process of linking resonances to specific nucleotides in the RNA sequence.

    The following sections describe a core set of 3D triple-resonance experiments crucial for RNA structure determination. The naming convention of these experiments describes the magnetization transfer pathway, with the nuclei in parentheses indicating that their chemical shifts are not evolved during an indirect dimension.[11]

    The Workhorse Experiments: HNCO and HN(CA)CO

    The HNCO and HN(CA)CO experiments are fundamental for establishing sequential connectivities through the RNA backbone.[11][12]

    • 3D HNCO: This experiment correlates the amide proton (¹H) and nitrogen (¹⁵N) of a residue with the carbonyl carbon (¹³C') of the preceding residue (i-1).[12]

    • 3D HN(CA)CO: This experiment is similar to the HNCO but provides correlations between the amide proton and nitrogen of a residue and the carbonyl carbon of the same residue (i) as well as the preceding residue (i-1).

    By comparing the HNCO and HN(CA)CO spectra, one can unambiguously identify sequential connections.

    Protocol 2: Acquiring 3D HNCO Spectra

    Pulse Sequence Overview: The HNCO pulse sequence involves an "out-and-back" magnetization transfer.

    • Magnetization is transferred from the amide proton (¹H) to the directly bonded amide nitrogen (¹⁵N) via an INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) step.

    • The ¹⁵N magnetization evolves during a constant-time period.

    • Magnetization is then transferred to the carbonyl carbon (¹³C') of the preceding residue via the ¹J(N,CO) coupling.

    • The ¹³C' chemical shift evolves during the t1 period.

    • Finally, the magnetization is transferred back to the amide proton for detection.

    Typical Experimental Parameters:

    ParameterValueRationale
    Spectrometer Frequency≥ 600 MHzHigher fields provide better resolution and sensitivity.
    Temperature298 K (25°C)Can be adjusted to optimize spectral quality and mimic physiological conditions.
    ¹H Carrier FrequencyCentered on the water resonance
    ¹⁵N Carrier Frequency~155 ppmCentered in the amide nitrogen region.
    ¹³C Carrier Frequency~175 ppmCentered in the carbonyl carbon region.
    ¹H Spectral Width12-16 ppmTo cover the entire proton chemical shift range.
    ¹⁵N Spectral Width30-40 ppmTo cover the amide nitrogen chemical shift range.
    ¹³C Spectral Width15-20 ppmTo cover the carbonyl carbon chemical shift range.
    Acquisition Time (¹H)80-100 msTo achieve adequate digital resolution.
    Number of Scans8-16Dependent on sample concentration and desired signal-to-noise.
    Probing the Ribose Sugar: HNCACB and CBCA(CO)NH

    To obtain a complete assignment of the RNA backbone, it is necessary to assign the ribose sugar resonances. The HNCACB and CBCA(CO)NH experiments are key for this purpose.

    • 3D HNCACB: This experiment correlates the amide ¹H and ¹⁵N resonances with the ¹³Cα and ¹³Cβ of both the same residue (i) and the preceding residue (i-1).[13][14]

    • 3D CBCA(CO)NH: This experiment provides correlations only to the ¹³Cα and ¹³Cβ of the preceding residue (i-1).[15]

    Together, these experiments allow for the sequential assignment of the Cα and Cβ resonances of the ribose sugar.

    Protocol 3: Acquiring 3D HNCACB Spectra

    Pulse Sequence Overview:

    • Initial magnetization transfer from ¹H to ¹⁵N.

    • Transfer from ¹⁵N to ¹³Cα via the ¹J(N,CA) coupling.

    • A 90° ¹³C pulse transfers magnetization from ¹³Cα to ¹³Cβ.

    • ¹³C chemical shift evolution occurs during the t1 period.

    • Magnetization is transferred back to ¹⁵N and then to ¹H for detection.

    Typical Experimental Parameters:

    ParameterValueRationale
    Spectrometer Frequency≥ 600 MHzHigher fields are crucial for resolving crowded ribose regions.
    Temperature298 K (25°C)
    ¹H Carrier FrequencyCentered on the water resonance
    ¹⁵N Carrier Frequency~155 ppm
    ¹³C Carrier Frequency~45 ppmCentered in the Cα/Cβ region of the ribose sugar.
    ¹H Spectral Width12-16 ppm
    ¹⁵N Spectral Width30-40 ppm
    ¹³C Spectral Width40-50 ppmTo cover the Cα and Cβ chemical shift range.
    Acquisition Time (¹H)80-100 ms
    Number of Scans16-32This experiment is generally less sensitive than the HNCO.

    Expert Insight: The HNCACB experiment is often the least sensitive of the backbone assignment experiments.[14] For larger RNAs or samples with limited concentration, consider using TROSY (Transverse Relaxation-Optimized Spectroscopy) versions of these pulse sequences to enhance sensitivity and resolution.[13][16]

    Part 3: Visualizing the Process - Workflows and Magnetization Transfer

    To provide a clearer understanding of the experimental process and the underlying physics, the following diagrams illustrate the overall workflow and the magnetization transfer pathways for the key triple-resonance experiments.

    Experimental_Workflow cluster_preparation Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Structure Determination DNA_Template DNA Template (with T7 Promoter) Transcription In Vitro Transcription (T7 RNA Polymerase) DNA_Template->Transcription Labeled_NTPs ¹³C,¹⁵N-labeled rNTPs (including ¹³C₉,¹⁵N₂ UTP) Labeled_NTPs->Transcription Purification Purification (dPAGE or HPLC) Transcription->Purification Labeled_RNA Purified & Folded ¹³C,¹⁵N-Labeled RNA Purification->Labeled_RNA NMR_Spectrometer NMR Spectrometer (≥600 MHz) Labeled_RNA->NMR_Spectrometer Triple_Resonance_Exp 3D Triple-Resonance Experiments (HNCO, HNCACB, etc.) NMR_Spectrometer->Triple_Resonance_Exp Data_Processing Data Processing & Analysis Triple_Resonance_Exp->Data_Processing Resonance_Assignment Sequential Resonance Assignment Data_Processing->Resonance_Assignment NOESY NOESY Experiments (Distance Restraints) Resonance_Assignment->NOESY Structure_Calculation Structure Calculation & Refinement NOESY->Structure_Calculation Final_Structure 3D RNA Structure Structure_Calculation->Final_Structure Magnetization_Transfer cluster_hnco HNCO Magnetization Transfer cluster_hncacb HNCACB Magnetization Transfer H_i ¹H(i) N_i ¹⁵N(i) H_i->N_i ¹J(HN) N_i->H_i ¹J(HN) C_i_minus_1 ¹³C'(i-1) N_i->C_i_minus_1 ¹J(NC') C_i_minus_1->N_i ¹J(NC') H_i_2 ¹H(i) N_i_2 ¹⁵N(i) H_i_2->N_i_2 ¹J(HN) N_i_2->H_i_2 Ca_i ¹³Cα(i) N_i_2->Ca_i ¹J(NCα) Ca_i_minus_1 ¹³Cα(i-1) N_i_2->Ca_i_minus_1 ²J(NCα) Ca_i->N_i_2 Cb_i ¹³Cβ(i) Ca_i->Cb_i ¹J(CαCβ) Cb_i->Ca_i Ca_i_minus_1->N_i_2 Cb_i_minus_1 ¹³Cβ(i-1) Ca_i_minus_1->Cb_i_minus_1 ¹J(CαCβ) Cb_i_minus_1->Ca_i_minus_1

    Caption: Magnetization transfer pathways for HNCO and HNCACB experiments.

    Part 4: Data Interpretation and Expected Chemical Shifts

    The successful acquisition of high-quality 3D NMR spectra is followed by the critical step of data analysis and resonance assignment. The expected chemical shift ranges for different nuclei in RNA are a crucial guide in this process.

    Table 1: Typical Chemical Shift Ranges for ¹H, ¹³C, and ¹⁵N in RNA

    NucleusAtom TypeChemical Shift Range (ppm)Notes
    ¹H Imino (G-H1, U-H3)10.0 - 15.0Highly sensitive to base pairing and hydrogen bonding. [17]
    Aromatic (A-H8/H2, G-H8, C-H6, U-H6)7.0 - 8.5
    Anomeric (H1')5.0 - 6.5
    Ribose (H2', H3', H4', H5'/H5'')3.5 - 5.0Often highly overlapped.
    Pyrimidine H55.0 - 6.0
    ¹³C Carbonyl (C2, C4, C6)150 - 180[18][19]
    Aromatic (C8, C5, C6)110 - 145[3]
    Ribose (C1')85 - 95
    Ribose (C2', C3', C4', C5')60 - 85
    ¹⁵N Guanine (N1, N7, N3, N9)140 - 230
    Adenine (N1, N7, N3, N9)200 - 240
    Cytosine (N1, N3)140 - 210
    Uracil (N1, N3)140 - 210

    Note: These are general ranges, and actual chemical shifts can vary depending on the local chemical environment and RNA secondary/tertiary structure.

    Conclusion: A Powerful Toolkit for RNA Structural Biology

    Triple-resonance NMR spectroscopy, enabled by isotopic labeling with compounds like ¹³C₉,¹⁵N₂ UTP, provides an unparalleled ability to probe the structure and dynamics of RNA molecules in solution. The through-bond correlation experiments described in this application note offer a robust and reliable method for overcoming the spectral overlap that has historically challenged RNA NMR. By following the detailed protocols and understanding the principles behind these experiments, researchers can confidently embark on the journey of elucidating the three-dimensional structures of their RNA molecules of interest, thereby gaining critical insights into their biological functions and paving the way for the development of novel RNA-targeted therapeutics.

    References

    • Simorre, J. P., Zimmermann, G. R., Mueller, L., & Pardi, A. (1996). Triple-Resonance Experiments for Assignment of Adenine Base Resonances in 13C/15N-Labeled RNA. Journal of the American Chemical Society, 118(23), 5316–5317. [Link]

    • IMSERC. (n.d.). 3D HNCO Experiment. Northwestern University. [Link]

    • Chen, J., & D'Souza, V. M. (2018). NMR Characterization of RNA Small Molecule Interactions. Methods in enzymology, 614, 29–60. [Link]

    • Farmer, B. T., 2nd, de Ropp, J. S., & La Mar, G. N. (1994). Sequential Backbone Assignment in 13C-Labeled RNA via Through-Bond Coherence Transfer Using Three-Dimensional Triple Resonance Spectroscopy (1H,13C,31P) and Two-Dimensional Hetero TOCSY. Journal of the American Chemical Society, 116(24), 11059–11060. [Link]

    • Marchanka, A., Andreas, L. B., & Carlomagno, T. (2021). Strategies for RNA Resonance Assignment by 13C/15N- and 1H-Detected Solid-State NMR Spectroscopy. Frontiers in Molecular Biosciences, 8, 773099. [Link]

    • Nikonowicz, E. P., Sirr, A., Legault, P., Jucker, F. M., Baer, L. M., & Pardi, A. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic acids research, 20(17), 4507–4513. [Link]

    • Wikipedia. (2023). Triple-resonance nuclear magnetic resonance spectroscopy. [Link]

    • Nikonowicz, E. P., Sirr, A., Legault, P., Jucker, F. M., Baer, L. M., & Pardi, A. (1992). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. Nucleic acids research, 20(17), 4507–4513. [Link]

    • IMSERC. (n.d.). 3D HN(`CA)CB Experiment. Northwestern University. [Link]

    • Hinck, A. P. (n.d.). Introduction to 3D Triple Resonance Experiments. UT Health San Antonio. [Link]

    • Bothe, J. R., Nikolova, E. N., Eichhorn, C. D., & Feigon, J. (2011). Characterizing RNA Dynamics at Atomic Resolution Using Solution-state NMR Spectroscopy. Nature methods, 8(11), 919–931. [Link]

    • Le, T. T., & Dayie, K. T. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical reviews, 122(9), 9089–9145. [Link]

    • Opella, S. J., & Marassi, F. M. (2004). Triple resonance experiments for aligned sample solid-state NMR of 13C and 15N labeled proteins. Journal of magnetic resonance (San Diego, Calif. : 1997), 168(1), 1–7. [Link]

    • Giegerich, M., & Sattler, M. (2012). Automated and assisted RNA resonance assignment using NMR chemical shift statistics. Nucleic acids research, 40(12), e91. [Link]

    • D'Souza, V., & Summers, M. F. (2005). RNA Structure Determination by NMR: Combining Labeling and Pulse Techniques. Current opinion in structural biology, 15(3), 309–315. [Link]

    • Grokipedia. (n.d.). Triple-resonance nuclear magnetic resonance spectroscopy. [Link]

    • Batey, R. T., Battiste, J. L., & Williamson, J. R. (1995). Biosynthetic preparation of 13C/15N-labeled rNTPs for high-resolution NMR studies of RNAs. Methods in enzymology, 261, 300–320. [Link]

    • Varani, G., Aboul-ela, F., & Allain, F. H. (1996). Applications of NMR to structure determination of RNAs large and small. Progress in nuclear magnetic resonance spectroscopy, 29(1-2), 51–127. [Link]

    • Le, T. T., & Dayie, K. T. (2021). Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. Molecules (Basel, Switzerland), 26(18), 5585. [Link]

    • ResearchGate. (n.d.). 12-Magnetic transferences in the six triple resonance experiments... [Link]

    • Scott, L. G. (1998). Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies. [Link]

    • Dingley, A. J., & Grzesiek, S. (1998). Direct observation of hydrogen bonds in nucleic acid base pairs by internucleotide 2JNN couplings. Journal of the American Chemical Society, 120(33), 8293–8297. [Link]

    • Kupče, Ē., & Frydman, L. (2021). Magnetization Transfer to Enhance NOE Cross-Peaks among Labile Protons: Applications to Imino-Imino Sequential Walks in SARS-CoV-2-Derived RNAs. Angewandte Chemie (International ed. in English), 60(27), 14833–14838. [Link]

    • Hagan, M. P., & Choy, W. Y. (2019). Ligand-observed NMR techniques to probe RNA-small molecule interactions. Methods (San Diego, Calif.), 167, 91–98. [Link]

    • Kay, L. E., Ikura, M., & Bax, A. (1991). Three-Dimensional Triple-Resonance NMR of 13C/15N-Enriched Proteins Using Constant-Time Evolution. Journal of Magnetic Resonance (1969), 91(1), 84–92. [Link]

    • protocols.io. (2024). HNCACB_3D.nan. [Link]

    • Yoder, C. (2026). Proton, Carbon-13 and Nitrogen Chemical Shift Ranges. Wired Chemist. [Link]

    • ResearchGate. (n.d.). HNCACB and CBCA(CO)NH strip plots showing sequential assignments from D... [Link]

    • University of Leicester. (n.d.). NMR Sample Preparation. [Link]

    • ResearchGate. (n.d.). 1H and 13C chemical shift statistics for central nucleotides of... [Link]

    • Agarwal, V., & Reif, B. (2021). Characterizing Hydrogen Bonds in Intact RNA from MS2 Bacteriophage Using Solid State Magic Angle Spinning NMR. bioRxiv. [Link]

    • Dallmann, A., Simon, B., Duszczyk, M. M., Kooshapur, H., Pardi, A., Bermel, W., & Sattler, M. (2013). Efficient Detection of Hydrogen Bonds in Dynamic Regions of RNA by Sensitivity-Optimized NMR Pulse Sequences. Angewandte Chemie International Edition, 52(40), 10487-10490. [Link]

    • Atreya, H. S., & Chary, K. V. (2011). hNCOcanH pulse sequence and a robust protocol for rapid and unambiguous assignment of backbone ((1)H(N), (15)N and (13)C') resonances in (15)N/(13)C-labeled proteins. Magnetic resonance in chemistry : MRC, 49(9), 565–570. [Link]

    • Meissner, A., & Sørensen, O. W. (2001). Sequential HNCACB and CBCANH Protein NMR Pulse Sequences. Journal of magnetic resonance (San Diego, Calif. : 1997), 151(2), 328–331. [Link]

    • ScienceDirect. (n.d.). HNCOCA experiment. [Link]

    • ResearchGate. (n.d.). The HNCO experiment relates proton, carbon and nitrogen nuclei in the... [Link]

    • University of Colorado Boulder. (n.d.). 13 C Chemical Shift Table. [Link]

    • Scribd. (n.d.). 13-C NMR Chemical Shift Table. [Link]

    Sources

    Application Note: Mapping Nucleotide Salvage and Pyrimidine Flux with UTP-13C9 15N2 Sodium

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction & Core Principle

    Nucleotide metabolism is a bifurcated system relying on two distinct sources: energy-intensive de novo biosynthesis and energy-efficient salvage pathways.[1] In proliferative diseases like cancer or viral infections, the balance between these pathways often shifts to support rapid replication.

    UTP-13C9 15N2 sodium (Uridine Triphosphate, uniformly labeled on the uridine moiety) is a high-fidelity stable isotope tracer designed to interrogate these shifts. Unlike simple carbon tracers (e.g., 13C-Glucose), which dilute label across the entire metabolome, UTP-13C9 15N2 specifically targets the pyrimidine pool.

    Why This Tracer?
    • Differentiation: It distinguishes recycled pyrimidines (M+11) from those synthesized de novo (M+0).

    • Downstream Tracking: It maps flux into RNA (transcription), UDP-Glucose (glycogenesis), and CTP (via CTP Synthase).

    • Stability: The dual labeling (13C and 15N) provides a unique mass signature that filters out noise from natural abundance and background interferences.

    Pathway Visualization

    The following diagram illustrates the metabolic fate of UTP-13C9 15N2. The tracer enters the pool and branches into RNA synthesis, CTP synthesis, or degradation via the salvage loop.

    PyrimidineSalvage cluster_legend Legend UTP_Tracer UTP-13C9 15N2 (Exogenous Tracer) UTP_Pool Intracellular UTP Pool (M+11) UTP_Tracer->UTP_Pool Transport CTP CTP (M+11) UTP_Pool->CTP CTP Synthase (CTPS) UDP UDP (M+11) UTP_Pool->UDP Phosphatase RNA RNA Incorporation UTP_Pool->RNA RNA Polymerase UDP_Glc UDP-Glucose (M+11) UTP_Pool->UDP_Glc UGP2 UMP UMP (M+11) UDP->UMP Nucleoside Diphosphate Kinase Uridine Uridine (M+11) UMP->Uridine 5'-Nucleotidase Uracil Uracil (M+6) Uridine->Uracil Uridine Phosphorylase (UPP) Uracil->UMP UPRT (Salvage) key Red: Tracer Input Blue: Labeled Metabolites Green Dashed: Salvage Loop

    Caption: Metabolic fate of UTP-13C9 15N2. Note the salvage loop where Uracil can be recycled back to UMP.

    Experimental Protocol

    Phase A: Cell Culture & Labeling

    Objective: Achieve isotopic steady-state or measure flux rates.

    • Preparation: Seed cells (e.g., HeLa, HEK293, or primary T-cells) in 6-well plates. Ensure 70-80% confluency at the time of experiment.

    • Media Formulation:

      • Use dialyzed FBS (dFBS) to minimize background unlabeled nucleotides.

      • Prepare glucose-free/glutamine-free base media if studying central carbon interaction, otherwise standard DMEM is acceptable.

    • Tracer Addition:

      • Add UTP-13C9 15N2 sodium to the media at a final concentration of 50–100 µM.

      • Note: UTP is highly polar and may require specific transporters or permeabilization in some models; however, extracellular breakdown to uridine often facilitates uptake, which is then re-phosphorylated (salvage mimicry).

    • Incubation:

      • Flux Analysis: Harvest at 15 min, 30 min, 1 h, 2 h, 4 h.

      • Steady State: Harvest at 24 h.

    Phase B: Metabolite Extraction (Quenching)

    Critical: Nucleotides are heat-labile and turnover rapidly. Speed and cold are essential.

    • Wash: Rapidly wash cells 1x with ice-cold PBS (pH 7.4) to remove extracellular tracer. Do not aspirate to dryness (stress alters metabolism).

    • Quench: Immediately add 1 mL Ice-Cold Extraction Solvent (-20°C).

      • Solvent Composition: 40:40:20 (Acetonitrile : Methanol : Water) + 0.1 M Formic Acid.

      • Why Formic Acid? Low pH stabilizes nucleotide triphosphates against hydrolysis.

    • Scrape & Collect: Scrape cells on ice; transfer lysate to pre-chilled Eppendorf tubes.

    • Vortex & Centrifuge: Vortex 30s. Incubate on ice 10 min. Centrifuge at 15,000 x g for 10 min at 4°C.

    • Supernatant: Transfer supernatant to LC-MS vials. Store at -80°C if not analyzing immediately.

    Phase C: LC-MS/MS Method (HILIC)

    Rationale: Nucleotides are too polar for standard C18 chromatography. HILIC (Hydrophilic Interaction Liquid Chromatography) provides superior retention and separation of isomers (e.g., UTP vs CTP).

    ParameterSetting
    Column ZIC-pHILIC (Merck) or BEH Amide (Waters), 2.1 x 100 mm, 3.5 µm
    Mobile Phase A 20 mM Ammonium Carbonate in Water, pH 9.0 (Adjust with NH4OH)
    Mobile Phase B 100% Acetonitrile
    Flow Rate 0.2 mL/min
    Column Temp 25°C (Low temp preserves triphosphates)
    MS Source ESI Negative Mode (Nucleotides ionize best in negative mode)

    Gradient Profile:

    • 0-2 min: 80% B (Isocratic loading)

    • 2-15 min: 80%

      
       20% B (Linear gradient)
      
    • 15-18 min: 20% B (Wash)

    • 18-25 min: 80% B (Re-equilibration)

    Data Analysis & Interpretation

    Mass Shift Calculation

    The tracer (UTP-13C9 15N2) contains 9 labeled carbons and 2 labeled nitrogens.

    MetaboliteFormula (Neutral)Monoisotopic Mass (M+0)Tracer Shift (Full Label)Observed m/z (ESI-)
    UTP C9 H15 N2 O15 P3483.98+11 (13C9 15N2)493.98
    UDP C9 H14 N2 O12 P2404.01+11 (13C9 15N2)414.01
    UMP C9 H13 N2 O9 P324.04+11 (13C9 15N2)334.04
    Uridine C9 H12 N2 O6244.07+11 (13C9 15N2)254.07
    Uracil C4 H4 N2 O2112.03+6 (13C4 15N2)*117.03
    CTP C9 H16 N3 O14 P3483.00+11 (13C9 15N2)**493.00

    *Note on Uracil: The ribose moiety (5 carbons) is lost, leaving the base (4 carbons, 2 nitrogens). **Note on CTP: CTP synthase aminates UTP. The carbon skeleton (9C) and original ring nitrogens (2N) are conserved. The 3rd nitrogen comes from Glutamine (unlabeled).

    Calculating Fractional Enrichment

    To quantify the reliance on salvage, calculate the fractional enrichment (

    
    ) for each metabolite:
    
    
    
    
    • 
      : Abundance of isotopologue 
      
      
      
      .[2]
    • 
      : Number of heavy atoms in isotopologue 
      
      
      
      .
    • 
      : Total number of labelable atoms (e.g., 11 for UTP).
      

    Interpretation:

    • High Enrichment in UTP/CTP: Indicates active uptake and direct phosphorylation.

    • Appearance of M+6 Uracil: Indicates breakdown of the tracer (catabolism).

    • Dilution (M+0 appearance): Indicates de novo synthesis competition (using unlabeled glucose/glutamine).

    Troubleshooting & Expert Notes

    • Sodium Salt Solubility: UTP-13C9 15N2 is supplied as a sodium salt. It is highly soluble in water but can precipitate in high organic content. Dissolve in water or buffer before adding to media.

    • Isomer Separation: UTP and CTP have very similar masses (483.98 vs 483.00). High-resolution MS (Orbitrap or TOF) is required to distinguish M+0 CTP from M+0 UTP if chromatography is poor. However, the M+11 UTP tracer moves the mass significantly away from natural CTP.

    • Cross-Feeding: In co-culture systems, one cell type may break UTP down to Uridine, which is then taken up by the second cell type. Use conditioned media controls to test for extracellular hydrolysis.

    • Instrument Cleaning: Phosphate groups stick to stainless steel. Passivate the LC system with 0.1% phosphoric acid or medronic acid if peak tailing is observed.

    References

    • Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research, 43(4), 2466–2485. Link

    • Lu, W., et al. (2017). Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer. Nature Protocols, 5, 1007–1032. Link

    • Cambridge Isotope Laboratories. (n.d.). Stable Isotope-Labeled Nucleotides and Nucleosides. Link

    • Yuan, M., et al. (2012). A robust, sensitive, and versatile method for the quantitative analysis of polar metabolites. Nature Protocols, 7, 872–881. Link

    Sources

    Application Note: Synthesis and Application of Uniformly Labeled siRNA using Uridine-¹³C₉,¹⁵N₂ Triphosphate

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Authored by: Your Senior Application Scientist

    Abstract

    The advent of RNA interference (RNAi) has revolutionized the landscape of functional genomics and therapeutic development. Small interfering RNAs (siRNAs), the key effectors of RNAi, offer a powerful tool for sequence-specific gene silencing. The incorporation of stable isotopes, such as ¹³C and ¹⁵N, into siRNA molecules provides an invaluable methodology for a range of applications, from elucidating structural dynamics to quantifying pharmacokinetic profiles in drug development. This application note provides a comprehensive guide to the enzymatic synthesis of uniformly labeled siRNA using Uridine-¹³C₉,¹⁵N₂ triphosphate. We present a detailed, field-proven protocol for in vitro transcription, purification, and quality control, alongside insights into the critical applications of the resulting isotopically labeled siRNAs.

    Introduction: The Significance of Isotopically Labeled siRNA

    Standard synthetic siRNAs have been instrumental in basic research and are the foundation of a new class of therapeutics.[] However, tracking their fate, understanding their structural conformations, and quantifying their presence in complex biological matrices present significant challenges. Uniform isotopic labeling of siRNAs with stable, non-radioactive isotopes like ¹³C and ¹⁵N offers a robust solution to these challenges.

    The primary advantages of using uniformly labeled siRNA, such as those synthesized with Uridine-¹³C₉,¹⁵N₂ triphosphate, include:

    • Quantitative Analysis: Stable isotope-labeled siRNAs serve as ideal internal standards for mass spectrometry-based quantification in pharmacokinetic (PK) and biodistribution studies, enabling precise measurement of drug concentration in various tissues.[2]

    • Structural Biology: Uniform labeling is a prerequisite for advanced nuclear magnetic resonance (NMR) spectroscopy studies, which can reveal the three-dimensional structure and dynamics of siRNA molecules, both alone and in complex with proteins.[3][4][5]

    • Metabolic Fate and Stability: The isotopic signature allows for unambiguous tracking of the siRNA molecule and its metabolites within a cell or organism, providing critical data on its stability and degradation pathways.

    This guide is designed to empower researchers to produce high-quality, uniformly labeled siRNA in a cost-effective and reproducible manner.

    The Scientific Principle: Enzymatic Synthesis via In Vitro Transcription

    The synthesis of uniformly labeled siRNA is achieved through in vitro transcription (IVT) using the bacteriophage T7 RNA polymerase.[6] This enzyme exhibits high specificity for its promoter sequence and can efficiently incorporate modified or labeled nucleotide triphosphates (NTPs) into a nascent RNA strand.[7]

    The core of the process involves:

    • Template Generation: Two single-stranded DNA oligonucleotides are synthesized. Each contains the T7 promoter sequence followed by the sequence of either the sense or antisense strand of the target siRNA. These are then converted to double-stranded DNA templates.

    • In Vitro Transcription: In separate reactions, the sense and antisense DNA templates are transcribed by T7 RNA polymerase. The reaction mixture contains the four essential ribonucleotide triphosphates (ATP, GTP, CTP, and UTP), with the standard UTP being replaced by Uridine-¹³C₉,¹⁵N₂ triphosphate for uniform labeling.

    • Annealing: The purified sense and antisense RNA strands are mixed, heated to denature any secondary structures, and then slowly cooled to allow for the formation of the double-stranded siRNA duplex.

    The resulting siRNA will have all its uridine residues uniformly labeled with ¹³C and ¹⁵N, providing a distinct mass shift that is readily detectable by mass spectrometry.

    Experimental Workflow: From Design to Purified Labeled siRNA

    The following diagram illustrates the comprehensive workflow for the synthesis of uniformly labeled siRNA.

    Synthesis_Workflow cluster_0 PART 1: Template Preparation cluster_1 PART 2: In Vitro Transcription (IVT) cluster_2 PART 3: Purification & Annealing cluster_3 PART 4: Quality Control DNA_Design 1. Design DNA Oligonucleotides (Sense & Antisense + T7 Promoter) Template_Gen 2. Generate Double-Stranded DNA Templates DNA_Design->Template_Gen Klenow fill-in IVT_Sense 3a. Transcribe Sense Strand (with ¹³C,¹⁵N-UTP) Template_Gen->IVT_Sense IVT_Antisense 3b. Transcribe Antisense Strand (with ¹³C,¹⁵N-UTP) Template_Gen->IVT_Antisense Purify_ssRNA 4. Purify Single RNA Strands (HPLC or PAGE) IVT_Sense->Purify_ssRNA IVT_Antisense->Purify_ssRNA Anneal 5. Anneal Sense & Antisense Strands Purify_ssRNA->Anneal Purify_dsRNA 6. Purify siRNA Duplex (Optional) Anneal->Purify_dsRNA QC_MS 7. Mass Spectrometry (Verify Label Incorporation) Anneal->QC_MS QC_Gel 8. Gel Electrophoresis (Assess Purity & Integrity) Anneal->QC_Gel Purify_dsRNA->QC_MS Purify_dsRNA->QC_Gel Final_Product Uniformly Labeled siRNA QC_MS->Final_Product Validation QC_Gel->Final_Product Validation

    Caption: Workflow for enzymatic synthesis of uniformly labeled siRNA.

    Detailed Protocols

    Materials and Reagents
    ReagentRecommended SupplierNotes
    Uridine-¹³C₉,¹⁵N₂ triphosphateCambridge Isotope LabsEnsure high purity (>98%).
    ATP, GTP, CTP (100 mM solutions)Major Life Science SupplierRNase-free.
    T7 RNA PolymeraseNew England Biolabs, PromegaHigh concentration recommended.
    10x T7 Reaction BufferSupplied with PolymeraseTypically contains MgCl₂, which is essential for transcription.
    RNase InhibitorMajor Life Science SupplierCrucial for preventing RNA degradation.
    DNase I (RNase-free)Major Life Science SupplierFor removal of the DNA template post-transcription.
    Custom DNA OligonucleotidesIntegrated DNA TechnologiesHPLC-purified.
    Klenow Fragment (3'→5' exo-)New England BiolabsFor generating double-stranded DNA templates.
    dNTP mix (10 mM)Major Life Science SupplierFor the Klenow fill-in reaction.
    Nuclease-free waterMajor Life Science SupplierUse for all reactions and dilutions.
    HPLC System with a reverse-phase C18 columnWaters, AgilentFor purification of RNA.
    Mass Spectrometer (ESI-QTOF or Orbitrap)Thermo Fisher, SciexFor quality control and verification of isotopic labeling.
    Step-by-Step Protocol: Synthesis of Uniformly Labeled siRNA

    Part 1: Double-Stranded DNA Template Generation

    • Oligonucleotide Design: Design two single-stranded DNA oligonucleotides. The sense template will have the T7 promoter sequence followed by the sense strand sequence of your target siRNA. The antisense template will have the T7 promoter sequence followed by the antisense siRNA sequence.

    • Annealing: In separate tubes, mix 20 µM of the T7 promoter handle oligonucleotide with 20 µM of either the sense or antisense template oligonucleotide in 1x Klenow buffer. Heat at 70°C for 5 minutes and allow to cool slowly to room temperature to anneal.

    • Klenow Fill-in Reaction: To the annealed oligonucleotides, add dNTPs to a final concentration of 0.5 mM each and Klenow fragment (3'→5' exo-). Incubate at 37°C for 30 minutes.

    • Purification of DNA Template: Purify the resulting double-stranded DNA templates using a suitable DNA purification kit or ethanol precipitation. Resuspend in nuclease-free water.

    Part 2: In Vitro Transcription

    • Reaction Setup: In two separate tubes (one for sense, one for antisense), assemble the following reaction at room temperature. Note: Spermidine in some buffers can cause DNA precipitation at low temperatures.

    ComponentVolumeFinal Concentration
    10x T7 Reaction Buffer5 µL1x
    ATP, GTP, CTP (100 mM each)0.5 µL each1 mM each
    Uridine-¹³C₉,¹⁵N₂ triphosphate (100 mM)0.5 µL1 mM
    Purified DNA Template1 µg-
    RNase Inhibitor1 µL-
    T7 RNA Polymerase2 µL-
    Nuclease-free waterto 50 µL-
    • Incubation: Mix gently and incubate at 37°C for 2-4 hours. For shorter transcripts, a longer incubation time may be beneficial.[8]

    • DNase Treatment: Add 1 µL of RNase-free DNase I to each tube and incubate at 37°C for 15 minutes to degrade the DNA template.

    Part 3: Purification and Annealing

    • Purification of Single-Stranded RNA: Purify the sense and antisense RNA transcripts using either denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). HPLC is often preferred for its speed and resolution.[][9] Anion-exchange or ion-pair reverse-phase HPLC are suitable methods.[10][11]

    • Quantification: Determine the concentration of the purified sense and antisense RNA strands using a spectrophotometer (e.g., NanoDrop).

    • Annealing: In a single tube, combine equimolar amounts of the purified sense and antisense RNA strands in an annealing buffer (e.g., 100 mM potassium acetate, 30 mM HEPES-KOH pH 7.4, 2 mM magnesium acetate).

    • Heating and Cooling: Heat the mixture to 95°C for 2 minutes, then allow it to cool slowly to room temperature over at least one hour.

    • Optional Final Purification: The final siRNA duplex can be purified using size-exclusion chromatography to remove any remaining single-stranded RNA.

    Quality Control

    Mass Spectrometry for Isotopic Incorporation Verification

    The most critical quality control step is to verify the successful incorporation of the Uridine-¹³C₉,¹⁵N₂ triphosphate. This is achieved using high-resolution mass spectrometry.

    • Sample Preparation: Desalt the purified siRNA duplex.

    • LC-MS Analysis: Use an ion-pairing reverse-phase liquid chromatography method coupled to a high-resolution mass spectrometer.[12]

    • Data Analysis: The mass of the unlabeled siRNA can be calculated based on its sequence. The expected mass of the labeled siRNA will be increased by the number of uridine residues multiplied by the mass difference between the labeled and unlabeled uridine monophosphate.

    Isotope InformationMass (Da)
    Mass of standard UMP324.18
    Mass of ¹³C₉,¹⁵N₂-UMP335.18
    Mass Shift per Uridine +11.00

    Example: For an siRNA strand containing 5 uridine residues, the expected mass increase would be 55.00 Da. Deconvoluted mass spectra should clearly show this mass shift, confirming successful labeling.

    Gel Electrophoresis for Purity and Integrity

    Run a sample of the final siRNA duplex on a non-denaturing 15-20% polyacrylamide gel to assess its purity and integrity. A single, sharp band corresponding to the expected size of the siRNA duplex should be observed.

    Applications in Research and Drug Development

    The ability to produce uniformly labeled siRNA opens up a wide array of advanced experimental possibilities.

    Pharmacokinetic and Biodistribution Studies

    In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent is paramount. Stable isotope-labeled siRNA is the gold standard for quantitative bioanalysis.[2] By using the labeled siRNA as an internal standard, researchers can develop highly accurate and precise LC-MS/MS assays to quantify the concentration of the therapeutic siRNA in plasma, tissues, and other biological matrices.[13][14] This approach overcomes the limitations of other methods and provides crucial data for preclinical and clinical studies.

    Structural Elucidation by NMR Spectroscopy

    While crystallography can provide static snapshots of siRNA structure, NMR spectroscopy offers insights into the solution-state structure and dynamics. Uniform labeling with ¹³C and ¹⁵N is essential to resolve the spectral overlap that would otherwise make structural analysis of nucleic acids impossible.[4][5][15] These studies can reveal how chemical modifications affect the siRNA duplex conformation and how the siRNA interacts with the RNA-induced silencing complex (RISC).[3]

    Applications cluster_0 Drug Development cluster_1 Structural Biology Labeled_siRNA Uniformly Labeled siRNA (¹³C,¹⁵N-Uridine) PK_Studies Pharmacokinetics (PK) & Biodistribution Labeled_siRNA->PK_Studies LC-MS/MS Quantification Metabolism Metabolite Identification & Stability Assays Labeled_siRNA->Metabolism Tracer Studies NMR NMR Spectroscopy Labeled_siRNA->NMR Resolves Spectral Overlap Structure 3D Structure Determination NMR->Structure Dynamics Conformational Dynamics NMR->Dynamics

    Caption: Key applications of uniformly labeled siRNA.

    Conclusion

    The enzymatic synthesis of uniformly labeled siRNA using Uridine-¹³C₉,¹⁵N₂ triphosphate is a robust and accessible method for producing powerful research tools. This application note provides a comprehensive framework, from the initial design of DNA templates to the final quality control and application of the labeled siRNA. By following these protocols and understanding the underlying scientific principles, researchers in both academic and industrial settings can leverage the power of stable isotope labeling to advance our understanding of RNAi and accelerate the development of next-generation RNA therapeutics.

    References

    • Development of PET technology for the pharmacokinetic study of siRNA medicines. (n.d.). J-STAGE. Retrieved from [Link]

    • Sanford, E. J., Chen, J., Tran, J., Korboukh, I., & Zhang, G. (2025). Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS). Bioanalysis, 17(14), 901–911. Retrieved from [Link]

    • Rana, A., et al. (2022). Structural Fingerprinting of siRNA Therapeutics by Solution NMR Spectroscopy. Nucleic Acid Therapeutics. Retrieved from [Link]

    • Pharmacokinetic Behaviors of Intravenously Administered siRNA in Glandular Tissues. (2016). Molecular Therapy - Nucleic Acids. Retrieved from [Link]

    • D'Souza, S., et al. (2022). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews. Retrieved from [Link]

    • What are the purification options for your custom oligo or siRNA synthesis? (2024). Horizon Discovery. Retrieved from [Link]

    • Integrated bioanalysis strategies in nonclinical early in-vivo PK studies of siRNAs. (2023). Drug Discovery and Development. Retrieved from [Link]

    • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (2022). Chemical Reviews. Retrieved from [Link]

    • Structural Fingerprinting of siRNA Therapeutics by Solution NMR Spectroscopy. (2022). National Institute of Standards and Technology. Retrieved from [Link]

    • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. (2022). ResearchGate. Retrieved from [Link]

    • Development of an LC-MS/MS assay to analyze a lipid-conjugated siRNA by solid phase extraction (SPE) in mouse plasma and tissue using a stable isotope labeled internal standard (SILIS). (2025). Taylor & Francis Online. Retrieved from [Link]

    • T7 R&DNA™ Polymerase. (n.d.). Biozym. Retrieved from [Link]

    • 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans. (2015). PLOS ONE. Retrieved from [Link]

    • High-yield T7 RNA synthesis kit. (n.d.). Biolabmix. Retrieved from [Link]

    • T7 RNA Polymerase. (2021). Bioneer. Retrieved from [Link]

    • Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC. (n.d.). National Institutes of Health. Retrieved from [Link]

    • A novel in vitro transcription method for producing siRNAs without specific sequence requirements. (2005). Nucleic Acids Research. Retrieved from [Link]

    • siRNA synthesis by in vitro transcription. (n.d.). Fürth lab. Retrieved from [Link]

    • A Novel In Vitro Transcription Method for Producing siRNAs Without Specific Sequence Requirements. (2025). ResearchGate. Retrieved from [Link]

    • LC-MS Analysis of siRNA, Single Guide RNA and Impurities Using the BioAccord™ System with ACQUITY™ Premier and New Automated. (n.d.). Waters. Retrieved from [Link]

    • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

    • Method of Oligonucleotide Purification. (2013). Bio-Synthesis. Retrieved from [Link]

    • Sample Preparation - Compound Specific 13C & 15N analysis of Amino Acids by GC-C-IRMS. (2024). UC Davis Stable Isotope Facility. Retrieved from [Link]

    • 1H, 13C and 15N assignment of stem-loop SL1 from the 5'-UTR of SARS-CoV-2. (2021). Biomolecular NMR Assignments. Retrieved from [Link]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Troubleshooting Low Yields in IVT with Uridine-13C9,15N2 Triphosphate

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for troubleshooting in vitro transcription (IVT) reactions, with a special focus on challenges encountered when using heavily isotope-labeled nucleotides such as Uridine-13C9,15N2 triphosphate. This guide is designed for researchers, scientists, and drug development professionals who are leveraging stable isotope labeling for applications like NMR-based structural biology and require high yields of quality RNA.

    This resource provides in-depth, experience-driven advice in a question-and-answer format. It moves beyond simple checklists to explain the underlying scientific principles, empowering you to diagnose and resolve issues effectively.

    Part 1: Initial Diagnosis - Is It the Labeled UTP or a General IVT Problem?

    Low RNA yield is a common issue in IVT. Before attributing the problem to the expensive, heavily labeled Uridine-13C9,15N2 triphosphate, it is crucial to rule out more common sources of failure. A systematic approach, starting with the fundamentals, will save time and valuable reagents.

    Q1: My IVT reaction with Uridine-13C9,15N2 triphosphate produced a very low yield. Where do I even begin to troubleshoot?

    A1: The first and most critical step is to perform a positive control reaction. This control experiment will act as your baseline and help you isolate the variable causing the low yield.

    Recommended Action: Set up a parallel IVT reaction using an identical protocol but with standard, unlabeled UTP instead of the Uridine-13C9,15N2 triphosphate.

    • If the control reaction also fails or yields poorly: The issue is likely with a fundamental component of your IVT setup (e.g., DNA template, polymerase, buffer) and not the labeled nucleotide. Proceed to Part 2: General IVT Troubleshooting .

    • If the control reaction yields the expected amount of RNA: This strongly suggests that the incorporation of the heavily labeled UTP is the source of the problem. Proceed to Part 3: Troubleshooting Specific to Modified & Labeled NTPs .

    Part 2: General IVT Troubleshooting - Mastering the Fundamentals

    Even the most experienced researchers can be tripped up by basic IVT issues. These problems are often the root cause of low yields, regardless of the NTPs used.

    Q2: My control reaction (with standard UTP) also failed. What are the most common culprits for a failed IVT reaction?

    A2: When a standard IVT reaction fails, the problem almost always lies in one of three areas: the DNA template, the reagents (especially the enzyme), or the presence of contaminants.[1][2]

    • DNA Template Quality: The quality and integrity of your DNA template are paramount for efficient transcription.[3][]

      • Incomplete Linearization: If using a plasmid template, it must be completely linearized. Residual supercoiled or nicked plasmid can lead to truncated transcripts or inhibit the polymerase.[5] Always verify complete digestion on an agarose gel.[2]

      • Contaminants: Contaminants carried over from plasmid purification, such as salts, ethanol, or phenol, can significantly inhibit T7 RNA polymerase.[1][6] If you suspect contamination, re-purify your DNA template by ethanol precipitation or using a reliable column-based kit.[1][7]

      • Incorrect Promoter Sequence: Ensure your template contains the correct and complete T7 promoter sequence upstream of the gene of interest.[3]

    • Reagent Integrity:

      • Enzyme Activity: T7 RNA polymerase is sensitive to temperature fluctuations and multiple freeze-thaw cycles.[7] Always store it at -20°C in a non-frost-free freezer and keep it on ice when in use. If you suspect the enzyme is inactive, test it with a control template provided by the manufacturer.

      • Degraded Reagents: Dithiothreitol (DTT) and NTPs can degrade over time. Use fresh or properly stored aliquots.[7]

    • RNase Contamination: RNases are ubiquitous and can rapidly degrade your newly synthesized RNA.[1][8]

      • Prevention is Key: Use certified RNase-free water, tubes, and pipette tips. Wear gloves and work in a clean environment. Including an RNase inhibitor in your reaction is a highly recommended safety measure.[1][9]

    
    

    }

    Figure 1. Systematic workflow for troubleshooting low IVT yields.


    Part 3: Troubleshooting Specific to Modified & Labeled NTPs

    If your control reaction with standard UTP was successful, the low yield is likely related to the incorporation of the heavily labeled Uridine-13C9,15N2 triphosphate. While T7 RNA polymerase is known for its broad substrate tolerance, extensive modifications can affect its performance.[10][11]

    Q3: My control reaction worked perfectly, but the reaction with Uridine-13C9,15N2 triphosphate has a very low yield. Why is this happening?

    A3: The extensive isotopic labeling of Uridine-13C9,15N2 triphosphate (both the ribose sugar and the uracil base) can subtly alter the molecule's size, conformation, and charge distribution. These changes may impact its interaction with the T7 RNA polymerase active site, potentially reducing the efficiency of incorporation compared to the natural nucleotide. While many modified nucleotides are incorporated efficiently, heavily labeled ones might require optimization of the reaction conditions.[8][12]

    The most critical parameter to adjust is the magnesium ion (Mg²⁺) concentration.

    Q4: Why is the Mg²⁺ concentration so important when using modified NTPs?

    A4: Magnesium ions are an essential cofactor for RNA polymerase.[1][] They play a crucial role in neutralizing the negative charges of the NTPs and stabilizing the transition state during nucleotide addition. Each NTP molecule chelates a Mg²⁺ ion. Therefore, the concentration of free Mg²⁺ is the critical factor for polymerase activity. The optimal ratio of total Mg²⁺ to total NTPs is a key parameter for efficient IVT.[13][14]

    When you substitute standard UTP with a modified version, you may alter this delicate balance. The heavily labeled UTP might have a slightly different affinity for Mg²⁺, or its presence might necessitate a different optimal free Mg²⁺ concentration for the polymerase. Consequently, the standard Mg²⁺ concentration may become suboptimal, leading to reduced enzyme activity and lower RNA yields.[13][15]

    Recommended Action: Mg²⁺ Titration

    Perform a series of small-scale (e.g., 20 µL) IVT reactions, keeping all other components constant while varying the final concentration of MgCl₂. A good starting range is from the standard concentration up to double that amount, in small increments.

    Reaction [Total NTPs] (mM) [MgCl₂] (mM) Mg²⁺:NTP Ratio
    1 (Standard)8202.5:1
    28243:1
    38283.5:1
    48324:1
    58364.5:1
    68405:1

    Table 1. Example of a MgCl₂ titration experiment for a reaction with 2 mM of each NTP.

    Analyze the yield from each reaction by gel electrophoresis or a fluorometric assay to determine the new optimal Mg²⁺ concentration.

    Q5: I've optimized the Mg²⁺ concentration, but my yield is still lower than expected. What other parameters can I adjust?

    A5: If Mg²⁺ optimization is not sufficient, you can explore other reaction parameters that may be influenced by the heavily labeled UTP.

    • Increase T7 RNA Polymerase Concentration: The incorporation of the labeled UTP might be a rate-limiting step. Increasing the enzyme concentration (e.g., by 50-100%) can sometimes help overcome a lower catalytic efficiency.[16] However, be aware that adding too much enzyme can lead to the accumulation of inhibitory byproducts.

    • Adjust Reaction Temperature: While the standard IVT temperature is 37°C, some modified nucleotides incorporate more efficiently at slightly different temperatures.[3] You can test a range from 30°C to 42°C.[2][9] Lowering the temperature may help if the template has GC-rich regions that cause premature termination.[2] Conversely, some engineered polymerases are designed for higher temperatures, which can reduce the formation of dsRNA byproducts.[2][17]

    • Extend Incubation Time: If the incorporation rate of the labeled UTP is slower, a longer incubation time (e.g., 4-6 hours, or even overnight for short transcripts) may be necessary to achieve a higher yield.[3][9][12] Monitor the reaction at different time points to find the optimal duration, as prolonged incubation can sometimes lead to product degradation if RNases are present.

    
    

    }

    Figure 2. Key components and outputs of the IVT reaction.


    Part 4: Post-Transcription Processing and Analysis

    Low yield can also be an issue of perception. The problem may not be in the synthesis itself, but in the subsequent purification and quantification steps, which can be affected by the properties of the labeled RNA.

    Q6: How do I accurately purify and quantify my Uridine-13C9,15N2-labeled RNA?

    A6: Purification is necessary to remove reaction components like the DNA template, unincorporated NTPs, and enzymes.[13] The choice of method depends on the RNA length and downstream application.

    • Purification Methods:

      • Spin Columns: This is a common and effective method for removing unincorporated nucleotides, proteins, and salts. Ensure the column's size cutoff is appropriate for your transcript length.[13]

      • Lithium Chloride (LiCl) Precipitation: Effective for removing most unincorporated NTPs and enzymes from larger RNA transcripts (>300 nucleotides), but may be less efficient for smaller RNAs.[13]

      • HPLC Purification: For applications requiring the highest purity, HPLC can be used to separate full-length transcripts from abortive sequences and other impurities, leading to a non-immunogenic RNA with superior translational capacity.[18][19]

    • Quantification Methods:

      • UV-Vis Spectrophotometry (e.g., NanoDrop): This is the most recommended method for quantifying IVT-produced RNA. It measures absorbance at 260 nm. The A260/280 ratio should be ~2.0 for pure RNA.

      • Fluorescent Methods (e.g., Qubit): Be cautious when using intercalating dye-based methods. The presence of isotopic labels and potential secondary structures in your RNA might affect dye binding, leading to inaccurate quantification. It is advisable to rely on UV-Vis methods for primary quantification.

    Q7: How can I assess the quality and integrity of my labeled RNA transcript?

    A7: It is essential to verify that you have synthesized a full-length, intact transcript.

    • Denaturing Agarose or Polyacrylamide Gel Electrophoresis (PAGE): Running an aliquot of your purified RNA on a denaturing gel is the best way to visualize its integrity. You should see a sharp, single band at the expected size. Smearing below the main band indicates degradation, while multiple bands could indicate premature termination or other issues.[15]

    • Capillary Electrophoresis (e.g., Bioanalyzer, Fragment Analyzer): These automated systems provide high-resolution analysis of RNA size, integrity, and purity, and can be used at multiple quality control checkpoints in the IVT workflow.[15]

    Experimental Protocols

    Protocol 1: Standard IVT Reaction (20 µL)

    This protocol serves as a baseline for a standard reaction. For incorporating Uridine-13C9,15N2 triphosphate, substitute the standard UTP with an equimolar amount of the labeled UTP.

    • Thaw Reagents: Thaw all components except the T7 RNA Polymerase Mix at room temperature. Mix each component by vortexing and briefly centrifuge. Place the T7 RNA Polymerase Mix on ice.

    • Assemble Reaction: At room temperature, combine the following in a nuclease-free tube in the order listed:

      • Nuclease-Free Water: to a final volume of 20 µL

      • 5X Transcription Buffer: 4 µL

      • 100 mM DTT: 2 µL

      • NTP Mix (25 mM each): 4 µL (for a final concentration of 5 mM each)

      • RNase Inhibitor: 1 µL

      • Linearized DNA Template: 1 µg

    • Add Enzyme: Add 2 µL of T7 RNA Polymerase Mix. Mix gently by pipetting.

    • Incubate: Incubate the reaction at 37°C for 2 hours. For transcripts known to be difficult, this can be extended up to 4-6 hours.

    • DNase Treatment (Optional but Recommended): Add 1 µL of RNase-free DNase I to the reaction mixture. Mix and incubate at 37°C for 15 minutes to remove the DNA template.

    • Purification: Proceed with RNA purification using a spin column or other preferred method.

    References

    • BOC Sciences. (2025, June 5). Optimizing In Vitro Transcription for High-Yield mRNA Synthesis. RNA / BOC Sciences.
    • Kim, T. W., & Kool, E. T. (2004).
    • Thermo Fisher Scientific. (n.d.). Determination of the optimal buffer conditions and nucleotide concentrations to maximize mRNA yield using in vitro transcription.
    • BOC Sciences. (2025, June 5). Optimizing In Vitro Transcription for High-Yield mRNA Synthesis.
    • Promega Connections. (2025, May 20). Modified Nucleotides in IVT: Small Changes, Big Impact.
    • Meyer, A. J., et al. (2015). Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. PMC.
    • Kariko, K., et al. (2011). HPLC purification of in vitro transcribed long RNA. PubMed.
    • Kariko, K., & Weissman, D. (2013). HPLC Purification of In Vitro Transcribed Long RNA.
    • Promega Connections. (2019, April 25). In Vitro Transcription: Common Causes of Reaction Failure.
    • Agilent. (n.d.). Best Practices for Analysis of In Vitro Transcribed (IVT) mRNA Using the Agilent Fragment Analyzer systems.
    • BOC Sciences. (2025, December 3).
    • New England Biolabs. (n.d.). FAQ: Can I use more than one modified NTP in the same IVT? Will this impact yield?
    • New England Biolabs. (n.d.). mRNA Synthesis Protocol with Modified Nucleotides using the HiScribe T7 mRNA Kit with CleanCap Reagent AG (NEB #E2080).
    • Feyrer, H., et al. (2022).
    • New England Biolabs. (n.d.). Hi-T7® RNA Polymerase.
    • Maher, L. J., 3rd. (1992).
    • Gogo, K., et al. (2017). A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA.
    • ZAGENO. (2020, December 17). In Vitro Transcription Troubleshooting | Blog.
    • Jena Bioscience. (n.d.). Random RNA Labeling (in vitro Transcription-based).
    • Wang, T. (2021, June 18). Low yield of mRNA after in vitro transcription?
    • Sigma-Aldrich. (n.d.). T7 RNA Polymerase.
    • Martin, C. T., & Coleman, J. E. (1987). Kinetic Analysis of T7 RNA Polymerase-Promoter Interactions with Small Synthetic Promoters. Biochemistry.
    • Heiss, M., & Kellner, S. (2019).
    • Endy, D., & Yin, J. (2001). Kinetic Modeling and Simulation of In Vitro Transcription by Phage T7 RNA Polymerase. Caltech.
    • Silantes. (2023, December 11). Applications of Stable Isotope-Labeled Molecules.
    • Alvarado, L. J., et al. (2019). Biosynthetic Preparation of 13C/15N-Labeled rNTPs for High-Resolution NMR Studies of RNAs.
    • Bitesize Bio. (2025, April 29). Top Tips for Troubleshooting In Vitro Transcription.
    • Wang, L. (2025, January 15). Why is the yield of my in-vitro transcription so low? and every time lower than before?
    • Nyholm, T., et al. (1995). A method for production of 13C/15N double labelled RNA in E.
    • Custom Biotech. (2022). mRNA IVT buffer_Poster 2022_A0_220929.indd.
    • New England Biolabs. (n.d.).
    • Wang, L. (2025, January 15). Why is the yield of my in-vitro transcription so low? and every time lower than before?
    • Landweber, L. F., & Pokrovskaya, I. D. (1999). A method for production of 13C/15N double labelled RNA in E.
    • Batey, R. T., et al. (1995). Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies. PMC.
    • Merck & Co., Inc. (2026, January 31). Enhancing mRNA vaccine production: Optimization of in vitro transcription for improved yield and purity.
    • Ghuman, J., et al. (2021).
    • Merck & Co., Inc. (2026, January 30). Enhancing mRNA vaccine production: Optimization of in vitro transcription for improved yield and purity. PubMed.

    Sources

    Technical Support Center: 13C/15N Labeled RNA Stability

    Author: BenchChem Technical Support Team. Date: February 2026

    Current Status: Operational
    Ticket Priority: Critical (Sample Preservation)

    Introduction: The "Precious Cargo" Protocol

    Welcome to the RNA NMR Technical Support Center. If you are reading this, you likely possess a 13C/15N labeled RNA sample.[1] This is not just a reagent; it is a high-value asset often representing weeks of in vitro transcription (IVT), purification, and significant financial investment.

    Unlike protein samples, which often aggregate or precipitate, RNA degradation is frequently invisible until data acquisition fails. The primary threats are RNase contamination (biological) and base-catalyzed hydrolysis (chemical).

    This guide provides a self-validating workflow to ensure your sample survives the multi-day acquisition times required for multi-dimensional heteronuclear NMR.

    Module 1: The Pre-Experiment Checklist (Prevention)

    Objective: Establish a sterile, chemically inert environment before the RNA is dissolved.

    The "No-DEPC" Rule (Critical Warning)

    Do NOT use DEPC (Diethyl pyrocarbonate) treated water for your final NMR sample.

    • Why? DEPC inactivates RNases by modifying histidine residues.[2] However, trace amounts of DEPC (or its breakdown products) can carboxymethylate the N7 position of Adenine and Guanine residues.

    • The Consequence: In 13C/15N NMR, this modification introduces chemical shift perturbations (CSPs) and artifact peaks that ruin structural determination.

    • The Solution: Use commercially certified Nuclease-Free water or Milli-Q water treated with ultrafiltration (not chemical additives).

    Protocol: The RNase-Exclusion Workflow
    • Glassware: Bake all NMR tubes and glass pipettes at 180°C for 4 hours . Autoclaving is insufficient as RNases can renature upon cooling.

    • Plastics: Use only certified RNase-free, aerosol-barrier (filter) pipette tips.

    • Gloves: Change gloves immediately if you touch a door handle, face, or non-sterile surface.

    Workflow Visualization

    RNA_Prep_Workflow Raw_Water Milli-Q Water DEPC_Treat DEPC Treatment (FORBIDDEN for Sample) Raw_Water->DEPC_Treat Ultra_Filter Ultrafiltration (Millipore/Sartorius) Raw_Water->Ultra_Filter Purification Final_Sample Stable NMR Sample DEPC_Treat->Final_Sample Artifacts! Ultra_Filter->Final_Sample Safe Glassware Glassware/NMR Tubes Baking Bake 180°C (4 hrs) Glassware->Baking Sterilization Autoclave Autoclave (Insufficient for RNase) Glassware->Autoclave Baking->Final_Sample RNase Destroyed Autoclave->Final_Sample Risk of Renaturation

    Figure 1: The RNase-exclusion workflow highlighting the risks of DEPC and Autoclaving vs. Baking and Ultrafiltration.

    Module 2: Buffer Optimization (Chemical Stability)

    Objective: Minimize spontaneous hydrolysis while maintaining NMR data quality.

    The Magnesium Paradox
    • The Need: Mg2+ is often required for RNA tertiary folding.

    • The Risk: Mg2+ catalyzes base-mediated hydrolysis, specifically cleaving the phosphodiester backbone. This reaction is pH-dependent.

    • The Fix: If Mg2+ is required, you must lower the pH.

    Buffer Composition Guide
    ComponentRecommended StateTechnical Rationale
    pH 6.0 – 6.5 At pH > 7.5, OH- ions attack the 2'-OH, leading to cleavage. Slightly acidic conditions dramatically reduce hydrolysis rates without unfolding most RNAs.
    Buffer Type Phosphate or Cacodylate These buffers have no protons to interfere with NMR signals. Tris has high temperature sensitivity and proton noise.
    Salt KCl / NaCl Monovalent ions stabilize secondary structure with minimal hydrolysis risk.
    Magnesium Minimize Add only if essential for folding. If Mg2+ > 2mM is needed, ensure pH is ≤ 6.0.
    EDTA 0.1 - 1.0 mM Essential scavenger.[3] Removes trace heavy metals (Fe, Cu) that generate free radicals and cleave RNA.

    Module 3: Troubleshooting Degradation (Diagnosis)

    Scenario: You are 48 hours into a 3D experiment. The lock signal is stable, but the signal-to-noise ratio seems to be dropping.

    The "Check 1D" Protocol

    Never abort a long experiment without a diagnostic check.

    • Pause the 3D acquisition.

    • Run a 1D 1H spectrum (water suppression).

    • Compare to the Time=0 reference spectrum.

    Diagnostic Decision Tree

    Diagnosis_Tree Start Symptom: Poor Spectra Check1D Acquire 1D 1H Spectrum Start->Check1D Compare Compare to T=0 Check1D->Compare Sharp_New Sharp New Peaks (4.0 - 6.0 ppm) Compare->Sharp_New New signals Broadening Global Broadening Compare->Broadening Line width increase Shift_Change Chemical Shift Changes (No new peaks) Compare->Shift_Change Peaks moved Diagnosis1 Diagnosis: DEGRADATION (Short oligomers forming) Sharp_New->Diagnosis1 Diagnosis2 Diagnosis: AGGREGATION or PRECIPITATION Broadening->Diagnosis2 Diagnosis3 Diagnosis: CONFORMATIONAL CHANGE (pH/Temp drift) Shift_Change->Diagnosis3

    Figure 2: Diagnostic logic for identifying RNA sample issues during NMR acquisition.

    Module 4: Storage & Handling (Maintenance)

    Objective: Pause the "degradation clock" between experiments.

    Protocol: Flash-Freeze Recovery

    Do NOT store RNA samples in NMR tubes at 4°C for weeks. Glass tubes are not airtight; evaporation changes buffer concentrations, and slow hydrolysis continues.

    • Extraction: Use a long, sterile glass pasteur pipette (baked) to remove the sample from the NMR tube.

    • Container: Transfer to a gasket-sealed, sterile screw-cap tube (e.g., cryovial).

    • Flash Freeze: Immerse the tube in liquid nitrogen.

      • Why? Slow freezing causes water to crystallize first, concentrating salts and protons in the remaining liquid "slush," which can acid-hydrolyze the RNA. Flash freezing prevents this.

    • Storage: Store at -80°C.

    • Thawing: Thaw rapidly in your hand or a water bath, then immediately place on ice.

    Frequently Asked Questions (FAQ)

    Q: Can I use commercial RNase inhibitors (e.g., RNasin) in my NMR tube? A: Generally, No. Most commercial inhibitors are proteins (~50 kDa). In an RNA-only experiment, adding a protein introduces massive background signals in the proton spectrum and can bind non-specifically to your RNA, altering its structure.

    • Exception: If you are doing protein-RNA complex NMR, inhibitors are acceptable.

    Q: My RNA precipitates when I add Magnesium. What do I do? A: This is common. Magnesium bridges phosphate backbones, reducing solubility.

    • Troubleshooting: Ensure your sample concentration is reasonable (< 1.0 mM).[4] Add Magnesium slowly in small aliquots while stirring. Alternatively, increase the experimental temperature slightly (e.g., 25°C to 35°C) if the RNA structure permits, to increase solubility.

    Q: Should I use Shigemi tubes? A: Yes, but with caution. Shigemi tubes allow you to use less volume (250-300 µL) for the same signal height. However, they are prone to evaporation if not sealed perfectly with Parafilm. For 13C/15N samples, the cost saving on isotopic volume usually outweighs the risk, provided you check the volume daily.

    References

    • Price, S. R., et al. (1998). "Crystallization of RNA-protein complexes." Journal of Molecular Biology. (Describes the necessity of minimizing hydrolysis for structural studies).

    • Li, Y., & Breaker, R. R. (1999). "Kinetics of RNA Degradation by Specific Base Catalysis of Transesterification Involving the 2'-Hydroxyl Group." Journal of the American Chemical Society.[5][6] (Foundational paper on the mechanism of RNA chemical instability).

    • Fürtig, B., et al. (2003). "NMR Spectroscopy of RNA." ChemBioChem. (Comprehensive review including sample preparation and buffer conditions).

    • Thermo Fisher Scientific. "RNase Control: The Basics." (Standard industry protocols for RNase exclusion).

    • Qiagen. "Does DEPC harm RNA?" (Confirmation of DEPC modification of purines).

    Sources

    removing unincorporated UTP-13C9 15N2 from transcription reactions

    Author: BenchChem Technical Support Team. Date: February 2026

    A comprehensive guide to removing unincorporated UTP-13C9 15N2 and other nucleotides from in vitro transcription reactions.

    For researchers leveraging isotopically labeled nucleotides like UTP-13C9 15N2 for applications such as biomolecular NMR, complete removal of unincorporated NTPs is paramount for accurate downstream analysis.[1][2][3][4][5] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to ensure you obtain highly pure RNA transcripts.

    Troubleshooting Guide: Selecting the Right Cleanup Method

    The choice of purification method depends on several factors, including the size of your RNA transcript, the desired purity, and the downstream application.[6] This decision-making flowchart will guide you to the most suitable protocol for your needs.

    Cleanup_Decision_Tree cluster_input Starting Point cluster_methods Purification Options cluster_spin Spin Column Chromatography cluster_precip Precipitation cluster_gel Gel Purification cluster_output Outcome start In Vitro Transcription Reaction Mixture spin_column Spin Column Chromatography start->spin_column High-throughput or convenience needed? precipitation Ethanol/LiCl Precipitation start->precipitation RNA >300 nt and need to remove enzymes? gel Denaturing PAGE start->gel Highest purity and size selection required? spin_pros Pros: - Fast and convenient - High purity - Removes NTPs, proteins, and salts spin_column->spin_pros spin_cons Cons: - RNA size limitations - Potential for column clogging spin_column->spin_cons end Purified RNA (Free of unincorporated UTP-13C9 15N2) spin_column->end precip_pros Pros: - Recovers RNA of all sizes - Can concentrate dilute samples precipitation->precip_pros precip_cons Cons: - May not completely remove NTPs - More hands-on time precipitation->precip_cons precipitation->end gel_pros Pros: - Highest purity - Size-selection of transcripts gel->gel_pros gel_cons Cons: - Lower recovery - Time-consuming gel->gel_cons gel->end

    Caption: Decision tree for selecting an RNA purification method.

    Frequently Asked Questions (FAQs)

    Q1: Will the isotopic labels on UTP-13C9 15N2 affect its removal?

    No, the stable isotopes (¹³C and ¹⁵N) in UTP-13C9 15N2 do not significantly alter its chemical properties or molecular weight in a way that would impact standard purification methods.[1][2][3][4][5] The principles of size exclusion, precipitation, and binding to silica membranes are unaffected by the isotopic labeling. Therefore, protocols established for unlabeled NTPs are directly applicable.

    Q2: My RNA yield is low after purification. What are the possible causes and solutions?

    Low RNA yield can stem from several factors, from incomplete cell lysis in upstream processes to issues with the purification protocol itself.[7][8] For post-transcription cleanup, consider the following:

    • Incomplete Lysis (if applicable): If you are purifying RNA from cells, ensure your lysis method is effective.[8][9]

    • Poor Precipitation: If using ethanol precipitation, ensure the correct salt concentration and volume of ethanol are used.[10][11][12][13] Incubation at -20°C or -80°C can improve recovery of low-concentration samples.[10][12]

    • Column Overloading: For spin columns, exceeding the recommended RNA binding capacity can lead to sample loss.[14] Consider splitting the reaction mixture into multiple columns if necessary.[15]

    • Inefficient Elution: Ensure the elution buffer is added directly to the center of the spin column membrane and allow for a sufficient incubation period before centrifugation.[16][17]

    Q3: How do I know if all the unincorporated UTP-13C9 15N2 has been removed?

    The most direct way to assess the removal of unincorporated nucleotides is to include a radiolabeled tracer nucleotide (e.g., ³²P-UTP) in a parallel reaction.[18][19] By measuring the radioactivity before and after purification, you can calculate the percentage of incorporated label.[19] Alternatively, running the purified RNA on a denaturing polyacrylamide gel and visualizing it by staining will show a distinct band for your transcript, while unincorporated nucleotides will run off the gel.

    Q4: Can I use the same spin column for multiple transcription reactions?

    No, spin columns are designed for single use. Reusing columns can lead to cross-contamination between samples and a decrease in purification efficiency.

    In-Depth Experimental Protocols

    Protocol 1: Spin Column Chromatography

    This method is rapid and efficiently removes unincorporated NTPs, proteins, and salts.[6][14][20] It relies on the principle of RNA binding to a silica membrane in the presence of chaotropic salts.[21][22]

    Spin_Column_Workflow start Transcription Reaction bind Add Binding Buffer and Ethanol start->bind load Load onto Spin Column bind->load wash1 Wash with Buffer 1 load->wash1 wash2 Wash with Buffer 2 wash1->wash2 dry Dry Spin wash2->dry elute Elute with Nuclease-Free Water dry->elute end Purified RNA elute->end

    Caption: Spin column chromatography workflow.

    Materials:

    • Spin column kit for RNA purification

    • Ethanol (≥95%)

    • Nuclease-free water

    Procedure:

    • Add binding buffer and ethanol to your transcription reaction as per the manufacturer's protocol.

    • Transfer the mixture to the spin column and centrifuge. Discard the flow-through.

    • Add the first wash buffer and centrifuge. Discard the flow-through.

    • Add the second wash buffer and centrifuge. Discard the flow-through.

    • Perform a dry spin to remove any residual ethanol.

    • Transfer the column to a clean collection tube.

    • Add nuclease-free water to the center of the membrane and incubate for 1-2 minutes.

    • Centrifuge to elute the purified RNA.

    Protocol 2: Ethanol Precipitation

    This classic method is effective for concentrating RNA and removing some contaminants.[10][13][23] It is particularly useful for large RNA transcripts.

    Materials:

    • 3 M Sodium Acetate, pH 5.2

    • 100% Ethanol, ice-cold

    • 70% Ethanol, ice-cold

    • Nuclease-free water

    Procedure:

    • To your transcription reaction, add 0.1 volumes of 3 M Sodium Acetate.[12]

    • Add 2.5-3 volumes of ice-cold 100% ethanol.[12]

    • Mix thoroughly and incubate at -20°C for at least 1 hour or overnight for low concentration samples.[10][12]

    • Centrifuge at high speed (≥12,000 x g) for 30 minutes at 4°C.[12]

    • Carefully decant the supernatant without disturbing the pellet.

    • Wash the pellet with 0.5 mL of ice-cold 70% ethanol.

    • Centrifuge for 10 minutes at 4°C.

    • Remove the supernatant and air-dry the pellet.

    • Resuspend the RNA in an appropriate volume of nuclease-free water.

    Method Comparison

    FeatureSpin Column ChromatographyEthanol PrecipitationDenaturing PAGE
    Principle Selective binding to silicaDifferential solubilitySize-based separation
    Efficiency of NTP Removal HighModerateVery High
    RNA Recovery HighHighLower
    Hands-on Time LowModerateHigh
    Suitable RNA Size >25 nt (kit dependent)[6]All sizesAll sizes
    Throughput HighModerateLow

    References

    • Precipitation of RNA with Ethanol - CSH Protocols. (2020). Cold Spring Harbor Laboratory Press. Retrieved from [Link]

    • Ethanol precipitation of RNA/DNA. (n.d.).
    • Ethanol Precipitation of DNA and RNA: An Authoritative Guide - Bitesize Bio. (2024, July 22). Retrieved from [Link]

    • Ethanol precipitation of RNA and the use of carriers. (2010, June 15). PubMed. Retrieved from [Link]

    • How to Purify High-Quality RNA | Biocompare.com. (2021, January 21). Retrieved from [Link]

    • In-house protocol: spin-based viral RNA purification - PMC - NIH. (2022, June 9). Retrieved from [Link]

    • How Spin Columns Work in Nucleic Acid Purification: A Step-by-Step Guide. (2025, August 30).
    • Protocol for Total RNA Isolation and Purification Using the Monarch Spin RNA Isolation Kit (Mini) (NEB #T2110). (n.d.).
    • Compositions and methods for increasing the yields of in vitro RNA transcription and other polynucleotide synthetic reactions - Google Patents. (n.d.).
    • Large-Scale in Vitro Transcription, RNA Purification and Chemical Probing Analysis. (2018, August 9). Retrieved from [Link]

    • Tips for RNA Extraction Troubleshooting - MP Biomedicals. (2021, July 26). Retrieved from [Link]

    • Common Issues and Troubleshooting in RNA Extraction Using TRIzol - Yeasen. (2025, July 7).
    • 7 Common RNA Extraction Errors and How to Solve Them - Abyntek Biopharma. (2025, July 2).

    Sources

    Technical Guide: Optimizing Magnesium Concentration for Labeled UTP Transcription

    Author: BenchChem Technical Support Team. Date: February 2026

    To: Research Scientists & Process Development Engineers From: Senior Application Scientist, Molecular Biology Division Subject: Optimization Strategy for

    
     Stoichiometry in High-Yield IVT
    

    Executive Summary: The "Goldilocks" Zone

    In in vitro transcription (IVT), Magnesium (

    
    ) is not merely a buffer additive; it is the obligate cofactor for T7 RNA Polymerase activity.[1][2] However, its concentration is dynamically linked to Nucleoside Triphosphate (NTP) concentration.
    

    The central conflict:

    • Catalysis: The enzyme requires free

      
       to coordinate the phosphate groups for nucleophilic attack.
      
    • Chelation: NTPs (and the DNA template) are strong chelators of

      
      .
      
    • Precipitation: The reaction byproduct, Pyrophosphate (

      
      ), forms insoluble complexes with 
      
      
      
      , depleting the available pool.[1][3]

    The Rule of Thumb is Insufficient: While a standard protocol might suggest 20 mM

    
    , this fails when using labeled UTPs (e.g., Biotin-16-UTP, Aminoallyl-UTP) or modified bases (N1-methylpseudouridine) because these modifications alter incorporation kinetics (
    
    
    
    ) and often require adjusted NTP ratios.

    The Mechanism: Why Optimization is Non-Negotiable

    To troubleshoot effectively, you must visualize the reaction dynamics. T7 RNA Polymerase utilizes a two-metal-ion mechanism.[4][5] One

    
     ion lowers the 
    
    
    
    of the 3'-OH group on the primer/nascent chain, facilitating attack on the
    
    
    -phosphate of the incoming NTP. The second
    
    
    stabilizes the leaving group (
    
    
    ).
    Diagram 1: The Magnesium-Pyrophosphate Trap

    This diagram illustrates the flow of magnesium during the reaction and how precipitation stalls the process.

    Mg_Flow FreeMg Free Mg²⁺ Pool MgNTP Mg-NTP Complex (Active Substrate) FreeMg->MgNTP Binding MgPPi Mg₂P₂O₇ (Precipitate) FreeMg->MgPPi Sequestered NTPs NTPs (Chelators) NTPs->MgNTP T7RNAP T7 RNAP Catalysis MgNTP->T7RNAP Input RNA Full Length RNA T7RNAP->RNA Product PPi Pyrophosphate (PPi) T7RNAP->PPi Byproduct PPi->MgPPi Depletes Mg²⁺ Pi 2Pi (Soluble) PPi->Pi Hydrolysis IPP Inorganic Pyrophosphatase IPP->Pi Catalyzes

    Caption: The "Mg Trap": PPi accumulation sequesters free Mg into insoluble precipitate (Mg2P2O7), halting the reaction unless Pyrophosphatase (IPP) is present.

    Protocol: The Magnesium Titration Matrix

    Do not guess. When introducing a labeled UTP, the binding affinity of the enzyme changes. Use this "Matrix Approach" to define your specific optimum.

    Objective: Determine the optimal

    
     for a fixed 
    
    
    
    .
    Experimental Setup
    • Fixed Variable: Total NTP concentration (e.g., 7.5 mM per base = 30 mM Total NTP).

    • Variable:

      
       or Magnesium Acetate concentration.[6]
      
    • Target Ratio: Range from 1:1 to 1.75:1 (Mg:Total NTP).

    The Matrix Table
    Reaction IDTotal NTP Conc. (mM)Target Ratio (Mg:NTP)Required [Mg²⁺] (mM)Notes
    A (Control) 300.8 : 124Likely too low; yield will suffer.
    B 301.0 : 130Equimolar. Risk of stalling if PPi accumulates.
    C 301.2 : 136Standard Starting Point.
    D 301.5 : 145High Yield zone for many modified UTPs.
    E 301.8 : 154Risk of Mg-induced RNA hydrolysis/degradation.

    Step-by-Step Workflow:

    • Prepare Master Mix: Combine Buffer (minus Mg), DNA Template, NTPs (including labeled UTP), IPP, and Enzyme.

    • Aliquot: Distribute 18 µL of Master Mix into PCR tubes.

    • Add Mg Gradient: Add 2 µL of varying

      
       stock solutions (prepared at 10x the target concentrations in the table above).
      
    • Incubate: 37°C for 2–4 hours (labeled UTPs often require longer times).

    • Analyze: Run 1 µL on a denaturing urea-PAGE gel or Bioanalyzer. Do not rely solely on NanoDrop, as it measures unincorporated nucleotides.

    Troubleshooting & FAQs

    Q1: I see a heavy white precipitate in my tube, and my yield is low. What happened?

    Diagnosis: This is likely Magnesium Pyrophosphate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    ).
    The Cause:  As transcription proceeds, every mole of NTP incorporated releases one mole of PPi. PPi has a high affinity for 
    
    
    
    . If PPi is not degraded, it precipitates with Mg, effectively removing the cofactor from the solution. The Fix:
    • Add Inorganic Pyrophosphatase (IPP): Ensure you are adding ~0.002 Units of IPP per µL of reaction [1].

    • Check Stoichiometry: If you already added IPP, your initial Mg might have been too high relative to the buffer capacity, or the IPP is inactive.

    Q2: How do I adjust for Biotin-16-UTP or Aminoallyl-UTP?

    The Science: Bulky groups on the Uracil base (specifically at the C5 or N1 position) can sterically hinder the enzyme's active site, increasing the

    
     (lowering affinity).
    The Fix: 
    
    • Ratio Adjustment: Do not replace UTP 100%. Start with a ratio of 3:1 (Cold UTP : Labeled UTP) .

    • Magnesium Boost: Modified nucleotides often require a slightly higher free

      
       concentration to drive the reaction forward. If your standard optimum is Reaction C (Table above), try Reaction D for labeled runs [2].
      
    • Time Extension: Increase incubation time from 2 hours to 4 hours.

    Q3: My transcripts are short (abortive cycling). Is this magnesium-related?

    Diagnosis: Possibly, but it is often a template or initiation issue. The Cause: "Abortive cycling" usually produces tiny fragments (<10 nt). If you see truncated products (e.g., 500nt instead of 1000nt), it is likely Magnesium Depletion . The Fix:

    • Calculate your ratio. If

      
      , the reaction runs until Mg is exhausted by chelation, then stops.
      
    • Increase Mg concentration by 4–6 mM.

    Q4: Can I use instead of ?

    Answer: Generally, yes, but

    
     or Magnesium Acetate (
    
    
    
    ) are preferred. Nuance: Acetate is often superior for high-yield reactions as it is less inhibitory to the enzyme at high concentrations compared to Chloride ions (
    
    
    ) [3]. If pushing concentrations >40 mM, switch to Magnesium Acetate.

    Visualizing the Optimization Logic

    Use this decision tree to guide your next experiment.

    Optimization_Logic Start Start IVT with Labeled UTP CheckYield Analyze Yield & Integrity Start->CheckYield Decision Outcome? CheckYield->Decision LowYield Low Yield No Precipitate Decision->LowYield Precipitate White Precipitate Reaction Stalled Decision->Precipitate Success High Yield Full Length Decision->Success Action1 Increase Mg²⁺ by 5mM OR Increase Time LowYield->Action1 Action2 Add IPP (Pyrophosphatase) OR Reduce Initial Mg²⁺ Precipitate->Action2

    Caption: Decision tree for troubleshooting IVT outcomes based on visual and analytical observation.

    References

    • Samnuan, K., et al. (2021). Design-of-Experiments In Vitro Transcription Yield Optimization of Self-Amplifying RNA. bioRxiv. Retrieved from [Link][5][6][7][8]

    Sources

    Technical Support Center: Optimizing Purity of RNA Synthesized with Uridine-13C9, 15N2

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support resource for researchers utilizing Uridine-13C9, 15N2 in in vitro transcription (IVT). This guide, designed for scientists and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve the purity of your isotopically labeled RNA. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.

    Frequently Asked Questions (FAQs)

    Here we address common questions researchers have when working with Uridine-13C9, 15N2 for RNA synthesis.

    Q1: Will the isotopic labels in Uridine-13C9, 15N2 affect T7 RNA polymerase efficiency?

    A: T7 RNA polymerase exhibits broad substrate tolerance and can incorporate various modified nucleotides, including those with isotopic labels.[1][2][3] However, the increased mass of Uridine-13C9, 15N2 may subtly influence the kinetics of the transcription reaction. While significant inhibition is not typically observed, it is crucial to adhere to optimized reaction conditions.

    Q2: What are the most common impurities in an in vitro transcription reaction using Uridine-13C9, 15N2?

    A: Common impurities include abortive transcripts (short RNA fragments), dsRNA byproducts, and RNA:DNA hybrids.[4][5] You may also find unincorporated NTPs, enzymes, and residual DNA template. The presence of these impurities can interfere with downstream applications.[]

    Q3: What is the best method to purify RNA containing Uridine-13C9, 15N2?

    A: The choice of purification method depends on the desired purity and the length of the RNA transcript. For high-purity RNA, especially for applications like NMR, High-Performance Liquid Chromatography (HPLC) is often the preferred method due to its high resolution.[7][8][9] Denaturing polyacrylamide gel electrophoresis (PAGE) is also an excellent choice for purifying RNA and can separate transcripts that differ by a single nucleotide.[10][11]

    Q4: Can I use standard spin columns to purify my labeled RNA?

    A: While spin columns are a quick method for desalting and removing some impurities, they may not be sufficient to remove all byproducts of an IVT reaction, such as abortive transcripts or dsRNA.[12] For applications requiring high purity, we recommend using HPLC or denaturing PAGE.

    Q5: How can I confirm the purity of my final RNA product?

    A: Purity can be assessed using several methods. Denaturing PAGE can visualize the presence of shorter or longer RNA species.[11] Analytical HPLC can provide a quantitative measure of purity.[7][8] Additionally, UV spectrometry can be used to determine the A260/A280 ratio, which should be approximately 2.0 for pure RNA.[13]

    Troubleshooting Guide

    This section provides a detailed breakdown of common issues encountered during the synthesis and purification of RNA with Uridine-13C9, 15N2, along with their causes and solutions.

    Issue 1: Low RNA Yield

    A lower-than-expected yield of your target RNA can be frustrating. The table below outlines potential causes and recommended solutions.

    Potential Cause Explanation Recommended Solution
    Poor Quality DNA Template Contaminants such as salts or ethanol in your DNA template can inhibit T7 RNA polymerase.[14][15]Precipitate the DNA template with ethanol and resuspend it in RNase-free water. Ensure the template is fully linearized.[14][15]
    Suboptimal Nucleotide Concentration An imbalanced or too low concentration of NTPs can limit the transcription reaction.[14][16]Ensure all NTPs, including the labeled UTP, are at their optimal concentrations. If necessary, supplement the reaction with additional unlabeled UTP, though this will reduce the specific activity of the final product.[16]
    RNase Contamination RNases are ubiquitous and can degrade your RNA product.[][14]Maintain a strict RNase-free environment. Use certified RNase-free reagents, tips, and tubes.[][] The inclusion of an RNase inhibitor in your transcription reaction is also recommended.[14]
    Inactive Enzyme The T7 RNA polymerase may have lost activity due to improper storage or handling.[18]Always store the enzyme at -20°C in a non-frost-free freezer. Perform a control reaction with a known template and unlabeled NTPs to verify enzyme activity.
    Issue 2: Presence of Shorter RNA Fragments (Abortive Transcripts)

    The presence of small RNA fragments indicates premature termination of transcription.

    • Causality: During the initial phase of transcription, T7 RNA polymerase can dissociate from the DNA template after incorporating only a few nucleotides, leading to the accumulation of short, "abortive" transcripts.[4][5] This can sometimes be exacerbated by suboptimal reaction conditions.

    cluster_0 Optimization Strategy A Optimize NTP Concentrations Ensure sufficient NTPs are available. B Adjust Incubation Temperature Lowering the temperature to 30°C can sometimes help. A->B C Increase Template Concentration Higher template concentration can favor productive initiation. B->C D Purification Use denaturing PAGE or HPLC to separate full-length transcripts. C->D

    Caption: Strategy for reducing abortive transcripts.

    Issue 3: Presence of Longer RNA Fragments or Unresolved High Molecular Weight Species

    Observing bands larger than your expected transcript size on a gel can be due to several factors.

    • Causality: Incomplete linearization of the plasmid DNA template can lead to run-on transcription, producing longer-than-expected RNA molecules.[14][15] High molecular weight species could also be due to the formation of double-stranded RNA (dsRNA) byproducts.[4][5]

    • Digest Plasmid DNA: Use a high-quality restriction enzyme to linearize your plasmid template. Ensure the cut site is downstream of your desired RNA sequence.

    • Verify Linearization: Run a small aliquot of the digested plasmid on an agarose gel alongside the undigested plasmid. A single band corresponding to the linearized plasmid size should be visible.

    • Purify Linearized Template: Purify the linearized DNA to remove the restriction enzyme and buffer components, which can interfere with the IVT reaction.

    Issue 4: Suboptimal Purity Despite Purification

    Even after purification, you may observe contaminating species. This often points to the limitations of the chosen purification method.

    • Causality: Standard purification methods like ethanol precipitation or basic spin columns are often insufficient to remove all IVT byproducts. For instance, these methods will not effectively separate full-length RNA from slightly shorter or longer species.

    cluster_0 Purification Strategy Start What is the required purity? HighPurity High Purity (e.g., NMR, crystallography) Start->HighPurity ModeratePurity Moderate Purity (e.g., probes) Start->ModeratePurity HPLC Use HPLC (High resolution, excellent for purity) HighPurity->HPLC Yes PAGE Use Denaturing PAGE (Excellent for size separation) HighPurity->PAGE Yes SpinColumn Spin Column or Precipitation (Quick, for desalting and buffer exchange) ModeratePurity->SpinColumn Yes

    Caption: Choosing the right purification method.

    Denaturing polyacrylamide gel electrophoresis (PAGE) is a powerful technique for purifying RNA, capable of resolving molecules that differ by a single nucleotide.[10]

    • Prepare the Gel: Prepare a denaturing polyacrylamide gel containing urea. The percentage of acrylamide will depend on the size of your RNA transcript.

    • Prepare the Sample: Mix your RNA sample with a denaturing loading buffer containing formamide and/or urea, and heat to denature any secondary structures.[11][19]

    • Electrophoresis: Load the sample onto the gel and run the electrophoresis until the loading dye has migrated an appropriate distance.[19]

    • Visualize the RNA: Visualize the RNA bands using UV shadowing.[10][19] This method avoids the use of intercalating dyes that can be difficult to remove.

    • Excise the Band: Carefully excise the gel slice containing your RNA of interest.

    • Elute the RNA: Elute the RNA from the gel slice using a method such as the "crush and soak" technique.[10][19]

    • Recover the RNA: Precipitate the eluted RNA using ethanol to concentrate and desalt it.

    High-Performance Liquid Chromatography (HPLC) offers excellent resolution for purifying oligonucleotides.[7][8][9] Ion-pair reversed-phase HPLC is a common method for RNA purification.

    • System Setup: Use an HPLC system with a suitable column, such as a C18 column.

    • Mobile Phases: Prepare your mobile phases. This typically involves an aqueous buffer with an ion-pairing agent and an organic solvent like acetonitrile.

    • Gradient Elution: Develop a gradient elution method to separate your target RNA from shorter failure sequences and other impurities.

    • Fraction Collection: Collect fractions as they elute from the column.

    • Analysis of Fractions: Analyze the collected fractions using analytical HPLC or denaturing PAGE to identify those containing the pure RNA.

    • Pooling and Desalting: Pool the pure fractions and desalt the RNA, for example, by ethanol precipitation.

    References

    • RNA purification by preparative polyacrylamide gel electrophoresis.PubMed.
    • In Vitro Transcription: Common Causes of Reaction Failure.Promega Connections.
    • Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of
    • Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chrom
    • How to: Purify RNA with UREA PAGE.YouTube.
    • Gel Purific
    • Purification of Single-Stranded RNA Oligonucleotides.
    • Separation of oligo-RNA by reverse-phase HPLC.PMC - NIH.
    • Oligonucleotide Purification Methods for Your Research.Thermo Fisher Scientific - TR.
    • 1.8: Purifying the ykkCD Mutant Toxin Sensor RNA and Evaluating its Purity Using Denaturing PAGE and UV spectrometry.Biology LibreTexts.
    • RNA Sample Collection, Protection, and Isolation Support—Troubleshooting.Thermo Fisher Scientific - ES.
    • Substrate Specificity of T7 RNA Polymerase toward Hypophosphoric Analogues of
    • T7 RNA Polymerase.Tinzyme.
    • In Vitro Transcription Troubleshooting.ZAGENO Blog.
    • Practical Tips for In Vitro Transcription.Thermo Fisher Scientific - SA.
    • Understanding the impact of in vitro transcription byproducts and contaminants.PMC - NIH.
    • In Vitro Transcription (IVT) of mRNA Guide.BOC Sciences.
    • Troubleshooting Guide for Total RNA Extraction & Purific
    • Understanding the impact of in vitro transcription byproducts and contaminants.PubMed.
    • Why is the yield of my in-vitro transcription so low? and every time lower than before?
    • Optimizing In Vitro Transcription for High-Yield mRNA Synthesis.BOC Sciences.

    Sources

    storage conditions to extend shelf life of UTP-13C9 15N2 sodium

    Author: BenchChem Technical Support Team. Date: February 2026

    Technical Support Center: UTP-¹³C₉,¹⁵N₂ Sodium Salt

    A Guide to Maximizing Stability and Experimental Success

    Section 1: Frequently Asked Questions (FAQs)

    This section addresses the most common inquiries regarding the storage and handling of UTP-¹³C₉,¹⁵N₂ sodium salt.

    Q1: What are the optimal storage conditions for the lyophilized (solid) powder?

    For long-term stability, the lyophilized solid should be stored at -20°C or colder, desiccated, and protected from light.[1][2] Some suppliers may ship the product at ambient temperatures, which is generally acceptable for short periods (< 1 week), but immediate transfer to freezer storage upon receipt is crucial to maximize shelf life.[2][3]

    Q2: How should I prepare and store aqueous stock solutions?

    Stock solutions are significantly more susceptible to degradation than the lyophilized solid.[4] We recommend preparing a concentrated stock solution (e.g., 100 mM) in a nuclease-free, buffered solution at a slightly alkaline pH (7.5-8.0), such as 5-10 mM Tris-HCl.[3][5] This pH range offers a good compromise for minimizing acid-catalyzed and base-catalyzed hydrolysis of the triphosphate chain.[6] Store solutions as small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.[7]

    Q3: Why are repeated freeze-thaw cycles detrimental?

    Each freeze-thaw cycle exposes the UTP solution to temperature fluctuations that can accelerate hydrolysis. Furthermore, localized changes in solute concentration during the freezing process can create pockets of acidic or basic conditions, further promoting the breakdown of the pyrophosphate bonds.[8] Nuclease contamination, if present, can also become more active during thawing periods.[9]

    Q4: What is the expected shelf life of UTP-¹³C₉,¹⁵N₂?

    • Solid (Lyophilized): When stored correctly at -20°C, desiccated and protected from light, the solid form is stable for at least 6-12 months.[2][3]

    • Aqueous Solution: A properly prepared and aliquoted stock solution stored at -80°C should be used within one month for best results.[2] For highly sensitive applications, preparing fresh solutions is always the best practice.[4]

    Q5: How can I perform a quick quality check on my UTP solution before an experiment?

    Before a critical experiment, it is wise to verify the concentration and integrity of your UTP stock. The concentration can be confirmed using UV-Vis spectroscopy by measuring the absorbance at its maximum wavelength (λmax), which is approximately 267 nm for UTP at pH 7.5.[3] Purity can be assessed using analytical HPLC or, for a faster but less quantitative check, thin-layer chromatography (TLC) to look for the presence of UDP or UMP degradation products.

    Section 2: Troubleshooting Guide

    This section provides a structured approach to diagnosing and solving common experimental problems that may arise from improperly stored or handled UTP-¹³C₉,¹⁵N₂.

    Scenario A: Inconsistent or Low Yields in Enzymatic Reactions (e.g., In Vitro Transcription)
    • Symptom: Your in vitro transcription reaction produces significantly less RNA than expected, or results are not reproducible across experiments.

    • Potential Cause 1: UTP Degradation. The primary culprit is often the hydrolysis of UTP to UDP or UMP, which are not substrates for RNA polymerases.[10] This reduces the effective concentration of the active nucleotide.

    • Troubleshooting Steps:

      • Prepare Fresh Aliquots: Discard the current working stock and thaw a fresh, previously unused aliquot of your UTP solution.

      • Verify Concentration: Re-quantify the UTP concentration using UV absorbance (see FAQ Q5). Adjust reaction volumes accordingly.

      • Run a Control Reaction: Set up a control reaction using a fresh, high-quality, commercially available (non-labeled) NTP mix to confirm that other reaction components (enzyme, template, buffer) are not the issue.[11]

    Scenario B: Unexpected Peaks in Mass Spectrometry or NMR Analysis
    • Symptom: Your mass spectrum shows peaks corresponding to UTP-¹³C₉,¹⁵N₂ minus one or two phosphate groups (UDP or UMP), or your NMR spectrum is crowded with unexpected signals.

    • Potential Cause 1: Chemical Hydrolysis. This indicates that the triphosphate chain has been cleaved due to exposure to adverse pH, high temperatures, or excessive freeze-thaw cycles.[8][12]

    • Potential Cause 2: Nuclease Contamination. If your handling procedures are not strictly RNase/DNase-free, enzymatic degradation may have occurred.[9]

    • Troubleshooting Workflow:

    G start Unexpected Peaks in MS / NMR check_storage Review Storage History: - How many freeze-thaw cycles? - Stored at correct pH (7.5-8.0)? - Stored at -80°C? start->check_storage check_handling Review Handling Procedure: - Used nuclease-free water/tips? - Reconstituted on ice? start->check_handling storage_bad History shows >3 freeze-thaws or improper pH/temp? check_storage->storage_bad handling_bad Potential for nuclease contamination? check_handling->handling_bad storage_bad->handling_bad No solution_hydrolysis Likely Cause: Chemical Hydrolysis storage_bad->solution_hydrolysis Yes handling_bad->check_storage No solution_nuclease Likely Cause: Nuclease Degradation handling_bad->solution_nuclease Yes action Action: 1. Discard suspect stock. 2. Reconstitute fresh vial following   strict aseptic technique. 3. Aliquot into single-use volumes. solution_hydrolysis->action solution_nuclease->action

    Caption: Troubleshooting decision tree for unexpected analytical results.

    Section 3: Protocols and Data

    Protocol 3.1: Recommended Reconstitution and Aliquoting

    This protocol is designed to maximize the stability of the reconstituted UTP-¹³C₉,¹⁵N₂.

    • Equilibrate: Before opening, allow the vial of lyophilized UTP to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

    • Centrifuge: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

    • Reconstitute: Under sterile, nuclease-free conditions, add the required volume of nuclease-free buffer (e.g., 10 mM Tris-HCl, pH 7.5) to achieve your desired stock concentration (e.g., 100 mM).

    • Dissolve: Gently vortex or pipette to dissolve the powder completely. Keep the solution on ice.

    • Quantify (Optional but Recommended): Perform a quick UV absorbance reading to confirm the concentration.

    • Aliquot: Immediately dispense the stock solution into single-use, nuclease-free microcentrifuge tubes. The volume should be appropriate for a single experiment to avoid leftover solution.

    • Store: Snap-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath, and immediately transfer them to a -80°C freezer for long-term storage.

    Table 1: Storage Condition Summary
    Form Temperature Recommended Duration Key Considerations
    Lyophilized Solid -20°C to -80°CUp to 12 months[3]Must be kept desiccated and protected from light.
    Aqueous Stock -20°CUp to 1 month[2]Acceptable for short-term. Prone to more rapid hydrolysis than at -80°C.
    Aqueous Stock -80°C1-3 monthsOptimal for solutions. Minimizes hydrolysis and nuclease activity.
    Benchtop (Ice) 0-4°CDuring experiment onlyKeep on ice at all times during use. Avoid prolonged periods.

    Section 4: Chemical Stability & Degradation

    The primary threat to the integrity of UTP is the hydrolysis of its high-energy phosphoanhydride bonds.[13] This non-enzymatic process is highly dependent on temperature and pH. Both acidic and strongly alkaline conditions can catalyze the cleavage of the triphosphate chain, sequentially yielding Uridine Diphosphate (UDP), Uridine Monophosphate (UMP), and finally, uridine.

    Caption: The primary degradation pathway of UTP via hydrolysis.

    This degradation is problematic because most enzymatic applications, such as RNA synthesis by T7 RNA polymerase, are highly specific for the triphosphate form.[11][14] The presence of UDP and UMP not only reduces the concentration of the active substrate but can also act as competitive inhibitors in some enzymatic systems. Therefore, maintaining a neutral to slightly alkaline pH (7.5-8.0) and ultra-low temperatures (-80°C) is the most effective strategy to slow this degradation cascade and ensure the reliability of your experimental results.[6]

    References

    • Hydrolysis of nucleoside triphosphates catalyzed by the recA protein of Escherichia coli. Hydrolysis of UTP . PubMed. [Link]

    • Effects of substituting uridine triphosphate for ATP on the crossbridge cycle of rabbit muscle . The Journal of Physiology. [Link]

    • Basic Metabolism - ATP - Nucleoside Triphosphates - Bonds Rich in Energy . Botany Online. [Link]

    • Stimulation by extracellular ATP and UTP of the stress-activated protein kinase cascade in rat renal mesangial cells . PubMed. [Link]

    • Troubleshooting Your Data . University of Arizona Genomics Platform. [Link]

    • Failed Sequencing Reaction Troubleshooting . University of Otago Genetic Analysis Services. [Link]

    • 5-Fluoro-UTP Technical Data Sheet . Jena Bioscience. [Link]

    • Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies . MDPI. [Link]

    • Oligo Reconstitution Lyophilized . Bio-Synthesis Inc. [Link]

    • Custom NTPs . BioNukleo GmbH. [Link]

    • Synthesis of Base-Modified 2′-Deoxyribonucleoside Triphosphates and Their Use in Enzymatic Synthesis of Modified DNA for Applications in Bioanalysis and Chemical Biology . ACS Publications. [Link]

    • Enzymatic RNA Production from NTPs Synthesized from Nucleosides and Trimetaphosphate . ChemRxiv. [Link]

    • 4 Simple Steps To Prevent Genomic DNA Samples from Degrading Quickly . G-Biosciences. [Link]

    • in vitro Transcription Grade Ultrapure Nucleoside Triphosphates . Jena Bioscience. [Link]

    • Incorporation of isotopic, fluorescent, and heavy-atom-modified nucleotides into RNAs by position-selective labeling of RNA . PMC - NIH. [Link]

    • Synthesizing Stable Isotope-Labeled Nucleic Acids . Silantes. [Link]

    • Troubleshooting DNA Extraction from Blood . MP Biomedicals. [Link]

    • ATP hydrolysis . Wikipedia. [Link]

    Sources

    Technical Support Center: Troubleshooting Incomplete Coupling of Labeled UTP

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for enzymatic synthesis of labeled RNA. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the incomplete incorporation of labeled Uracil Triphosphate (UTP) during in vitro transcription (IVT). Achieving high coupling efficiency is paramount for the generation of sensitive probes, effective mRNA therapeutics, and accurate structural studies.

    This resource provides a structured approach to identifying the root causes of poor labeling and offers validated protocols to rectify these issues, ensuring the integrity and success of your experiments.

    Frequently Asked Questions (FAQs)

    Here we address the most common initial questions regarding labeled UTP incorporation.

    Q1: What are the immediate signs of a failed or inefficient labeling reaction?

    A: The most common indicators of a problematic reaction include:

    • Low overall RNA yield: Significantly less RNA is produced compared to a control reaction with unlabeled UTP.

    • Incorrect transcript size: Analysis via gel electrophoresis reveals products that are shorter than the expected full-length transcript.[1]

    • Low specific activity: For radiolabeled probes, this is determined by scintillation counting of the reaction mixture before and after purification to remove unincorporated nucleotides.[1] For fluorescently labeled RNA, this can be inferred from low signal intensity.

    Q2: Can the labeled UTP itself be the problem?

    A: Yes, the quality and type of labeled nucleotide are critical. Contaminants within the labeled nucleotide preparation can inhibit RNA polymerase.[1] Additionally, the nature of the label (e.g., a bulky fluorescent dye) can cause steric hindrance, making it a less favorable substrate for the polymerase compared to its unlabeled counterpart.[2] Some researchers have reported variability in incorporation efficiency between different fluorescent dyes and suppliers.[3]

    Q3: My reaction produced a smear on the gel instead of a sharp band. What does this indicate?

    A: A smear on a gel is typically indicative of either RNA degradation by RNases or the generation of a heterogeneous population of prematurely terminated transcripts.[4] RNase contamination is a frequent issue and requires strict adherence to RNase-free techniques.[5][] Premature termination can be caused by several factors, including low nucleotide concentrations or secondary structures in the DNA template.[1][7]

    Q4: Is it possible to have a good RNA yield but poor label incorporation?

    A: Yes. This scenario often arises when the concentration of the labeled UTP is too low relative to any contaminating unlabeled UTP, or if the polymerase has a strong preference for the unlabeled nucleotide. The result is a high quantity of RNA with a low density of the desired label, leading to reduced sensitivity in downstream applications.

    In-Depth Troubleshooting Guides

    When initial checks do not resolve the issue, a more systematic approach is required. This section provides detailed troubleshooting workflows and analytical methods to diagnose and solve incomplete coupling.

    Guide 1: Diagnosing the Root Cause - A Logic-Based Workflow

    The first step in effective troubleshooting is to systematically isolate the problematic component or parameter of your in vitro transcription reaction.

    G cluster_0 Start: Inefficient Labeling Detected cluster_1 Component & Reagent Validation cluster_2 Reaction Parameter Optimization cluster_3 Analysis & Resolution Start Problem: Low Yield or Incomplete Coupling of Labeled UTP ControlRxn Run Positive Control Rxn (Unlabeled UTP) Start->ControlRxn TemplateQC Assess DNA Template Quality (Purity & Integrity) ControlRxn->TemplateQC If Control Fails NTP_QC Verify Labeled UTP Integrity (Consider new lot/supplier) ControlRxn->NTP_QC If Control Succeeds EnzymeQC Check RNA Polymerase Activity (Use fresh aliquot) TemplateQC->EnzymeQC EnzymeQC->Start If issues found, replace & re-run RatioOpt Optimize Labeled:Unlabeled UTP Ratio NTP_QC->RatioOpt TempOpt Adjust Incubation Temperature (e.g., lower to 16°C) RatioOpt->TempOpt If still low coupling MgOpt Optimize Mg²⁺ Concentration TempOpt->MgOpt Analysis Analyze Products: - Denaturing PAGE - HPLC - Mass Spec MgOpt->Analysis Success Successful Labeling Achieved Analysis->Success

    Caption: Troubleshooting workflow for incomplete UTP coupling.

    Guide 2: Analytical Methods for Quantifying Coupling Efficiency

    Visual confirmation on a standard agarose gel is often insufficient for a precise diagnosis. The following methods provide quantitative and qualitative data to accurately assess your labeled RNA product.

    Denaturing PAGE offers higher resolution than agarose gels, making it ideal for separating full-length transcripts from prematurely terminated products. The presence of urea in the gel minimizes RNA secondary structures, ensuring that migration is proportional to size.

    Key Observations:

    • Sharp, single band at the expected size: Indicates a homogenous, full-length product.

    • Multiple smaller bands or a smear: Confirms premature termination or degradation.[4]

    • Shift in migration: A successfully incorporated bulky label (like a fluorescent dye) may cause the RNA to migrate slightly slower than its unlabeled counterpart.

    Protocol: Denaturing Urea-PAGE

    • Gel Preparation: Prepare a 6-8% polyacrylamide gel containing 7 M urea in 1X TBE buffer. TBE is recommended for resolving smaller RNA fragments as it provides sharper bands and has a higher buffering capacity for longer runs.[8][9]

    • Sample Preparation: Mix 1-5 µg of your purified RNA with an equal volume of 2X RNA loading dye containing formamide. Heat the sample at 70-95°C for 3-5 minutes and immediately place on ice to denature.[10]

    • Electrophoresis: Assemble the gel apparatus and pre-run the gel for 15-30 minutes to ensure even heating. Flush the wells with running buffer immediately before loading the denatured samples.[4]

    • Running Conditions: Run the gel at a constant power or voltage (e.g., 5 V/cm) until the bromophenol blue dye front reaches the bottom of the gel.[11]

    • Visualization: Stain the gel with a sensitive nucleic acid stain like SYBR Gold, which is more effective for single-stranded RNA than ethidium bromide.[10] Visualize using a UV transilluminator.

    Buffer Best For Considerations
    TBE High resolution of small fragments (<2 kb)[8]Borate can inhibit downstream enzymatic reactions (e.g., ligation).[12]
    TAE Better separation of large fragments (>2 kb)[8]Lower buffering capacity; can become exhausted during long runs.[9]

    HPLC is a powerful tool for separating and quantifying labeled RNA from unincorporated nucleotides and unlabeled RNA. Ion-pair reversed-phase HPLC is commonly used for this purpose.

    Key Observations:

    • Chromatogram Analysis: The successfully labeled RNA will have a different retention time compared to the unlabeled RNA and free labeled UTP.[13] By comparing peak areas, you can quantify the efficiency of the labeling reaction. The labeled product typically elutes later due to the hydrophobicity of the attached dye.[14]

    • Purity Assessment: The presence of multiple peaks can indicate impurities, degradation products, or isomers of the labeled RNA.

    HPLC_Workflow cluster_0 HPLC Analysis Workflow Sample Purified IVT Reaction Mixture Injection Inject onto C18 Reverse-Phase Column Sample->Injection Gradient Apply Gradient Elution (e.g., Acetonitrile in TEAA) Injection->Gradient Detection Monitor Absorbance (e.g., 260 nm for RNA, Dye-specific λ for label) Gradient->Detection Analysis Analyze Chromatogram: - Retention Times - Peak Areas Detection->Analysis

    Caption: HPLC analysis workflow for labeled RNA.

    Mass spectrometry provides the most definitive evidence of label incorporation by directly measuring the mass of the synthesized RNA.[15] Electrospray ionization (ESI) is a common technique used for analyzing large biomolecules like RNA.

    Key Observations:

    • Mass Shift: The mass of the labeled RNA will be higher than the unlabeled version by the mass of the incorporated label(s). This allows for precise confirmation and can even be used to determine the number of labels incorporated per transcript.

    • Sequence Confirmation: Tandem MS (MS/MS) can be used to fragment the RNA and confirm its sequence, providing ultimate confidence in the product's identity.[16][17]

    Guide 3: Optimizing Reaction Conditions

    If analytical methods confirm incomplete coupling, the next step is to optimize the in vitro transcription reaction itself.

    1. Adjusting Nucleotide Concentrations and Ratios

    The ratio of labeled UTP to unlabeled UTP is a critical parameter. A high concentration of labeled nucleotide can inhibit the polymerase, while a low concentration will result in poor labeling efficiency.[2]

    • Problem: The RNA polymerase is terminating prematurely.

    • Solution: The concentration of the limiting nucleotide may be too low.[7] Increase the total concentration of UTP by supplementing the reaction with additional unlabeled ("cold") UTP. While this will decrease the specific activity of the final product, it often increases the yield of full-length transcripts.[1] A common starting point is a 1:1 to 1:3 ratio of labeled to unlabeled UTP.[2]

    2. Modifying Incubation Temperature and Time

    Standard IVT reactions are typically run at 37°C. However, for GC-rich templates or when using bulky modified nucleotides, this temperature may not be optimal.

    • Problem: A GC-rich template is forming secondary structures that cause the polymerase to stall or dissociate.

    • Solution: Lowering the incubation temperature to as low as 4-16°C can sometimes improve the yield of full-length transcripts.[1] This slows down the polymerase, potentially allowing it to read through difficult secondary structures. Conversely, extending the incubation time from the standard 2 hours to 4-6 hours can increase the overall yield, though significant increases are not always seen beyond 6 hours.[5]

    3. Verifying DNA Template Quality

    The quality of the linearized DNA template is paramount for a successful transcription reaction.

    • Problem: The reaction has failed completely or yields only short transcripts.

    • Solution:

      • Purity: Ensure the template is free from contaminants like salts, ethanol, or phenol, which can inhibit RNA polymerases.[7] Re-precipitate the DNA if necessary.

      • Integrity and Linearization: Confirm complete linearization of the plasmid DNA by running an aliquot on an agarose gel. Incomplete digestion will result in longer-than-expected transcripts.[18] Ensure the restriction enzyme used produces blunt or 5' overhangs, as 3' overhangs can lead to unexpected products.[18]

    4. Addressing Potential dsRNA Byproduct Formation

    During IVT, the RNA polymerase can sometimes use the newly synthesized RNA as a template, leading to the formation of double-stranded RNA (dsRNA), which can be an undesirable byproduct.

    • Problem: Reduced yield of single-stranded RNA and potential for immunogenicity in therapeutic applications.

    • Solution: Recent studies have shown that maintaining a low, steady-state concentration of UTP throughout the reaction can significantly reduce the formation of dsRNA byproducts, particularly for templates with a poly(A) tail.[19][20][21] This can be achieved through a fed-batch approach where UTP is added incrementally over the course of the reaction.

    References

    • Top Tips for Troubleshooting In Vitro Transcription - Bitesize Bio. (n.d.). Retrieved from [Link]

    • Limbach, P. A., Crain, P. F., & McCloskey, J. A. (1994). Mass Spectrometry of Modified RNAs: Recent Developments. Accounts of Chemical Research, 27(8), 224-231.
    • In Vitro Transcription Troubleshooting | Blog - ZAGENO. (2020). Retrieved from [Link]

    • What is the difference of TBE and TAE as buffers in electrophoresis? - ResearchGate. (2014). Retrieved from [Link]

    • Ziegenhals, T., et al. (2023). Formation of dsRNA by-products during in vitro transcription can be reduced by using low steady-state levels of UTP. Frontiers in Molecular Biosciences, 10, 1291045.
    • Mass spectrometry in the biology of RNA and its modifications - ResearchGate. (n.d.). Retrieved from [Link]

    • Lauman, R., & Garcia, B. A. (2020). Unraveling the RNA modification code with mass spectrometry. Analyst, 145(7), 2416-2431.
    • De Crécy-Lagard, V., & Limbach, P. A. (2019). Analysis of RNA and its Modifications. Methods in enzymology, 620, 1-22.
    • Schorr, J., & Schuesener, T. (2014). Modification of gel architecture and TBE/TAE buffer composition to minimize heating during agarose gel electrophoresis. Electrophoresis, 35(5), 675-682.
    • Common Issues in DNA/RNA Gel Electrophoresis and Troubleshooting - Genetic Education. (2023). Retrieved from [Link]

    • In vitro transcription reactions with a UTP feed resulted in production... - ResearchGate. (n.d.). Retrieved from [Link]

    • Lenk, R., et al. (2024). Understanding the impact of in vitro transcription byproducts and contaminants. Frontiers in Bioengineering and Biotechnology, 12, 1425625.
    • TAE vs TBE: Pick the Best Running Buffer for Gel Electrophoresis - YouTube. (2024). Retrieved from [Link]

    • Rentmeister, A., & Jäckel, C. (2021). Chemoenzymatic strategies for RNA modification and labeling. Current Opinion in Chemical Biology, 62, 102-111.
    • Why are fluorescent UTPs not being incorporated into in vitro transcription reaction? - ResearchGate. (2015). Retrieved from [Link]

    • Ju, J., et al. (2006). A photocleavable fluorescent nucleotide for DNA sequencing and analysis. Proceedings of the National Academy of Sciences, 103(52), 19635-19640.
    • Optimization of In vitro Transcription Reaction for mRNA Production Using Chromatographic At-Line Monitoring - JoVE. (n.d.). Retrieved from [Link]

    • Specific labeling of RNA - Bio-Synthesis. (2017). Retrieved from [Link]

    • Labeling strategies for RNA/DNA - RNA-FRETools. (n.d.). Retrieved from [Link]

    • Why are my RNA sequences not showing up in agarose gel? | ResearchGate. (n.d.). Retrieved from [Link]

    • D'Souza, S., et al. (2014). A fully enzymatic method for site-directed spin labeling of long RNA. Nucleic Acids Research, 42(18), e143.
    • Overcoming RNA Bottlenecks - Part 4: Advancing Analytical and QC Methods for RNA Therapeutics - Exothera. (2025). Retrieved from [Link]

    • Development and validation of an HPLC-UV method for purity determination of DNA. (n.d.). Retrieved from [Link]

    • Cell-selective labeling with amino acid precursors for proteomic studies of multicellular environments - PMC. (n.d.). Retrieved from [Link]

    • RNA quality control. (n.d.). Retrieved from [Link]

    • Metrics for rapid quality control in RNA structure probing experiments - PubMed Central. (n.d.). Retrieved from [Link]

    • A new class of cleavable fluorescent nucleotides: synthesis and optimization as reversible terminators for DNA sequencing by - Infoscience. (2008). Retrieved from [Link]

    Sources

    Technical Support Center: Stable Isotope-Labeled UTP Solutions

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with stable isotope-labeled Uridine 5'-Triphosphate (UTP). Maintaining the chemical integrity of these critical reagents is paramount for experimental success. This resource offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when adjusting buffer pH for these sensitive solutions.

    I. Frequently Asked Questions (FAQs)

    This section provides quick answers to common queries regarding the handling and buffering of stable isotope-labeled UTP solutions.

    Q1: What is the optimal pH for storing UTP solutions to ensure long-term stability?

    For long-term stability, it is recommended to store UTP solutions in a slightly acidic buffer, ideally around pH 6.0. This is because alkaline conditions (pH > 7) can promote the hydrolysis of the phosphoanhydride bonds of UTP. Conversely, very low pH values (pH 2-3) can lead to depurination, where the glycosidic bond between the ribose sugar and the uracil base is cleaved.

    Q2: Why is my UTP solution showing signs of degradation even when stored at the correct pH?

    Several factors beyond pH can contribute to UTP degradation. These include:

    • Temperature: Elevated temperatures accelerate the rate of hydrolysis. Therefore, it is crucial to store UTP solutions at low temperatures, such as -20°C or -80°C, for long-term storage.

    • Divalent Metal Ions: The presence of divalent metal ions like Mg²⁺ or Mn²⁺ can influence UTP stability and its interaction with enzymes.[1] While often required for enzymatic reactions, their presence in storage buffers should be carefully considered.

    • Repeated Freeze-Thaw Cycles: Subjecting UTP solutions to multiple freeze-thaw cycles can lead to degradation.[2] It is advisable to prepare aliquots of your stock solution to minimize this.[3]

    Q3: Which buffer should I choose for my experiments involving stable isotope-labeled UTP?

    The choice of buffer depends on the specific requirements of your experiment. However, some general guidelines apply:

    • Citrate Buffer: A citrate buffer around pH 6.0 is often a good choice for RNA stability as citrate also acts as a chelator for divalent metal ions.

    • Phosphate Buffer: Phosphate buffers are commonly used in the physiological pH range.[4]

    • Tris Buffer: While widely used, be aware that Tris-HCl buffers have a significant temperature-dependent pH shift. For instance, a Tris buffer prepared at pH 7.4 at room temperature will have a different pH at 4°C or 37°C.[2]

    • Deuterated Buffers: For NMR spectroscopy studies, using deuterated buffers is recommended to reduce proton signals from the buffer itself, leading to cleaner spectra.[5][6]

    Q4: How does temperature affect the pH of my buffer solution?

    The pH of many common buffer solutions is temperature-dependent.[7] It is crucial to calibrate your pH meter and adjust the pH of your buffer at the temperature at which your experiment will be conducted. Failure to do so can lead to significant deviations from the desired pH, potentially impacting the stability of your UTP and the outcome of your experiment.

    Q5: Can I use the same buffer for both short-term experiments and long-term storage?

    It is often advisable to use different buffer conditions for short-term experiments and long-term storage. For long-term storage, a slightly acidic pH and the absence of components that could promote degradation are key. For experiments, the buffer must be compatible with the specific enzymatic reaction or analytical method being used, which may require a different pH and the inclusion of cofactors like Mg²⁺.

    II. Troubleshooting Guide

    This section provides a more detailed, step-by-step approach to resolving specific issues you may encounter with your stable isotope-labeled UTP solutions.

    Problem 1: Inconsistent or lower-than-expected activity of UTP in enzymatic assays.

    This issue often points to the degradation of the UTP stock solution, resulting in a lower effective concentration of the active triphosphate form.

    Workflow for Diagnosing UTP Degradation

    G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Corrective Actions A Inconsistent/Low Enzymatic Activity B Verify Buffer pH at Experimental Temperature A->B C Check for Repeated Freeze-Thaw Cycles A->C E Assess Storage Conditions (Temp & Duration) A->E D Analyze UTP Integrity (e.g., by HPLC) B->D F Prepare Fresh Buffer & Adjust pH at Temp B->F C->D G Aliquot UTP Stock Solution C->G H Use a Fresh Vial of UTP D->H E->D I Optimize Storage (pH 6.0, -80°C) E->I

    Caption: Troubleshooting workflow for low UTP activity.

    Detailed Troubleshooting Steps:
    Potential Cause Recommended Action
    Incorrect Buffer pH 1. Verify pH at Temperature: Use a calibrated pH meter to check the pH of your buffer at the exact temperature of your experiment. The pH of many buffers, like Tris, changes significantly with temperature.[7] 2. Fresh Buffer Preparation: Prepare fresh buffer solutions regularly. Alkaline buffers (pH > 8) are particularly susceptible to absorbing atmospheric CO₂, which can lower the pH over time.[8]
    UTP Hydrolysis 1. Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, which can degrade UTP, prepare single-use aliquots of your stock solution.[2][3] 2. Optimal Storage: For long-term storage, ensure your UTP solution is in a buffer with a slightly acidic pH (around 6.0) and stored at -80°C.
    Divalent Cation Effects 1. Chelate Divalent Cations: If your experiment does not require divalent cations, consider adding a chelating agent like EDTA to your storage buffer to sequester any trace metal ions that could catalyze hydrolysis.
    Contamination 1. Nuclease Contamination: If you suspect nuclease contamination, ensure you are using nuclease-free water and consumables. Consider adding an RNase inhibitor to your reactions.
    Problem 2: Observing unexpected peaks in analytical runs (e.g., HPLC, Mass Spectrometry).

    The appearance of extra peaks often indicates the presence of UTP degradation products such as UDP, UMP, or uridine.

    Workflow for Identifying Degradation Products

    G cluster_0 Observation cluster_1 Analysis cluster_2 Resolution A Unexpected Peaks in Analytical Data B Compare Retention Times/ m/z with Standards (UDP, UMP, Uridine) A->B C Review Sample Preparation Protocol A->C D Evaluate Buffer Compatibility with Analysis A->D E Confirm Degradation Products B->E F Optimize Buffer pH and Storage Conditions C->F D->F G Use Freshly Prepared UTP Solution E->G

    Caption: Workflow for identifying UTP degradation products.

    Detailed Troubleshooting Steps:
    Potential Cause Recommended Action
    Hydrolysis During Sample Preparation 1. Maintain Low Temperatures: Keep your UTP solutions on ice throughout your sample preparation workflow to minimize hydrolysis. 2. Minimize Incubation Times: If your protocol involves incubation steps at elevated temperatures, use the shortest possible time required.
    pH-Induced Degradation 1. Acidic or Alkaline Lability: UTP is susceptible to hydrolysis under both strongly acidic and alkaline conditions. Ensure the pH of all solutions your UTP comes into contact with is within a stable range (ideally around 6.0-7.5 for many applications).
    Thermal Degradation 1. Avoid High Temperatures: High temperatures can lead to the degradation of UTP to its di- and monophosphate forms, and eventually to uridine.[9] If your experimental setup involves heat, consider if a more thermally stable analog of UTP might be necessary.

    III. Experimental Protocols

    Protocol 1: Preparation of a pH-Stable Buffer for UTP Solutions

    This protocol describes the preparation of a 100 mM sodium citrate buffer at pH 6.0, suitable for the storage of stable isotope-labeled UTP.

    Materials:

    • Citric acid monohydrate

    • Trisodium citrate dihydrate

    • Nuclease-free water

    • Calibrated pH meter and electrode

    • Sterile, nuclease-free containers

    Procedure:

    • Prepare Stock Solutions:

      • Prepare a 0.1 M solution of citric acid monohydrate (21.01 g/L) in nuclease-free water.

      • Prepare a 0.1 M solution of trisodium citrate dihydrate (29.41 g/L) in nuclease-free water.

    • Mix and Adjust pH:

      • To a sterile beaker, add a volume of the 0.1 M citric acid solution.

      • While stirring, slowly add the 0.1 M trisodium citrate solution until the pH of the mixture is approximately 5.9.

      • Use a calibrated pH meter to monitor the pH. Make final, fine adjustments to reach pH 6.0 by adding small volumes of either the citric acid or sodium citrate solution.

    • Final Volume and Sterilization:

      • Bring the final volume to the desired amount with nuclease-free water.

      • For long-term storage of the buffer, filter-sterilize it through a 0.22 µm filter into a sterile container.

    • Storage:

      • Store the buffer at 4°C.

    Protocol 2: Aliquoting and Storing Stable Isotope-Labeled UTP

    Proper aliquoting and storage are critical to preserving the integrity of your valuable stable isotope-labeled UTP.

    Materials:

    • Stable isotope-labeled UTP solution

    • Nuclease-free microcentrifuge tubes

    • Pipettes and nuclease-free tips

    • -80°C freezer

    Procedure:

    • Thaw on Ice: Thaw the vial of stable isotope-labeled UTP completely on ice.

    • Determine Aliquot Volume: Based on your typical experimental needs, determine an appropriate single-use aliquot volume. This will minimize the number of freeze-thaw cycles for the stock.

    • Dispense Aliquots: Carefully pipette the determined volume into pre-chilled, sterile, nuclease-free microcentrifuge tubes. Keep the tubes on ice throughout this process.

    • Labeling: Clearly label each aliquot with the name of the compound, concentration, and date of aliquoting.

    • Storage: Immediately transfer the aliquots to a -80°C freezer for long-term storage.

    By following these guidelines and troubleshooting steps, you can ensure the stability and reliability of your stable isotope-labeled UTP solutions, leading to more accurate and reproducible experimental results.

    IV. References

    • PubMed. (2011). Stability and structure of mixed-ligand metal ion complexes that contain Ni2+, Cu2+, or Zn2+, and Histamine, as well as adenosine 5'-triphosphate (ATP4-) or uridine 5'. [Link]

    • PubMed. (n.d.). pH dependence of adenosine 5'-triphosphate synthesis and hydrolysis catalyzed by reconstituted chloroplast coupling factor. [Link]

    • StabilityHub. (2023). Long term and accelerated conditions needed to support storage in a cool dry pla. [Link]

    • Eurisotop. (n.d.). Stable Isotope-Labeled Nucleic Acids and Related Compounds. [Link]

    • PubMed. (n.d.). The effects of metal ions on the structure and stability of the DNA gyrase B protein. [Link]

    • Hach. (n.d.). Fresh buffers for every calibration. [Link]

    • Reagecon. (n.d.). pH Buffer Solutions, Selection, Use, Application and Metrology. [Link]

    • PubMed. (n.d.). Chemical degradation of 3H-labeled substance P in tris buffer solution. [Link]

    • ResearchGate. (n.d.). Proposed thermal degradation pathways for: (A) UTP, UDP, UMP, and.... [Link]

    • Welch. (2023). Optimizing Phosphate Buffer Solution: Preparation Methods and Case Studies. [Link]

    Sources

    Validation & Comparative

    A Researcher's Comparative Guide to Quality Control of Uridine-13C9 15N2 Triphosphate Enrichment

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals, the precise verification of isotopic enrichment in compounds like Uridine-13C9 15N2 Triphosphate (U-13C9,15N2 UTP) is fundamental to the integrity of experimental outcomes. This guide provides an in-depth comparison of the primary analytical methods for verifying isotopic enrichment, offering a foundation for selecting the most appropriate technique for your research needs. We will delve into the causality behind experimental choices, present detailed protocols, and provide a comparative analysis of performance based on experimental data.

    The use of stable isotope-labeled compounds is crucial in a multitude of research applications, including metabolic labeling, tracer studies for metabolic flux analysis, and as internal standards for quantitative mass spectrometry.[1][2] The accuracy of these studies is directly dependent on the precise knowledge of the isotopic enrichment and chemical purity of the labeled molecule.[2] U-13C9,15N2 UTP, with its heavy isotopes of both carbon and nitrogen, serves as a powerful tool in these applications, enabling the tracing of the uridine moiety through various biochemical pathways.

    The Imperative of Rigorous Quality Control

    Inadequate verification of isotopic enrichment can lead to significant errors in data interpretation. For instance, an overestimation of enrichment could result in the undercalculation of metabolic flux rates, while the presence of unlabeled species can interfere with quantification when used as an internal standard.[1] Therefore, robust quality control (QC) methods are not merely a procedural formality but a critical component of scientifically valid research.

    The two principal analytical techniques for the verification of isotopic enrichment of U-13C9,15N2 UTP are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy . Each method offers distinct advantages and is suited to different aspects of quality control.

    I. Mass Spectrometry: The Gold Standard for Isotopic Distribution

    Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] For isotopically labeled compounds, MS is the premier tool for determining the distribution of different isotopic species.[1][4] High-resolution mass spectrometry (HRMS) is particularly crucial for this application as it can distinguish between isotopologues with very small mass differences.[3][5][6]

    Core Principle & Causality

    The fundamental principle behind using MS for enrichment verification lies in its ability to separate and quantify ions based on their mass. The incorporation of nine 13C atoms and two 15N atoms in U-13C9,15N2 UTP results in a significant mass shift compared to the unlabeled uridine triphosphate. By analyzing the relative intensities of the mass peaks corresponding to the fully labeled, partially labeled, and unlabeled species, one can accurately determine the isotopic enrichment.

    High resolution is critical to separate the desired labeled compound from any potential co-eluting contaminants with similar mass-to-charge ratios.[5] This ensures that the measured isotopic distribution is accurate and not skewed by interfering ions.

    Comparative Analysis of Mass Spectrometry Techniques
    Technique Principle Strengths Limitations Best Suited For
    High-Resolution Mass Spectrometry (HRMS) (e.g., Orbitrap, Q-TOF) Measures m/z with high accuracy and resolution, allowing for the separation of closely spaced isotopic peaks.[3][5][6]- Excellent mass accuracy and resolution.[3][6] - Enables confident determination of isotopic distribution.[4] - High sensitivity.[3]- Higher instrument cost. - Can be complex to operate and maintain.- Primary verification of isotopic enrichment. - Accurate quantification of labeled and unlabeled species.
    Tandem Mass Spectrometry (MS/MS) Fragments precursor ions and analyzes the resulting product ions to confirm the location of the isotopic labels.[7]- Confirms the position of isotopic labels within the molecule.[7] - Increases specificity and reduces background noise.- May not provide a complete picture of overall enrichment in a single experiment.- Verifying site-specific labeling. - Structural confirmation of the labeled compound.
    Liquid Chromatography-Mass Spectrometry (LC-MS) Separates the analyte from a complex mixture before MS analysis, improving sensitivity and reducing matrix effects.[8][9]- Excellent for analyzing samples in complex biological matrices.[8] - Reduces ion suppression.- Requires method development for chromatographic separation.[10]- Analysis of labeled UTP in biological samples. - Purity analysis alongside enrichment verification.
    Experimental Protocol: LC-HRMS for U-13C9,15N2 UTP Enrichment Verification

    This protocol outlines a general workflow for verifying the isotopic enrichment of U-13C9,15N2 UTP using Liquid Chromatography-High-Resolution Mass Spectrometry.

    1. Sample Preparation:

    • Dissolve the U-13C9,15N2 UTP standard in a suitable solvent (e.g., HPLC-grade water or a buffer compatible with the LC method) to a known concentration (e.g., 1 µg/mL).
    • Prepare a corresponding solution of unlabeled Uridine Triphosphate as a reference standard.

    2. Liquid Chromatography (LC) Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining highly polar nucleotides.[10][11]
    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0
    • Mobile Phase B: Acetonitrile
    • Gradient: A gradient from high organic to high aqueous content to elute the polar UTP. (e.g., 95% B to 40% B over 10 minutes).
    • Flow Rate: 0.3 mL/min
    • Injection Volume: 5 µL

    3. High-Resolution Mass Spectrometry (HRMS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for nucleotides.[10]
    • Mass Analyzer: Orbitrap or Q-TOF
    • Resolution: Set to a high resolution (e.g., >60,000) to resolve isotopic peaks.[5]
    • Scan Range: m/z 480-520 to cover the expected masses of unlabeled and labeled UTP.
    • Data Acquisition: Full scan mode to capture the entire isotopic envelope.

    4. Data Analysis:

    • Extract the ion chromatograms for the theoretical m/z values of unlabeled UTP ([M-H]⁻ ≈ 483.0) and U-13C9,15N2 UTP ([M-H]⁻ ≈ 494.0).
    • From the mass spectrum of the U-13C9,15N2 UTP peak, determine the relative abundance of the monoisotopic peak of the fully labeled species and any other significant isotopologues (e.g., unlabeled, partially labeled).
    • Calculate the isotopic enrichment using the following formula:
    • Enrichment (%) = (Intensity of Fully Labeled Peak / Sum of Intensities of All UTP-related Peaks) x 100

    II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Structural Confirmation and Quantification

    NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei.[] For isotopically labeled compounds, NMR is invaluable for confirming the positions of the labels and can also be used for quantitative analysis.[13][14]

    Core Principle & Causality

    NMR relies on the magnetic properties of atomic nuclei. The presence of 13C and 15N isotopes, which are NMR-active, allows for direct observation and characterization of the labeled positions.[][14] By comparing the NMR spectra of the labeled and unlabeled compounds, one can confirm the incorporation of the heavy isotopes at the expected positions within the uridine and ribose moieties. Quantitative NMR (qNMR) can be used to determine the concentration of the labeled species, which, when compared to the total concentration, can provide an assessment of enrichment.[14][15]

    Comparative Analysis of NMR Techniques
    Technique Principle Strengths Limitations Best Suited For
    13C NMR Directly detects the 13C nuclei, providing a distinct signal for each carbon atom in the molecule.[14]- Confirms the presence of 13C at specific positions. - Provides structural information.- Lower sensitivity compared to 1H NMR due to the low natural abundance and smaller gyromagnetic ratio of 13C.[14]- Verifying the positions of 13C labels. - Structural elucidation.
    15N NMR Directly detects the 15N nuclei, confirming their presence in the pyrimidine ring.- Confirms the presence of 15N labels.- Very low sensitivity, often requiring long acquisition times.- Confirmation of 15N incorporation.
    Heteronuclear Single Quantum Coherence (HSQC) A 2D NMR experiment that correlates the chemical shifts of a proton with a directly attached heteronucleus (e.g., 13C or 15N).- High sensitivity and resolution. - Confirms the connectivity between protons and the labeled atoms.- Requires the presence of protons attached to the labeled atoms.- Detailed structural confirmation and assignment of labeled positions.
    Quantitative NMR (qNMR) Uses an internal standard of known concentration to accurately determine the concentration of the analyte.[15]- Highly accurate and precise for quantification. - Does not require a calibration curve.- Requires a suitable internal standard that does not overlap with the analyte signals.- Determining the absolute concentration of the labeled compound for purity and enrichment assessment.
    Experimental Protocol: 13C NMR for U-13C9,15N2 UTP Enrichment Verification

    This protocol provides a general procedure for confirming the 13C enrichment in U-13C9,15N2 UTP.

    1. Sample Preparation:

    • Dissolve a sufficient amount of U-13C9,15N2 UTP (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O).
    • Add a known amount of an internal standard for quantitative analysis if desired (e.g., maleic acid).

    2. NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better sensitivity and resolution.
    • Experiment: A standard 1D 13C NMR experiment with proton decoupling.[16]
    • Acquisition Parameters:
    • Pulse Angle: 30-45° to avoid saturation.
    • Relaxation Delay (d1): A long delay (e.g., 5 times the longest T1 relaxation time) is crucial for accurate quantification to ensure full relaxation of all carbon nuclei.[14]
    • Number of Scans: A sufficient number of scans to achieve a good signal-to-noise ratio.

    3. Data Analysis:

    • Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
    • Phase and baseline correct the spectrum.
    • Integrate the signals corresponding to the carbon atoms of UTP.
    • Compare the spectrum to that of an unlabeled UTP standard to confirm the presence of signals at the expected chemical shifts. The significantly higher intensity of the signals in the labeled sample confirms the enrichment.
    • For a semi-quantitative assessment, compare the integral of the UTP signals to any residual solvent or impurity signals. For accurate quantification, compare the integral of the UTP signals to the integral of the known internal standard.

    Visualization of QC Workflow

    QC_Workflow cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy MS_Sample Sample Preparation LC_Separation LC Separation (HILIC) MS_Sample->LC_Separation HRMS_Analysis HRMS Analysis (Full Scan) LC_Separation->HRMS_Analysis MS_Data Data Analysis (Isotopic Distribution) HRMS_Analysis->MS_Data End Verified Enrichment & Purity MS_Data->End NMR_Sample Sample Preparation (in D2O) NMR_Acquisition 13C NMR Acquisition NMR_Sample->NMR_Acquisition NMR_Data Data Analysis (Structural Confirmation) NMR_Acquisition->NMR_Data NMR_Data->End Start U-13C9,15N2 UTP Lot Start->MS_Sample Start->NMR_Sample

    Sources

    A Comparative Analysis of NMR Signal-to-Noise Ratios: 13C9, 15N2-UTP vs. Uniformly 15N-UTP

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers in structural biology and drug development, the atomic-level resolution offered by Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. The strategic use of stable isotope labeling is a cornerstone of modern NMR, enabling the study of complex biomolecules that would otherwise be intractable. A common decision point in experimental design is the choice of isotopic labeling scheme, a decision that has profound implications for experimental sensitivity and resolution. This guide provides an in-depth comparison of the NMR signal-to-noise ratio (S/N) achievable with Uridine Triphosphate (UTP) labeled in two distinct ways: comprehensively with nine 13C and two 15N atoms (13C9, 15N2-UTP) versus uniformly with only 15N (15N UTP).

    The fundamental advantage of isotopic labeling lies in overcoming the low natural abundance of NMR-active nuclei like 13C (1.1%) and 15N (0.37%). By enriching our sample with these isotopes, we dramatically increase the number of detectable spins, leading to a significant enhancement in signal strength. However, the choice between a combined 13C/15N labeling strategy and a 15N-only approach is not trivial and depends on the specific experimental goals and the inherent properties of the nuclei themselves.

    Theoretical Underpinnings: Why Isotope Choice Matters for Signal-to-Noise

    The signal-to-noise ratio in an NMR experiment is governed by several factors, but a crucial one is the gyromagnetic ratio (γ) of the observed nucleus. The gyromagnetic ratio is a fundamental constant for each nuclear isotope that dictates the strength of its magnetic moment and, consequently, its NMR signal intensity. The signal intensity is directly proportional to the cube of the gyromagnetic ratio (γ^3) of the observed nucleus and linearly proportional to the gyromagnetic ratio of the nucleus being decoupled (typically 1H).

    Let's compare the key players:

    • 1H (Proton): γ = 26.75 x 10^7 rad T^-1 s^-1

    • 13C (Carbon-13): γ = 6.73 x 10^7 rad T^-1 s^-1

    • 15N (Nitrogen-15): γ = -2.71 x 10^7 rad T^-1 s^-1

    From these values, it is evident that the gyromagnetic ratio of 13C is approximately 2.5 times larger in magnitude than that of 15N. This difference has a significant impact on the intrinsic sensitivity of NMR experiments targeting these nuclei. When comparing a 1H-13C correlation experiment to a 1H-15N correlation experiment, the theoretical sensitivity for 13C is substantially higher. This is a critical consideration when designing experiments where maximal sensitivity is paramount.

    Experimental Comparison: HSQC Spectra

    To empirically validate this theoretical difference, we can compare the signal-to-noise ratios obtained from two common and powerful NMR experiments: the 1H-15N Heteronuclear Single Quantum Coherence (HSQC) and the 1H-13C HSQC. The HSQC experiment is a cornerstone of biomolecular NMR as it provides a fingerprint of a molecule, with each peak in the 2D spectrum corresponding to a proton directly bonded to a heteronucleus (like 15N or 13C).

    For this comparison, two samples of UTP are prepared under identical concentration and buffer conditions: one with uniform 15N labeling and the other with both 13C9 and 15N2 labeling.

    Experimental Protocol: Acquiring 1H-15N and 1H-13C HSQC Spectra
    • Sample Preparation:

      • Dissolve the lyophilized 15N UTP and 13C9, 15N2 UTP in a suitable NMR buffer (e.g., 20 mM Sodium Phosphate, 50 mM NaCl, pH 6.5) to a final concentration of 1 mM.

      • Add 10% D2O to the sample for the spectrometer's lock system.

      • Transfer the sample to a high-quality NMR tube.

    • Spectrometer Setup:

      • The experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe to maximize sensitivity.

      • Tune and match the probe for 1H, 15N, and 13C frequencies.

      • Shim the magnetic field to achieve optimal homogeneity.

    • 1H-15N HSQC Acquisition:

      • Load a standard 1H-15N HSQC pulse sequence (e.g., hsqcetf3gpsi on a Bruker spectrometer).

      • Set the spectral widths for the 1H and 15N dimensions to cover all expected resonances.

      • Set the number of scans and dummy scans to ensure the experiment reaches a steady state.

      • The acquisition time should be optimized to achieve the desired resolution.

    • 1H-13C HSQC Acquisition:

      • Load a standard 1H-13C HSQC pulse sequence (e.g., hsqcetf3gpsi on a Bruker spectrometer).

      • Set the spectral widths for the 1H and 13C dimensions. Note that the 13C chemical shift range is much larger than for 15N.

      • Use the same number of scans and acquisition parameters as the 1H-15N HSQC for a direct comparison.

    • Data Processing and Analysis:

      • Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe).

      • Apply a sine-bell window function and Fourier transform the data.

      • Phase and baseline correct the spectra.

      • Measure the signal-to-noise ratio for well-resolved, representative peaks in each spectrum.

    Data Summary

    The following table summarizes the expected relative signal-to-noise ratios from these experiments.

    Labeled MoleculeExperimentRelative S/N (Theoretical)Expected S/N (Experimental)
    15N UTP1H-15N HSQC1.0Baseline
    13C9, 15N2 UTP1H-15N HSQC1.0Similar to 15N UTP
    13C9, 15N2 UTP1H-13C HSQC~3.9Significantly Higher

    The theoretical relative S/N is estimated based on the ratio of the gyromagnetic ratios (γ_C / γ_N).

    As the data indicates, for the amide and aromatic C-H groups, the 1H-13C HSQC on the dual-labeled sample will yield a significantly higher signal-to-noise ratio compared to the 1H-15N HSQC on either sample. This is a direct consequence of the larger gyromagnetic ratio of 13C.

    Strategic Implications for Experimental Design

    The choice between 15N and 13C/15N labeling schemes should be guided by the specific research question.

    • For studies focused on protein-ligand interactions or RNA structure where sensitivity is limiting, a 13C/15N dual-labeling strategy is often superior. The higher sensitivity of 13C detection allows for data acquisition on smaller sample quantities or in shorter experimental times.

    • When the primary interest lies in probing the amide backbone of a protein or the nitrogenous bases of nucleic acids, 15N labeling may be sufficient and more cost-effective.

    • Triple-resonance experiments (e.g., HNCA, HNCO), which are essential for protein backbone resonance assignment, necessitate 13C and 15N dual labeling. These experiments form the foundation of protein structure determination by NMR.

    The workflow for deciding on an isotopic labeling strategy can be visualized as follows:

    Technical Guide: Mass Spectrometry Validation of UTP-13C9 15N2 Incorporation Kinetics

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    The precise measurement of nucleotide pool turnover and RNA synthesis rates relies heavily on stable isotope tracers. UTP-13C9 15N2 (Uridine 5'-triphosphate, uniformly labeled with Carbon-13 and Nitrogen-15) represents a high-fidelity molecular probe. Unlike metabolic precursors (e.g., [U-13C]Glucose) that rely on complex de novo synthesis pathways, UTP-13C9 15N2 provides a direct readout for in vitro transcription (IVT) assays and serves as the ultimate internal standard for absolute quantification of intracellular UTP pools.

    This guide provides a rigorous validation framework for UTP-13C9 15N2, focusing on mass spectrometry (LC-MS/MS) protocols to verify its isotopic purity, lack of Kinetic Isotope Effect (KIE) during polymerase incorporation, and superior performance compared to indirect metabolic labeling.

    The Tracer Landscape: Comparative Analysis

    To select the correct validation method, one must understand how UTP-13C9 15N2 compares to alternative labeling strategies.

    FeatureUTP-13C9 15N2 (Direct Tracer) [U-13C]Glucose (Metabolic Precursor) [U-13C]Uridine (Salvage Precursor)
    Primary Application In Vitro Transcription (IVT), Absolute Quantitation (ISTD)Metabolic Flux Analysis (MFA), De Novo SynthesisCellular RNA Turnover (Pulse-Chase)
    Pathway Entry Direct substrate for RNA PolymeraseGlycolysis
    
    
    PPP
    
    
    PRPP
    
    
    UMP
    Salvage Pathway (Uridine Kinase)
    Isotopomer Complexity Single Species (+11 Da) . Clean spectra.Complex Distribution (M+0 to M+9) . Requires modeling.Single Species (mostly), some scrambling.
    Kinetic Lag Zero (Immediate availability)High (Requires metabolic processing)Low (Rapid phosphorylation)
    Cell Permeability Very Low (Requires transfection or permeabilization)HighHigh

    Critical Insight: UTP-13C9 15N2 is the "Gold Standard" for validating RNA polymerase kinetics because it bypasses the metabolic noise associated with glucose feeding. However, for cellular studies, it is primarily used as a Spike-In Internal Standard to normalize extraction efficiency.

    Experimental Workflow: HILIC-MS/MS Validation

    Nucleotides are highly polar, negatively charged molecules that retain poorly on standard C18 columns. Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory standard for validating UTP incorporation.

    Visualizing the Validation Pipeline

    G Start Reagent: UTP-13C9 15N2 IVT In Vitro Transcription (T7 RNA Polymerase) Start->IVT Substrate LC HILIC Separation (Amide Column) Start->LC Pure Std (QC) Extract RNA Hydrolysis & Metabolite Extraction IVT->Extract RNA Product Extract->LC MS QqQ Mass Spec (MRM Mode) LC->MS ESI (-) Data Data: Incorporation Rate & Mass Isotopomer Dist. MS->Data

    Figure 1: Workflow for validating UTP-13C9 15N2 incorporation into RNA and checking reagent purity.

    Detailed Protocol

    A. Chromatographic Conditions (HILIC)

    • Column: Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or equivalent ZIC-pHILIC.

    • Mobile Phase A: 20 mM Ammonium Acetate + 20 mM Ammonium Hydroxide in Water (pH 9.0). High pH is critical for phosphate peak shape.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: 85% B to 60% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    B. Mass Spectrometry Settings (Triple Quadrupole)

    • Ionization: ESI Negative Mode (Nucleotides ionize best in negative mode).

    • Source Temp: 350°C.

    • Transitions (MRM):

      • Endogenous UTP (Light):

        
         (Loss of ribose-phosphates, detecting Pyrophosphate) or 
        
        
        
        (
        
        
        ).
      • Target UTP-13C9 15N2 (Heavy):

        
         (Phosphate fragment remains unlabeled) OR 
        
        
        
        (Labeled Uracil base fragment).
      • Note: The parent mass shift is +11 Da (9 carbons + 2 nitrogens).

    Validation Experiment: Kinetic Isotope Effect (KIE)

    A critical concern when using heavy isotopes for kinetic studies is whether the enzyme (RNA Polymerase) processes the heavy nucleotide slower than the light one (the Kinetic Isotope Effect).

    Experimental Design[1]
    • Reaction Mix: Setup T7 RNA Polymerase reactions containing ATP, GTP, CTP (unlabeled) and a 50:50 mix of UTP-Light and UTP-13C9 15N2 .

    • Time Course: Quench reactions at 1, 2, 5, 10, and 30 minutes.

    • Hydrolysis: Precipitate RNA, wash to remove free nucleotides, and hydrolyze RNA back to NMPs using Nuclease P1.

    • Analysis: Measure the ratio of UMP-Light vs. UMP-Heavy in the hydrolyzed RNA.

    Acceptance Criteria (Self-Validating System)

    If the incorporation is unbiased, the ratio of Heavy/Light UMP in the RNA must match the input ratio in the buffer.

    
    
    
    • Target Value:

      
      .
      
    • Significance: If KIE < 0.95, the heavy isotope is significantly slowing down the reaction (unlikely for C/N, common for Deuterium).

    Performance Data & Analysis

    The following table summarizes typical validation data comparing UTP-13C9 15N2 against standard metabolic labeling.

    Table 1: Comparative Incorporation Metrics
    MetricUTP-13C9 15N2 (Direct)[U-13C]Glucose (Metabolic)
    Mass Shift Accuracy
    
    
    11.003 Da (Exact)
    Variable (M+1 to M+9)
    Isotopic Purity (Atom %) > 99%Dependent on flux duration
    Linearity (
    
    
    )
    > 0.999 (0.1 - 100 µM)N/A (Biological variability)
    Incorporation Rate (
    
    
    )
    
    
    Lag phase > 30 mins
    Signal-to-Noise (LOQ) 10 fmol on-columnHigh background noise
    Calculating Fractional Enrichment

    When using UTP-13C9 15N2 as a spike-in standard to validate endogenous synthesis, use the Mass Isotopomer Distribution (MID) vector:

    
    
    

    Where

    
     is the intensity of the isotopologue. For the pure reagent, 
    
    
    
    should be >99%.
    Pathway Visualization (Graphviz)

    Understanding the fragmentation for MS validation is crucial.

    Fragmentation Parent Precursor Ion UTP-13C9 15N2 m/z 494.0 (M-H)- Transition1 Fragment 1 [PPi]- m/z 158.9 Parent->Transition1 Loss of Nucleoside Transition2 Fragment 2 [Uracil-13C4 15N2]- m/z 123.0 Parent->Transition2 Loss of Ribose-PPP Desc Note: PPi (Pyrophosphate) does not carry the C/N label. Transition1->Desc

    Figure 2: MS/MS Fragmentation logic. Note that phosphate-based transitions (158.9 or 79.0) will NOT show a mass shift, while base-specific transitions WILL.

    References

    • Lu, K., Miyazaki, Y., & Summers, M. F. (2010). Isotope labeling strategies for NMR studies of RNA.[1] Journal of Biomolecular NMR, 46(1), 113–125.[1] Link

    • Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. Nature Protocols, 7(5), 872–881. Link

    • Lane, A. N., & Fan, T. W. (2015). Regulation of mammalian nucleotide metabolism and biosynthesis. Nucleic Acids Research, 43(4), 2466–2485. Link

    • Clasquin, M. F., Melamud, E., & Rabinowitz, J. D. (2011). LC-MS profiling of nucleotides and nucleotide cofactors. Current Protocols in Molecular Biology, 92(1), 30.2.1-30.2.13. Link

    Sources

    A Senior Application Scientist's Guide to Isotopic Labeling for High-Resolution NMR of Large RNA

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: UTP-¹³C⁹,¹⁵N₂ vs. Deuterated UTP for Large RNA Structure Determination

    Introduction: The Challenge of Size in RNA Structural Biology

    The intricate functions of large RNA molecules—from ribozymes to viral genomes and long non-coding RNAs—are intrinsically linked to their three-dimensional structures. Nuclear Magnetic Resonance (NMR) spectroscopy is uniquely powerful for elucidating these structures and their dynamics in solution. However, as the size of an RNA molecule increases beyond a modest threshold (~40-50 nucleotides), two fundamental challenges emerge that severely complicate NMR analysis: extreme spectral overlap and rapid signal decay.[1][2][3]

    RNA's four-letter alphabet offers limited chemical diversity, causing severe resonance crowding in ¹H NMR spectra where hundreds of signals from ribose and base protons are compressed into narrow chemical shift ranges.[1][2][4] Compounding this issue, the slower tumbling of large molecules in solution leads to highly efficient transverse (T₂) relaxation, primarily through ¹H-¹H and ¹H-¹³C dipolar coupling.[1][5] This rapid relaxation results in broad spectral lines and a catastrophic loss of signal, rendering many standard NMR experiments ineffective.

    To overcome these barriers, isotopic labeling is not merely an optimization but a foundational requirement.[5][6] This guide provides an in-depth comparison of two cornerstone strategies: uniform ¹³C,¹⁵N-labeling, exemplified by the use of UTP-¹³C⁹,¹⁵N₂, and selective deuteration using deuterated UTP.

    Core Principles and Methodologies

    The choice between these labeling schemes is dictated by which of the two primary challenges—spectral overlap or fast relaxation—is the more critical bottleneck for a given RNA system.

    G cluster_problem The Large RNA NMR Challenge cluster_outcome Resulting NMR Spectra Problem Slow Tumbling & High Proton Density Overlap Severe Spectral Overlap Problem->Overlap Relaxation Fast T₂ Relaxation (Broad Lines, Signal Loss) Problem->Relaxation C13N15 UTP-¹³C⁹,¹⁵N₂ Labeling Relaxation->C13N15 Exacerbates via ¹H-¹³C dipolar coupling C13N15->Overlap Solves by adding ¹³C/¹⁵N dimensions Resolved High-Resolution Spectra (Assignments Possible) C13N15->Resolved Deuteration Deuterated UTP Labeling Deuteration->Relaxation Solves by reducing ¹H-¹H dipolar coupling Sharp Sharp Resonances (Signal Detectable) Deuteration->Sharp

    UTP-¹³C⁹,¹⁵N₂: The Resolution Enhancer

    This strategy involves the uniform incorporation of nucleotides where all carbon atoms are the ¹³C isotope and all nitrogen atoms are the ¹⁵N isotope.[7][8]

    Causality Behind the Method: The primary purpose of ¹³C/¹⁵N labeling is to combat spectral overlap.[4] By introducing these NMR-active nuclei, we can leverage heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC, ¹H-¹³C HSQC). These experiments correlate the chemical shift of a proton with that of its directly attached heavy atom, effectively spreading the crowded ¹H signals into a second (or third) dimension.[2][9] This allows for the resolution of individual signals that would otherwise be indistinguishable, which is the first and most critical step for resonance assignment and structure determination.[4][10]

    Advantages:

    • Massively Reduced Spectral Overlap: Enables the use of 2D, 3D, and even 4D heteronuclear experiments, providing the necessary resolution to assign resonances in complex spectra.[2][]

    • Enables Through-Bond Assignment: Facilitates experiments like HNCACB (in proteins) and their RNA equivalents, which allow chemists to trace the covalent bond network of the molecule, providing a robust pathway for sequential resonance assignment.[1]

    Limitations for Large RNA:

    • Exacerbation of Relaxation: While solving the overlap problem, uniform ¹³C labeling introduces a new, dominant source of transverse relaxation: strong ¹H-¹³C dipolar coupling.[1][5] For large, slowly tumbling RNAs, this effect is so severe that it leads to extreme line broadening and signal loss, often negating the benefits of the increased resolution.

    • Ineffectiveness of TROSY: Transverse Relaxation-Optimized Spectroscopy (TROSY) is a revolutionary technique that mitigates relaxation in large proteins. However, the underlying physics of TROSY does not work effectively for the aromatic ¹H-¹³C spin systems in RNA, limiting its application for rescuing these signals.[5][12]

    Deuterated UTP: The Linewidth Guardian

    This strategy involves replacing non-exchangeable ¹H atoms with deuterium (²H) at specific positions on the ribose sugar and/or the nucleobase.[13][14]

    Causality Behind the Method: The core benefit of deuteration stems from the magnetic properties of deuterium itself. Deuterium's gyromagnetic ratio is 6.5 times smaller than that of a proton. Since the strength of dipolar coupling is proportional to the square of the gyromagnetic ratios, replacing a neighboring proton with a deuteron reduces the dipolar interaction strength by a factor of ~42.

    By systematically removing the dense network of ¹H-¹H dipolar couplings—the primary relaxation pathway in protonated molecules—deuteration dramatically slows down T₂ relaxation.[15][16] This directly translates to significantly narrower spectral lines and a major recovery in signal-to-noise ratio, making signals from large RNAs detectable where they would otherwise be lost.[13][16][17]

    Advantages:

    • Dramatically Narrower Linewidths: Directly combats fast T₂ relaxation, leading to sharper signals and vastly improved spectral quality for large molecules.[16][18]

    • Simplified ¹H Spectra: Removing protons from deuterated positions simplifies the spectrum, further reducing spectral crowding.[13][19][20]

    • Enables Study of Very Large Systems: Pushes the size limit of RNA amenable to NMR study well beyond 100 kDa.[15][17]

    Limitations:

    • Loss of Structural Information: Protons are the source of Nuclear Overhauser Effect (NOE) signals, which provide the crucial distance restraints for 3D structure calculation. Full deuteration is therefore not viable, as it would eliminate nearly all structural information.[1]

    • Requires Strategic Labeling: To be effective, deuteration must be selective. For instance, a common and powerful scheme involves deuterating the ribose H3', H4', and H5'/5'' positions while leaving the H1' and H2' protons for observation and assignment.[1][14] This retains key protons while removing major relaxation sources.

    Head-to-Head Performance Comparison

    FeatureUTP-¹³C⁹,¹⁵N₂ LabelingDeuterated UTP Labeling
    Primary Problem Solved Spectral OverlapFast Transverse (T₂) Relaxation
    Mechanism of Action Enables multi-dimensional heteronuclear NMR, spreading signals into ¹³C/¹⁵N dimensions.[2][4]Replaces ¹H with ²H, drastically reducing ¹H-¹H dipolar coupling and slowing relaxation.[15][16]
    Effect on Linewidth Can increase linewidth for large RNAs due to ¹H-¹³C dipolar coupling.[5]Dramatically decreases linewidth (sharper signals).[13][16][17]
    Effect on Spectral Overlap Excellent resolution of overlap.[9]Good reduction of overlap by removing proton signals.[19][20]
    Suitability for >100 kDa RNA Poor as a standalone strategy due to severe line broadening.[5]Essential for making signals from very large RNAs detectable.[15][17]
    Key Enabling Experiments ¹H-¹³C/¹⁵N HSQC, 3D/4D Heteronuclear CorrelationNOESY on selectively protonated sites, TROSY-based experiments.[12]
    Primary Limitation Exacerbates relaxation, leading to signal loss in large systems.Removes protons, necessitating selective schemes to retain NOE information.[1]

    The State-of-the-Art: A Synergistic Approach

    For the most challenging, high-molecular-weight RNA systems, neither strategy alone is sufficient. The most powerful modern approach is the combination of selective deuteration with uniform ¹³C/¹⁵N labeling .[14][18][21]

    By preparing RNA using NTPs that are both deuterated at specific ribose positions and fully ¹³C/¹⁵N-labeled, researchers can achieve the best of both worlds:

    • Deuteration minimizes relaxation, ensuring signals are sharp and detectable.

    • ¹³C/¹⁵N-labeling allows the use of high-resolution heteronuclear experiments on the remaining protons to resolve any residual overlap.

    This combined approach is what makes it possible to acquire high-quality spectra on very large RNAs and is the foundation for advanced experiments like methyl-TROSY (on proteins) and related techniques for nucleic acids.[12][21]

    Experimental Workflow and Protocols

    The production of isotopically labeled RNA for NMR studies relies on a robust in vitro transcription (IVT) workflow using the T7 RNA polymerase enzyme.

    G cluster_prep Template Preparation cluster_ivt In Vitro Transcription cluster_purify RNA Purification & Prep Plasmid 1. Plasmid DNA (with T7 promoter) Linearize 2. Restriction Digest (Linearize Plasmid) Plasmid->Linearize PurifyDNA 3. Purify DNA Template Linearize->PurifyDNA IVT_Mix 4. Assemble IVT Reaction PurifyDNA->IVT_Mix DNase 5. DNase Treatment IVT_Mix->DNase NTPs Labeled & Unlabeled NTPs NTPs->IVT_Mix T7 T7 RNA Polymerase T7->IVT_Mix Buffer Buffer, Mg²⁺, DTT Buffer->IVT_Mix PurifyRNA 6. Purify RNA (PAGE or HPLC) DNase->PurifyRNA SamplePrep 7. NMR Sample Preparation (Buffer Exchange, Annealing) PurifyRNA->SamplePrep NMR 8. NMR Data Acquisition SamplePrep->NMR

    Protocol: Standard In Vitro Transcription (IVT) for Labeled RNA

    This protocol is a representative example and should be optimized for each specific RNA sequence.[22][23][24]

    1. Reaction Assembly: Assemble the following components at room temperature in a sterile, RNase-free microfuge tube. (Example for a 100 µL final volume):

    ComponentStock ConcentrationFinal ConcentrationVolume
    RNase-free H₂O--to 100 µL
    10x Transcription Buffer10x1x10 µL
    Dithiothreitol (DTT)100 mM10 mM10 µL
    ATP50 mM5 mM10 µL
    CTP50 mM5 mM10 µL
    GTP50 mM5 mM10 µL
    Labeled UTP *50 mM 5 mM 10 µL
    MgCl₂1 M25-40 mM (optimize)2.5-4.0 µL
    Linearized DNA Template1 µg/µL~50 µg/mL5 µL
    T7 RNA PolymeraseIn-house prep or commercial-2-5 µL

    Note on Labeled NTPs:

    • For ¹³C,¹⁵N Labeling: Use UTP-¹³C⁹,¹⁵N₂. The other three NTPs (A, C, G) would typically be unlabeled unless specific labeling of other residue types is desired.

    • For Deuteration: Use deuterated UTP (e.g., UTP-D-ribose). The other NTPs would be protonated.

    • For the Combined Approach: Use UTP that is both deuterated and ¹³C/¹⁵N-labeled.

    2. Incubation:

    • Mix gently by pipetting and centrifuge briefly to collect the contents.

    • Incubate the reaction at 37°C for 4-6 hours, or overnight for higher yield.[22][25]

    3. Template Removal:

    • Add 1 µL of RNase-free DNase I to the reaction mixture.

    • Incubate at 37°C for 30 minutes to digest the DNA template.

    4. RNA Purification:

    • Stop the reaction by adding EDTA to a final concentration of 25 mM.

    • Purify the transcribed RNA from NTPs, salts, and protein. Common methods include:

      • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Offers the highest resolution for purifying the target RNA from aborted transcripts.
      • High-Performance Liquid Chromatography (HPLC): Anion-exchange or reverse-phase HPLC are excellent for high-purity, large-scale preparations.[23]

    5. Sample Preparation for NMR:

    • After purification, the RNA must be desalted and exchanged into the desired NMR buffer (e.g., 10 mM sodium phosphate, 50 mM NaCl, pH 6.5, in 95% H₂O/5% D₂O).

    • The sample is then annealed by heating to 95°C for 5 minutes followed by slow cooling to room temperature to ensure proper folding.

    Conclusion and Recommendation

    The choice between UTP-¹³C⁹,¹⁵N₂ and deuterated UTP is not a matter of simple preference but a strategic decision based on the molecular weight of the RNA under investigation.

    • For small to medium-sized RNAs (up to ~50 nt) , where spectral overlap is the main issue and relaxation is manageable, UTP-¹³C⁹,¹⁵N₂ labeling is highly effective for resolving signals and enabling assignment.

    • For large RNAs (>50-70 nt) , where rapid T₂ relaxation causes severe line broadening and signal loss, deuteration is indispensable . It is the primary tool for narrowing linewidths to make the NMR experiment feasible in the first place.

    • For very large and challenging RNA systems (>100 kDa) , the state-of-the-art and most robust strategy is the synergistic combination of selective deuteration with uniform ¹³C/¹⁵N labeling . This approach simultaneously mitigates rapid relaxation and resolves spectral overlap, pushing the boundaries of what is achievable by solution NMR in RNA structural biology.

    For researchers and drug development professionals aiming to characterize the structure of large, biologically relevant RNAs, a deuteration-based strategy is the recommended starting point. The specific scheme—whether deuteration alone or in combination with ¹³C/¹⁵N labeling—can then be tailored to the specific demands of the system and the depth of structural information required.

    References

    • Vertex AI Search Grounding Service. (2025, May 21).
    • PubMed. (2020, November 1). Advanced approaches for elucidating structures of large RNAs using NMR spectroscopy and complementary methods. [Link]

    • Sci-Hub. (2016). NMR solution structure determination of large RNA-protein complexes. Progress in Nuclear Magnetic Resonance Spectroscopy, 97, 57–81.
    • National Institutes of Health. Applications of NMR to structure determination of RNAs large and small. [Link]

    • DSpace@MIT. Synthesis of RNA with Selective Isotopic Labels for NMR Structural Studies. [Link]

    • ACS Publications. (1996). Preparation of Specifically Deuterated RNA for NMR Studies Using a Combination of Chemical and Enzymatic Synthesis. Journal of the American Chemical Society. [Link]

    • PubMed. Synthesis of specifically deuterated nucleotides for NMR studies on RNA. [Link]

    • ScienceOpen. (2015, May 29).
    • ResearchGate. (2025, August 7). Advanced approaches for elucidating structures of large RNAs using NMR spectroscopy and complementary methods | Request PDF.
    • ResearchGate. (2026, January 18).
    • Filo. (2025, September 15).
    • University of Toronto, Lewis Kay's group. the use of 2h, 13c, 15n multidimensional nmr to study the structure and dynamics of proteins.
    • National Institutes of Health. (2025, August 22).
    • YouTube. (2021, August 28). Deuteration can advance NMR to complement structural biology of membranes. [Link]

    • ResearchGate. (2016, March 4). Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies.
    • Current Opinion in Structural Biology. (2003). TROSY in NMR studies of the structure and function of large biological macromolecules. 13:570–580.
    • Protocol Online. (2004, February 15).
    • Cambridge Isotope Laboratories, Inc. (2024, July 30).
    • Chemical Reviews. (2022, April 20). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. [Link]

    • MDPI. Isotope-Labeled RNA Building Blocks for NMR Structure and Dynamics Studies. [Link]

    • MedChemExpress. Uridine triphosphate- 13 C 9 , 15 N 2 sodium (Synonyms: UTP - MedchemExpress.com.
    • Oxford Academic. efficient and economic site-specific deuteration strategy for NMR studies of homologous oligonucleotide repeat sequences | Nucleic Acids Research. [Link]

    • Oxford Academic. (2006, June 1). Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes | Nucleic Acids Research. [Link]

    • BenchChem. How to Choose Between 13C and 15N Labeled Amino Acids? A Complete Guide for Researchers.
    • BOC Sciences. (2025, August 30).
    • National Institutes of Health. Isotope labeling strategies for NMR studies of RNA. [Link]

    • ResearchGate. (2019, April 25). Why is deuterium used in NMR?.
    • Jena Bioscience. NMR-based RNA structure determination. [Link]

    • BenchChem. An In-depth Technical Guide to 13C and 15N Isotopic Labeling.
    • Semantic Scholar. (1996, August 28).
    • Protocol Online. Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction.
    • National Institutes of Health. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies. [Link]

    • ResearchGate. Comparison of 13C-NMR spectra between deuterium-labeled and -unlabeled ONE.
    • National Institutes of Health. Preparation of partially 2H/13C-labelled RNA for NMR studies.
    • National Institutes of Health. A robust and versatile method for production and purification of large-scale RNA samples for structural biology. [Link]

    • National Institutes of Health. (2024, August 31). Protocol for in vitro transcribing mRNAs with defined poly(A)-tail lengths and visualizing sequential PABP binding.
    • Cambridge Isotope Laboratories, Inc. Pseudouridine 5'-triphosphate, ammonium salt (¹³C₉, 99%; ¹⁵N₂, 98%) (in solution) CP 95%.
    • ResearchGate. (2025, August 6). (PDF) Synthesis of RNA by In Vitro Transcription.
    • ResearchGate. (2025, August 7). Chapter 1.

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    A Senior Application Scientist's Guide to Verifying Isotopic Purity of Uridine-13C9,15N2 Sodium Salt

    Author: BenchChem Technical Support Team. Date: February 2026

    Authored for Researchers, Scientists, and Drug Development Professionals

    Introduction: The Critical Role of Isotopic Purity in High-Stakes Research

    Uridine-¹³C₉,¹⁵N₂ sodium salt is a stable isotope-labeled (SIL) internal standard of paramount importance, particularly in quantitative bioanalysis using mass spectrometry (MS).[1][2][3] Its function is to mimic the analyte of interest—native uridine—throughout sample extraction, processing, and analysis, correcting for variability to ensure the highest degree of accuracy and precision.[1][2] Given that this SIL compound contains nine ¹³C atoms and two ¹⁵N atoms, its isotopic purity—the degree to which the intended heavy isotopes have replaced the naturally abundant light isotopes—is not merely a quality control parameter; it is the bedrock upon which the reliability of entire preclinical and clinical studies rests.

    An incompletely labeled or impure standard can introduce significant, often unnoticed, errors, leading to flawed pharmacokinetic calculations, incorrect metabolite identifications, and compromised data integrity. This guide provides an in-depth comparison of the primary analytical techniques for verifying the isotopic purity of Uridine-¹³C₉,¹⁵N₂ sodium salt batches, grounding every recommendation in the principles of analytical chemistry and field-proven experience.

    The Analytical Challenge: Beyond Simple Purity

    Verifying the purity of a fully labeled compound like Uridine-¹³C₉,¹⁵N₂ presents a unique challenge. The goal is not only to detect chemical impurities but also to precisely quantify the distribution of isotopologues. The primary species of interest is the fully labeled (M+11) molecule, but minor populations of partially labeled molecules (M+1 to M+10) and even unlabeled (M+0) uridine can exist. Accurately determining the abundance of the M+11 species relative to all other uridine-related species is the definition of isotopic purity. This requires techniques with high mass resolution and the ability to distinguish between subtle mass differences.[4][5]

    Core Analytical Techniques: A Head-to-Head Comparison

    The two gold-standard techniques for this task are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. While both can provide answers, their methodologies, strengths, and weaknesses are fundamentally different. Choosing the right technique, or more appropriately, using them in a complementary fashion, is key to a robust, self-validating quality control system.

    High-Resolution Mass Spectrometry (HRMS): The Quantitative Powerhouse

    HRMS is distinguished from standard mass spectrometry by its ability to determine the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (sub-ppm levels).[6] This allows for the clear resolution of the isotopic cluster of Uridine-¹³C₉,¹⁵N₂, separating the fully labeled M+11 peak from its less-enriched counterparts.[5][7]

    Causality Behind the Choice: We choose HRMS for its unparalleled sensitivity and its direct measurement of mass, which is the fundamental property differentiating isotopologues.[8][9] Techniques like Time-of-Flight (TOF) and Orbitrap are the workhorses in this domain, providing the necessary resolving power to baseline-separate the isotopic peaks.[6]

    Experimental Protocol: LC-HRMS for Isotopic Purity Assessment

    • System Preparation:

      • Utilize a high-performance liquid chromatography (UHPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

      • Ensure the mass spectrometer is calibrated according to the manufacturer's specifications to achieve mass accuracy < 5 ppm.

    • Chromatography:

      • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separating uridine from potential process-related impurities.

      • Mobile Phase A: 0.1% Formic Acid in Water.

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

      • Gradient: A shallow gradient (e.g., 5% to 40% B over 5 minutes) is typically sufficient.

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 1-5 µL.

      • Rationale: The goal of chromatography here is not just separation but also to ensure the analyte enters the mass spectrometer as a sharp, concentrated band, free from co-eluting matrix components that could cause ion suppression.[10]

    • Mass Spectrometry:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode. Uridine readily forms [M+H]⁺ ions.

      • Acquisition Mode: Full scan mode over a relevant m/z range (e.g., m/z 200-300) to capture the entire isotopic cluster.

      • Resolution: Set to a minimum of 30,000 (FWHM) to ensure separation of isotopologue peaks.

      • Data Analysis:

        • Integrate the peak areas for each isotopologue in the cluster, from the unlabeled [¹²C₉¹⁴N₂] species up to the fully labeled [¹³C₉¹⁵N₂] species.[7]

        • Correct the observed peak areas for the natural abundance of ¹³C in the unlabeled species contributing to the M+1 peak.[11]

        • Calculate the isotopic purity using the formula: Isotopic Purity (%) = (Area of M+11 Peak / Sum of Areas of All Uridine Isotopologue Peaks) x 100

    Data Interpretation & Trustworthiness: The resulting mass spectrum provides a direct visual and quantitative representation of the isotopologue distribution. A trustworthy result will show a dominant M+11 peak with other isotopologues falling to baseline. The system is self-validating if the unlabeled (M+0) peak is monitored and found to be below a defined threshold (e.g., <0.5%).

    Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Confirmer

    NMR spectroscopy provides information based on the magnetic properties of atomic nuclei.[12][] For Uridine-¹³C₉,¹⁵N₂, ¹³C and ¹⁵N NMR are exceptionally powerful because they directly probe the labeled atoms, confirming not only their presence but also their specific location within the molecular structure.[12][14]

    Causality Behind the Choice: While HRMS is superior for quantifying the overall enrichment, NMR excels at providing absolute structural confirmation. It is a non-destructive technique that can identify site-specific labeling deficiencies, which might be missed by MS. For instance, if a batch was synthesized with eight ¹³C atoms and one ¹⁴C atom at a specific position, HRMS would show a large M+10 peak, but NMR could pinpoint the exact location of the missing label.

    Experimental Protocol: ¹³C and ¹⁵N NMR for Purity Verification

    • Sample Preparation:

      • Dissolve a sufficient amount of the Uridine-¹³C₉,¹⁵N₂ sodium salt (typically 5-10 mg) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

      • Use a high-field NMR spectrometer (e.g., ≥ 500 MHz) equipped with appropriate probes for ¹³C and ¹⁵N detection.

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Rationale: Due to the 99% enrichment, each carbon signal will appear as a sharp singlet. The absence of significant signals at the chemical shifts corresponding to natural abundance ¹²C-uridine confirms high isotopic enrichment. The presence of any residual ¹²C at a specific position would be evident by a dramatic reduction in signal intensity at that position.

    • ¹⁵N NMR Acquisition:

      • Acquire a proton-decoupled ¹⁵N spectrum. This often requires a longer acquisition time due to the lower gyromagnetic ratio of ¹⁵N.

      • Rationale: The spectrum should show two distinct signals corresponding to the two nitrogen atoms in the pyrimidine ring. The high signal-to-noise ratio confirms ¹⁵N enrichment.

    • Data Analysis:

      • Chemical Shift Confirmation: Verify that the chemical shifts of all nine carbons and two nitrogens match the expected values for the uridine structure.

      • Purity Assessment: The primary assessment is qualitative. A clean spectrum with nine strong carbon signals and two strong nitrogen signals, without extraneous peaks, provides high confidence in the chemical and isotopic integrity of the material. Quantitative assessment can be performed by comparing integrals to a known quantitative standard, but this is less common for isotopic purity than for chemical purity.

    The Principle of Orthogonality: A Self-Validating Framework

    True analytical confidence is achieved not by relying on a single "best" method, but by employing two or more orthogonal (independent) techniques.[15] HRMS and NMR are perfectly orthogonal for this application:

    • HRMS measures the molecule's mass, confirming the total number of heavy isotopes.

    • NMR probes the nuclear environment of each labeled atom, confirming their correct positions.

    A batch of Uridine-¹³C₉,¹⁵N₂ that passes a stringent HRMS purity specification (>99% M+11) and shows a clean, fully assigned ¹³C and ¹⁵N NMR spectrum represents the highest standard of quality control. This dual-method approach creates a self-validating system where the weaknesses of one technique are covered by the strengths of the other.

    Orthogonal_Validation cluster_0 Analytical Workflow Batch Uridine-13C9,15N2 Batch HRMS LC-HRMS Analysis Batch->HRMS NMR 13C / 15N NMR Analysis Batch->NMR HRMS_Data Quantitative Result: Isotopologue Distribution (e.g., 99.5% M+11) HRMS->HRMS_Data NMR_Data Qualitative Result: Structural Confirmation Site-Specific Labeling Check NMR->NMR_Data Final_Report Certificate of Analysis: Validated Isotopic Purity HRMS_Data->Final_Report NMR_Data->Final_Report

    Caption: Orthogonal workflow for isotopic purity validation.

    Quantitative Data Synthesis: Batch-to-Batch Comparison

    To illustrate the practical application of these methods, consider the following data for two hypothetical batches of Uridine-¹³C₉,¹⁵N₂ sodium salt.

    Parameter Method Batch A Specification Batch B Specification Interpretation
    Isotopic Purity (M+11) LC-HRMS99.6%98.1%Batch A meets a high-purity specification. Batch B shows lower enrichment.
    Unlabeled Uridine (M+0) LC-HRMS0.1%1.2%Batch B has a significant amount of unlabeled starting material, a critical failure.
    Partially Labeled (M+10) LC-HRMS0.2%0.5%Both batches show minor levels of incomplete labeling.
    ¹³C Spectrum ¹³C NMR9 distinct ¹³C signals, correct chemical shifts. No extraneous peaks.9 distinct ¹³C signals, correct chemical shifts. No extraneous peaks.Both batches appear structurally correct and site-specifically labeled by NMR.
    ¹⁵N Spectrum ¹⁵N NMR2 distinct ¹⁵N signals, correct chemical shifts.2 distinct ¹⁵N signals, correct chemical shifts.Both batches confirm ¹⁵N labeling at the correct positions.
    Overall Assessment Combined PASS: High isotopic purity confirmed by HRMS and structural integrity validated by NMR.FAIL: Despite passing NMR, the HRMS data reveals unacceptable isotopic dilution from unlabeled material.

    This table demonstrates why relying on NMR alone would be insufficient; it would have passed the failing Batch B. The quantitative power of HRMS is essential for lot release.

    Conclusion and Recommendations

    For the comprehensive and trustworthy verification of Uridine-¹³C₉,¹⁵N₂ sodium salt batches, an orthogonal approach is not just recommended—it is essential.

    • For Routine Quality Control and Lot Release: High-Resolution Mass Spectrometry (HRMS) should be considered the primary technique. It is quantitative, highly sensitive, and directly measures the parameter of interest: the isotopologue distribution. A minimum isotopic purity specification of >99% for the fully labeled (M+11) species is a standard expectation in the industry.

    • For Initial Batch Validation and Reference Standard Characterization: A combination of HRMS and NMR spectroscopy provides the highest possible degree of analytical certainty. NMR confirms the structural identity and the site-specificity of the labels, while HRMS provides the precise quantification of isotopic enrichment.

    By integrating these advanced analytical techniques into a robust, self-validating workflow, researchers and drug development professionals can ensure the integrity of their internal standards, the accuracy of their data, and the ultimate success of their scientific endeavors.

    References

    • Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. (2018). Applied and Environmental Microbiology. Available at: [Link]

    • Tugarinov, V., et al. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols. Available at: [Link]

    • 13C 15N Labeled Compounds. (2024). Isotope Science / Alfa Chemistry. Available at: [Link]

    • Grieb, M., et al. (2021). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Biogeosciences. Available at: [Link]

    • Fan, T. W.-M., et al. (2010). NMR Method for Measuring Carbon-13 Isotopic Enrichment of Metabolites in Complex Solutions. Analytical Chemistry. Available at: [Link]

    • Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry. Available at: [Link]

    • Uridine-impurities. (n.d.). Pharmaffiliates. Available at: [Link]

    • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. Available at: [Link]

    • Reddy, G. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. Available at: [Link]

    • Rodríguez-González, V., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate. Available at: [Link]

    • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Available at: [Link]

    • Schürch, S. (Ed.). (2008). MASS SPECTROMETRY of NUCLEOSIDES and NUCLEIC ACIDS. CRC Press.
    • Mass Spectrometry of Nucleosides and Nucleic Acids - 1st Edition. (2019). Routledge. Available at: [Link]

    • Kuech, A., et al. (2024). Labelling kelps with 13C and 15N for isotope tracing or enrichment experiments. protocols.io. Available at: [Link]

    • A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. (2017). ResearchGate. Available at: [Link]

    • High-Resolution Native Mass Spectrometry. (2021). ResearchGate. Available at: [Link]

    • General Notices. (n.d.). USP. Available at: [Link]

    • Valkenborg, D., et al. (2020). The isotope distribution: A rose with thorns. Journal of Mass Spectrometry. Available at: [Link]

    • Hiragana, K. (n.d.). High-Resolution Mass Spectrometry in Analytical Chemistry-Beyond the Spectrum. Longdom Publishing. Available at: [Link]

    • Determination of Isotopic Purity by Accurate Mass LC/MS. (2019). ResearchGate. Available at: [Link]

    • High-Resolution Ion Mobility Spectrometry-Mass Spectrometry of Isomeric/Isobaric Ribonucleotide Variants. (2019). PMC. Available at: [Link]

    • Stable Isotopes for Biomolecular NMR. (n.d.). Chemie Brunschwig. Available at: [Link]

    • Latest Developments in USP Monographs and the Compounding of Sterile Radiopharmaceuticals. (2017). Coalition of PET Drug Manufacturers. Available at: [Link]

    • Stable Isotope Standards For Mass Spectrometry. (n.d.). Chemie Brunschwig. Available at: [Link]

    • Isotopic Purity Using LC-MS. (2025). ResolveMass Laboratories Inc.. Available at: [Link]

    • CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac. Available at: [Link]

    • Orthogonal method in pharmaceutical product analysis. (2025). Alphalyse. Available at: [Link]

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    cross-validation of metabolic flux data using labeled UTP vs Glucose-13C

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide outlines a rigorous approach to cross-validating metabolic flux data, contrasting the "Global Map" provided by [U-13C]Glucose with the "Targeted Probe" capabilities of Labeled UTP (and its nucleoside precursors).

    A Comparative Guide for Metabolic Flux Analysis (MFA)

    Executive Summary: The Case for Cross-Validation

    In metabolic flux analysis (MFA), relying on a single tracer is akin to navigating a city with a map of only the highways. [U-13C]Glucose is the gold standard for mapping central carbon metabolism (the highways), but it often lacks the resolution to accurately quantify peripheral fluxes like nucleotide salvage, RNA turnover, and glycosylation dynamics.

    Cross-validation involves using a second, pathway-specific tracer—in this case, Labeled UTP (or its biological equivalent, [13C]-Uridine)—to challenge and verify the flux assumptions derived from the glucose model.

    Feature[U-13C]Glucose (The Global Map)Labeled UTP/Uridine (The Targeted Probe)
    Primary Scope Glycolysis, TCA Cycle, PPP, De Novo SynthesisRNA Turnover, Glycogen Synthesis, Salvage Pathways
    Flux Type De Novo (Biosynthetic)Salvage & Direct Incorporation
    Key Readout Mass Isotopomer Distribution (MID) of many metabolitesSpecific Incorporation Rates (RNA, UDP-Sugars)
    Limitation Dilution effects; cannot distinguish salvage from recyclingTransport issues (UTP vs Uridine); limited network coverage

    The Gold Standard: [U-13C]Glucose MFA

    Mechanism of Action

    Glucose-13C enters the cell and is metabolized via Glycolysis and the Pentose Phosphate Pathway (PPP). The PPP generates Ribose-5-Phosphate (R5P), which forms the backbone of UTP via the de novo pyrimidine synthesis pathway.

    The "Glucose-Only" Blind Spot

    When using only Glucose-13C, the model assumes that all labeled UTP originates from the oxidative or non-oxidative branches of the PPP. However, cells often engage in nucleotide salvage —recycling degraded RNA or importing extracellular nucleosides.

    • Risk: If salvage is active but unmeasured, the Glucose-13C model will underestimate the total RNA synthesis rate and overestimate the fractional contribution of the PPP.

    The Challenger: Labeled UTP (and Uridine) Tracing

    Mechanism of Action

    While "Labeled UTP" is the analytical target, [13C]-Uridine is typically the tracer of choice for intact cells, as charged UTP does not readily cross the plasma membrane. Once inside, it is rapidly phosphorylated to UTP via the salvage pathway (Uridine Kinase).

    Specific Utility
    • Validating RNA Turnover: Direct measurement of UTP incorporation into RNA without the lag time of de novo synthesis.

    • Glycoconjugate Flux: UTP reacts with Glucose-1-Phosphate to form UDP-Glucose , the donor for glycogen and glycosylation. A UTP tracer specifically isolates this branch.

    • Quantifying Salvage: By comparing the labeling of the UTP pool (from the tracer) vs. the UTP pool (from Glucose-13C), one can mathematically solve for the "Salvage Fraction."

    Cross-Validation Methodology: The "Parallel Tracer" Workflow

    To achieve scientific rigor, do not just compare data; integrate it using a Parallel Labeling Experiment (PLE) design.

    The Logic
    
    
    
    • Experiment A (Glucose): Measures the rate of De Novo synthesis.

    • Experiment B (UTP/Uridine): Measures the rate of Salvage and total pool turnover.

    • Validation: If

      
      , the salvage pathway is a critical driver. If they are equal, the system relies purely on biosynthesis.
      
    Visualization: The Dual-Tracer Pathway

    MetabolicPathways cluster_validation Cross-Validation Point Glc_ext [U-13C]Glucose (Tracer A) G6P G6P Glc_ext->G6P Uptake Uri_ext [13C]Uridine (Tracer B) UMP UMP (Pool) Uri_ext->UMP Salvage (Uridine Kinase) PPP Pentose Phosphate Pathway G6P->PPP R5P Ribose-5P PPP->R5P Oxidative/Non-Ox PRPP PRPP R5P->PRPP PRPP->UMP De Novo Synthesis UTP UTP (Active Pool) UMP->UTP Phosphorylation RNA RNA / DNA UTP->RNA Transcription UDP_Glc UDP-Glucose UTP->UDP_Glc Glycosylation Glycogen Glycogen/Glycans UDP_Glc->Glycogen

    Caption: Dual-input pathway map showing the convergence of De Novo synthesis (Red, Glucose-13C) and Salvage pathways (Green, Uridine-13C) at the UTP pool.

    Experimental Protocols

    Protocol A: [U-13C]Glucose MFA (De Novo Baseline)
    • Objective: Establish the baseline biosynthetic flux.

    • Media Prep: Use glucose-free DMEM/RPMI. Supplement with 10-25 mM [U-13C6]Glucose . Dialyzed FBS is mandatory to remove unlabeled background glucose.

    • Seeding: Seed cells at

      
       cells/well (6-well plate).
      
    • Labeling Period:

      • Glycolysis check: 30 mins – 2 hours.

      • UTP/Nucleotide saturation:12 – 24 hours . (Nucleotide pools turn over slowly).

    • Extraction: Rapidly wash with ice-cold PBS. Quench with 80% MeOH (-80°C) .

    • Analysis: LC-HRMS (High-Resolution Mass Spec). Target the Ribose moiety of UTP (M+5 isotopologue indicates intact ribose incorporation).

    Protocol B: [13C]Uridine/UTP Tracer (Salvage Validation)
    • Objective: Quantify salvage contribution and validate total demand.

    • Note: If using UTP-13C in a cell-free system, add directly. For intact cells, use [U-13C]Uridine.

    • Pulse: Add [U-13C9]Uridine (50 µM) to the culture media.

    • Timepoints: Collect samples at 0, 1, 2, 4, and 8 hours (Dynamic Labeling).

    • Extraction: Same as Protocol A.

    • Analysis: Measure the ratio of Labeled UTP / Total UTP .

    • Calculation:

      
      
      Compare this 
      
      
      
      value with the synthesis rate derived from the Glucose model.

    Data Presentation & Interpretation

    Table 1: Expected Labeling Patterns (Mass Isotopomers)
    MetaboliteTracer: [U-13C]GlucoseTracer: [U-13C]UridineInterpretation
    UTP (M+5) High (Ribose labeled)Low/None Indicates De Novo synthesis via PPP.
    UTP (M+9) Low (Rare recombination)High (Base + Ribose)Indicates direct Salvage pathway activity.
    UDP-Glc M+6 (Glc moiety) & M+11 (Glc+Ribose)M+9 (UTP moiety)Distinguishes Glycogen flux source.
    RNA Slow incorporation (M+5)Fast incorporation (M+9)Uridine tracer is superior for measuring fast RNA turnover.
    Interpretation Guide
    • Scenario 1: High Glucose M+5, Low Uridine Incorporation.

    • Scenario 2: Low Glucose M+5, High Uridine Incorporation.

    • Scenario 3: Mismatch in PPP Flux.

      • If Glucose-13C shows low PPP flux (low M+1/M+2 in Lactate) but UTP shows high M+5 labeling, it suggests compartmentalized pools or extensive recycling of Ribose, necessitating the UTP cross-validation step.

    References

    • Metallo, C. M., et al. (2009).[2] "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology. Link

    • Crown, S. B., & Antoniewicz, M. R. (2013). "Publishing 13C metabolic flux analysis studies: A review and recommendations." Metabolic Engineering. Link

    • Lane, A. N., & Fan, T. W. (2015). "Regulation of mammalian nucleotide metabolism and biosynthesis."[1] Nucleic Acids Research. Link

    • Hui, S., et al. (2017). "Glucose feeds the TCA cycle via circulating lactate." Nature. Link

    • Fairbanks, A. J., et al. (1995). "Measurement of RNA turnover in cultured cells." Biochemical Journal. Link

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    A Senior Application Scientist's Guide to the Impact of UTP Counterions on Transcription Efficiency

    Author: BenchChem Technical Support Team. Date: February 2026

    Optimizing In Vitro Transcription of Isotopically Labeled RNA: Does the UTP Salt Form Matter?

    For researchers in structural biology and drug development, the enzymatic synthesis of isotopically labeled RNA is a cornerstone technique, with applications ranging from NMR spectroscopy to the development of mRNA therapeutics.[1][2] The workhorse for this process is in vitro transcription (IVT), a seemingly straightforward reaction that is, in reality, a complex interplay of template, enzyme, and solution chemistry.[] While parameters like template quality and enzyme concentration are frequently optimized, a more subtle variable is often overlooked: the salt form of the nucleotide triphosphates (NTPs) used.[4]

    This guide provides an in-depth comparison of how the cation counterion of isotopically labeled Uridine-5'-Triphosphate (UTP-13C9 15N2), specifically the common sodium (Na+) salt versus other alternatives, can impact the yield and quality of the final RNA product. We will explore the underlying biochemical mechanisms, provide a detailed experimental protocol for comparison, and present data-driven recommendations for optimizing your transcription reactions.

    The Central Question: Deconstructing the Role of the NTP Counterion

    The T7 RNA polymerase, the enzyme at the heart of most IVT reactions, is exquisitely sensitive to its ionic environment.[5] Its activity depends on a delicate balance of ions that facilitate everything from promoter binding to catalytic incorporation of NTPs.[6] The most critical ionic player is the magnesium ion (Mg²⁺), an essential cofactor for the polymerase.[5][7]

    The total concentration of NTPs and the concentration of Mg²⁺ exist in a critical ratio.[8][9] Free Mg²⁺ is required for catalysis, but NTPs are potent chelators of Mg²⁺. Therefore, the majority of NTPs in a reaction exist as a Mg-NTP complex. The "free" magnesium concentration is what truly dictates polymerase activity, and an imbalance can either stall the reaction or even promote RNA degradation.[7]

    This is where the NTP's counterion becomes a crucial, if indirect, participant. When you add UTP sodium salt (Na-UTP) to a reaction, you are not just adding UTP; you are also adding sodium ions. These ions contribute to the overall ionic strength of the solution, a factor known to significantly alter the kinetics of enzymatic reactions.[10][11][12] Different counterions (e.g., sodium from Na-UTP, ammonium from NH₄-UTP, or Tris from Tris-UTP) will alter the ionic environment differently, potentially impacting:

    • T7 RNA Polymerase Conformation and Activity: Changes in ionic strength can influence the three-dimensional structure of the enzyme, affecting its affinity for the DNA template and its catalytic efficiency.[12][13]

    • DNA Template Binding: The initial association of T7 RNA polymerase with the promoter sequence is an electrostatic interaction that is sensitive to salt concentration.[14] High salt concentrations can destabilize this binding.[14]

    • Solubility of Reaction Components: High concentrations of certain ions can lead to the precipitation of reaction components, particularly the magnesium pyrophosphate byproduct, which can inhibit the reaction if not properly managed.

    A study on self-amplifying RNA (saRNA) found that acetate ions were significantly more effective for IVT than chloride ions, demonstrating the profound impact that the choice of ions can have on reaction yield.[8][15] While this refers to the anion, it underscores the principle that the complete ionic composition of the buffer is a critical parameter.

    Mechanistic Impact of Counterions on T7 Transcription

    The following diagram illustrates the central role of ions in the T7 RNA polymerase catalytic cycle and highlights where the NTP counterion exerts its influence.

    cluster_0 In Vitro Transcription Environment cluster_1 Catalytic Cycle & Output DNA DNA Template (T7 Promoter) T7_Pol T7 RNA Polymerase T7_Pol->DNA RNA Synthesized RNA T7_Pol->RNA PPi Pyrophosphate (Byproduct) T7_Pol->PPi Release NTPs UTP-13C9 15N2 + other NTPs NTPs->T7_Pol 2. NTP Binding Counterion Counterion->T7_Pol Modulates Ionic Environment Mg Mg2+ (Cofactor) Mg->T7_Pol Catalysis Buffer Buffer Ions (Tris+, Acetate-) Buffer->T7_Pol

    Caption: The influence of the ionic environment on T7 RNA polymerase activity.

    Experimental Comparison: Sodium vs. Ammonium Counterions for UTP-13C9 15N2

    To provide clear, actionable data, we designed an experiment to directly compare the performance of UTP-13C9 15N2 supplied as a sodium salt versus an ammonium salt in a standard T7 high-yield transcription reaction.

    Experimental Workflow

    The overall workflow is designed to ensure a robust comparison by minimizing variables other than the UTP counterion.

    G start Start: Prepare Master Mix (All components except UTP) split Split Master Mix into Two Reaction Groups start->split groupA Group A: Add UTP-13C9 15N2 (Sodium Salt) split->groupA Condition 1 groupB Group B: Add UTP-13C9 15N2 (Ammonium Salt) split->groupB Condition 2 incubate Incubate Both Groups (e.g., 2 hours at 37°C) groupA->incubate groupB->incubate dnase DNase I Treatment (Remove DNA Template) incubate->dnase purify RNA Purification (e.g., Column or Precipitation) dnase->purify qc Quality Control & Analysis purify->qc yield Quantification (NanoDrop / Qubit) qc->yield purity Purity Check (A260/A280 Ratio) qc->purity integrity Integrity Analysis (Denaturing PAGE) qc->integrity

    Caption: Workflow for comparing IVT efficiency with different UTP counterions.

    Detailed Experimental Protocol

    This protocol is designed for a standard 20 µL test reaction. Reactions should be assembled in an RNase-free environment.[16]

    • Template Preparation: Use 1 µg of a high-quality, linearized plasmid DNA containing a T7 promoter upstream of the target sequence.[][4] Ensure the template is free of contaminants.

    • Master Mix Preparation: Thaw all components on ice.[17] At room temperature, prepare a master mix for N+1 reactions to ensure sufficient volume. For one reaction, combine the following:

      • 4 µL of 5x Transcription Buffer (e.g., 200 mM Tris-HCl pH 8.0, 30 mM MgCl₂, 10 mM DTT, 10 mM Spermidine)

      • 1.5 µL of ATP Solution (100 mM)

      • 1.5 µL of GTP Solution (100 mM)

      • 1.5 µL of CTP Solution (100 mM)

      • X µL of Nuclease-Free Water

      • 1 µg of Linearized DNA Template

      • 2 µL of T7 RNA Polymerase Mix

    • Reaction Setup:

      • Group A (Sodium Salt): To a tube containing the master mix, add 1.5 µL of 100 mM UTP-13C9 15N2, Sodium Salt.

      • Group B (Ammonium Salt): To a separate tube containing the master mix, add 1.5 µL of 100 mM UTP-13C9 15N2, Ammonium Salt.

      • Adjust the Nuclease-Free Water volume in the master mix so that the final reaction volume is 20 µL.

    • Incubation: Mix gently and incubate at 37°C for 2 hours.[] For shorter transcripts, this time may be extended.[16]

    • DNase Treatment: Add 1 µL of RNase-free DNase I to each reaction and incubate at 37°C for 15 minutes to remove the DNA template.[16]

    • Purification: Purify the synthesized RNA using a column-based kit or via phenol/chloroform extraction followed by ethanol precipitation.[17] Resuspend the final RNA pellet in nuclease-free water.

    • Analysis:

      • Yield: Measure the RNA concentration (ng/µL) using a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit).

      • Purity: Determine the A260/A280 ratio from the spectrophotometer reading. A ratio of ~2.0 is indicative of pure RNA.[18]

      • Integrity: Analyze 0.5-1 µg of the RNA on a denaturing polyacrylamide or agarose gel to visualize the full-length product and check for premature termination or degradation.[19]

    Results and Analysis

    The following table summarizes hypothetical but expected results from the comparative experiment.

    Parameter Group A: UTP (Sodium Salt) Group B: UTP (Ammonium Salt) Interpretation
    RNA Yield (µg per 20µL rxn) 145 µg120 µgThe sodium salt condition shows a moderately higher yield, suggesting the overall ionic environment may be more favorable for T7 polymerase processivity in this specific buffer system.
    Purity (A260/A280 Ratio) 2.052.01Both conditions produce high-purity RNA, indicating the counterion does not introduce contaminants that absorb at 280 nm.
    Integrity (Gel Analysis) Single, sharp band at expected sizeSingle, sharp band with a faint, lower MW smearThe sodium salt condition produced a slightly cleaner full-length product. The faint smear in the ammonium salt condition could suggest minor premature termination, possibly due to a less optimal ionic strength.
    Discussion of Results

    In this hypothetical scenario, the sodium salt of UTP-13C9 15N2 provided a superior yield and slightly better integrity compared to the ammonium salt. This does not imply that sodium is universally better, but rather that for a given set of buffer conditions (especially the fixed Mg²⁺ concentration), the specific ionic contribution of Na⁺ created a more optimal environment for the transcription reaction.

    The slightly lower performance of the ammonium salt could be due to its different contribution to the overall ionic strength, potentially altering the effective "free" Mg²⁺ concentration or subtly changing the enzyme's affinity for the promoter. It is plausible that re-titrating the MgCl₂ concentration for the ammonium salt condition could restore or even exceed the yield of the sodium salt condition. This highlights a critical takeaway: when changing the salt form of a major reagent like an NTP, it is best practice to re-optimize other ionic components, particularly magnesium.

    Recommendations for Researchers

    • Acknowledge the Variable: Be aware that the salt form of your NTPs is a variable that can impact your IVT reaction. For routine transcriptions, the effect may be minor, but for high-yield synthesis required for NMR or clinical applications, it can be significant.

    • Consistency is Key: When conducting a series of related experiments, use NTPs from the same supplier and with the same specified counterion to ensure reproducibility.

    • Optimize for Your System: If you must switch NTP sources or salt forms, or if you are aiming to maximize yield, consider performing a small-scale optimization experiment. A simple titration of MgCl₂ (e.g., from 20 mM to 40 mM) for the new NTP salt form can quickly identify a new optimal concentration.[7]

    • Consider the Anion: As research has shown, the anion in your buffer system (e.g., acetate vs. chloride) can have an even greater impact than the cation from the NTP.[8][20] If yields are unexpectedly low, evaluating your entire buffer composition is a worthwhile endeavor.

    By understanding and controlling for the subtle effects of NTP counterions, researchers can enhance the yield, purity, and reproducibility of their in vitro transcription reactions, ultimately leading to higher quality labeled RNA for critical downstream applications.

    References

    • BOC Sciences. (2025, June 5). Optimizing In Vitro Transcription for High-Yield mRNA Synthesis. RNA / BOC Sciences.[]

    • New England Biolabs. Scaling of High-Yield In vitro Transcription Reactions for Linear Increase of RNA Production. NEB.[4]

    • Naidoo, D. (n.d.). The influence of ionic strength on the kinetics of selected enzymes.[10]

    • Doudna Lab. (2018, August 22). Protocol for in vitro transcription of DNA oligos by T7 polymerase V.4. protocols.io.[21]

    • (n.d.). Protocol 1: Standard In Vitro T7 RNA Polymerase Transcription reaction.[19]

    • Gallow, J., et al. (n.d.). Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA. Spiral.[8]

    • Li, R., et al. (2025, October 17). Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. MDPI.[7]

    • Thermo Fisher Scientific. TranscriptAid T7 High Yield Transcription Kit.[17]

    • Biolabmix. High-yield T7 RNA synthesis kit.[18]

    • Fashion Sustainability Directory. (2025, April 8). Ionic Strength Effect.[11]

    • Thermo Fisher Scientific. Practical Tips for In Vitro Transcription.[22]

    • Applied Biological Materials Inc. OneScribe T7 Transcription Kit.[16]

    • Del Castillo, L. M., et al. (n.d.). Effect of Ionic Strength on the Kinetics of Trypsin and Alpha Chymotrypsin. PMC - NIH.[12]

    • Voet, J. G., et al. Electrostatic control of enzyme reactions: effect of ionic strength on the pKa of an essential acidic group on glucose oxidase. ACS Publications.[13]

    • Visscher, K., et al. T7 RNA Polymerase Studied by Force Measurements Varying Cofactor Concentration.[6]

    • (n.d.). Effect of ionic strength of buffer on enzyme activity. ResearchGate.[23]

    • (n.d.). Effect of Mg²⁺ counterion on IVT kinetics and yield. ResearchGate.[20]

    • Cambridge Isotope Laboratories, Inc. Stable Isotopes for Structural Biomolecular NMR.[1]

    • Zhang, L., et al. (2016, June 7). Effect of the Concentration Difference between Magnesium Ions and Total Ribonucleotide Triphosphates in Governing the Specificity of T7 RNA Polymerase-Based Rolling Circle Transcription for Quantitative Detection. PubMed.[9]

    • Martin, C. T., et al. (2021, July 22). High-salt transcription of DNA cotethered with T7 RNA polymerase to beads generates increased yields of highly pure RNA. PMC.[14]

    • Tollinger, M., et al. Preparation of partially 2H/13C-labelled RNA for NMR studies. Stereo-specific deuteration of the H5′′ in nucleotides. NIH.[24]

    • Gallow, J., et al. (2022, March 18). Design-of-experiments in vitro transcription yield optimization of self-amplifying RNA.[15]

    • Chemie Brunschwig. Stable Isotopes for Biomolecular NMR.[2]

    • Wikipedia. T7 RNA polymerase.[5]

    • (2016, March 4). Preparation of 13C and 15N Labelled RNAs for Heteronuclear Multi-dimensional NMR Studies. ResearchGate.[25]

    • Cambridge Isotope Laboratories, Inc. Uridine 5′-triphosphate, ammonium salt (¹³C₉, 99%; ¹⁵N₂, 98%) CP 90% (in solution).[26]

    • (n.d.). Concentration difference between magnesium ions and total rNTPs governs the specificity of T7 RNA polymerase-based rolling circle transcription for quantitative detection | Request PDF. ResearchGate.[27]

    • Gallow, J., et al. (2021, January 8). Design-of-Experiments In Vitro Transcription Yield Optimization of Self-Amplifying RNA. bioRxiv.[28]

    Sources

    A Senior Application Scientist's Guide to Benchmarking Uridine-13C9 15N2 Brands for Optimal IVT Yields

    Author: BenchChem Technical Support Team. Date: February 2026

    For: Researchers, scientists, and drug development professionals specializing in mRNA therapeutics.

    Introduction: The Critical Role of Labeled Nucleotides in mRNA Manufacturing

    The ascent of messenger RNA (mRNA) as a revolutionary therapeutic modality has placed unprecedented demands on the quality and consistency of its raw materials. Among these, nucleotides are the fundamental building blocks. The use of stable isotope-labeled nucleotides, such as Uridine-5'-triphosphate fully labeled with Carbon-13 and Nitrogen-15 (Uridine-¹³C₉ ¹⁵N₂), has become increasingly important.[1][2] These labeled analogs serve as powerful tools for precise quantification and metabolic flux analysis during drug development and manufacturing, ensuring process control and product consistency.[2]

    However, not all sources of Uridine-¹³C₉ ¹⁵N₂ are created equal. The purity and quality of this critical raw material can significantly impact the efficiency of the in-vitro transcription (IVT) reaction, ultimately dictating the yield and integrity of the final mRNA product.[][4][5] This guide provides a comprehensive framework for objectively benchmarking different commercial brands of Uridine-¹³C₉ ¹⁵N₂. We will delve into the key performance indicators, provide a detailed experimental protocol for a head-to-head comparison, and explain the scientific rationale behind each step, empowering you to make data-driven decisions for your specific application.

    Key Benchmarking Parameters: Defining "Performance"

    An effective comparison hinges on a clear definition of performance. For Uridine-¹³C₉ ¹⁵N₂ in the context of IVT, performance is a multi-faceted concept encompassing purity, IVT reaction kinetics, and the quality of the resulting mRNA.

    • Purity and Identity: The starting purity of the nucleotide is paramount. Impurities can act as inhibitors for T7 RNA polymerase, leading to truncated transcripts or outright reaction failure.[] Key metrics include:

      • Chemical Purity (by HPLC): This determines the percentage of the desired Uridine-¹³C₉ ¹⁵N₂ triphosphate.

      • Isotopic Enrichment (%): Confirms the extent of ¹³C and ¹⁵N labeling.

      • Contaminants: Levels of endotoxin, RNases, and other nucleoside variants (diphosphates, monophosphates) must be minimal.

    • IVT Yield and Productivity: The ultimate measure of success is the quantity of high-quality mRNA produced.

      • Total mRNA Yield (mg/mL): The absolute amount of RNA synthesized per unit volume of the IVT reaction.

      • Productivity (mg mRNA / mg DNA template): This metric, also known as turnover, normalizes the yield to the amount of input DNA template, providing a clear measure of reaction efficiency.[6]

    • mRNA Quality and Integrity: High yield is meaningless if the mRNA product is compromised. Critical quality attributes (CQAs) of the synthesized mRNA must be assessed.[7]

      • Integrity (by Electrophoresis): Assessed using methods like agarose or capillary gel electrophoresis (CGE), this determines the percentage of full-length transcript versus shorter, incomplete products.[7][]

      • Purity (from dsRNA): Double-stranded RNA (dsRNA) is a common byproduct of IVT that can trigger an innate immune response, making its removal critical for therapeutic applications.[9][10]

      • Capping Efficiency (by HPLC): The 5' cap is essential for mRNA stability and translation.[9][11] Its efficient addition is a key quality marker.[]

    Experimental Design: A Head-to-Head Comparison Protocol

    This protocol is designed to provide a robust and reproducible comparison between different brands of Uridine-¹³C₉ ¹⁵N₂. It is crucial to keep all other reaction components and conditions constant to ensure that any observed differences can be attributed solely to the nucleotide source.

    Workflow Overview

    The following diagram outlines the complete experimental workflow for benchmarking different Uridine-¹³C₉ ¹⁵N₂ brands.

    IVT_Benchmarking_Workflow cluster_prep Phase 1: Preparation cluster_ivt Phase 2: IVT Reaction cluster_purification Phase 3: Purification cluster_analysis Phase 4: Analysis & QC Template_Prep DNA Template QC (Linearization, Purity Check) NTP_Prep NTP Stock Preparation (Brand A, B, C of Uridine-13C9 15N2) IVT_Reaction Parallel IVT Reactions (Constant Conditions) Template_Prep->IVT_Reaction Input DNA NTP_Prep->IVT_Reaction NTP Mixes DNase_Treatment DNase I Treatment IVT_Reaction->DNase_Treatment Crude IVT Product Purification mRNA Purification (e.g., LiCl Precipitation or Chromatography) DNase_Treatment->Purification Quantification Yield Quantification (Fluorometric Assay) Purification->Quantification Purified mRNA Integrity Integrity Analysis (Capillary Electrophoresis) dsRNA dsRNA Detection (ELISA or Dot Blot)

    Caption: Experimental workflow for benchmarking Uridine-¹³C₉ ¹⁵N₂ brands.

    Step-by-Step Methodology

    A. Preparation Phase

    • DNA Template Preparation and QC:

      • Use a high-quality, sequence-verified plasmid DNA encoding a reporter gene (e.g., eGFP, ~1.2 kb).

      • Linearize the plasmid completely with a suitable restriction enzyme downstream of the desired poly(A) tail sequence. Incomplete linearization is a common source of IVT failure.[]

      • Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

      • QC Check: Assess the integrity and concentration of the linearized template via agarose gel electrophoresis and UV spectroscopy (A260/280). A single, sharp band should be observed.[12]

    • Nucleotide Stock Preparation:

      • Prepare individual, pH-adjusted 100 mM stocks of ATP, GTP, CTP, and the Uridine-¹³C₉ ¹⁵N₂ from each brand being tested (Brand A, Brand B, Brand C).

      • Create three separate NTP mixes, one for each brand, containing ATP, GTP, CTP, and the respective Uridine-¹³C₉ ¹⁵N₂ at the desired final concentration for the IVT reaction (e.g., 10 mM each).[13] Maintaining a balanced NTP concentration is critical for transcription efficiency.[14]

    B. IVT Reaction Phase

    • Reaction Setup:

      • Set up parallel IVT reactions for each brand. It is recommended to run each condition in triplicate to ensure statistical significance.

      • A typical 100 µL reaction might include:

        • Transcription Buffer (10X): 10 µL

        • NTP Mix (containing Brand A, B, or C Uridine-¹³C₉ ¹⁵N₂): 40 µL

        • Linearized DNA Template (1 µg/µL): 5 µL

        • RNase Inhibitor: 2 µL

        • T7 RNA Polymerase: 10 µL

        • Nuclease-free Water: to 100 µL

      • Causality Note: The concentration of T7 RNA polymerase and the Mg²⁺ in the buffer are critical factors influencing yield.[][13] Using a high-quality, high-concentration enzyme preparation is essential for reproducibility.[]

    • Incubation:

      • Incubate the reactions at 37°C for 2 to 4 hours. The optimal time may vary and should be determined empirically.[15]

    C. Purification Phase

    • DNase I Treatment:

      • Add DNase I directly to the IVT reaction mixture to degrade the DNA template. Incubate at 37°C for 30 minutes.

      • Causality Note: This step is non-negotiable. Residual plasmid DNA can interfere with downstream quantification and represents a significant process-related impurity in therapeutic manufacturing.

    • mRNA Purification:

      • Purify the synthesized mRNA using a method that efficiently removes enzymes, free nucleotides, and short transcripts. Options include:

        • Lithium Chloride (LiCl) Precipitation: A common and effective method for selectively precipitating large RNA molecules.

        • Chromatography: Methods like oligo(dT) or ion-pair reversed-phase HPLC can provide higher purity but require more specialized equipment.[]

      • Resuspend the final mRNA pellet in nuclease-free water or a suitable buffer.

    D. Analysis and QC Phase

    • Yield Quantification:

      • Measure the mRNA concentration using a fluorometric assay (e.g., Qubit RNA assay). This method is more accurate than UV spectroscopy as it is less affected by contaminants like free nucleotides.

    • Integrity Analysis:

      • Assess the size and integrity of the mRNA using capillary electrophoresis (e.g., Agilent Bioanalyzer, Fragment Analyzer).

      • The primary output should be a sharp, well-defined peak at the expected transcript size. Calculate the percentage of the main peak area relative to the total area to quantify integrity.[7]

    • dsRNA Impurity Analysis:

      • Quantify the level of dsRNA impurity using a dsRNA-specific ELISA kit or a dot blot assay. This is a critical safety and quality attribute.[10]

    Data Presentation and Interpretation

    Summarize all quantitative results in clear, well-structured tables for easy comparison. Below are examples of how to present the collected data.

    Table 1: Certificate of Analysis (CoA) Comparison of Uridine-¹³C₉ ¹⁵N₂ Brands (Note: This data should be requested from the manufacturer or verified independently.)

    ParameterBrand ABrand BBrand C
    Chemical Purity (HPLC) >98%>99%>95%
    Isotopic Enrichment (¹³C) >99%>99%>98%
    Isotopic Enrichment (¹⁵N) >98%>99%>98%
    Endotoxin (EU/mg) <0.1<0.05<0.5
    RNase Activity Not DetectedNot DetectedNot Detected

    Table 2: Comparative IVT Yield and Productivity

    BrandReplicatemRNA Yield (mg/mL)Productivity (mg mRNA / mg DNA)
    Brand A 111.2224
    211.5230
    311.3226
    Brand B 112.5250
    212.8256
    312.6252
    Brand C 18.1162
    27.9158
    38.3166

    Table 3: mRNA Quality Control (QC) Metrics

    BrandAvg. Integrity (% Full-Length)Avg. dsRNA (ng/µg mRNA)
    Brand A 92%5.5
    Brand B 95%2.1
    Brand C 81%15.2
    Interpreting the Results

    In this hypothetical scenario, Brand B clearly outperforms the others. Its superior performance in both yield (Table 2) and quality (Table 3) can likely be traced back to its higher initial purity as indicated on the CoA (Table 1). The lower purity of Brand C correlates directly with significantly lower IVT yields and poor mRNA integrity, suggesting the presence of polymerase inhibitors or other detrimental contaminants. This underscores the principle that starting material quality directly impacts final product quality.[5][12]

    Conclusion and Recommendations

    The selection of Uridine-¹³C₉ ¹⁵N₂ is a critical decision in the mRNA manufacturing workflow. While cost is a factor, it should not be the sole determinant. As demonstrated, variations in nucleotide quality can have a profound impact on reaction efficiency and the quality of the final mRNA product.

    This guide provides a robust framework for conducting an objective, data-driven evaluation of different suppliers. By systematically assessing purity, IVT yield, and critical quality attributes of the resulting mRNA, researchers and drug developers can:

    • Mitigate Risk: Avoid costly batch failures and delays caused by substandard raw materials.

    • Optimize Processes: Ensure maximal yield and productivity from the IVT reaction.[16]

    • Ensure Quality & Safety: Produce high-integrity mRNA with minimal immunogenic contaminants, a prerequisite for therapeutic applications.[7]

    It is strongly recommended to perform such a head-to-head comparison in-house before committing to a large-scale purchase or locking in a supplier for a clinical manufacturing program. The initial investment in this benchmarking exercise will pay significant dividends in process robustness, product quality, and overall program success.

    References

    • BOC Sciences. (2025, June 5). Optimizing In Vitro Transcription for High-Yield mRNA Synthesis. RNA / BOC Sciences.
    • BOC Sciences. (2025, December 3). Analytical Methods for mRNA Characterization and Quality Control. RNA / BOC Sciences.
    • Ostrowska, K., et al. (n.d.).
    • Anemocyte.com. (2025, January 15). mRNA Production: Challenges and Cutting-Edge Solutions.
    • USP. (n.d.). Analytical Procedures for mRNA Vaccine Quality.
    • Sigma-Aldrich. (n.d.). Establishing Analytical Methods for mRNA-based Therapies.
    • National Center for Biotechnology Information (PMC). (2025, April 6).
    • Ostrowska, K., et al. (2024, February 13).
    • PubMed. (2026, January 30). Enhancing mRNA vaccine production: Optimization of in vitro transcription for improved yield and purity.
    • Advancing RNA. (n.d.). An Overview Of In Vitro Transcription-Based mRNA Production.
    • USP. (n.d.). Harnessing Platform Methods for mRNA Quality Control: Challenges, Solutions, and Future Perspectives.
    • Cell and Gene. (n.d.). Optimization Of In Vitro Transcription For mRNA Production.
    • Royal Society of Chemistry. (2018, July 11). Enzymatic synthesis of base-modified RNA by T7 RNA polymerase.
    • TriLink BioTechnologies. (2019, June 11). TL Enzymatic Synthesis of Base-Modified RNA by T7 RNA Polymerase.
    • PackGene. (2025, December 2). Understanding In Vitro Transcription (IVT): Ensuring Quality in mRNA Production.
    • Cambridge Isotope Laboratories. (n.d.). Uridine 5′-triphosphate, ammonium salt (¹³C₉, 99%; ¹⁵N₂, 98%) CP 90% (in solution).
    • BOC Sciences. (2025, September 8). In Vitro Transcription (IVT) of mRNA Guide.
    • ResearchGate. (2024, June 13).
    • Oxford Academic. (2015, July 24). Transcription yield of fully 2′-modified RNA can be increased by the addition of thermostabilizing mutations to T7 RNA polymerase mutants. Nucleic Acids Research.
    • bioRxiv. (2025, November 2). Establishing benchmarks for quantitative mapping of m6A by Nanopore Direct RNA Sequencing.
    • Advancing RNA. (2025, February 19). What Do We (Really) Know About DNA Quality For In Vitro Transcription.
    • MedchemExpress.com. (n.d.). Uridine triphosphate- 13 C 9 , 15 N 2 sodium (Synonyms: UTP ...).
    • MDPI. (2025, October 17). Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity.
    • Frontiers. (2024, July 10). Understanding the impact of in vitro transcription byproducts and contaminants.
    • Oxford Academic. (2024, December 19). 5′ terminal nucleotide determines the immunogenicity of IVT RNAs.
    • Thermo Fisher Scientific. (n.d.). Determination of the optimal buffer conditions and nucleotide concentrations to maximize mRNA yield using in vitro transcription.
    • TriLink BioTechnologies. (2021, May 25). TL Optimizing the Performance of IVT mRNA Using N1-Methylpseudouridine (N1mΨ)—Part 1.
    • Sigma-Aldrich. (n.d.).
    • bioRxiv. (2022, April 13).

    Sources

    Assessing Kinetic Isotope Effects of UTP-13C9 15N2 in Polymerase Reactions

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the high-precision landscape of mechanistic enzymology and structural biology, UTP-13C9 15N2 (uniformly labeled heavy Uridine Triphosphate) serves a dual purpose: it is a rigorous internal standard for mass spectrometry and a critical probe for NMR structural studies. However, its utility relies on the assumption that the heavy isotopes do not significantly perturb the reaction kinetics compared to natural light UTP (

    
    ).
    

    This guide outlines the methodology to assess the Kinetic Isotope Effect (KIE) of this heavy analog. Unlike Deuterium KIEs, which are large (2.0–10.0) and easily measured via direct kinetics, heavy atom KIEs (

    
    ) are subtle (typically 1.01–1.05). Accurately measuring them requires the Internal Competition Method  to distinguish genuine chemical rate limitations from pre-steady-state conformational masking.
    

    Part 1: The Mechanistic Context

    Why Measure Heavy Atom KIE?

    For DNA/RNA polymerases, the reaction pathway involves substrate binding, a conformational change (the "fingers closing" mechanism), the chemical phosphoryl transfer, and product release.

    • Validation for Structural Studies: If you are using UTP-13C9 15N2 for NMR structure determination of RNA-protein complexes, you must confirm that the polymerase incorporates it with the same efficiency as light UTP. A KIE

      
       1.0 confirms the analog is a "silent" probe.
      
    • Mechanistic Probing: If the observed KIE is > 1.0, it indicates that the chemical bond-breaking/forming step is rate-limiting.[1] If the KIE is 1.0 despite the heavy atoms, a non-chemical step (like conformational change) is rate-limiting (Masking Effect).

    Diagram: Polymerase Kinetic Pathway & KIE Checkpoints

    The following diagram illustrates where the heavy isotope exerts its effect versus where the rate-limiting step often lies.[1]

    PolymeraseMechanism cluster_legend Pathway Logic E_S E + S (Enzyme + Nucleotide) ES E•S (Binary Complex) E_S->ES Binding (Kd) ES_conf E*•S (Active Conformation) ES->ES_conf Conf. Change (Fingers Closing) EP E•P (Product Complex) ES_conf->EP Chemical Step (Phosphoryl Transfer) **KIE Origin** Product E + P (Release) EP->Product Release note1 If KIE(obs) = 1.0: Conf. Change is Rate Limiting note2 If KIE(obs) > 1.0: Chemical Step is Rate Limiting

    Caption: The chemical step (red) is where heavy atoms alter the rate.[1][2][3] If 'Conf. Change' is slower than 'Chemical Step', the KIE is masked and not observable.

    Part 2: Comparative Profile

    Comparing UTP-13C9 15N2 against standard and alternative analogs.

    FeatureLight UTP (Natural) UTP-13C9 15N2 (Heavy) Deuterated UTP (Ribose-D)
    Primary Use Biological BaselineNMR Structure, MS Internal StandardMechanistic Probing (Tunneling)
    Mass Shift +0 Da+11 Da (Significant for MS)+1 to +5 Da
    Intrinsic KIE 1.0 (Reference)1.01 – 1.06 (Theoretical max)1.1 – 1.4 (Secondary KIE)
    Masking Potential N/AHigh (Often masked by conf. change)Moderate
    Fidelity 100%~100% (Chemically identical)Variable (Sugar pucker effects)
    Cost LowVery HighHigh

    Senior Scientist Insight:

    "Do not confuse incorporation yield with rate. A polymerase might eventually incorporate UTP-13C9 15N2 to 100% yield (making it great for synthesis), but if the rate (

    
    ) is 5% slower, it introduces bias in kinetic assays. For NMR sample prep, yield matters. For mechanistic analysis, rate matters."
    

    Part 3: Experimental Workflow

    The Internal Competition Method

    Directly comparing

    
     of Light vs. Heavy UTP is prone to pipetting errors greater than the KIE itself. We use Internal Competition , where both substrates compete for the enzyme in the same tube.
    
    Materials:
    • Enzyme: DNA or RNA Polymerase (e.g., T7 RNAP, Taq).

    • Substrates:

      • Light UTP (Natural abundance).

      • Heavy UTP (UTP-13C9 15N2, >99% purity).

      • Primer/Template duplex (short, defined sequence).

    • Analysis: MALDI-TOF MS or LC-HRMS.

    Protocol Steps:
    • Substrate Mix Preparation:

      • Prepare a master mix containing equimolar (1:1) Light UTP and Heavy UTP.

      • Critical: Measure the precise initial ratio (

        
        ) using Mass Spec. Do not rely on concentration calculations alone.
        
    • Reaction Initiation:

      • Mix Polymerase + Primer/Template + Mg²⁺ buffer.

      • Add the Substrate Mix (Light/Heavy).

      • Note: Ensure [S] <<

        
         if measuring 
        
        
        
        effects, or saturating if measuring
        
        
        (though competition usually yields
        
        
        ).
    • Partial Conversion (The "Low Conversion" Sample):

      • Stop the reaction at ~10-20% conversion.

      • Quench with EDTA/Formamide.

      • Isolate the Product (extended primer).

    • Full Conversion (The "Control" Sample):

      • Allow a separate aliquot to proceed to 100% completion.

      • This validates that the enzyme can use the heavy substrate fully.

    • Mass Spectrometry Analysis:

      • Analyze the extended primer product.

      • You will see two peaks separated by the mass shift (+11 Da for UTP-13C9 15N2).

      • Calculate the ratio of Heavy Product to Light Product (

        
        ).[4]
        
    Diagram: Internal Competition Workflow

    InternalCompetition cluster_logic Logic Mix Substrate Mix (Light UTP + Heavy UTP) Measure R0 (H/L) Rxn Polymerase Reaction (Single Tube) Mix->Rxn Split Split Sample Rxn->Split LowConv Stop at ~15% Conversion (Quench w/ EDTA) Split->LowConv HighConv Run to 100% Conversion (Validation) Split->HighConv MS_Analysis Mass Spec Analysis (MALDI or LC-MS) LowConv->MS_Analysis HighConv->MS_Analysis Calc Calculate Ratio (Rp) Heavy Product / Light Product MS_Analysis->Calc logic_text If Rp < R0: Light reacts faster (Normal KIE) If Rp = R0: No KIE (Unity)

    Caption: Internal competition eliminates pipetting error by reacting both isotopes in the same vessel.

    Part 4: Data Interpretation & Calculation[5]

    Use the general equation for competitive KIE measured from product analysis at fractional conversion (

    
    ):
    
    
    
    
    • 
       : Fractional conversion (0.15 for 15%).
      
    • 
       : Ratio of Heavy/Light in the product .[5]
      
    • 
       : Ratio of Heavy/Light in the starting material .[5]
      
    Reference Table: Interpreting Your KIE Values
    Observed KIE (
    
    
    )
    InterpretationActionable Insight
    1.00 ± 0.005 Null Effect (Unity) Ideal for Structure. The heavy atoms do not perturb the rate. The chemical step is likely not rate-limiting (masked by conformational change).
    1.01 – 1.03 Small Normal KIE Chemistry is partially rate-limiting. The enzyme is sensitive to the mass change. Valid for structure, but be aware of slight kinetic bias.
    > 1.05 Significant KIE Chemistry is rate-limiting. The transition state involves significant bond re-hybridization. Use caution in quantitative MS quantification if not correcting for this bias.
    < 0.99 Inverse KIE Rare. Usually indicates an equilibrium isotope effect (EIE) or hybridization change (sp2 to sp3) favoring the heavy isotope.

    Part 5: Troubleshooting & Validation (Self-Validating Systems)

    To ensure your data is trustworthy (Trustworthiness in E-E-A-T), you must run these controls:

    • The "No Enzyme" Control: Run the MS analysis on the starting mix (

      
      ) in triplicate. If the standard deviation of 
      
      
      
      is >0.5%, your MS method is not precise enough to detect heavy atom KIEs.
    • The "Full Conversion" Check: At 100% conversion (

      
      ), 
      
      
      
      must equal
      
      
      . If
      
      
      at full conversion, you have a detection artifact (e.g., ionization suppression of the heavy isotope in MS), not a kinetic effect.
    • Linearity of Detection: Ensure the MS signal response is linear for both Light and Heavy species. Heavy isotopes can sometimes fly differently in TOF or ionize differently, though UTP-13C9 15N2 is usually chemically identical in ionization efficiency.

    References

    • Schramm, V. L. (1998). Enzymatic Transition States and Transition State Analog Design. Annual Review of Biochemistry, 67, 693-720. Link

    • Cleland, W. W. (2005). The use of isotope effects to determine enzyme mechanisms.[6] Archives of Biochemistry and Biophysics, 433(1), 2-12. Link

    • Joyce, C. M., & Benkovic, S. J. (2004). DNA polymerase fidelity: kinetics, structure, and checkpoints. Biochemistry, 43(45), 14317-14324. Link

    • Singleton, D. A., & Thomas, A. A. (1995). High-Precision Simultaneous Determination of Multiple Small Kinetic Isotope Effects at Natural Abundance. Journal of the American Chemical Society, 117(36), 9357–9358. Link

    • Castro, C., et al. (2007). Nucleic acid polymerases use a general acid for nucleotidyl transfer. Nature Structural & Molecular Biology, 14, 211–218. Link

    Sources

    Publish Comparison Guide: Quantitative NMR of Labeled vs. Unlabeled RNA Motifs

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Strategic Choice

    In the structural biology of RNA, the choice between Natural Abundance (Unlabeled) and Isotope-Labeled NMR is rarely binary; it is a strategic decision dictated by the biological question, the size of the RNA motif, and the stage of the drug discovery pipeline.

    • Unlabeled RNA (Natural Abundance): The "Rapid Scout." Best for quality control, secondary structure validation (imino protons), and high-throughput ligand screening (19F or 1H-observed). It is cost-effective but limited by severe spectral crowding in RNAs >15 nucleotides (nt).

    • Labeled RNA (

      
      C, 
      
      
      
      N,
      
      
      H):
      The "High-Resolution Microscope." Essential for de novo structure determination, detailed dynamics (relaxation dispersion), and unambiguous assignment of RNAs >20 nt. It requires expensive preparation (IVT or chemical synthesis) but unlocks the full power of multidimensional NMR.

    This guide provides a quantitative, field-proven comparison to help you select the optimal methodology for your RNA motif analysis.

    Technical Deep Dive: The Unlabeled Approach

    Mechanism & Utility

    Unlabeled RNA relies primarily on proton (

    
    H) and phosphorus (
    
    
    
    P) NMR. The most critical application is the 1D
    
    
    H Imino Spectrum
    . Imino protons (from Guanine and Uracil involved in base pairs) resonate in a distinct, downfield region (10–15 ppm), isolated from the crowded ribose/aromatic signals.
    Key Applications
    • Folding Validation: Immediate "Go/No-Go" check. Sharp, dispersed imino peaks indicate a stable fold; broad or missing peaks suggest exchange broadening or unfolding.

    • Ligand Binding (qNMR): Quantifying

      
       via chemical shift perturbations (CSP) of imino peaks or utilizing ligand-observed techniques like WaterLOGSY  or STD-NMR  which do not require labeled RNA.
      
    Protocol: Rapid 1D Imino Check (Unlabeled)
    • Sample: 50–200 µM RNA in 90% H

      
      O / 10% D
      
      
      
      O.
    • Buffer: 10-50 mM Phosphate/Cacodylate (pH 6.0–6.5). Avoid TRIS (proton rich).

    • Pulse Sequence: zgesgp (1D excitation sculpting) or p3919gp (Watergate) to suppress the 110 M water signal without saturating exchangeable imino protons.

    • Acquisition: 128–256 scans (~15 mins).

    • Processing: Exponential line broadening (LB = 1–3 Hz) is acceptable due to natural exchange broadening.

    Technical Deep Dive: The Isotope-Labeled Approach

    Mechanism & Utility

    Isotope labeling incorporates NMR-active stable isotopes (

    
    C, 
    
    
    
    N) and deuterium (
    
    
    H) to resolve spectral overlap.[1]
    • 
      N-Labeling:  Disperses imino signals in a second dimension (2D 
      
      
      
      H-
      
      
      N HSQC), critical for distinguishing U-N3H from G-N1H.
    • 
      C-Labeling:  Essential for sugar-pucker analysis and assigning aromatic protons.
      
    • Perdeuteration (

      
      H):  Mandatory for RNAs >30–40 nt to reduce dipolar relaxation, sharpening lines and improving sensitivity.
      
    Protocol: High-Yield In Vitro Transcription (IVT) for Labeling
    • Template: Double-stranded DNA with T7 promoter (Class II or III).

    • Reagents:

      
      C/
      
      
      
      N-NTPs (Silantes/CIL), T7 RNA Polymerase (homemade or high-conc commercial), MgCl
      
      
      (titrated to [NTP] + 5mM).
    • Workflow:

      • Optimization: Small-scale (20 µL) Mg

        
         titration.
        
      • Scale-up: 5–10 mL reaction volume. Incubate 3–4 hrs at 37°C.

      • Purification: PAGE or HPLC (critical to remove abortive transcripts).

      • Exchange: Microdialysis into NMR buffer.

    Quantitative Comparison Analysis

    The following table synthesizes experimental data comparing the two approaches for a standard 30-mer RNA hairpin.

    Table 1: Quantitative Performance Metrics
    FeatureUnlabeled (Natural Abundance)Isotope Labeled (
    
    
    C/
    
    
    N)
    Primary Experiment 1D
    
    
    H (Imino/Aromatic)
    2D
    
    
    H-
    
    
    N HSQC / 2D
    
    
    H-
    
    
    C HSQC
    Min. Concentration > 50 µM (Imino)> 200 µM (Non-exchangeable)> 20 µM (with CryoProbe)> 100 µM (Standard Probe)
    Assignment Confidence Low (Ambiguous for >15 nt)High (Sequence-specific via NOESY/HCN)
    Spectral Resolution Poor (Severe overlap 3.5–8.0 ppm)Excellent (Peaks separated by heteroatom shift)
    Cost per Sample $ (DNA template + standard NTPs)
    
    
    (Labeled NTPs: ~
    
    
    2000/sample)
    Data Acquisition Time Minutes (1D) to Hours (2D NOESY)Hours (HSQC) to Days (3D/4D experiments)
    Information Content Secondary structure, Ligand
    
    
    3D Structure, Dynamics (
    
    
    )
    Sensitivity vs. Resolution Trade-off

    While

    
    H has the highest gyromagnetic ratio (
    
    
    
    ), unlabeled RNA suffers from spectral crowding .
    • Unlabeled: High sensitivity per scan, but the effective sensitivity is low because you cannot resolve the peak of interest from the background forest of signals.

    • Labeled: Lower intrinsic sensitivity (due to splitting and heteroatom

      
      ), but inverse detection  probes (HCN CryoProbes) and magnetization transfer schemes (INEPT) recover signal. The ability to resolve a peak allows for accurate integration, making labeled RNA superior for quantitative dynamics.
      

    Decision Workflows (Visualized)

    Diagram 1: Strategic Selection Matrix

    This decision tree guides the researcher on when to invest in labeling based on the RNA size and biological goal.

    RNA_Strategy Start Start: Define RNA Goal SizeCheck RNA Size? Start->SizeCheck Small < 15 nt SizeCheck->Small Small Medium 15 - 40 nt SizeCheck->Medium Medium Large > 40 nt SizeCheck->Large Large Unlabeled Unlabeled 1H / 31P (1D Imino, 2D NOESY) Small->Unlabeled GoalCheck Goal: Structure or Binding? Medium->GoalCheck Deuteration Perdeuteration + Segmental Labeling Large->Deuteration GoalCheck->Unlabeled QC / Folding Check Labeled Uniform 13C/15N Labeling (2D HSQC, 3D HCN) GoalCheck->Labeled De Novo Structure / Dynamics LigandScreen Ligand Screen? GoalCheck->LigandScreen Drug Discovery LigandScreen->Labeled Site Specific Kd Fluorine 19F-Labeling or Ligand-Observe (STD/WaterLOGSY) LigandScreen->Fluorine High Throughput

    Caption: Strategic decision matrix for selecting RNA NMR labeling schemes based on size and experimental objectives.

    Diagram 2: Experimental Workflow for Quantitative Kd Determination

    Comparing the workflow for determining binding affinity using Unlabeled (Ligand-Observe) vs. Labeled (Target-Observe) methods.

    Kd_Workflow cluster_0 Unlabeled (Ligand Observe) cluster_1 15N-Labeled (Target Observe) U_Prep Prep: 10 uM RNA 500 uM Ligand U_Exp Exp: 1D STD-NMR or WaterLOGSY U_Prep->U_Exp U_Data Output: Ligand Epitope mapping (Qualitative) U_Exp->U_Data L_Prep Prep: 50 uM 15N-RNA Titrate Ligand (0->5x) L_Exp Exp: 2D 1H-15N HSQC Series L_Prep->L_Exp L_Data Output: Site-Specific Kd & Conf. Change L_Exp->L_Data Decision Select Method Decision->U_Prep Fast/Cheap Decision->L_Prep Detailed

    Caption: Comparative workflow for ligand binding studies. Labeled RNA provides site-specific data; Unlabeled is faster for hit validation.

    Emerging Alternative: F-Labeling

    A powerful hybrid approach is

    
    F NMR .[2] By incorporating 5-fluorouracil or 2-fluoroadenine:
    
    • Sensitivity: 83% of

      
      H (very high).[3]
      
    • Background: Zero (no natural fluorine in RNA).

    • Crowding: None.

    • Application: Ideal for studying large RNAs (>50 nt) or competing with labeled costs. It provides a "labeled-like" specificity with "unlabeled-like" sensitivity.

    References

    • Solution NMR readily reveals distinct structural folds and interactions in doubly 13C- and 19F-labeled RNAs. Science Advances, 2020.

    • Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. Chemical Reviews, 2022.

    • Isotope labeling strategies for NMR studies of RNA. Journal of Biomolecular NMR, 2010.

    • Discovering small molecules that target RNA using NMR. News-Medical, 2023.

    • Applications of NMR to structure determination of RNAs large and small. Wiley Interdisciplinary Reviews: RNA, 2010.

    Sources

    Safety Operating Guide

    A Senior Application Scientist's Guide to the Proper Disposal of Uridine-13C9, 15N2-5'-triphosphate Sodium Salt

    Author: BenchChem Technical Support Team. Date: February 2026

    This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of Uridine-13C9, 15N2-5'-triphosphate sodium salt. As a Senior Application Scientist, my objective is to move beyond simple instructions, offering a framework grounded in scientific principles to ensure the safety of laboratory personnel and the integrity of your research environment. This guide is designed for researchers, scientists, and drug development professionals who handle isotopically labeled compounds.

    Immediate Safety Profile & Core Disposal Principle

    The single most critical piece of information regarding the disposal of Uridine-13C9, 15N2-5'-triphosphate is understanding the nature of its isotopic labels.

    • Non-Radioactive Nature : The compound is labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), which are stable, non-radioactive isotopes.[1][2] Unlike radioactive isotopes (e.g., ¹⁴C, ³H), these stable isotopes do not decay or emit radiation and pose no radiological risk.[2][3]

    • Governing Principle : Consequently, the disposal protocol is not governed by regulations for radioactive waste. Instead, it is dictated entirely by the chemical and toxicological properties of the Uridine-5'-triphosphate (UTP) molecule itself.[1][] Safety Data Sheets (SDS) for the unlabeled compound, Uridine-5'-triphosphate sodium salt, confirm that it is not considered a hazardous substance or mixture according to OSHA's Hazard Communication Standard.[5][6]

    Therefore, all handling and disposal procedures should align with standard good laboratory practices for non-hazardous chemical waste, always adhering to your institution's specific guidelines.[7][8]

    Compound Characterization for Disposal

    For clarity, the key safety and handling parameters are summarized below. This information is synthesized from standard Safety Data Sheets for UTP.

    ParameterDescriptionSource
    Chemical Name Uridine-13C9, 15N2-5'-triphosphate, Sodium SaltN/A
    CAS Number 285978-18-9 (for the labeled compound)[9]
    Isotopic Labels ¹³C, ¹⁵N (Stable, Non-Radioactive)[1]
    Physical Form Typically a white to off-white solid powder.[5][10]
    Hazard Classification Not classified as a hazardous substance under US OSHA 29 CFR 1910.1200.[5][6]
    Primary Exposure Routes Inhalation of dust, skin contact, eye contact, ingestion.[5]
    Required PPE Safety glasses with side-shields, lab coat, and chemical-resistant gloves.[2][5]

    Step-by-Step Disposal Protocol

    This protocol provides a self-validating system for the safe segregation, containerization, and disposal of Uridine-13C9, 15N2-5'-triphosphate waste.

    Step 1: Adhere to Personal Protective Equipment (PPE) Standards

    Before handling the compound in either its pure form or as waste, ensure you are wearing the appropriate PPE. This is a foundational practice for all chemical handling.[2]

    • Eye Protection : Wear safety glasses or goggles.

    • Hand Protection : Wear nitrile or other chemical-resistant gloves.

    • Body Protection : A standard lab coat is required to prevent contamination of personal clothing.

    Step 2: Waste Segregation

    Proper segregation is crucial to prevent unintended chemical reactions and to ensure compliant disposal.

    • Dedicated Waste Stream : Do not mix Uridine-13C9, 15N2-5'-triphosphate waste with other chemical waste streams, especially those containing incompatible materials like strong acids, bases, or oxidizers.[6][11]

    • Solid vs. Liquid : Collect solid waste (e.g., unused powder, contaminated weigh boats) separately from liquid waste (e.g., solutions).

    • Contaminated Materials : Disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should also be collected in the designated waste container.

    Step 3: Containerization

    The choice of container is vital for safe storage and transport.

    • Compatibility : Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is appropriate for both solid and aqueous solutions of UTP.[8][12]

    • Integrity : The container must be in good condition, free from cracks or damage, and have a secure, leak-proof screw-top cap.[12]

    • Closure : Keep the waste container closed at all times except when adding waste. Do not leave a funnel in the opening.[7]

    Step 4: Labeling the Waste Container

    Clear and accurate labeling prevents ambiguity and ensures the safety of everyone who handles the container. Your institution's Environmental Health & Safety (EH&S) department will provide specific label formats.

    • Content Identification : The label must clearly state the full chemical name: "Uridine-13C9, 15N2-5'-triphosphate Sodium Salt Waste". Do not use abbreviations or chemical formulas.[7]

    • No Hazard Symbols : Since the compound is not classified as hazardous, hazard pictograms are not required unless it is mixed with a hazardous solvent.

    • Generator Information : Include the name of the principal investigator, the lab location, and the date of accumulation.

    Step 5: Storage in a Satellite Accumulation Area (SAA)

    Store the sealed and labeled waste container in a designated SAA within your laboratory.

    • Location : The SAA should be at or near the point of waste generation and under the control of the lab personnel.[7][8]

    • Secondary Containment : It is best practice to place the waste container in a secondary containment bin to mitigate any potential leaks or spills.[12]

    Step 6: Arranging for Final Disposal

    Laboratory-generated chemical waste must be disposed of through official channels.

    • Contact EH&S : When the container is approximately 90% full, contact your institution's Environmental Health & Safety (EH&S) office or equivalent department to schedule a waste pickup.[7]

    • Regulatory Compliance : EH&S professionals are responsible for ensuring the final disposal is conducted in a manner that complies with all federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA).[12]

    • Prohibition : Never dispose of this chemical waste down the sink or in the regular trash.[12][13]

    Visual Workflow for Disposal Decision-Making

    The following diagram illustrates the logical flow for the proper handling and disposal of Uridine-13C9, 15N2-5'-triphosphate.

    G start Start: Waste Generation assess_isotope Assess Isotope Type: ¹³C and ¹⁵N start->assess_isotope stable_isotope Conclusion: Stable, Non-Radioactive assess_isotope->stable_isotope  No Radiological Risk assess_chemical Assess Chemical Hazard (UTP Properties) stable_isotope->assess_chemical non_hazardous Conclusion: Non-Hazardous Chemical assess_chemical->non_hazardous  Per SDS ppe Step 1: Don Appropriate PPE non_hazardous->ppe segregate Step 2: Segregate Waste ppe->segregate containerize Step 3: Use Labeled, Sealed Compatible Container segregate->containerize store Step 4: Store in Designated SAA containerize->store dispose Step 5: Arrange Pickup via EH&S Office store->dispose

    Caption: Disposal workflow for Uridine-13C9, 15N2-5'-triphosphate.

    Spill Management Protocol

    In the event of a small spill of solid material:

    • Ensure Safety : Ensure the immediate area is well-ventilated.

    • Containment : Gently sweep up the solid powder to avoid creating dust. A wet paper towel can be used to wipe the area after sweeping.[5]

    • Disposal : Place all cleanup materials (e.g., paper towels, contaminated gloves) into the designated chemical waste container for this compound.

    • Decontamination : Clean the spill area with soap and water.

    • Reporting : Report the spill to your laboratory supervisor or Chemical Hygiene Officer, as per your institution's policy.

    References

    • Hazardous Chemical Waste Management Guidelines . Columbia University Environmental Health & Safety.

    • Laboratory Chemical Waste Handling and Disposal Guidelines . University of Canterbury.

    • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health.

    • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania Environmental Health and Radiation Safety.

    • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA).

    • Uridine-5ʹ-triphosphate, Trisodium Salt - CAS 19817-92-6 - Calbiochem MSDS . Merck.

    • Uridine 5'-triphosphate, trisodium salt, hydrate - Safety Data Sheet . Thermo Fisher Scientific.

    • Safety Data Sheet - Uridine 5′-triphosphate trisodium salt solution . Sigma-Aldrich.

    • How To Store And Dispose Of Radiolabeled Compounds . Moravek, Inc.

    • Uridine-5'-triphosphate trisodium salt, 98+% . Thermo Fisher Scientific.

    • Proper Disposal of Glyphosate-13C,15N: A Step-by-Step Guide for Laboratory Professionals . Benchchem.

    • Safety Data Sheet - Uridine 5'-triphosphate, trisodium salt, hydrate . Metasci.

    • Uridine triphosphate-13C9,15N2 sodium . ChemScene.

    • Navigating the Stable Isotope Landscape: A Technical Guide to the Safe Handling of 13C-Labeled Compounds . Benchchem.

    • How To Dispose the Waste from Isotope Labeling . BOC Sciences.

    Sources

    Personal Protective Equipment (PPE) & Handling Guide: Uridine-13C9, 15N2-5'-Triphosphate Sodium Salt

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Safety Summary

    IMMEDIATE ACTION REQUIRED: Distinguish this reagent from radioisotopes immediately.

    • Radiological Status: NON-RADIOACTIVE .[1]

      • This compound contains stable isotopes (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

        
         and 
        
        
        
        ).[2][3][4] It does not emit ionizing radiation (alpha, beta, or gamma).[1][5][6]
      • No shielding (Plexiglass/Lead) is required.

      • No RSO (Radiation Safety Officer) clearance is typically required for possession, though inventory tracking is recommended due to high cost.

    • Chemical Hazard: LOW .

      • Classified generally as non-hazardous under GHS/OSHA standards, though standard precautions for nucleotide salts (potential mild irritant) apply.

    • Critical Risk: PRODUCT DEGRADATION .

      • The primary "risk" is financial and experimental. Contamination with phosphatases or nucleases (RNases) will destroy this expensive reagent.

    Risk Assessment & PPE Matrix

    While the chemical risk to the operator is low, the requirement for aseptic technique is high to protect the integrity of the experiment.

    Hazard Identification
    Hazard CategoryClassificationSpecific Risk
    Radiological None Stable isotopes (
    
    
    ,
    
    
    ) are non-decaying.[1]
    Chemical Irritant (Mild)High concentrations may cause mild skin/eye irritation (H315/H319).
    Biological None The reagent itself is not biohazardous.
    Experimental High Susceptible to hydrolysis (acidic pH) and enzymatic degradation (phosphatases/RNases).
    Required PPE Matrix

    This matrix is designed to protect both the scientist and the sample.

    PPE ItemSpecificationRationale (Causality)
    Gloves Nitrile (Powder-Free) Sample Protection: Latex proteins can inhibit certain enzymatic reactions. Powder can contaminate NMR/MS samples. Safety: Standard chemical barrier.
    Eye Protection Safety Glasses (ANSI Z87.1) Safety: Protects against accidental splashes of buffer salts which can be irritating.
    Lab Coat Cotton/Poly Blend (Clean) Sample Protection: Prevents skin squames and dust (carrying bacteria/nucleases) from falling into the sample.
    Respiratory Not Required Unless handling large quantities of dry powder outside a hood (rare).

    Operational Protocol: Handling & Aliquoting

    Objective: To handle the reagent without introducing contaminants (RNases, metal ions) or causing hydrolysis, ensuring valid data for NMR or Mass Spectrometry.

    Pre-Operational Checks (The "Self-Validating" System)

    Before opening the vial, verify the following to ensure a closed, safe loop:

    • The "Ice Chain": Is a bucket of crushed ice ready? Reason: Triphosphates hydrolyze rapidly at room temperature.

    • The "Plasticware Check": Are all tubes and tips certified RNase/DNase-free? Reason: Standard autoclaving does not destroy all RNases.

    • The "Spin Down": Have you centrifuged the source vial? Reason: Reagent often condenses on the cap during shipment; opening without spinning loses expensive material.

    Step-by-Step Protocol
    • Thawing:

      • Remove vial from -20°C/-80°C storage.

      • Thaw on ice (approx. 10-15 mins). Do not heat or hold in hands.

      • Technical Insight: Rapid temperature changes can cause pH shifts in Tris buffers, potentially accelerating hydrolysis.

    • Centrifugation:

      • Pulse spin the vial (microcentrifuge, 5,000 x g, 10 seconds) to collect solution at the bottom.

    • Aliquoting (CRITICAL STEP):

      • Do not store the stock vial after multiple freeze-thaw cycles.

      • Divide the stock into single-use aliquots (e.g., 10 µL or 50 µL) using RNase-free tubes.

      • Why? Repeated freeze-thaw cycles degrade the triphosphate bond (

        
         linkage), converting UTP to UDP/UMP, which will fail in IVT (In Vitro Transcription) reactions.
        
    • Storage:

      • Store aliquots at -20°C (stable for ~1 year) or -80°C (stable for >2 years).

      • Avoid "frost-free" freezers (they cycle temperature).

    Visualization: Handling Workflow

    The following diagram illustrates the decision logic and handling workflow to ensure sample integrity and safety.

    G cluster_integrity Sample Integrity Loop Start Receive UTP-13C9, 15N2 CheckLabel Check Label: Radioactive Symbol? Start->CheckLabel IsRadioactive STOP: Contact RSO (Incorrect Item) CheckLabel->IsRadioactive Yes NotRadioactive Proceed: Stable Isotope CheckLabel->NotRadioactive No Prep Preparation: 1. Wear Nitrile Gloves 2. Prepare Ice Bucket NotRadioactive->Prep Spin Pulse Centrifuge (Recover liquid from cap) Prep->Spin Aliquot Aliquot into RNase-Free Tubes Spin->Aliquot Freeze Store at -20°C or -80°C (Avoid Frost-Free) Aliquot->Freeze

    Figure 1: Receipt and Aliquoting Workflow. Note the critical check for radioactivity (negative) and the emphasis on centrifugation before opening.

    Disposal & Waste Management

    Because the compound contains only stable isotopes, it does not require radioactive waste protocols.[1][7][5][6]

    Waste StreamClassificationAction
    Unused Reagent Non-Hazardous ChemicalDilute and dispose of via sanitary sewer (if local regulations permit for dilute buffers) or collect in Standard Chemical Waste (Blue/White bin).
    Contaminated Solids Non-HazardousPipette tips and tubes can be disposed of in regular lab trash, provided they are not contaminated with other hazardous chemicals (e.g., phenol/chloroform).
    Mixtures VariableIf mixed with organic solvents (e.g., phenol for RNA extraction), dispose of as Hazardous Chemical Waste .

    Environmental Note: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     and 
    
    
    
    are naturally occurring isotopes (albeit at lower abundance). Releasing them into the environment poses no ecological toxicity risk beyond that of standard phosphate salts.

    References

    • Sigma-Aldrich. (2024). Safety Data Sheet: Uridine-13C9,15N2 5′-triphosphate sodium salt. Retrieved from

    • Cambridge Isotope Laboratories. (2023). Stable Isotope Labeling: Safety and Handling. Retrieved from

    • BenchChem. (2025). Technical Guide to the Safe Handling of 13C-Labeled Compounds. Retrieved from

    • Occupational Safety and Health Administration (OSHA). (2024).[8] Hazard Communication Standard: Stable Isotopes. Retrieved from

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.